molecular formula C8H7NO4 B1358317 2-(Methoxycarbonyl)isonicotinic acid CAS No. 24195-10-6

2-(Methoxycarbonyl)isonicotinic acid

Cat. No.: B1358317
CAS No.: 24195-10-6
M. Wt: 181.15 g/mol
InChI Key: MAFJOMAYYKSZOS-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)isonicotinic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxycarbonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJOMAYYKSZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595941
Record name 2-(Methoxycarbonyl)pyridine-4-carboxylic acid
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24195-10-6
Record name 2-(Methoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxycarbonyl)pyridine-4-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Methoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

2-(Methoxycarbonyl)isonicotinic acid, a key derivative of the pyridine dicarboxylic acid family, stands out as a molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure, which features a pyridine ring substituted with a carboxylic acid at the 4-position and a methyl ester at the 2-position, imparts a valuable bifunctional reactivity.[2] This unique arrangement allows for selective chemical modifications at either the acid or ester moiety, making it an exceptionally versatile intermediate for constructing complex molecular architectures.[1][2]

This guide provides an in-depth examination of the core physicochemical properties of this compound. We will move beyond a simple tabulation of data to explore the underlying chemical principles and provide robust, field-proven protocols for its characterization. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their discovery and development pipelines.

Chemical Identity and Core Properties

Accurate identification is the foundation of all subsequent experimental work. This compound is the specific monomethyl ester of pyridine-2,4-dicarboxylic acid. Its fundamental identifiers and key physical properties are summarized below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 24195-10-6[1][3][4]
Molecular Formula C₈H₇NO₄[1][5]
Molecular Weight 181.15 g/mol [1][3][5]
Physical Form Solid, Crystalline Powder[3]
Melting Point 244-246 °C[3]
Boiling Point 440.6 ± 30.0 °C (at 760 mmHg)[3]
Purity (Typical) ≥97%[1][3]
Storage Room temperature, dry conditions[1][5]

The high melting point is indicative of a stable crystalline lattice, likely facilitated by intermolecular hydrogen bonding via the carboxylic acid group and dipole-dipole interactions.

Acidity and Solubility: The Determinants of Biological Behavior

The aqueous solubility and acidity (pKa) of a compound are critical parameters in drug development, influencing everything from formulation to pharmacokinetic profiles.

Acidity (pKa)

The pKa of the parent molecule, isonicotinic acid, is approximately 4.96.[6] For this compound, the presence of the electron-withdrawing methoxycarbonyl group at the ortho-position to the ring nitrogen is expected to have a significant electronic effect. This group inductively withdraws electron density from the pyridine ring, thereby stabilizing the conjugate base (the isonicotinate anion) formed upon deprotonation of the carboxylic acid. This increased stabilization of the anion translates to a stronger acid, meaning the pKa of this compound is predicted to be lower than 4.96. Experimental determination is essential for an exact value.

Solubility Profile

Synthesis and Characterization Workflow

A logical workflow is critical for ensuring the quality and integrity of the material used in research. The following sections outline a conceptual synthesis and a comprehensive analytical characterization plan.

Conceptual Synthesis Pathway

A common and direct route to this molecule is the selective mono-hydrolysis of the corresponding diester, dimethyl pyridine-2,4-dicarboxylate. The key to this synthesis is controlling the stoichiometry of the base (e.g., sodium hydroxide) to favor the hydrolysis of one ester group while leaving the other intact. The ester at the 2-position may be slightly more sterically hindered, but electronic effects also play a role, making precise control of reaction conditions paramount.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Confirmation A Dimethyl pyridine-2,4-dicarboxylate B This compound A->B Selective Hydrolysis (1.0 eq. NaOH, H₂O) C Purification via Recrystallization B->C Crude Product D HPLC Purity Check C->D E Spectroscopic ID (NMR, MS, IR) D->E Purity ≥97%

Caption: Conceptual workflow for synthesis and purification.

Analytical Characterization Workflow

A multi-technique approach is required to fully characterize the physicochemical properties of the purified compound. This workflow ensures that all critical parameters are measured and validated.

G cluster_properties Physicochemical Property Determination cluster_spectroscopy Structural Verification start Purified Compound (Purity Confirmed by HPLC) solubility Aqueous Solubility Shake-Flask Method Quantify via HPLC/UV-Vis start->solubility pka pKa Determination Potentiometric Titration Determine ionization constant start->pka logp Lipophilicity (LogP) Shake-Flask (Octanol/Water) Measure partitioning start->logp nmr NMR Spectroscopy ¹H and ¹³C Confirm covalent structure start->nmr ms Mass Spectrometry High-Resolution MS Confirm exact mass start->ms ir IR Spectroscopy FTIR Identify functional groups start->ir end_node Comprehensive Data Package solubility->end_node pka->end_node logp->end_node nmr->end_node ms->end_node ir->end_node

Caption: Comprehensive analytical characterization workflow.

Experimental Protocols

The following protocols are designed as self-validating systems, providing the necessary detail for reproducible results.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. By ensuring a saturated solution in the presence of excess solid, we can accurately measure the concentration of the dissolved compound.

Methodology:

  • Preparation: Add an excess of this compound (approx. 5-10 mg) to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours. Causality Note: A 24-hour period is chosen to ensure the system reaches thermodynamic equilibrium, which is critical for an accurate measurement.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for 1 hour to let the excess solid settle. Alternatively, centrifuge the sample (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with the mobile phase and analyze by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Protocol for pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration directly measures the change in pH as a function of added titrant. The pKa corresponds to the pH at which the carboxylic acid is 50% ionized, which is identified as the midpoint of the titration curve.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as water with a small amount of co-solvent (e.g., methanol) if needed to ensure initial dissolution.

  • Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated pH electrode and a magnetic stir bar.

  • Titration: Begin stirring and record the initial pH. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point. The pKa is the pH at exactly half of this equivalence point volume.

Protocol for Purity Assessment via HPLC

Rationale: A robust HPLC method is essential for confirming the purity of the compound and for quantifying it in other assays. The method for the parent isonicotinic acid provides an excellent starting point.[8]

Starting Method Parameters:

  • Column: Primesep 100 mixed-mode stationary phase column (or a standard C18 column, e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water with an acidic modifier. A good starting point is 10% Acetonitrile, 90% Water, with 0.05% Sulfuric Acid or 0.1% Formic Acid.[8] Causality Note: The acid modifier is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention on a reverse-phase column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm or a wavelength of maximum absorbance determined by a UV scan.[8]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

Spectroscopic Profile for Structural Verification

Spectroscopic data provides an unambiguous fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 400 MHz, DMSO-d₆):

    • δ ~13.5 ppm (s, 1H, broad): Carboxylic acid proton (COOH).

    • δ ~8.9-9.1 ppm (d, 1H): Aromatic proton at the 6-position (adjacent to Nitrogen).

    • δ ~8.2-8.4 ppm (s, 1H): Aromatic proton at the 3-position.

    • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at the 5-position.

    • δ ~3.9 ppm (s, 3H): Methyl ester protons (OCH₃).

  • ¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

    • δ ~165-168 ppm: Carboxylic acid carbonyl carbon.

    • δ ~164-166 ppm: Ester carbonyl carbon.

    • δ ~120-155 ppm: Six distinct signals for the aromatic carbons of the pyridine ring.

    • δ ~53-55 ppm: Methyl ester carbon (OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for its key functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Carboxylic Acid O-H2500-3300 (very broad)Stretch
Aromatic C-H3000-3100 (medium)Stretch
Aliphatic C-H (Methyl)2850-2960 (medium)Stretch
Ester C=O~1730-1750 (strong)Stretch
Carboxylic Acid C=O~1700-1720 (strong)Stretch
Aromatic C=C/C=N1450-1600 (variable)Ring Stretch
Ester C-O1200-1300 (strong)Stretch

Note: The two carbonyl stretches (ester and acid) should be distinguishable, providing clear evidence of the bifunctional structure.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is recommended.

  • Expected Ion (Positive Mode): [M+H]⁺ = 182.0448 m/z. High-resolution mass spectrometry should confirm this exact mass, validating the molecular formula C₈H₇NO₄.

  • Potential Fragmentation:

    • Loss of the methoxy group (-•OCH₃) from the molecular ion.

    • Loss of the entire methoxycarbonyl group (-•COOCH₃).

    • Decarboxylation (loss of CO₂).

Conclusion

This compound is a high-value chemical tool whose utility is unlocked through a thorough understanding of its physicochemical properties. The data and protocols presented in this guide—from its fundamental identity and solubility to detailed methods for pKa determination and spectroscopic analysis—provide a comprehensive framework for its effective application. By employing these robust analytical workflows, researchers in drug discovery and materials science can confidently integrate this versatile building block into their synthetic programs, accelerating the path to novel and impactful innovations.

References

  • This compound , MySkinRecipes. [Link]

  • 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 , PubChem - NIH. [Link]

  • This compound , MySkinRecipes (Thai). [Link]

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column , SIELC Technologies. [Link]

  • Isonicotinic Acid , DrugBank. [Link]

  • Isonicotinic Acid , R&D Chemicals. [Link]

  • Process for preparation of isonicotinic acid derivatives, Google P
  • Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K , ResearchGate. [Link]

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2-(Methoxycarbonyl)isonicotinic acid CAS number 24195-10-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methoxycarbonyl)isonicotinic Acid (CAS: 24195-10-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for professionals in pharmaceutical research, drug development, and materials science. By virtue of its bifunctional nature, possessing both a carboxylic acid and a methyl ester on a pyridine scaffold, this molecule offers a unique platform for complex molecular architecture. This guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and analytical validation, reflecting field-proven insights.

Molecular Profile and Physicochemical Properties

This compound, also known as pyridine-2,4-dicarboxylic acid 2-methyl ester, is a solid, stable organic compound. Its structural features—a pyridine ring, a carboxylic acid at the 4-position, and a methyl ester at the 2-position—dictate its chemical behavior and applications. The arrangement of these functional groups allows it to serve as a versatile intermediate in multi-step organic syntheses.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 24195-10-6[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
IUPAC Name 2-(methoxycarbonyl)pyridine-4-carboxylic acid[1]
Appearance Solid[1]
Melting Point 244-246 °C[1]
Boiling Point 440.6 ± 30.0 °C at 760 mmHg[1]
Purity Typically ≥97%[1]
Storage Store at room temperature in a dry, inert atmosphere. For long-term storage, 2-8°C is recommended.[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound hinges on the selective manipulation of one of the two carboxylic acid groups of its precursor, pyridine-2,4-dicarboxylic acid. The key challenge is to differentiate between the C2 and C4 carboxylic acids. The C2 carboxyl group is sterically hindered by the adjacent nitrogen atom, a feature that can be exploited for selective reactions. A common and reliable method is the selective hydrolysis of the corresponding dimethyl ester.

Proposed Synthetic Workflow: Selective Saponification

This protocol is based on the principle that the ester at the less hindered C4 position is more susceptible to hydrolysis under controlled stoichiometric conditions than the ester at the more hindered C2 position. A similar strategy has been successfully employed for the synthesis of its isomer, 3-(methoxycarbonyl)isonicotinic acid.[3]

SynthesisWorkflow cluster_0 Step 1: Diesterification cluster_1 Step 2: Selective Saponification A Pyridine-2,4-dicarboxylic acid B Pyridine-2,4-dicarboxylic acid dimethyl ester A->B  MeOH, H₂SO₄ (cat.)  Reflux C Pyridine-2,4-dicarboxylic acid dimethyl ester D This compound C->D  1. NaOH (1 equiv.), H₂O  2. HCl (to pH ~1)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Pyridine-2,4-dicarboxylic acid dimethyl ester

  • Suspend pyridine-2,4-dicarboxylic acid (1.0 equiv.) in methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equiv.) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

Step 2: Selective Hydrolysis to this compound

  • Dissolve the crude pyridine-2,4-dicarboxylic acid dimethyl ester (1.0 equiv.) in a mixture of water and a co-solvent like THF or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (1.0 equiv.) in water dropwise, maintaining the temperature at 0-5 °C. The use of a single equivalent of base is critical for selectivity.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with an organic solvent (e.g., chloroform) to remove any unreacted diester.

  • Carefully acidify the remaining aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution. If not, the solution can be evaporated to dryness.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol to afford pure this compound.[3]

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • δ ~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • δ ~8.9-9.0 ppm (d, 1H): Aromatic proton at the C6 position (ortho to the nitrogen), showing doublet splitting from the C5 proton.

  • δ ~8.2-8.3 ppm (s, 1H): Aromatic proton at the C3 position (between the two carbonyl groups), likely appearing as a singlet or a narrow doublet.

  • δ ~7.9-8.0 ppm (d, 1H): Aromatic proton at the C5 position, showing doublet splitting from the C6 proton.

  • δ ~3.9 ppm (s, 3H): The three protons of the methyl ester group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • δ ~166-168 ppm: Carbonyl carbon of the carboxylic acid (C7).

  • δ ~164-166 ppm: Carbonyl carbon of the methyl ester (C8).

  • δ ~150-152 ppm: Aromatic carbon at C6.

  • δ ~148-150 ppm: Aromatic carbon at C2.

  • δ ~140-142 ppm: Aromatic carbon at C4.

  • δ ~128-130 ppm: Aromatic carbon at C3.

  • δ ~124-126 ppm: Aromatic carbon at C5.

  • δ ~52-54 ppm: Methyl carbon of the ester group.

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): A prominent peak at m/z = 181, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 166 ([M-CH₃]⁺): Loss of the methyl radical from the ester.

    • m/z = 150 ([M-OCH₃]⁺): Loss of the methoxy radical.

    • m/z = 122 ([M-CO₂CH₃]⁺): Loss of the entire methoxycarbonyl group.

    • m/z = 136 ([M-COOH]⁺): Loss of the carboxyl group.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust reverse-phase HPLC method can be developed for routine purity analysis.

Table 2: Representative HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution (e.g., 10-90% B over 15 min)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 270 nm
Injection Volume 10 µL

This method should provide a sharp peak for the main compound, allowing for accurate quantification of purity and detection of any impurities.[4][5]

Reactivity Profile and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. This bifunctionality allows for orthogonal chemical modifications, making it a valuable building block.

Reactivity cluster_Acid Carboxylic Acid Reactions (C4) cluster_Ester Ester Reactions (C2) cluster_Ring Pyridine Ring as Ligand Main This compound Amide Amide Formation Main->Amide R₂NH, Coupling Agent (e.g., HATU, EDC) Ester Esterification Main->Ester R'OH, H⁺ AcidChloride Acid Chloride Formation Main->AcidChloride SOCl₂ or (COCl)₂ Hydrolysis Hydrolysis Main->Hydrolysis H₃O⁺ or OH⁻ Ammonolysis Ammonolysis Main->Ammonolysis NH₃ Transesterification Transesterification Main->Transesterification R'OH, cat. Coordination Metal Coordination Main->Coordination Metal Salt (e.g., Cu²⁺, Zn²⁺) AcidChloride->Amide R₂NH

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery

This molecule is a key intermediate in the synthesis of nicotinic acid derivatives, which are explored for various therapeutic targets.[1] Its structure is particularly relevant for creating compounds aimed at treating central nervous system disorders and inflammatory diseases.[1] The ability to selectively form an amide at the C4 position while retaining the C2 ester allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships.

Role in Coordination Chemistry and Materials Science

The pyridine nitrogen and the oxygen atoms from both the carboxylate and the ester carbonyl groups can act as donor sites for metal ions.[2] This makes this compound an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338.[1]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its bifunctional and heterocyclic nature. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, empowers researchers to leverage its full potential in the rational design of novel pharmaceuticals and advanced materials. The protocols and predictive data herein provide a solid foundation for its effective use in a research and development setting.

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An In-Depth Technical Guide to the Molecular Structure of 2-(Methoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and properties of 2-(methoxycarbonyl)isonicotinic acid. Designed with the researcher in mind, this document delves into the nuanced structural features, spectroscopic signature, and chemical behavior of this important heterocyclic building block. The insights contained herein are intended to empower scientists in the fields of medicinal chemistry, materials science, and synthetic organic chemistry to leverage the unique characteristics of this molecule in their research and development endeavors.

Introduction: A Versatile Pyridine Derivative

This compound, also known as 4-carboxy-2-pyridinecarboxylic acid methyl ester, is a key intermediate in the synthesis of a variety of functionalized pyridine compounds. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for selective chemical modifications, making it a valuable scaffold in the design of novel pharmaceutical agents and functional materials.[1][2] This guide will elucidate the fundamental molecular characteristics that underpin its utility.

Molecular Structure and Properties

The structural integrity and chemical personality of this compound are dictated by the arrangement of its constituent atoms and the interplay of electronic effects within the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 24195-10-6[3]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
IUPAC Name This compound[3]
Melting Point 244-246 °C
Boiling Point 440.6 ± 30.0 °C at 760 mmHg
Appearance Solid[3]
Atomic Connectivity and Stereochemistry

This compound is a disubstituted pyridine derivative, with a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 4-position. The molecule is achiral and possesses a planar pyridine ring.

Crystal Structure Analysis

Spectroscopic Characterization

The structural features of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated spectrum for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 2,4-pyridinedicarboxylic acid and its derivatives.[5]

  • ¹H NMR: The proton spectrum is expected to show three distinct aromatic proton signals in the region of 7.5-9.0 ppm, corresponding to the protons on the pyridine ring. A singlet corresponding to the methyl ester protons should appear around 3.9-4.1 ppm. The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield chemical shift (>10 ppm), depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will exhibit characteristic signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 160-175 ppm. The aromatic carbons of the pyridine ring will resonate between 120-150 ppm, and the methyl ester carbon will appear around 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretching frequency for the ester carbonyl group around 1720-1740 cm⁻¹.

  • A C=O stretching frequency for the carboxylic acid carbonyl, which may be broadened and shifted due to hydrogen bonding, appearing around 1680-1710 cm⁻¹.

  • C-O stretching bands for the ester and carboxylic acid groups in the 1200-1300 cm⁻¹ region.

  • C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 181. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 150, and the loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 136.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound typically involves the selective mono-esterification of pyridine-2,4-dicarboxylic acid. This can be achieved by reacting the dicarboxylic acid with methanol in the presence of an acid catalyst. Controlling the stoichiometry of the alcohol and the reaction conditions is crucial to favor the formation of the monomethyl ester over the dimethyl ester.

Experimental Protocol: Selective Mono-esterification of Pyridine-2,4-dicarboxylic Acid

  • Suspend pyridine-2,4-dicarboxylic acid in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Reflux the reaction mixture for a specified period, monitoring the progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

SynthesisWorkflow Start Pyridine-2,4-dicarboxylic Acid Reaction Reflux (Monitoring by TLC/HPLC) Start->Reaction Reactants Methanol (Solvent & Reagent) Acid Catalyst (e.g., H₂SO₄) Reactants->Reaction Workup Solvent Removal Neutralization Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Chemical Reactivity

The bifunctional nature of this compound allows for a range of chemical transformations. The carboxylic acid group can undergo typical reactions such as salt formation, conversion to acid chlorides, amides, and other esters. The methyl ester group can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols. The pyridine nitrogen is basic and can be protonated or alkylated. Furthermore, the pyridine ring can participate in various substitution reactions, depending on the reaction conditions.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules with diverse applications.

Medicinal Chemistry

Isonicotinic acid and its derivatives have a well-established history in medicinal chemistry, most notably as the basis for the anti-tuberculosis drug isoniazid. The structural motif of this compound is therefore of significant interest for the development of novel therapeutic agents. It is utilized in the synthesis of compounds targeting central nervous system disorders and inflammatory diseases.[1] Its ability to be selectively functionalized at either the acid or ester position provides a powerful tool for generating libraries of compounds for drug discovery screening.

DrugDiscoveryPathway Start This compound Modification1 Functionalization of Carboxylic Acid Start->Modification1 Modification2 Functionalization of Ester Group Start->Modification2 Library Compound Library Generation Modification1->Library Modification2->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Materials Science

The pyridine dicarboxylic acid scaffold is also of interest in materials science, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and ester groups can act as coordination sites for metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and separation.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its well-defined molecular structure, characterized by the presence of two distinct and selectively addressable functional groups on a pyridine core, makes it an attractive starting material for the development of new pharmaceuticals and advanced materials. A thorough understanding of its structural and chemical properties, as outlined in this guide, is essential for unlocking its full potential in scientific research and development.

References

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A Technical Guide to 2-(Methoxycarbonyl)isonicotinic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Methoxycarbonyl)isonicotinic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. As a derivative of pyridine-2,4-dicarboxylic acid, its structure incorporates both a carboxylic acid at the 4-position and a methyl ester at the 2-position, offering orthogonal reactivity for sequential chemical modifications. This guide provides a comprehensive overview of its fundamental properties, validated synthesis protocols, detailed analytical characterization, reactivity profile, and key applications. By synthesizing information from peer-reviewed literature and established chemical data, this document serves as a technical resource for professionals leveraging this versatile building block in their research and development endeavors.

Introduction: The Strategic Value of Substituted Pyridines

Pyridinecarboxylic acids and their derivatives are foundational scaffolds in modern chemistry. The nitrogen heteroatom imparts unique electronic properties, influences the acidity of the carboxyl groups, and provides a coordination site for metal interactions. Isonicotinic acid (pyridine-4-carboxylic acid) derivatives, in particular, are integral to numerous pharmaceuticals, including the cornerstone antituberculosis agent isoniazid.[1]

This compound emerges from this class as a particularly strategic synthetic intermediate. It is the monomethyl ester of pyridine-2,4-dicarboxylic acid, and the differential reactivity of the ester and carboxylic acid functionalities allows for selective chemical transformations. This makes it an invaluable precursor for constructing complex molecules, enabling the systematic exploration of chemical space in drug discovery and the rational design of functional materials.

Core Molecular and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These data are critical for reaction planning, analytical characterization, and safety considerations.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
IUPAC Name 2-(methoxycarbonyl)pyridine-4-carboxylic acid
Synonyms Pyridine-2,4-dicarboxylic acid 2-methyl ester
CAS Number 24195-10-6[2]
Physical Form Solid
Melting Point 244-246 °C
Storage Conditions Room temperature, dry, inert atmosphere

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved through the selective monohydrolysis of its parent diester, dimethyl pyridine-2,4-dicarboxylate.[3][4] The key to this transformation is exploiting the slight difference in reactivity between the ester groups at the 2- and 4-positions under controlled alkaline conditions. A highly effective, field-proven methodology has been established for similar symmetric diesters, which is readily adaptable.[5]

The causality behind this selectivity lies in the reaction conditions. Using a tetrahydrofuran (THF)-water solvent system at a reduced temperature (0 °C) with a limited amount of sodium hydroxide allows the reaction to be stopped cleanly after the first hydrolysis event, minimizing the formation of the dicarboxylic acid byproduct.[5]

Synthesis_Workflow Start Dimethyl pyridine-2,4-dicarboxylate Reagents 1. THF / H₂O 2. NaOH (aq, 1 equiv) 3. 0 °C Reaction Selective Monohydrolysis Reagents->Reaction Controlled Saponification Workup Acidification (HCl) & Extraction (EtOAc) Reaction->Workup Isolation Purification Silica Gel Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Selective Monohydrolysis

This protocol is adapted from the highly efficient method for symmetric diester hydrolysis developed by Niwayama (2000).[5]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl pyridine-2,4-dicarboxylate (1.0 eq) in tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches an internal temperature of 0 °C.

  • Hydrolysis: Add a pre-chilled aqueous solution of sodium hydroxide (1.0-1.2 eq) dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase with 1% acetic acid). The reaction is typically complete within 30-60 minutes.

  • Quenching & Acidification: Once the starting material is consumed, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure mono-acid.

Spectroscopic and Analytical Characterization

Unambiguous structure confirmation relies on a combination of spectroscopic techniques. While a publicly archived, fully assigned spectrum for this specific molecule is elusive, its ¹H and ¹³C NMR spectra can be reliably predicted based on extensive data from closely related isonicotinate derivatives.[2][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methyl ester protons, and the acidic proton.

  • Pyridine Protons (δ 8.0-9.0 ppm): The pyridine ring protons will appear in the downfield region. The proton at the 6-position (adjacent to the nitrogen) will be the most deshielded. The protons at the 3- and 5-positions will appear as a doublet and a doublet of doublets, respectively, with coupling constants characteristic of pyridyl systems.

  • Carboxylic Acid Proton (δ 13.0-14.0 ppm): The acidic proton of the carboxyl group will appear as a broad singlet far downfield. This signal's presence is pH and solvent-dependent and may exchange with D₂O.

  • Methyl Ester Protons (δ ~4.0 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet in the region typical for methyl esters.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides complementary information, identifying all eight unique carbon atoms.

  • Carbonyl Carbons (δ 165-175 ppm): Two signals are expected in the downfield region corresponding to the ester and carboxylic acid carbonyl carbons.

  • Pyridine Carbons (δ 120-155 ppm): The five aromatic carbons of the pyridine ring will appear in this range. The carbon attached to the nitrogen (C2) and the carbon para to it (C4) will have characteristic shifts.[6]

  • Methyl Carbon (δ ~53 ppm): The carbon of the methoxy group will appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum include:

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

  • C=O Stretches: Two distinct carbonyl peaks are expected. The ester C=O will appear around 1720-1740 cm⁻¹, while the carboxylic acid C=O will appear around 1680-1710 cm⁻¹.

  • C-O Stretch: A strong band around 1200-1300 cm⁻¹ corresponding to the ester C-O bond.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed with high selectivity.

  • Carboxylic Acid (C4-Position): The carboxylic acid is a versatile handle for forming amide, ester, or acid chloride derivatives. Amide bond formation is particularly common in pharmaceutical applications and is readily achieved using standard coupling reagents.

  • Methyl Ester (C2-Position): The ester can be hydrolyzed to the diacid under more forcing conditions, transesterified with other alcohols, or converted to an amide via aminolysis, though this typically requires harsher conditions than C4-amidation.

This bifunctional nature allows for a logical and controlled synthetic sequence, making it a valuable building block.[2]

Reactivity_Diagram cluster_0 Reactions at C4-Carboxylic Acid cluster_1 Reactions at C2-Methyl Ester Amidation Amide Derivative Esterification Diester Derivative AcidChloride Acid Chloride Intermediate Hydrolysis Diacid Derivative Aminolysis Amide Derivative Molecule This compound Molecule->Amidation R-NH₂, Coupling Agent (e.g., EDC, HATU) Molecule->Esterification R-OH, Acid Catalyst Molecule->AcidChloride SOCl₂ or (COCl)₂ Molecule->Hydrolysis NaOH (aq), Heat Molecule->Aminolysis R-NH₂, Heat

Caption: Key derivatization pathways for this compound.

Experimental Protocol: Amide Coupling

This protocol describes a standard amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a widely used and reliable coupling agent.[8]

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen). Add a coupling activator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated acid mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography or recrystallization.

Applications in Research and Development

Pharmaceutical and Medicinal Chemistry

This molecule is a key building block for developing novel therapeutic agents. The isonicotinic acid scaffold is a well-established pharmacophore. By using this compound, medicinal chemists can introduce diversity at the 4-position via the carboxylic acid while retaining the ester at the 2-position for further modification or for its own electronic/steric contribution. It is particularly valuable in synthesizing compounds targeting central nervous system disorders and inflammatory diseases.[2]

Coordination Chemistry and Materials Science

The pyridine nitrogen and the oxygen atoms of the carboxylate and ester groups are effective donor sites for coordinating with metal ions. This allows the molecule to act as a versatile ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers.[9][10] The ability to form stable complexes with transition metals opens avenues for creating materials with tailored catalytic, magnetic, or optical properties. The bifunctional nature allows for the creation of bridged polymeric structures or post-synthetic modification of the resulting framework.

Conclusion

This compound is a high-value chemical intermediate defined by its molecular formula C₈H₇NO₄ and molecular weight of 181.15 g/mol . Its strategic importance is rooted in the orthogonal reactivity of its ester and carboxylic acid functionalities. The reliable synthetic protocols for its preparation and subsequent derivatization, combined with its proven utility as a scaffold in drug discovery and a ligand in materials science, ensure its continued relevance. This guide has provided the core technical information and field-proven methodologies required for researchers to effectively incorporate this compound into their synthetic and developmental programs.

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The Expanding Therapeutic Landscape of Isonicotinic Acid Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isonicotinic acid, a pyridine-4-carboxylic acid, has long been a cornerstone in medicinal chemistry, most notably as the scaffold for the frontline antitubercular drug isoniazid. However, the therapeutic potential of its derivatives extends far beyond mycobacterial infections. This in-depth technical guide explores the burgeoning applications of isonicotinic acid derivatives in diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. We will delve into the rational design, synthesis, and biological evaluation of these versatile compounds, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. This guide aims to be a comprehensive resource, elucidating the causality behind experimental choices and grounding key mechanistic claims in authoritative scientific literature.

Introduction: The Versatile Scaffold of Isonicotinic Acid

Isonicotinic acid is an organic compound with the formula C5H4N(CO2H)[1]. Its rigid, planar structure and the presence of a nitrogen atom in the pyridine ring, along with the carboxylic acid group, provide multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents[1]. The lone pair of electrons on the nitrogen atom and the potential for hydrogen bonding and metal coordination contribute to its diverse biological activities[2]. While the hydrazide derivative, isoniazid, remains its most famous offspring, a wide array of amides, esters, and heterocyclic derivatives have been synthesized and evaluated for a spectrum of pharmacological activities[3].

Antitubercular Activity: The Legacy of Isoniazid and Beyond

The discovery of isoniazid (isonicotinic acid hydrazide) in the 1950s revolutionized the treatment of tuberculosis[4]. Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall[5]. Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG)[5]. The activated form then covalently binds to an acyl carrier protein (InhA), leading to the cessation of mycolic acid production and bacterial cell death[5].

Mechanism of Action of Isoniazid

The activation of isoniazid by KatG is a critical step, and mutations in the katG gene are a common cause of isoniazid resistance. The activated isonicotinoyl radical reacts with NAD+ to form an isonicotinoyl-NAD adduct, which is the actual inhibitor of InhA.

G Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinoyl Radical) KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Forms Adduct with NAD+ NAD NAD+ NAD->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

Mechanism of Isoniazid Action
Synthesis of Isonicotinoyl Hydrazones

A common strategy to develop new antitubercular agents is the synthesis of isonicotinoyl hydrazones. This involves the condensation reaction between isoniazid and various aldehydes or ketones.

Experimental Protocol: General Synthesis of Isonicotinoyl Hydrazones

  • Dissolution: Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize from a suitable solvent to obtain the pure isonicotinoyl hydrazone.

Anticancer Applications: A New Frontier

Recent research has highlighted the potential of isonicotinic acid derivatives as anticancer agents[5][6]. These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including colon, ovarian, leukemia, and glioblastoma cell lines[7].

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of isonicotinoyl hydrazones have revealed that the nature and position of substituents on the aromatic ring of the aldehyde or ketone moiety play a crucial role in their anticancer activity[7]. The presence of electron-withdrawing or electron-donating groups can significantly influence cytotoxicity. For instance, some studies have shown that derivatives with hydroxyl or methoxy groups on the aromatic ring exhibit enhanced anticancer activity[5].

Mechanism of Action in Cancer Cells

The precise anticancer mechanisms of many isonicotinic acid derivatives are still under investigation. However, several studies suggest that they can induce apoptosis (programmed cell death) in cancer cells[2][8]. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Derivative Isonicotinic Acid Derivative Mitochondria Mitochondria Derivative->Mitochondria Bax Bax/Bak Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway
Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected isonicotinic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
15 HCT-116 (Colon)0.61[7]
OVCAR-8 (Ovary)2.02[7]
HL-60 (Leukemia)1.37[7]
SF-295 (Glioblastoma)1.72[7]
18 HCT-116 (Colon)2.03[7]
OVCAR-8 (Ovary)2.02[7]
HL-60 (Leukemia)0.97[7]
SF-295 (Glioblastoma)1.91[7]
31 HCT-116 (Colon)1.43[7]
OVCAR-8 (Ovary)3.37[7]
HL-60 (Leukemia)1.37[7]
SF-295 (Glioblastoma)1.72[7]
Doxorubicin HCT-116 (Colon)0.23[7]

Anti-inflammatory Potential: Targeting Key Mediators

Isonicotinic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents[9][10]. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2)[10].

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators[11]. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have suggested that isonicotinic acid derivatives can bind to the active site of the COX-2 enzyme[10].

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Isonicotinic Acid Derivative Derivative->COX2 Inhibition

COX-2 Inhibition Pathway
Synthesis of Anti-inflammatory Isonicotinic Acid Esters

The synthesis of isonicotinic acid esters is a key strategy for developing anti-inflammatory compounds.

Experimental Protocol: Synthesis of Isonicotinic Acid Esters [10][12]

  • Acid Chloride Formation: React isonicotinic acid with thionyl chloride in the presence of a catalytic amount of DMF to form isonicotinoyl chloride hydrochloride[10].

  • Esterification: React the isonicotinoyl chloride hydrochloride with the desired alcohol in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., THF) to yield the corresponding ester[10].

  • Alternative Esterification: Alternatively, heat a mixture of isonicotinic acid, the alcohol, and a strong acid catalyst (e.g., concentrated sulfuric acid)[12].

  • Workup and Purification: After the reaction is complete, neutralize the mixture and extract the ester with an organic solvent. Purify the crude product by distillation under vacuum or column chromatography[12].

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected isonicotinic acid derivatives.

Compound ID% InhibitionIC50 (µg/mL)Reference
5 95.91.42 ± 0.1[9]
6 67.38.6 ± 0.5[9]
8a 66.619.6 ± 3.4[9]
8b 85.43.7 ± 1.7[9]
Ibuprofen 73.211.2 ± 1.9[9]
% inhibition of reactive oxygen species production at 25 µg/mL

Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

The exploration of isonicotinic acid derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is a rapidly growing field[13][14]. Their neuroprotective effects are thought to be mediated through various mechanisms, including antioxidant activity, inhibition of key enzymes, and modulation of neurotransmitter systems.

Targeting Alzheimer's Disease

In the context of Alzheimer's disease, isonicotinoyl hydrazones have been investigated for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[13]. A deficit in cholinergic neurotransmission is a key feature of Alzheimer's disease. Some acylhydrazone derivatives have shown good inhibitory effects on AChE[13].

Potential in Parkinson's Disease

For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, isonicotinic acid derivatives are being explored as inhibitors of monoamine oxidase B (MAO-B)[6][14]. MAO-B is involved in the degradation of dopamine, and its inhibition can help to increase dopamine levels in the brain[14].

Evaluation of Neuroprotective Activity

Assessing the neuroprotective potential of new compounds requires a battery of in vitro and in vivo assays.

Experimental Assays for Neuroprotective Activity [4][5][15]

  • Cell Viability Assays: Using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures to assess the toxicity of the compounds and their ability to protect against neurotoxin-induced cell death.

  • Antioxidant Activity Assays: Measuring the radical scavenging activity (e.g., DPPH assay) and the ability to reduce oxidative stress in neuronal cells.

  • Enzyme Inhibition Assays: Determining the IC50 values against relevant enzymes like AChE and MAO-B.

  • In vivo Models: Utilizing animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinsonism in mice) to evaluate the therapeutic efficacy of the compounds.

Conclusion and Future Perspectives

Isonicotinic acid derivatives represent a remarkably versatile class of compounds with a broad spectrum of therapeutic applications. While their role in combating tuberculosis is well-established, their potential as anticancer, anti-inflammatory, and neuroprotective agents is becoming increasingly evident. The ease of chemical modification of the isonicotinic acid scaffold provides a fertile ground for the design and synthesis of new and more potent drug candidates. Future research should focus on elucidating the detailed mechanisms of action of these derivatives in different disease contexts, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into clinical development. The continued exploration of this chemical space holds significant promise for addressing some of the most pressing challenges in modern medicine.

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Role of pyridine carboxylic acids in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Pyridine Carboxylic Acids in Coordination Chemistry

Abstract

Pyridine carboxylic acids (PCAs) represent a cornerstone class of ligands in modern coordination chemistry. Their intrinsic bifunctionality, arising from the Lewis basic pyridine nitrogen and the versatile carboxylate group(s), allows for the construction of a vast landscape of metal complexes with tunable dimensionality, topology, and functionality. This guide provides a comprehensive exploration of the chemistry of PCAs, moving from fundamental principles of coordination to the synthesis and characterization of advanced materials. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, data-rich tables, and explanatory diagrams are provided to bridge theory with practical application, covering key areas such as Metal-Organic Frameworks (MOFs), catalysis, and bioinorganic chemistry.

Introduction: The Unique Proposition of Pyridine Carboxylic Acids

At the heart of coordination chemistry lies the interaction between a central metal ion and surrounding ligands. The properties of the resulting complex are fundamentally dictated by the nature of these ligands. Pyridine carboxylic acids are exceptional in this regard, possessing at least two distinct donor sites: the pyridine ring nitrogen and the oxygen atoms of the carboxylate group. This dual-donor capability makes them highly versatile building blocks.

The position of the carboxylic acid group relative to the pyridine nitrogen dramatically influences the ligand's steric profile and chelation potential, leading to a rich structural diversity in the resulting metal complexes. Picolinic acid (pyridine-2-carboxylic acid), for instance, is an excellent chelating agent, readily forming stable five-membered rings with metal ions.[1][2] In contrast, nicotinic (3-isomer) and isonicotinic (4-isomer) acids are predisposed to act as bridging ligands, facilitating the formation of extended one-, two-, or three-dimensional coordination polymers.[3][4] This inherent structural control makes PCAs invaluable tools for the rational design of functional materials.

The applications of metal-PCA complexes are broad and impactful, ranging from porous materials for gas storage and catalysis to biologically active compounds with therapeutic potential.[5][6][7][8] This guide will systematically unpack the principles governing their coordination behavior and highlight their role in creating next-generation materials.

The Ligand Toolkit: Structural Variants and Their Implications

The specific PCA chosen for a synthesis is the primary determinant of the final product's architecture. The most common variants include:

  • Monocarboxylic Acids:

    • Picolinic Acid (Pyridine-2-carboxylic acid): The ortho-position of the carboxylate group enables strong N,O-chelation, favoring the formation of discrete, thermodynamically stable mononuclear or polynuclear complexes.[1][9]

    • Nicotinic Acid (Pyridine-3-carboxylic acid): The meta-position prevents simple chelation, promoting bridging behavior and the formation of coordination polymers.[3]

    • Isonicotinic Acid (Pyridine-4-carboxylic acid): The para-position also leads to bridging, often resulting in linear or zigzag chains and higher-dimensional networks.

  • Polycarboxylic Acids:

    • Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid): This ligand is a powerful tridentate chelating agent, capable of binding to a metal ion through the nitrogen and both carboxylate oxygens.[10] This strong binding is leveraged in both discrete complexes and as a structural node in larger frameworks.

    • Other Di- and Tri-carboxylic Acids: Ligands like pyridine-3,5-dicarboxylic acid and pyridine-2,4,6-tricarboxylic acid offer multiple coordination vectors, making them ideal for constructing robust Metal-Organic Frameworks (MOFs) with high connectivity and porosity.[11][12][13] The reaction conditions with these ligands can be highly sensitive, sometimes leading to ligand transformation or fragmentation.[12][14][15]

The choice of ligand is therefore a strategic one. For creating a catalytic mononuclear complex, picolinic acid might be preferred for its stabilizing chelate effect. For designing a porous MOF for gas storage, a di- or tricarboxylic acid would be a more logical starting point to build a robust, extended framework.

Fundamental Interactions: Coordination Modes of PCAs

The versatility of PCAs stems from their ability to adopt a multitude of coordination modes, which dictates the dimensionality and topology of the final structure. Understanding these modes is critical for predictive synthesis.

G cluster_ligand Pyridine Carboxylic Acid (PCA) cluster_bidentate_details PCA PCA Ligand (N, O donors) Monodentate Monodentate (via N or O) PCA->Monodentate Bidentate Bidentate PCA->Bidentate Tridentate Tridentate (e.g., Dipicolinic Acid) PCA->Tridentate Bridging Bridging (Polymers & MOFs) PCA->Bridging Chelating N,O-Chelating (5-membered ring) Bidentate->Chelating CarboxylateBridging O,O'-Bridging (Carboxylate) Bidentate->CarboxylateBridging

  • Monodentate: The ligand binds to a single metal center through either the pyridine nitrogen or one of the carboxylate oxygens. This is common for nicotinic and isonicotinic acids where chelation is not possible.[3]

  • Bidentate Chelation: The hallmark of picolinic acid, where the nitrogen and a proximal carboxylate oxygen bind to the same metal ion, forming a highly stable five-membered ring.[1][9] This "chelate effect" is a primary driver in the self-assembly of many discrete complexes.

  • Bidentate Bridging: The carboxylate group can bridge two different metal centers (syn-syn, syn-anti, or anti-anti modes), a fundamental interaction in the formation of coordination polymers.

  • Tridentate Chelation: As seen with dipicolinic acid, the ligand grasps a single metal ion via the N, O, and O' donor atoms, resulting in very high complex stability.[10]

  • Multi-site Bridging: In MOFs, a single PCA ligand can coordinate to multiple metal centers simultaneously, acting as a linker that propagates the network in 1D, 2D, or 3D.[16] The specific connectivity is influenced by factors like the metal's preferred coordination geometry and the presence of other templating molecules.[11]

Synthesis and Characterization: From Blueprint to Material

The synthesis of metal-PCA complexes can be achieved through several methods, with the choice depending on the desired outcome (e.g., single crystals for diffraction vs. bulk powder for catalysis).

Synthetic Methodologies
  • Self-Assembly in Solution: This is the most straightforward method, involving the mixing of a metal salt and the PCA ligand in a suitable solvent at room or elevated temperature.[6][17] The final product often precipitates directly or can be obtained by slow evaporation of the solvent. This method is common for discrete molecular complexes.

  • Hydrothermal/Solvothermal Synthesis: This technique is the workhorse for producing crystalline coordination polymers and MOFs. Reactants are sealed in a Teflon-lined autoclave and heated above the solvent's boiling point, creating high pressure.[5][18] These conditions increase the solubility of precursors and promote the growth of high-quality crystals, which is essential for structural analysis. The choice of solvent, temperature, and reaction time are critical parameters that dictate the final structure.[5]

Experimental Protocol: Synthesis of a Copper(II) Picolinate Complex

This protocol provides a representative example of a solution-based self-assembly synthesis.

Objective: To synthesize bis(picolinato)copper(II), [Cu(pic)₂].

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Picolinic acid (Hpic)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Ligand Deprotonation: In a 100 mL beaker, dissolve 1.23 g (10 mmol) of picolinic acid in 30 mL of deionized water with stirring. Slowly add a 1.0 M NaOH solution dropwise until the picolinic acid is fully dissolved and the pH is approximately 6-7. This deprotonates the carboxylic acid to form the picolinate anion. Causality: Coordination typically occurs with the deprotonated carboxylate group; pre-forming the anion in solution facilitates a cleaner reaction.

  • Metal Salt Solution: In a separate beaker, dissolve 1.25 g (5 mmol) of CuSO₄·5H₂O in 20 mL of deionized water.

  • Complexation: While stirring vigorously, slowly add the copper(II) sulfate solution to the sodium picolinate solution. A blue precipitate should form immediately.

  • Digestion: Gently heat the mixture to ~60°C on a heating mantle and maintain this temperature for 1 hour with continuous stirring. Causality: This "digestion" step improves the crystallinity and purity of the product by allowing the initial precipitate to anneal into a more ordered state.

  • Isolation: Allow the mixture to cool to room temperature. Collect the blue solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product on the filter with two 15 mL portions of deionized water to remove any unreacted salts, followed by one 10 mL portion of ethanol to facilitate drying.

  • Drying: Dry the product in a desiccator under vacuum or in an oven at 80°C for several hours.

Expected Outcome: A fine, blue crystalline powder. The structure consists of a central copper(II) ion coordinated to two picolinate ligands.

A Workflow for Structural Characterization

Once synthesized, a battery of techniques is required to confirm the identity, structure, and purity of the complex.

G Synthesis Synthesis FTIR FTIR Synthesis->FTIR UVVis UVVis Synthesis->UVVis TGA TGA Synthesis->TGA XRD XRD Synthesis->XRD Final Final FTIR->Final UVVis->Final TGA->Final PowderXRD PowderXRD XRD->PowderXRD Bulk Sample SingleCrystalXRD SingleCrystalXRD XRD->SingleCrystalXRD Suitable Crystal PowderXRD->Final SingleCrystalXRD->Final

  • FT-IR Spectroscopy: This is a rapid and essential first step. Coordination of the carboxylate group to the metal ion is confirmed by a shift in the asymmetric and symmetric C=O stretching frequencies compared to the free ligand.[6][19] Coordination of the pyridine nitrogen also results in subtle shifts in the C=N and ring breathing modes.

  • Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing, revealing the true solid-state structure of the complex.[6][12][20]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal data.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complex and to quantify the number of coordinated or lattice solvent molecules.[21]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which is compared to the calculated values for the proposed formula to confirm the bulk purity.

Applications: From Porous Solids to Potential Pharmaceuticals

The structural and electronic tunability of metal-PCA complexes has led to their application in a diverse range of scientific and technological fields.

Metal-Organic Frameworks (MOFs)

PCAs are exemplary ligands for the construction of MOFs. The rigid pyridine backbone combined with the strong coordinating ability of the carboxylate groups allows for the formation of robust frameworks with permanent porosity.[5] The dimensionality and topology of these frameworks can be controlled by the choice of the PCA linker and the metal ion or cluster.[11][18] These materials are at the forefront of research in:

  • Gas Storage and Separation: The tunable pore sizes and chemical functionalities of PCA-based MOFs make them excellent candidates for storing gases like hydrogen and methane or for separating CO₂ from gas streams.[5][7]

  • Heterogeneous Catalysis: By incorporating catalytically active metal sites within the framework, these MOFs can serve as highly efficient and recyclable heterogeneous catalysts.[7]

Bioinorganic Chemistry and Drug Development

The interaction of metal ions with biological systems is crucial, and PCA complexes often serve as models or active agents.

  • Antimicrobial and Anticancer Activity: A significant body of research has demonstrated that metal complexes of PCAs can exhibit potent biological activities, including antifungal, antituberculous, and anticancer properties.[1][6][8] The complexation is thought to enhance the lipophilicity of the ligand, facilitating its transport across cell membranes.

  • Nutritional Science: Picolinic acid is a natural catabolite of tryptophan and is believed to aid in the absorption of essential metal ions like zinc from the intestine.[19] This has led to the development of zinc picolinate as a popular dietary supplement.

  • Enzyme Inhibition: The ability of PCAs, particularly dipicolinic acid, to strongly chelate metal ions makes them effective inhibitors of metalloenzymes.[22]

Supramolecular Chemistry and Materials Science

Beyond strong coordination bonds, PCA complexes engage in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, to form intricate supramolecular assemblies.[23][24] These interactions are crucial in crystal engineering for designing materials with specific properties. Furthermore, lanthanide complexes of PCAs are known to exhibit strong luminescence, making them promising for applications in sensing and optical devices.[13][20]

Conclusion and Future Outlook

Pyridine carboxylic acids are far more than simple ligands; they are a sophisticated toolkit for the modern coordination chemist. Their predictable yet versatile coordination behavior allows for the rational design of materials with tailored structures and functions. The causal link between the ligand's isomeric form and the resulting complex's dimensionality is a powerful principle that continues to be exploited in the synthesis of novel materials.

For researchers and material scientists, the ongoing challenge is to synthesize new PCA-based MOFs with ever-greater stability and functionality for targeted applications in clean energy and environmental remediation. For drug development professionals, the potent biological activities of these complexes present exciting opportunities. Future work will focus on elucidating their mechanisms of action, improving their selectivity, and translating the promising in vitro results into viable therapeutic agents. The rich and varied coordination chemistry of pyridine carboxylic acids ensures that they will remain a vibrant and productive area of research for years to come.

References

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A Technical Guide to 2-(Methoxycarbonyl)isonicotinic Acid: A Versatile Bifunctional Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Methoxycarbonyl)isonicotinic acid, the monomethyl ester of pyridine-2,4-dicarboxylic acid, is a heterocyclic building block of significant interest in materials science and medicinal chemistry.[1] Its unique bifunctional nature, featuring a carboxylic acid at the 4-position and a methyl ester at the 2-position, coupled with the coordinating nitrogen atom of the pyridine ring, offers a versatile platform for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its role in the rational design of novel coordination polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Detailed experimental protocols and characterization data are provided to enable researchers to effectively utilize this compound in their work.

Introduction: The Strategic Advantage of a Bifunctional Linker

In the pursuit of novel materials with tailored properties, the design of the constituent molecular building blocks is paramount. Pyridine carboxylic acids are a foundational class of heterocyclic compounds that serve as essential linkers in coordination chemistry and as scaffolds in drug discovery.[1] this compound (hereafter abbreviated as 2-MCINA) emerges as a particularly strategic derivative.

The presence of three distinct potential coordination sites—the pyridine nitrogen, the carboxylate group, and the ester carbonyl oxygen—allows for the formation of diverse and stable complexes with a wide range of metal ions.[1] Furthermore, the differential reactivity of the carboxylic acid and ester functional groups enables selective chemical transformations, such as salt formation, amidation, hydrolysis, or transesterification, making it a highly adaptable intermediate in multi-step organic syntheses.[1][2] This inherent structural and chemical asymmetry is the key to its utility, allowing for precise control over the topology and functionality of the resulting supramolecular assemblies and target molecules. This guide will explore the fundamental chemistry of 2-MCINA and demonstrate its practical application as a building block for materials with applications ranging from luminescence to catalysis and therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the intrinsic properties of a building block is critical for its successful application. The key physicochemical and spectroscopic data for 2-MCINA are summarized below.

Physicochemical Properties

The physical and chemical characteristics of 2-MCINA define its handling, storage, and reaction conditions.

PropertyValueSource
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Physical Form Solid (White to light yellow powder)[3][4]
Melting Point 244-246 °C[1]
Storage Room temperature, dry, inert atmosphere[3][5]
CAS Number 24195-10-6[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-MCINA. The following table outlines the expected spectral features.

TechniqueExpected Chemical Shifts / FrequenciesAssignment and Rationale
¹H NMR δ ~8.9 ppm (s, 1H), ~8.8 ppm (d, 1H), ~7.7 ppm (d, 1H), ~3.9 ppm (s, 3H)The aromatic protons on the pyridine ring are deshielded, appearing at high chemical shifts. The singlet at ~3.9 ppm is characteristic of the methyl ester protons.[6]
¹³C NMR δ ~167 ppm, ~165 ppm, ~150-120 ppm (aromatic), ~53 ppmThe two carbonyl carbons (ester and carboxylic acid) are expected in the 165-170 ppm range. Aromatic carbons appear between 120-150 ppm, and the methoxy carbon (~53 ppm) is typical for an ester.
FT-IR (cm⁻¹) ~3000-2500 (broad), ~1720-1740, ~1680-1700, ~1600, ~1200-1300The broad absorption is characteristic of the O-H stretch of the carboxylic acid. The two distinct C=O stretching frequencies correspond to the ester (~1730 cm⁻¹) and the carboxylic acid (~1700 cm⁻¹). The C=C/C=N stretches of the pyridine ring appear around 1600 cm⁻¹, and C-O stretches are found in the 1200-1300 cm⁻¹ region.

Synthesis of this compound

The most common and logical route to 2-MCINA is through the selective mono-hydrolysis of the corresponding diester, pyridine-2,4-dicarboxylic acid dimethyl ester. This method is advantageous because it utilizes a readily available starting material and allows for controlled, stoichiometric conversion.

The causality behind this choice of reaction is the slight difference in electrophilicity between the two carbonyl carbons and the ability to precisely control the amount of nucleophile (hydroxide) added.

G start Pyridine-2,4-dicarboxylic acid dimethyl ester reagents 1. NaOH (1.0 eq), H₂O 2. HCl (to pH 1) start->reagents Selective Mono-hydrolysis product This compound (2-MCINA) reagents->product G cluster_0 Components cluster_1 Self-Assembly Process cluster_2 Resulting Material metal Metal Ion (e.g., Zn²⁺, Cu²⁺) assembly Coordination Bonding (Metal-Ligand Interaction) metal->assembly ligand 2-MCINA Ligand ligand->assembly mof Coordination Polymer / MOF (Ordered Framework) assembly->mof Solvothermal Synthesis

Sources

An In-depth Technical Guide to the Solubility and Reactivity of 2-(Methoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methoxycarbonyl)isonicotinic acid (CAS No. 24195-10-6) is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] As a derivative of isonicotinic acid, it serves as a versatile building block in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structure, featuring both a carboxylic acid at the 4-position and a methyl ester at the 2-position of the pyridine ring, allows for a wide range of chemical modifications.[2] This dual functionality makes it a valuable scaffold for creating compounds targeting central nervous system disorders and inflammatory diseases.[1]

This technical guide provides a comprehensive overview of the solubility and reactivity of this compound. While extensive quantitative data for this specific molecule is not widely available in public literature, this guide will provide a robust theoretical framework for its behavior, supplemented with data from closely related structural analogs. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 24195-10-6[1][3][4][5]
Molecular Formula C₈H₇NO₄[1][4]
Molecular Weight 181.15 g/mol [1][4]
Appearance White to light yellow crystalline powder (predicted based on analogs)[6]
Storage Room temperature, dry environment[1]

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from reaction kinetics to formulation development.

Theoretical Framework and Qualitative Assessment

This compound possesses both a polar carboxylic acid group and a moderately polar methyl ester group, in addition to the nitrogen atom in the pyridine ring. This combination of functional groups suggests that its solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. It is reported to have good solubility in polar organic solvents.[7]

  • Polar Protic Solvents (e.g., Water, Alcohols): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ester carbonyl and pyridine nitrogen can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in these solvents. For comparison, the parent compound, isonicotinic acid, is sparingly soluble in cold water (0.52 g/100 mL at 20°C) but more soluble in hot water and ethanol.[6][8] Picolinic acid, another isomer, is highly soluble in water and less so in ethanol.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The strong dipole moments of these solvents should facilitate the dissolution of this compound. Isonicotinic acid itself is soluble in DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's overall polarity, very low solubility is expected in nonpolar solvents. Isonicotinic acid is practically insoluble in benzene and ether.[8]

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for quantitatively determining the solubility of this compound in various solvents.[10]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specified temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostatically controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

  • Filtration: Immediately filter the supernatant through a syringe filter (0.45 µm) into a pre-weighed container.

  • Solvent Evaporation: Remove the solvent under reduced pressure or by gentle heating in a vacuum oven.

  • Quantification: Once the solvent is fully evaporated, weigh the container with the dried solute. The mass of the dissolved solid can then be used to calculate the solubility in terms of g/L or mol/L.

G cluster_workflow Solubility Determination Workflow prep 1. Preparation (Excess Solute in Solvent) equil 2. Equilibration (Constant T Agitation) prep->equil 24-48h sample 3. Sampling (Supernatant Withdrawal) equil->sample filter 4. Filtration (0.45 µm Syringe Filter) sample->filter evap 5. Solvent Evaporation (Vacuum Oven) filter->evap quant 6. Quantification (Gravimetric Analysis) evap->quant

Caption: Gravimetric method for solubility determination.

Reactivity and Chemical Stability

The bifunctional nature of this compound makes it a versatile intermediate, with reactivity centered around the carboxylic acid and methyl ester groups.[2]

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 4-position can undergo typical reactions of this functional group:

  • Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification with an alcohol and a strong acid catalyst like H₂SO₄) or by using activating agents.[11]

  • Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, typically facilitated by a coupling agent (e.g., DCC, EDC) or after conversion to an acid chloride.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this will also reduce the ester group.

  • Decarboxylation: While decarboxylation of pyridine carboxylic acids can occur, it generally requires harsh conditions. Isonicotinic acid is relatively stable to decarboxylation compared to its 2-isomer, picolinic acid.[12]

G main This compound (Carboxylic Acid Moiety) ester Esterification (R'OH, H+) main->ester Forms Diester amide Amide Formation (R'NH2, Coupling Agent) main->amide Forms Amide alcohol Reduction (LiAlH4) main->alcohol Forms Diol decarb Decarboxylation (Heat) main->decarb Forms Pyridine Ester

Caption: Reactivity of the carboxylic acid group.

Reactions of the Methyl Ester Group

The methyl ester at the 2-position is susceptible to nucleophilic acyl substitution:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.

  • Transesterification: The methyl ester can be converted to a different ester by reacting with another alcohol in the presence of an acid or base catalyst.

  • Amidation: Reaction with an amine can convert the ester to an amide, often requiring heat.

  • Reduction: Similar to the carboxylic acid, the ester can be reduced to a primary alcohol with strong reducing agents like LiAlH₄.

G main This compound (Methyl Ester Moiety) acid Hydrolysis (H+ or OH-) main->acid Forms Diacid transester Transesterification (R'OH, Catalyst) main->transester Forms New Ester amide Amidation (R'NH2, Heat) main->amide Forms Amide alcohol Reduction (LiAlH4) main->alcohol Forms Diol

Caption: Reactivity of the methyl ester group.

Stability Profile
  • pH Stability: The compound's stability will be pH-dependent. In strongly acidic or basic aqueous solutions, hydrolysis of the methyl ester is likely, especially upon heating.

  • Thermal Stability: As a crystalline solid, it is expected to be stable at room temperature.[1] At elevated temperatures, decarboxylation may occur, although isonicotinic acid itself is quite thermally stable.[6]

  • Incompatibilities: It should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent unwanted reactions.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for assessing the purity and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

An adapted reverse-phase HPLC method is suitable for the analysis of this compound.

Protocol Outline:

  • Column: A C18 stationary phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (λmax), which can be determined using a UV-Vis spectrophotometer. For the related isonicotinic acid, detection is often performed around 270 nm.[13]

  • Quantification: Purity and concentration can be determined by creating a calibration curve with certified reference standards.

Conclusion

This compound is a promising and versatile building block for chemical synthesis, particularly in the pharmaceutical industry. While specific published data on its solubility and reactivity are limited, a strong understanding of its behavior can be derived from its bifunctional chemical nature and by comparison with structurally related pyridine carboxylic acids and esters. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise parameters required for their specific applications, thereby facilitating the development of novel chemical entities.

References

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An In-Depth Technical Guide to the Bifunctional Nature of 2-(methoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(methoxycarbonyl)isonicotinic acid, a heterocyclic compound distinguished by its bifunctional chemical nature. As a derivative of pyridine-2,4-dicarboxylic acid, this molecule incorporates both a carboxylic acid at the 4-position and a methyl ester at the 2-position.[1] This unique arrangement makes it a highly versatile building block in medicinal chemistry, coordination chemistry, and materials science.[1][2] This document will explore the distinct reactivity of each functional group, strategies for selective chemical modification, its role as a ligand in constructing advanced materials, and detailed protocols for its synthesis and characterization.

Introduction: The Duality of a Versatile Building Block

In the landscape of chemical synthesis, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. They offer synthetic chemists a toolkit to construct complex molecular architectures in a controlled, stepwise manner. This compound is a prime example of such a molecule.

Its structure is deceptively simple: a pyridine ring, the core of vitamin B3 (niacin), is functionalized with two distinct carbonyl-containing groups. This bifunctionality is the cornerstone of its utility:

  • The Carboxylic Acid (-COOH): Located at the 4-position (the para position relative to the ring nitrogen), this group is acidic and serves as a primary site for reactions such as salt formation, amidation, and esterification.[1]

  • The Methyl Ester (-COOCH₃): At the 2-position (the ortho position to the nitrogen), this group is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification.[1]

The electronic influence of the pyridine nitrogen atom, combined with the spatial arrangement of these groups, allows for selective manipulation, making it an invaluable intermediate for creating novel pharmaceutical compounds and functional materials.[2] This guide will dissect this bifunctional nature, providing researchers with the foundational knowledge to exploit its full synthetic potential.

Physicochemical & Safety Data

A summary of the key properties and safety information for this compound is provided below for quick reference.

PropertyValueSource
CAS Number 24195-10-6[3]
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [2]
Melting Point 244-246 °C[3]
Boiling Point 440.6 ± 30.0 °C at 760 mmHg[3]
Appearance Solid[3]
Storage Store at room temperature in a dry, inert atmosphere.[3][4]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[3]
Signal Word Warning[3][4]

The Two Faces of Reactivity: A Mechanistic Perspective

The utility of this compound stems from the differential reactivity of its two functional groups. Understanding the conditions that favor the reaction of one group while leaving the other intact is critical for its effective use.

Reactions at the Carboxylic Acid (Position 4)

The carboxylic acid is the more acidic and nucleophilic of the two functional centers. It readily undergoes reactions typical of carboxylic acids.

  • Amidation: Coupling with amines to form amides is a common transformation, often facilitated by standard peptide coupling reagents (e.g., EDC/HOBt, HATU). This is a cornerstone reaction in medicinal chemistry for building complex drug candidates.

  • Esterification: While the molecule already contains an ester, the free carboxylic acid can be converted to a different ester under acidic conditions (e.g., Fischer esterification) with the appropriate alcohol. This can be used to introduce different alkyl groups or functional handles.

  • Salt Formation & Coordination: As a carboxylic acid, it can be deprotonated by a base to form a carboxylate salt. This anionic carboxylate group, in conjunction with the pyridine nitrogen, is a powerful binding site for metal ions, forming the basis of its use in coordination chemistry.[1]

Reactions at the Methyl Ester (Position 2)

The methyl ester is generally less reactive than the carboxylic acid. Its reactions typically require more forcing conditions or specific catalysts.

  • Hydrolysis: The ester can be hydrolyzed back to a carboxylic acid, forming pyridine-2,4-dicarboxylic acid. This is most commonly achieved under basic conditions (saponification) using a hydroxide source like NaOH or KOH, followed by acidic workup. Selective hydrolysis is possible, though it can be challenging.

  • Transesterification: By heating in the presence of an alcohol and a suitable catalyst (acid or base), the methyl group can be exchanged for a different alkyl group. This is a key reaction in polymer chemistry for creating polyesters.[5]

  • Aminolysis: Direct reaction with amines to form an amide at the 2-position is possible but often requires high temperatures or specific catalysts, as the ester is less electrophilic than an activated carboxylic acid.

The interplay between these two sites allows for a logical and stepwise approach to synthesis, as illustrated below.

Bifunctional_Reactivity cluster_acid Carboxylic Acid Reactivity (C4) cluster_ester Ester Reactivity (C2) start This compound amide Amide Derivative start->amide Amine, Coupling Agent ester2 Diester Derivative start->ester2 Alcohol, Acid Catalyst salt Carboxylate Salt / Metal Complex start->salt Base or Metal Ion diacid Pyridine-2,4-dicarboxylic acid start->diacid Base (e.g., NaOH), then Acid transester Transesterified Product start->transester Alcohol, Catalyst, Heat

Figure 1: Reaction pathways demonstrating the bifunctional reactivity.

Application Spotlight: A Bifunctional Linker for Metal-Organic Frameworks (MOFs)

One of the most significant applications of this compound is its use as a bifunctional organic linker, or "strut," in the construction of Metal-Organic Frameworks (MOFs).[6] MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers.[7]

The unique geometry and dual functionality of this molecule are highly advantageous for MOF synthesis:

  • Coordination Nodes: The pyridine nitrogen and the deprotonated carboxylic acid at the 4-position form a robust chelating site for metal ions (like Zn²⁺, Cu²⁺, Zr⁴⁺), creating the primary nodes of the framework.[1][7]

  • Tunable Pores: The methyl ester at the 2-position projects into the pores of the resulting framework. This "tagged" functional group can be used to fine-tune the chemical environment within the pores, influencing properties like gas sorption selectivity or catalytic activity.

  • Post-Synthetic Modification (PSM): The ester group serves as a handle for PSM. After the MOF has been constructed, the ester can be hydrolyzed or otherwise modified, allowing for the introduction of new functionalities without disrupting the overall framework structure. This is a powerful strategy for creating highly specialized materials.

MOF_Assembly linker N COO⁻ 2-(methoxycarbonyl)isonicotinate COOCH₃ mof_node Metal-Ligand Coordination Node linker:n->mof_node Coordinates via Pyridine N linker:c4->mof_node Coordinates via Carboxylate metal_ion Metal Ion (e.g., Zn²⁺) metal_ion->mof_node mof_structure Porous MOF Structure with Functionalized Pores mof_node->mof_structure Self-Assembly note Ester group (-COOCH₃) projects into the pore mof_structure->note

Figure 2: Logical workflow for MOF assembly using the bifunctional linker.

This approach has been used to create MOFs for applications ranging from gas storage and separation to heterogeneous catalysis and drug delivery.[7][8]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and modification of this compound.

Protocol: Selective Hydrolysis of Dimethyl Pyridine-2,4-dicarboxylate

This protocol describes the synthesis of the title compound via selective mono-hydrolysis of the corresponding diester. The ester at the 4-position is more sterically accessible and electronically favorable for hydrolysis under these specific conditions.

Causality: The use of exactly one equivalent of sodium hydroxide is the key to selectivity. This stoichiometric control ensures that there is only enough base to hydrolyze one of the two ester groups. The reaction is run at room temperature to prevent the less reactive ester at the sterically hindered 2-position from hydrolyzing.

Methodology:

  • Dissolution: Suspend dimethyl pyridine-2,4-dicarboxylate (1.0 eq) in deionized water (approx. 10 mL per gram of diester).

  • Base Addition: Prepare a solution of sodium hydroxide (1.0 eq) in water. Add this solution dropwise to the stirring diester suspension at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction should become homogeneous as the sodium salt of the product is formed.

  • Extraction: Extract the aqueous solution with chloroform or dichloromethane to remove any unreacted diester starting material.

  • Acidification: Carefully acidify the remaining aqueous layer to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Purification (Self-Validation): Wash the solid with cold deionized water and then a small amount of cold acetone to remove residual impurities. Dry the product under vacuum. The purity can be confirmed by ¹H NMR spectroscopy and melting point analysis (Expected: 244-246 °C).[3]

Protocol: Characterization by ¹H NMR Spectroscopy

Purpose: To confirm the identity and purity of the synthesized this compound. The spectrum should show distinct signals for the methyl ester protons and the three aromatic protons on the pyridine ring.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dry product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube. DMSO-d₆ is often used due to the compound's good solubility and to observe the acidic proton of the carboxylic acid.

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Data Analysis (Expected Results):

    • -OCH₃ (Methyl Ester): A sharp singlet at approximately 3.9 ppm.

    • Aromatic Protons: Three distinct signals in the aromatic region (typically ~7.5-9.0 ppm), corresponding to the protons at the 3, 5, and 6 positions of the pyridine ring. Their splitting patterns (doublets, doublet of doublets) will be characteristic of the substitution pattern.

    • -COOH (Carboxylic Acid): A broad singlet, typically far downfield (>13 ppm), which may be exchangeable with D₂O.

The presence of these signals in the correct integration ratios provides strong evidence for the successful synthesis of the target molecule. Comparing the obtained spectrum to literature data provides final validation.

Conclusion and Future Outlook

This compound is a powerful and versatile chemical intermediate whose value lies in the predictable and differential reactivity of its ester and carboxylic acid functionalities. As demonstrated, this bifunctional nature allows for its use as a tunable linker in the rational design of advanced materials like MOFs and as a key building block for complex organic molecules in pharmaceutical research.[2][6] Future research will likely continue to exploit this duality, exploring new coordination polymers, developing novel catalysts through post-synthetic modification of derived MOFs, and incorporating this scaffold into new classes of biologically active compounds.

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Isonicotinic Acid Hydrazide Derivatives and Their Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

<_

An In-depth Technical Guide

Executive Summary

Isonicotinic acid hydrazide (isoniazid, INH), a cornerstone in the treatment of tuberculosis for over six decades, represents a critical scaffold in medicinal chemistry.[1][2] Its simple chemical structure belies a complex mechanism of action and a rich potential for derivatization, leading to a broad spectrum of biological activities.[3][4] This guide provides a comprehensive technical overview of isoniazid and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core chemistry, explore the diverse biological significance beyond anti-tubercular activity, and provide insights into the structure-activity relationships that govern their therapeutic potential.

The Isoniazid Core: A Foundation for Diverse Bioactivity

Isoniazid (Pyridine-4-carboxy hydrazide) is a small, synthetic compound that has remained a first-line drug in tuberculosis therapy since its introduction in 1952.[5][6] Its enduring efficacy is a testament to its potent and specific action against Mycobacterium tuberculosis.

Mechanism of Antitubercular Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7][8][9] This activation is a critical first step in a cascade of events leading to bacterial cell death.

  • Activation by KatG: The mycobacterial enzyme catalase-peroxidase (KatG) is responsible for activating isoniazid.[7][8][9][10] Mutations in the katG gene are a primary cause of isoniazid resistance.[3][4][10]

  • Formation of the Active Species: KatG catalyzes the conversion of isoniazid into a reactive isonicotinic acyl radical.[7]

  • Inhibition of Mycolic Acid Synthesis: This radical then covalently binds with NAD(H) to form a nicotinoyl-NAD adduct.[7] This complex potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[3][7][9] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[7][8][9][11] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial death.[9]

Isoniazid Mechanism of Action INH Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH Adduct Nicotinoyl-NAD Adduct Active_INH->Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Activation and primary mechanism of action of Isoniazid.

Mechanisms of Isoniazid Resistance

The emergence of drug-resistant tuberculosis poses a significant global health threat.[1] Understanding the mechanisms of isoniazid resistance is crucial for developing new therapeutic strategies.

  • katG Mutations: The most common mechanism of high-level isoniazid resistance involves mutations in the katG gene, which prevent the activation of the prodrug.[3][4][10][12] The S315T mutation is particularly prevalent.[3]

  • inhA Overexpression: Mutations in the promoter region of the inhA gene can lead to its overexpression, titrating out the inhibitory effect of the activated isoniazid.[12]

  • Other Contributing Genes: Mutations in other genes, such as ahpC, kasA, and ndh, have also been associated with isoniazid resistance, although they generally confer a lower level of resistance.[3][4][10]

Synthesis of Isonicotinic Acid Hydrazide Derivatives

The hydrazide moiety of isoniazid is a versatile functional group that readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones).[13][14] This synthetic accessibility has allowed for the creation of a vast library of isoniazid derivatives with diverse pharmacological properties.[15][16]

General Synthesis of Schiff Bases

A common and efficient method for synthesizing isoniazid-derived Schiff bases involves the condensation of isoniazid with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.[13][17]

Experimental Protocol: Microwave-Assisted Synthesis of Isoniazid Schiff Bases [13]

  • Reactant Preparation: Dissolve equimolar amounts (e.g., 1 mM) of isoniazid and the desired aldehyde in separate portions of ethanol.

  • Mixing: Combine the ethanolic solutions of isoniazid and the aldehyde with intermittent shaking.

  • Catalysis: Add a few drops (e.g., 2 drops) of glacial acetic acid to the reaction mixture.

  • Microwave Irradiation: Place the reaction mixture in a microwave synthesis reactor and irradiate at a low power (e.g., 5-10 W) and elevated temperature (e.g., 85 °C) for a short duration (e.g., 10-20 minutes).[13]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

Schiff Base Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Isoniazid Isonicotinic Acid Hydrazide Microwave Microwave Irradiation (85°C, 10-20 min) Isoniazid->Microwave Aldehyde Aldehyde/Ketone Aldehyde->Microwave Ethanol Ethanol (Solvent) Ethanol->Microwave Acetic_Acid Glacial Acetic Acid (Catalyst) Acetic_Acid->Microwave Schiff_Base Isoniazid Schiff Base (Hydrazone) Microwave->Schiff_Base

Caption: General workflow for the synthesis of Isoniazid Schiff bases.

Broad-Spectrum Biological Significance of Isoniazid Derivatives

While isoniazid itself is primarily known for its antitubercular activity, its derivatives have been shown to possess a wide range of other biological properties. This expansion of the pharmacological profile is a direct result of the chemical modifications to the parent molecule.

Structure-Activity Relationships (SAR)

The biological activity of isoniazid derivatives is highly dependent on their chemical structure. Key SAR principles have been established through extensive research:

  • The Pyridine Ring: The pyridine ring is crucial for antitubercular activity.[18] Replacement with other heterocyclic rings or deletion of the nitrogen atom generally leads to a loss of potency.[18][19]

  • The Hydrazide Moiety: The hydrazide group is essential for the antitubercular activity of isoniazid.[18] Modification of this group often abolishes its antimycobacterial effects.[18][19]

  • Substitutions on the Pyridine Ring: Substitutions at the 2-position of the pyridine ring are generally tolerated, while substitutions at the 3-position are not.[18][19]

  • Lipophilicity: Increasing the lipophilicity of isoniazid derivatives by incorporating lipophilic moieties can enhance their penetration into bacterial cells, potentially leading to improved antitubercular activity.[1][2]

Anticancer Activity

Several isoniazid derivatives, particularly hydrazones, have demonstrated significant cytotoxic activity against various human cancer cell lines.[20]

  • SAR for Anticancer Activity: The number, position, and type of substituents on the aromatic ring of the hydrazone moiety are critical for anticancer activity.[20] The presence of a hydroxyl group, especially in the ortho position, appears to be important for cytotoxicity.[20]

Antimicrobial and Antifungal Activity

Isoniazid derivatives have shown promising activity against a range of bacteria and fungi beyond Mycobacterium tuberculosis.[16][21][22]

  • Antibacterial Activity: Some Schiff base derivatives of isoniazid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][16] Metal complexes of these Schiff bases can show enhanced antibacterial properties.[23]

  • Antifungal Activity: Certain isoniazid derivatives have demonstrated notable antifungal activity against species such as Candida albicans and Aspergillus niger.[21][22]

Anti-inflammatory Activity

Hydrazone derivatives of isonicotinic acid have been investigated for their anti-inflammatory properties.[24][25][26][27]

  • Mechanism of Action: The anti-inflammatory effects of some isonicotinoyl compounds may be related to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[24]

  • SAR for Anti-inflammatory Activity: The substitution pattern on the aromatic rings of these derivatives plays a crucial role in their anti-inflammatory potency. For instance, the presence of nitro groups has been shown to contribute to anti-inflammatory effects.[28]

Clinical Considerations and Future Perspectives

While isoniazid remains a vital therapeutic agent, its clinical use is associated with certain adverse effects and the growing challenge of drug resistance.

Toxicity and Metabolism

Isoniazid is primarily metabolized in the liver through acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[8][29]

  • Hepatotoxicity: The metabolism of isoniazid can produce reactive metabolites, such as acetylhydrazine and hydrazine, which are implicated in drug-induced liver injury.[5][29][30]

  • Neurotoxicity: Isoniazid can interfere with the metabolism of pyridoxine (vitamin B6), leading to a functional deficiency.[31][32] This can result in peripheral neuropathy, a common side effect that can be mitigated by co-administration of pyridoxine.[9][31]

Metabolite Enzyme Toxicological Significance
Acetylisoniazid (AcINH)N-acetyltransferase 2 (NAT2)Major metabolite, less toxic than INH.[5]
Hydrazine (Hz)HydrolysisImplicated in hepatotoxicity and neurotoxicity.[5]
Acetylhydrazine (AcHz)NAT2Can be further metabolized to hepatotoxic species.[30]
Future Directions

The development of novel isoniazid derivatives continues to be an active area of research. Key goals for future drug development include:

  • Overcoming Resistance: Designing derivatives that can bypass the common mechanisms of isoniazid resistance.

  • Broadening the Spectrum of Activity: Further exploring the anticancer, antimicrobial, and anti-inflammatory potential of isoniazid-based compounds.

  • Improving the Safety Profile: Developing derivatives with reduced toxicity, particularly hepatotoxicity and neurotoxicity.

  • Enhancing Pharmacokinetic Properties: Modifying the structure of isoniazid to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

Isonicotinic acid hydrazide and its derivatives represent a rich and versatile class of compounds with a broad range of biological activities. While isoniazid's primary role as a first-line antitubercular agent is well-established, the ongoing exploration of its derivatives continues to unveil new therapeutic possibilities. A thorough understanding of the structure-activity relationships, mechanisms of action, and metabolic pathways of these compounds is essential for the rational design of new and improved therapeutic agents for a variety of diseases. The continued investigation of this remarkable chemical scaffold holds great promise for addressing unmet medical needs.

References

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  • Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. [Link]

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  • Khan, S. R., & Siddiqui, M. F. (2019). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of Cellular and Molecular Medicine, 23(11), 7175-7183. [Link]

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  • Wang, P., Pradhan, K., Zhong, X. B., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384-392. [Link]

  • Singh, R. P., & Rao, V. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Molecular Biosciences, 9, 982210. [Link]

  • Khan, S. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6543. [Link]

  • Al-Dhfyan, A., et al. (2022). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry, 38(5), 1184-1194. [Link]

  • Kumar, P., et al. (2010). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(11), 5251-5261. [Link]

  • Gilani, S. J., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2821. [Link]

  • LITFL. (2024, December 18). Isoniazid toxicity. [Link]

  • Nurkenov, O. A., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 28(13), 5122. [Link]

  • ResearchGate. (n.d.). Synthesis of the Schiff bases of isoniazid. Conditions (a): absolute... Retrieved January 12, 2026, from [Link]

  • Preziosi, P. (2007). Isoniazid: metabolic aspects and toxicological correlates. Current Drug Metabolism, 8(8), 839-851. [Link]

  • AWS. (n.d.). Synthesis, Characterization, Antibacterial and Antioxidant Studies of Isoniazid-based Schiff Base Ligands and Their Metal Complex. [Link]

  • Wujec, M., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(3), 743-753. [Link]

  • AWS. (n.d.). Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant. [Link]

  • ResearchGate. (2021, June 11). (PDF) Reinvestigation of the structure-activity relationships of isoniazid. [Link]

  • Nayyar, A., et al. (2007). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. Bioorganic & Medicinal Chemistry, 15(13), 4345-4355. [Link]

  • Leite, F. H. A., et al. (2020). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Current Drug Discovery Technologies, 17(3), 365-375. [Link]

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  • Eissa, M., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 28(18), 6545. [Link]

  • ResearchGate. (n.d.). Antibacterial and antifungal potentials (lM/ml) of synthesized isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazide derivatives. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Retrieved January 12, 2026, from [Link]

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  • Sharma, P. C., & Kumar, A. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Applied Pharmaceutical Science, 4(05), 100-107. [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g][7][8][18]Oxadiazocine. Retrieved January 12, 2026, from [Link]

  • KU Leuven. (n.d.). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Lirias. [Link]

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Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-(Methoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyridine Monoesters

Pyridine dicarboxylic acids and their monoester derivatives are pivotal building blocks in medicinal chemistry and materials science. Their rigid, heterocyclic scaffold allows for the precise spatial arrangement of functional groups, making them ideal for creating targeted enzyme inhibitors, complex ligands for catalysis, and functional organic materials. Specifically, 2-(Methoxycarbonyl)isonicotinic acid, a monoester of pyridine-2,4-dicarboxylic acid, is a valuable intermediate. Its orthogonal functional groups—a carboxylic acid and an ester—permit sequential, site-selective modifications, a crucial feature in multi-step synthetic campaigns.

This document provides a comprehensive, field-tested guide to the regioselective synthesis of this compound from the readily available starting material, pyridine-2,4-dicarboxylic acid. We will delve into the underlying chemical principles that govern the reaction's selectivity and provide a detailed, step-by-step protocol suitable for implementation in a standard organic chemistry laboratory.

The Synthetic Challenge: Achieving Regioselectivity

The primary challenge in synthesizing a monoester from a dicarboxylic acid is achieving regioselectivity. Pyridine-2,4-dicarboxylic acid presents two carboxylic acid groups at positions C2 and C4, which are electronically and sterically distinct. Direct mono-esterification is often difficult to control and typically results in a mixture of the desired monoester, the isomeric monoester, the diester, and unreacted starting material, creating a significant purification challenge.

To overcome this, we employ a robust and logical two-step strategy:

  • Exhaustive Diesterification: First, the dicarboxylic acid is converted to the dimethyl pyridine-2,4-dicarboxylate. This step is straightforward and proceeds to completion, ensuring no dicarboxylic acid remains.

  • Regioselective Monohydrolysis: The crucial step involves the selective saponification (hydrolysis) of one of the two ester groups. The rationale for selectivity is based on the steric and electronic environment of the two positions. The ester at the C2 position is adjacent to the pyridine nitrogen, creating a more sterically hindered environment compared to the more accessible C4 ester. By carefully controlling the stoichiometry of the base (one equivalent) and maintaining low reaction temperatures, we can selectively hydrolyze the less hindered C4 ester, leaving the C2 ester intact to yield the desired product.

This strategic approach transforms a difficult selectivity problem into a controllable, sequential process.

Visualizing the Synthetic Workflow

The following diagram outlines the two-step synthetic pathway from pyridine-2,4-dicarboxylic acid to the target molecule.

G A Pyridine-2,4-dicarboxylic acid B Dimethyl pyridine-2,4-dicarboxylate A->B Step 1: Diesterification (MeOH, H₂SO₄) C This compound B->C Step 2: Selective Monohydrolysis (1 eq. NaOH, H₂O/THF, 0°C)

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Dimethyl Pyridine-2,4-dicarboxylate

Principle: This is a classic Fischer esterification. An excess of methanol serves as both the solvent and the reagent, while a catalytic amount of strong acid (sulfuric acid) protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by the large excess of methanol.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Pyridine-2,4-dicarboxylic acid499-80-9167.12
Methanol (anhydrous)67-56-132.04
Sulfuric acid (concentrated)7664-93-998.08
Saturated Sodium Bicarbonate Solution--
Anhydrous Sodium Sulfate7757-82-6142.04
Dichloromethane (DCM)75-09-284.93

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2,4-dicarboxylic acid (10.0 g, 59.8 mmol).

  • Add 150 mL of anhydrous methanol to the flask. Stir the suspension.

  • Carefully and slowly, add concentrated sulfuric acid (3.0 mL, ~56 mmol) to the suspension. The addition is exothermic.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 12-18 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is no longer visible.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately 30-40 mL using a rotary evaporator.

  • Transfer the remaining solution to a 500 mL separatory funnel and dilute with 150 mL of dichloromethane.

  • Slowly and carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid. Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent the funnel frequently until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, dimethyl pyridine-2,4-dicarboxylate, can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes to yield a white solid.

Expected Yield: 85-95%.

Part 2: Selective Monohydrolysis to this compound

Principle: This step leverages the steric hindrance at the C2 position. The ester at the C4 position is more accessible to the nucleophilic hydroxide ion. By using exactly one equivalent of sodium hydroxide at a low temperature, we favor the kinetic product of hydrolysis at the C4 position. The low temperature is critical to prevent over-hydrolysis to the dicarboxylic acid. A co-solvent system (THF/water) is used to ensure the solubility of both the organic ester and the aqueous base.[1]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Dimethyl pyridine-2,4-dicarboxylate25658-36-0195.17
Sodium Hydroxide (NaOH)1310-73-240.00
Tetrahydrofuran (THF)109-99-972.11
Deionized Water7732-18-518.02
Hydrochloric Acid (1M)7647-01-036.46
Ethyl Acetate141-78-688.11

Procedure:

  • In a 250 mL round-bottom flask, dissolve dimethyl pyridine-2,4-dicarboxylate (5.0 g, 25.6 mmol) in 50 mL of tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice-water bath with magnetic stirring.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.02 g, 25.6 mmol, 1.0 equivalent ) in 25 mL of deionized water. Cool this solution to 0°C.

  • Slowly, dropwise, add the cold NaOH solution to the stirred THF solution of the diester over 30 minutes.

  • Stir the reaction mixture vigorously at 0°C for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting diester and the appearance of a new, more polar spot.

  • Once the reaction is complete, remove the ice bath and concentrate the mixture on a rotary evaporator to remove the THF.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with 30 mL of ethyl acetate to remove any unreacted diester.

  • Cool the aqueous layer again to 0°C and acidify to pH ~3-4 by the slow addition of 1M HCl. A white precipitate of the product should form.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Dry the solid under vacuum to yield this compound.

Expected Yield: 60-75%.

Data Summary Table

ParameterStep 1: DiesterificationStep 2: Selective Monohydrolysis
Starting Material Pyridine-2,4-dicarboxylic acidDimethyl pyridine-2,4-dicarboxylate
Key Reagents Methanol, Sulfuric Acid (catalyst)Sodium Hydroxide (1.0 eq.)
Solvent MethanolTHF / Water
Temperature Reflux (~65°C)0°C
Time 12-18 hours2-4 hours
Work-up Neutralization with NaHCO₃, Liquid-Liquid Extraction (DCM)Acidification with HCl, Precipitation, and Filtration
Expected Yield 85-95%60-75%
Product Dimethyl pyridine-2,4-dicarboxylateThis compound

Trustworthiness: Self-Validating Systems & Troubleshooting

  • Reaction Monitoring: Both steps should be rigorously monitored by TLC. For Step 1, the disappearance of the highly polar starting material is key. For Step 2, the appearance of the mono-acid product and disappearance of the diester starting material should be tracked. Over-running the reaction in Step 2 will lead to the formation of the dicarboxylic acid, which can be detected by TLC.

  • Stoichiometric Control: The success of Step 2 is critically dependent on the accurate measurement of 1.0 equivalent of NaOH. An excess will lead to the formation of the diacid, reducing the yield of the desired product.

  • Temperature Control: Maintaining a low temperature during the hydrolysis step is essential to maximize selectivity. Allowing the reaction to warm up will increase the rate of hydrolysis of the second, more hindered ester.

  • Purification: If the final product from Step 2 is contaminated with the starting diacid, a careful recrystallization or flash chromatography may be necessary for purification.

Conclusion

The synthesis of this compound is effectively achieved through a strategic two-step process of exhaustive diesterification followed by a regioselective monohydrolysis. This approach circumvents the challenges of direct selective esterification by leveraging the inherent steric differences between the C2 and C4 positions on the pyridine ring. The protocols provided herein are robust, scalable, and rely on fundamental, well-understood organic reactions, ensuring a high degree of reproducibility for researchers in drug discovery and chemical development.

References

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link][1]

  • PubChem. (n.d.). Pyridine-2,4-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChem. (n.d.). Dimethyl pyridine-2,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link][3]

  • LibreTexts Chemistry. (2020). Acidity of Carboxylic Acids. Retrieved from [Link][4]

Sources

Application Note: Synthesis of Methyl Isonicotinate via Esterification of Isonicotinic Acid with Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl isonicotinate, the methyl ester of isonicotinic acid (pyridine-4-carboxylic acid), is a valuable compound in various fields. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a precursor to isonicotinic acid hydrazide, a crucial drug in the treatment of tuberculosis.[1] Additionally, methyl isonicotinate is utilized as a semiochemical in agriculture to monitor and control thrips populations in greenhouses, significantly enhancing pest management strategies.[2] This application note provides a comprehensive guide for the synthesis of methyl isonicotinate through the esterification of isonicotinic acid with methanol, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Reaction and Mechanism

The synthesis of methyl isonicotinate from isonicotinic acid and methanol is most commonly achieved through Fischer-Speier esterification.[3] This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[4][5] The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one reactant (typically the alcohol) is used, or water is removed as it is formed.[3][5]

The mechanism of the Fischer esterification proceeds through several key steps:[3][4][6][7]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the isonicotinic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][8]

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield methyl isonicotinate and regenerate the acid catalyst.

An alternative, though less common, approach involves the use of thionyl chloride (SOCl₂).[9][10] In this method, isonicotinic acid is first converted to its more reactive acid chloride derivative, isonicotinoyl chloride.[9][11][12] This intermediate then readily reacts with methanol to produce the methyl ester. This method is particularly useful for more complex or sensitive alcohols.[10]

Experimental Protocols

This section details two common protocols for the synthesis of methyl isonicotinate.

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This is the most prevalent and cost-effective method for the synthesis of methyl isonicotinate.

Materials and Reagents:

  • Isonicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine (saturated sodium chloride solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Ice bath

Workflow Diagram:

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Suspend Isonicotinic Acid in Methanol B Cool Mixture (Ice Bath) A->B C Add H₂SO₄ Dropwise B->C D Reflux Reaction Mixture C->D E Cool and Pour onto Ice D->E F Neutralize with Na₂CO₃ E->F G Extract with Ether/EtOAc F->G H Wash Organic Layer with Brine G->H I Dry over Na₂SO₄ H->I J Filter and Concentrate I->J K Purify by Distillation or Chromatography J->K L Characterize Product K->L

Caption: Workflow for Fischer Esterification of Isonicotinic Acid.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend isonicotinic acid in an excess of methanol.[13] The use of excess methanol helps to shift the equilibrium towards the product side.

  • Catalyst Addition: Cool the flask in an ice bath to control the exothermic reaction. Slowly add concentrated sulfuric acid dropwise to the stirred suspension.[13] The sulfuric acid acts as a catalyst and a dehydrating agent.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or water bath for several hours.[10][13] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.[13] This helps to dissipate heat during the subsequent neutralization step.

  • Neutralization: Slowly add a saturated solution of sodium carbonate or sodium bicarbonate to the acidic mixture until the pH is neutral or slightly alkaline.[10][13] This step neutralizes the excess sulfuric acid and any unreacted isonicotinic acid. Be cautious as this will cause gas (CO₂) evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.[10][13] Methyl isonicotinate is more soluble in the organic phase.

  • Washing and Drying: Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities.[13][14] Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[10][13][14]

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[10][14]

Protocol 2: Thionyl Chloride Method

This method proceeds via the formation of a more reactive acid chloride intermediate.

Materials and Reagents:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Triethylamine (optional, as a base)

Workflow Diagram:

Thionyl_Chloride_Workflow cluster_acid_chloride Acid Chloride Formation cluster_esterification Esterification cluster_workup Work-up & Purification A Add Isonicotinic Acid to SOCl₂ B Reflux Mixture A->B C Remove Excess SOCl₂ B->C D Dissolve Acid Chloride in Solvent C->D E Add Methanol D->E F Remove Solvent E->F G Purify Product F->G

Caption: Workflow for Thionyl Chloride Mediated Esterification.

Step-by-Step Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), carefully add isonicotinic acid to an excess of thionyl chloride.[9][11] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[9]

  • Reflux: Heat the mixture to reflux until the evolution of gas ceases, indicating the completion of the acid chloride formation.[11]

  • Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride under reduced pressure.[9]

  • Esterification: Dissolve the resulting isonicotinoyl chloride hydrochloride in an anhydrous solvent.[9] Slowly add methanol to the solution. An organic base like triethylamine can be added to neutralize the HCl formed during the reaction.[9]

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by appropriate methods such as distillation or chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Fischer esterification of isonicotinic acid.

ParameterValueReference
Isonicotinic Acid 1 equivalent[13]
Methanol Excess (serves as solvent)[10][13]
Sulfuric Acid Catalytic amount[10][13]
Reaction Temperature Reflux[13][14]
Reaction Time 4.5 - 8 hours[10][13]
Yield 65% - 80%[13][14]

Safety and Handling

  • Isonicotinic Acid: May cause skin, eye, and respiratory irritation.[15][16] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

  • Methanol: Toxic and flammable. Avoid inhalation, ingestion, and skin contact. Work in a fume hood.

  • Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Handle with extreme care and wear appropriate PPE.

  • Thionyl Chloride: Corrosive and toxic. Reacts violently with water. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17][18]

Characterization of Methyl Isonicotinate

The final product can be characterized using various spectroscopic techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.[19][20][21]

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.[20]

  • Mass Spectrometry (MS): To determine the molecular weight.[20]

Conclusion

The esterification of isonicotinic acid with methanol is a straightforward and efficient method for the synthesis of methyl isonicotinate. The Fischer esterification, utilizing sulfuric acid as a catalyst, is a robust and scalable protocol. For substrates that may be sensitive to strong acidic conditions, the thionyl chloride method provides a viable alternative. Careful control of reaction conditions and appropriate work-up and purification procedures are essential for obtaining a high yield of the pure product.

References

  • Wikipedia. Methyl isonicotinate. [Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Google Patents.
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  • Google Patents.
  • PrepChem.com. Synthesis of isonicotinoyl chloride. [Link]

  • Eichhorn, et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

  • Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. Scheme. Isonicotinic acid esterification reaction with ethanol for.... [Link]

  • University of California, Irvine. Fischer Esterification Procedure. [Link]

  • Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]

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  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

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  • University of Windsor. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Taylor & Francis Online. Stabilization of blue phase from hydrogen-bonded bent-shaped and T-shaped molecules featuring a branched terminal group - Supporting Information. [Link]

  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • CPAChem. Safety data sheet - Methyl isonicotinate. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Esterification Processes: The Role of Tin Catalysts in Synthesis. [Link]

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Application Note & Protocol: Synthesis of Zirconium-Based Metal-Organic Frameworks Using 2-(Methoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel metal-organic frameworks (MOFs) utilizing 2-(Methoxycarbonyl)isonicotinic acid as a functional organic linker. We present a detailed solvothermal protocol for the synthesis of a zirconium-based MOF, analogous to the well-studied UiO-66 architecture. The rationale behind precursor selection, the role of modulators in controlling crystallinity, and key reaction parameters are discussed in depth. Furthermore, standard protocols for the structural and physicochemical characterization of the resulting MOF are provided, including powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas sorption analysis. This guide is intended for researchers in materials science and drug development exploring the synthesis of functional porous materials.

Introduction: The Role of Functionalized Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] Their exceptionally high surface areas, tunable pore sizes, and the ability to introduce chemical functionality make them promising candidates for applications in gas storage, separation, catalysis, and drug delivery.[2]

The choice of the organic linker is paramount as it dictates the topology, porosity, and surface chemistry of the resulting framework. The use of pre-functionalized linkers is a primary strategy for tuning the properties of MOFs.[3] this compound is a bifunctional linker featuring a pyridine nitrogen atom and a carboxylate group for coordination with the metal center, along with a chemically accessible methoxycarbonyl group. This ester functionality can serve several purposes:

  • Post-Synthetic Modification (PSM): The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the introduction of new functional groups after the MOF has been synthesized.[3]

  • Modulation of Pore Environment: The presence of the methoxycarbonyl group within the pores modifies the surface polarity and chemistry, which can influence guest-molecule interactions and catalytic activity.

  • Controlled Drug Release: For biomedical applications, the ester linkage could be designed for hydrolytic or enzymatic cleavage, enabling controlled release of a tethered therapeutic agent.

This application note details a representative solvothermal protocol for synthesizing a zirconium-based MOF using this compound. Zirconium MOFs, such as the UiO-66 family, are renowned for their exceptional thermal and chemical stability, making them ideal platforms for functionalization.[4][5]

Synthesis Protocol: Zr-2-(Methoxycarbonyl)isonicotinate MOF

This protocol is based on established methods for the synthesis of zirconium-based MOFs, such as UiO-66 and its derivatives.[6][7][8] Optimization of reactant ratios, temperature, and reaction time may be necessary to achieve the desired crystallinity and porosity.

Materials and Equipment
Reagents Grade Supplier
Zirconium(IV) chloride (ZrCl₄)≥99.5% traceSigma-Aldrich
This compoundCustom SynthesisVarious
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Formic Acid≥95%Sigma-Aldrich
AcetoneACS ReagentVWR Chemicals
Equipment
Analytical BalanceMettler Toledo
Sonicator BathBranson
Laboratory OvenBinder
20 mL Scintillation Vials with Teflon-lined capsWheaton
High-Speed CentrifugeEppendorf
Schlenk Line or Vacuum OvenChemglass
Experimental Workflow

The synthesis is a one-pot solvothermal reaction where the metal salt and organic linker self-assemble into the crystalline MOF structure at elevated temperatures. A modulator, in this case, formic acid, is used to compete with the linker for coordination to the metal cluster. This competition enhances the reversibility of the coordination bond formation, leading to more crystalline materials with fewer defects.[6]

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Workup & Activation prep_metal Dissolve ZrCl₄ in DMF mix Combine Solutions & Sonicate prep_metal->mix Metal Salt Solution prep_linker Dissolve Linker & Modulator in DMF prep_linker->mix Linker Solution react Heat in Oven (e.g., 120 °C, 24-48 h) mix->react cool Cool to Room Temp. react->cool centrifuge Centrifuge to Collect Solid cool->centrifuge wash_dmf Wash with DMF (3x) centrifuge->wash_dmf wash_ace Solvent Exchange with Acetone (3 days) wash_dmf->wash_ace activate Activate under Vacuum (e.g., 100 °C) wash_ace->activate final_product Activated MOF Powder activate->final_product

Figure 1: General workflow for the solvothermal synthesis of the Zr-MOF.

Step-by-Step Procedure
  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, dissolve zirconium(IV) chloride (e.g., 60 mg, 0.26 mmol) in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve this compound (e.g., 47 mg, 0.26 mmol) and formic acid (e.g., 0.45 mL, 11.9 mmol) in 5 mL of DMF. The formic acid acts as a modulator, improving the quality of the resulting crystals.[6]

  • Mixing and Reaction:

    • Combine the two solutions into one vial.

    • Cap the vial tightly and sonicate the mixture for 20-30 minutes to ensure complete dissolution and homogenization.[6]

    • Place the vial in a preheated laboratory oven at 120 °C for 24 to 48 hours. During this time, white microcrystalline powder should precipitate.[9]

  • Product Isolation and Washing:

    • After the reaction, allow the vial to cool completely to room temperature.

    • Separate the solid product from the solvent by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Decant the supernatant and re-disperse the solid pellet in 10 mL of fresh DMF. Vortex or sonicate briefly to wash the powder. Repeat this centrifugation and washing step two more times to remove unreacted precursors.[10]

  • Solvent Exchange and Activation:

    • After the final DMF wash, re-disperse the MOF powder in 10 mL of a low-boiling-point solvent like acetone.[10]

    • Allow the powder to soak in acetone for 3 days, replacing the acetone with a fresh portion 2-3 times per day. This step is crucial to remove the high-boiling DMF trapped within the MOF pores.

    • Collect the final product by centrifugation and dry the powder under dynamic vacuum, gently heating to ~100 °C overnight to yield the activated, porous MOF.[10]

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF, its crystallinity, thermal stability, and porosity.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique to verify the crystallinity and phase purity of the synthesized material. The experimental diffraction pattern should be compared to a simulated pattern if the crystal structure is known or to patterns of analogous materials (e.g., UiO-66) to confirm the formation of the expected topology.[11]

  • Sample Preparation: A small amount of the activated MOF powder is gently packed into a sample holder.

  • Typical Results: For a UiO-66 type structure, characteristic peaks are expected at low 2θ angles, typically with prominent reflections corresponding to the (111) and (200) planes.[9] The sharpness of the peaks is indicative of the material's crystallinity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the removal of guest solvents.

  • Sample Preparation: A few milligrams (5-10 mg) of the activated MOF are placed in an alumina TGA pan.

  • Typical Results: A TGA curve for a stable Zr-MOF typically shows an initial weight loss corresponding to the removal of residual solvent from the pores, followed by a plateau region indicating thermal stability. At higher temperatures (often >400-500 °C for Zr-MOFs), a sharp weight loss occurs, corresponding to the decomposition of the organic linker and collapse of the framework.[4][9]

Gas Sorption Analysis (BET Surface Area)

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (calculated using the Brunauer-Emmett-Teller (BET) method) and pore volume of the activated MOF.

  • Sample Preparation: A sample of the activated MOF (50-100 mg) is degassed under vacuum at an elevated temperature (e.g., 120 °C) for several hours prior to analysis to ensure the pores are empty.

  • Typical Results: A Type I isotherm is characteristic of microporous materials like MOFs, showing a sharp uptake of N₂ at low relative pressures.

Representative Data

The following table summarizes expected characterization data for a successfully synthesized functionalized Zr-MOF, based on literature values for similar materials.[4][11]

Characterization Technique Parameter Expected Value
PXRD Main Diffraction Peaks (2θ)~7.3° (111), ~8.5° (200) for UiO-66 topology
TGA Decomposition Temperature (under N₂)> 450 °C
N₂ Sorption (77 K) BET Surface Area800 - 1500 m²/g
Micropore Volume0.4 - 0.7 cm³/g

Troubleshooting

Problem Possible Cause Suggested Solution
Amorphous or Poorly Crystalline Product Incorrect stoichiometry, insufficient reaction time/temp.Verify reactant molar ratios. Increase reaction time or temperature. Adjust the amount of modulator.
Low Surface Area/Porosity Incomplete activation, pore collapse.Ensure complete solvent exchange before activation. Use a gentler activation procedure (e.g., supercritical drying).
Impure Product (Extra PXRD Peaks) Formation of competing crystalline phases.Modify the modulator concentration or type. Adjust the reaction temperature to favor the desired phase.

Conclusion

The protocol described herein provides a robust starting point for the synthesis of novel, functional zirconium-based MOFs using this compound. By leveraging the principles of solvothermal synthesis and modulator-assisted crystallization, researchers can access materials with high stability and crystallinity. The ester functionality of the linker offers a versatile handle for post-synthetic modification, opening avenues for the development of advanced materials for targeted applications in catalysis, separations, and drug delivery. Careful characterization of the synthesized material is crucial to confirm its structural integrity and porous nature.

References

  • Yuan, S., Chen, Y.-P., & Zhang, Z. (2022). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. STAR Protocols, 3(3), 101533. [Link]

  • Glover, T. G., et al. (2018). Synthesis and Characterization of UiO-66-NH2 Metal–Organic Framework Cotton Composite Textiles. Industrial & Engineering Chemistry Research, 57(26), 8639–8647. [Link]

  • Nouar, F., et al. (2013). Acid-functionalized UiO-66(Zr) MOFs and their evolution after intra-framework cross-linking. Chemical Communications, 49(90), 10593-10595. [Link]

  • Le, T. H., et al. (2021). FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. Orbital: The Electronic Journal of Chemistry, 13(4), 314-320. [Link]

  • Kuznetsov, V. L., et al. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties. Catalysts, 13(5), 861. [Link]

  • Widiastuti, N., et al. (2016). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. IPTEK The Journal for Technology and Science, 27(1). [Link]

  • Azlan, M. A., et al. (2022). SYNTHESIS AND MODELLING OF FUNCTIONALIZED UiO-66 METAL-ORGANIC FRAMEWORKS FOR GAS ADSORPTION. Malaysian Journal of Chemistry, 24(2), 1-10. [Link]

  • Lammert, M., et al. (2015). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 44(25), 11492–11501. [Link]

  • Yuan, S., et al. (2022). Synthesis of Zr metal-organic frameworks (MOFs) to remove Fe3+ from water. STAR Protocols. [Link]

  • Vetlitsyna-Novikova, K. S., et al. (2019). Zirconium-Based Metal-Organic UiO-66, UiO-66-NDC and MOF-801 Frameworks. Influence of the Linker Effect on the Hydrogen Sorption Efficiency. Russian Journal of Physical Chemistry A, 93(10), 2058-2066. [Link]

  • Lammert, M., et al. (2015). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions. [Link]

  • Widiastuti, N., et al. (2016). Synthesis of UiO-66 MOF. Scribd. [Link]

  • Lammert, M., et al. (2015). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions (RSC Publishing). [Link]

  • Lammert, M., et al. (2015). Formic acid-based synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as linker: defect chemistry, framework hydrophilisation and sorption properties. ResearchGate. [Link]

  • Bio-protocol. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Bio-protocol. [Link]

  • Zhang, X., et al. (2026). Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Reinsch, H., et al. (2015). Green synthesis of zirconium-MOFs. Semantic Scholar. [Link]

  • Lyu, J., et al. (2018). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society, 140(33), 10457–10464. [Link]

  • Reinsch, H., et al. (2015). Green synthesis of zirconium-MOFs. CrystEngComm (RSC Publishing). [Link]

  • Taylor, K. M. L. (2017). Fundamental Studies on Metal-Organic Framework Functionalization and Reactivity. University of California, Berkeley. [Link]

  • Wang, Z., et al. (2024). Towards industrial use of metal-organic framework: Impact of shaping on the MOF properties. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. International Journal of Molecular Sciences, 23(21), 13340. [Link]

  • Wuttke, S. (2024). Functionalization of materials' backbone. WUTTKEGROUP. [Link]

  • Esmaeili, M., et al. (2022). A comprehensive study about functionalization and de-functionalization of MOF-808 as a defect-engineered Zr-MOFs for selective catalytic oxidation. Scientific Reports, 12(1), 16183. [Link]

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Application Notes & Protocols: Leveraging 2-(Methoxycarbonyl)isonicotinic Acid for Bioconjugation via Carboxyl Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The covalent attachment of small molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. The choice of linker—the chemical entity that connects the two molecules—is critical to the stability, efficacy, and functionality of the resulting bioconjugate. This guide details the application of 2-(Methoxycarbonyl)isonicotinic acid as a versatile building block for bioconjugation.

This compound is a heterocyclic compound featuring two key functional groups: a carboxylic acid at the 4-position of the pyridine ring and a methyl ester at the 2-position.[1][2] The carboxylic acid serves as a robust and reliable handle for conjugation to primary amines, which are abundantly available on the surfaces of proteins and peptides (e.g., the ε-amino group of lysine residues).[3][4] The presence of the methyl ester group provides an additional layer of functionality, which can be retained in the final conjugate or potentially exploited as a cleavable linkage sensitive to intracellular esterases.[5][6]

This document provides a comprehensive overview of the chemical principles, experimental considerations, and detailed protocols for using this compound in bioconjugation, targeting researchers, scientists, and drug development professionals.

Principle of Reaction: Amide Bond Formation via EDC/NHS Chemistry

Directly reacting a carboxylic acid with an amine to form an amide bond is challenging under physiological conditions because the basic amine will deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[7] For temperature-sensitive biomolecules, high-heat condensation methods are not viable.[8][9] Therefore, the carboxylic acid of this compound must first be "activated" to make it highly reactive towards primary amines.

The most prevalent and effective method for this activation in aqueous environments is the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[10][11][12]

The process occurs in two distinct steps:

  • Formation of O-Acylisourea Intermediate: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water and prone to hydrolysis, which would regenerate the original carboxylic acid.[4][13][14]

  • Conversion to a Stable NHS Ester: To prevent hydrolysis and increase reaction efficiency, NHS is introduced. The O-acylisourea intermediate rapidly reacts with NHS to form a more stable, amine-reactive NHS ester.[3][13][] This semi-stable ester can be reliably reacted with a primary amine on a biomolecule to form a stable, covalent amide bond, releasing NHS as a byproduct.[]

EDC_NHS_Activation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) CarboxylicAcid This compound (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) CarboxylicAcid->Intermediate + EDC EDC EDC Intermediate->CarboxylicAcid Hydrolysis (Side Reaction) NHSEster Amine-Reactive NHS Ester Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Conjugate Stable Bioconjugate (Amide Bond) NHSEster->Conjugate + Protein-NH2 Biomolecule Biomolecule (Protein-NH2)

Diagram 1: EDC/NHS activation and conjugation workflow.

Key Considerations for Experimental Design

Synthesizing a successful bioconjugate requires careful planning. The causality behind each experimental choice is critical for reproducibility and achieving the desired outcome.

Reagent Selection
  • NHS vs. Sulfo-NHS: Standard NHS has low water solubility and must be dissolved in an organic co-solvent like DMSO or DMF before being added to the aqueous reaction.[3] Sulfo-NHS contains an additional sulfonate group, rendering it water-soluble. For reactions conducted entirely in aqueous buffers without organic solvents, Sulfo-NHS is the superior choice to avoid protein precipitation and simplify the reaction setup.[10]

  • EDC Purity and Handling: EDC is moisture-sensitive and should be stored desiccated at -20°C.[16] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation. Always prepare EDC solutions immediately before use, as it hydrolyzes in aqueous buffers.[10]

Buffer Systems

The choice of buffer is paramount as buffer components can interfere with the reaction.

  • Activation Step (pH 4.5-6.0): The reaction of EDC with a carboxyl group is most efficient at a slightly acidic pH.[14] MES buffer (2-(N-morpholino)ethanesulfonic acid) is the ideal choice as it buffers effectively in this range and, critically, does not contain primary amines or carboxylates that would compete in the reaction.[10][16]

  • Conjugation Step (pH 7.2-8.5): The reaction of the NHS ester with the primary amine of the biomolecule is most efficient at a slightly alkaline pH, where the amine groups are deprotonated and thus more nucleophilic.[3][] Phosphate-buffered saline (PBS) or borate buffer are excellent choices for this step.[10][13] Avoid buffers containing primary amines like Tris, as they will quench the reaction.[13]

Molar Ratios and Stoichiometry

The molar ratios of the reagents determine the efficiency of the activation and the final degree of labeling (DOL) on the biomolecule.

ReagentRecommended Molar Excess (relative to biomolecule)Rationale
This compound 10 - 100 foldA significant excess drives the reaction towards the desired product and helps achieve a higher degree of labeling. The optimal ratio must be determined empirically based on the desired DOL.
EDC 1.5 - 2.0 fold (relative to the linker)Ensures efficient activation of the linker's carboxyl group. A large excess can lead to unwanted side reactions.
NHS / Sulfo-NHS 2.0 - 2.5 fold (relative to the linker)Stabilizes the EDC-activated intermediate, improving the overall yield of the amine-reactive NHS ester.[14]
Stability of the Resulting Linkage
  • Amide Bond: The newly formed amide bond connecting the isonicotinic acid moiety to the biomolecule is exceptionally stable under physiological conditions, providing a permanent linkage.[17]

  • Methyl Ester Bond: The methyl ester at the 2-position of the pyridine ring is more susceptible to hydrolysis than the amide bond, particularly at higher pH or in the presence of esterase enzymes.[5][18] This property can be a disadvantage if absolute stability is required, or an advantage if designing a pro-drug where cleavage of the ester is desired to release a modified payload.[6]

Detailed Experimental Protocols

The following protocols provide a robust starting point for conjugation. Optimization is often necessary for specific biomolecules and applications.

Protocol 3.1: Two-Step Conjugation to an Amine-Containing Protein

This protocol describes the activation of this compound and its subsequent conjugation to a generic IgG antibody.

Materials and Reagents:

  • This compound (MW: 181.15 g/mol )[1]

  • IgG Antibody (or other amine-containing protein)

  • EDC-HCl (MW: 191.70 g/mol )

  • Sulfo-NHS (MW: 217.14 g/mol )

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[16]

  • Conjugation Buffer: 1x PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent dialysis cassette.[14]

  • Anhydrous DMSO

Protocol_Workflow start Start prep Prepare Reagents - Dissolve Linker in DMSO - Prepare Buffers - Equilibrate EDC/Sulfo-NHS start->prep activate Activate Linker - Mix Linker, EDC, Sulfo-NHS in Activation Buffer - Incubate 15 min @ RT prep->activate purify_linker Optional: Purify Activated Linker (Desalting Column) activate->purify_linker for sensitive applications conjugate Conjugate to Protein - Add activated linker to protein in Conjugation Buffer - Incubate 2 hours @ RT activate->conjugate purify_linker->conjugate quench Quench Reaction - Add Quenching Buffer - Incubate 15 min @ RT conjugate->quench purify_conjugate Purify Bioconjugate (Desalting Column / Dialysis) quench->purify_conjugate characterize Characterize - UV-Vis, MS, SDS-PAGE purify_conjugate->characterize end End characterize->end

Diagram 2: General experimental workflow for two-step conjugation.

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL (~55 mM) stock solution of this compound in anhydrous DMSO.

    • Prepare a solution of your protein (e.g., 2 mg/mL IgG) in Conjugation Buffer (PBS, pH 7.4).

    • Immediately before use , prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer. EDC and Sulfo-NHS are hydrolytically unstable and must be used fresh.[10]

  • Activation of the Linker (Step 1):

    • This example assumes a 20-fold molar excess of linker over antibody (150 kDa).

    • In a microcentrifuge tube, combine the following:

      • 5 µL of 10 mg/mL this compound solution.

      • 10 µL of 10 mg/mL EDC solution.

      • 10 µL of 10 mg/mL Sulfo-NHS solution.

      • 125 µL of Activation Buffer.

    • Vortex briefly and incubate for 15 minutes at room temperature. This creates the amine-reactive Sulfo-NHS ester.[14]

  • Conjugation to Protein (Step 2):

    • Add the entire 150 µL activation mixture from the previous step directly to 1 mL of your 2 mg/mL protein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring or rotation. The reaction can also be performed overnight at 4°C.[3]

  • Quenching the Reaction:

    • Add 100 µL of Quenching Buffer (1 M Tris-HCl) to the conjugation reaction.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted Sulfo-NHS esters.[13]

  • Purification of the Bioconjugate:

    • Remove excess linker, quenched byproducts, and reagents by buffer exchanging the sample into fresh PBS, pH 7.4.

    • Use a desalting column or dialysis according to the manufacturer's instructions. This step is crucial for removing small molecule impurities that could interfere with downstream applications.[14]

    • Store the purified bioconjugate at 4°C or -20°C as appropriate for the specific protein.

Protocol 3.2: Characterization of the Bioconjugate

Confirming the success of the conjugation and quantifying the degree of labeling (DOL) is a critical quality control step.

  • UV-Vis Spectrophotometry: The pyridine ring of the isonicotinic acid moiety has a characteristic UV absorbance maximum around 260-280 nm. By comparing the absorbance spectrum of the conjugated protein to the unconjugated protein, one can estimate the DOL. This requires an accurate extinction coefficient for the conjugated linker at the measurement wavelength.

  • Mass Spectrometry (LC-MS): For detailed analysis, mass spectrometry can be used to determine the exact mass of the bioconjugate. The mass increase corresponds to the number of linker molecules attached, providing a precise DOL.

  • SDS-PAGE: A noticeable increase in the molecular weight of the protein on an SDS-PAGE gel can provide qualitative confirmation of successful conjugation, especially if the attached molecule is large or if a high degree of labeling is achieved.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Incorrect buffer composition (presence of amines or carboxylates). 3. Suboptimal pH for activation or conjugation.1. Use fresh, high-quality EDC and Sulfo-NHS; prepare solutions immediately before use. 2. Ensure use of non-interfering buffers like MES for activation and PBS for conjugation.[14] 3. Verify the pH of all buffers before starting the experiment.
Protein Precipitation 1. Use of organic co-solvent (DMSO/DMF) with a sensitive protein. 2. High degree of labeling altering protein solubility. 3. Incorrect pH or buffer conditions.1. Use water-soluble Sulfo-NHS to avoid organic solvents. 2. Reduce the molar excess of the linker in the reaction to target a lower DOL. 3. Perform a buffer screen to find optimal solubility conditions for the protein.
High Polydispersity / Aggregation 1. Inter-protein cross-linking if EDC is not fully quenched before protein addition in a one-pot reaction. 2. Non-specific interactions.1. Strictly follow the two-step protocol. Ensure the activation step is complete before adding the protein.[14] 2. Include a final size-exclusion chromatography (SEC) purification step to remove aggregates.

Summary and Outlook

This compound is a valuable reagent for bioconjugation, offering a straightforward method for linking molecules to primary amines via its carboxylic acid handle. The well-established EDC/NHS activation chemistry provides a reliable and efficient pathway to form stable amide bonds under biocompatible conditions.[4][12] The presence of the secondary methyl ester functionality opens up possibilities for creating more complex bioconjugates, including pro-drugs that leverage enzymatic cleavage for targeted release.[6] By understanding the underlying chemical principles and carefully controlling reaction parameters such as pH, buffer composition, and stoichiometry, researchers can successfully employ this linker to advance their work in therapeutic and diagnostic development.

References

  • Vertex AI Search. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines.
  • G-Biosciences. (n.d.). Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation.
  • BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of Me-Tz-PEG4-COOH.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • PubMed. (n.d.). Stability of a metabolizable ester bond in radioimmunoconjugates.
  • Thermo Fisher Scientific. (n.d.). Instructions - EDC.
  • YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids.
  • ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • Creative Biogene. (n.d.). Carboxyl-Based Conjugation.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • ACS Publications. (n.d.). Ester Bonds in Prodrugs. ACS Chemical Biology.
  • Sigma-Aldrich. (n.d.). This compound.
  • NIH. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). Navigating the Maze of Bioconjugate Stability: A Comparative Guide to Linker Chemistries.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.

Sources

Application Note: A Practical Guide to the Synthesis of Methyl Isonicotinate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a pivotal building block in the synthesis of a wide array of more complex molecules.[1] Its structure, featuring a pyridine ring with a methyl ester group at the 4-position, makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This compound and its derivatives are integral to the development of various active pharmaceutical ingredients (APIs) and fine chemicals.[1] Beyond its role in synthesis, methyl isonicotinate also functions as a potent semiochemical, used to monitor and manage thrips in agricultural settings by influencing their behavior.[1][2]

This guide provides a comprehensive, in-depth exploration of the experimental setup for synthesizing methyl isonicotinate, with a primary focus on the robust and widely adopted Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of this reaction, offer a detailed step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Furthermore, this document will cover essential characterization techniques and paramount safety considerations, equipping researchers, scientists, and drug development professionals with the knowledge to confidently and safely perform this synthesis.

Core Synthetic Strategy: Fischer-Speier Esterification

The most common and economically viable method for preparing methyl isonicotinate is the Fischer-Speier esterification. This reaction involves treating the parent carboxylic acid, isonicotinic acid, with an excess of an alcohol, in this case, methanol, in the presence of a strong acid catalyst.[3][4]

Mechanism of Action

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The mechanism proceeds through several equilibrium steps. The primary function of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol (methanol).

The key steps in the mechanism are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of isonicotinic acid, making the carbonyl carbon more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, methyl isonicotinate.

To drive the reaction to completion, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, and by removing the water that is formed during the reaction.[5][7]

Visualizing the Fischer Esterification Mechanism

Fischer_Esterification Isonicotinic_Acid Isonicotinic Acid Protonated_Acid Protonated Isonicotinic Acid Isonicotinic_Acid->Protonated_Acid + H⁺ Methanol Methanol (CH₃OH) H_plus H⁺ (Catalyst) Protonated_Acid->Isonicotinic_Acid - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Tetrahedral_Intermediate->Protonated_Acid - CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Intermediate + H₂O Methyl_Isonicotinate Methyl Isonicotinate Protonated_Ester->Methyl_Isonicotinate - H⁺ Methyl_Isonicotinate->Protonated_Ester + H⁺ Water Water (H₂O) Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Setup Isonicotinic Acid + Methanol in Flask Cooling 2. Cooling Ice Bath Setup->Cooling Catalyst 3. Catalyst Addition Slowly add H₂SO₄ Cooling->Catalyst Reflux 4. Reflux Heat for 4-8 hours Catalyst->Reflux Quench 5. Quench Pour onto Ice Reflux->Quench Cool to RT Neutralize 6. Neutralize Add Na₂CO₃ solution Quench->Neutralize Extract 7. Extraction Diethyl Ether Neutralize->Extract Wash 8. Wash & Dry Water, Brine, Na₂SO₄ Extract->Wash Evaporate 9. Evaporation Rotary Evaporator Wash->Evaporate Purify 10. Purification (Optional) Vacuum Distillation Evaporate->Purify Final_Product Pure Methyl Isonicotinate Evaporate->Final_Product Purify->Final_Product

Sources

Application Notes and Protocols for the Use of 2-(Methoxycarbonyl)isonicotinic Acid in the Development of PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Targeted Therapeutics with PROTACs

The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional inhibition-based mechanisms towards novel therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy for selectively eliminating disease-causing proteins.[1][2] Unlike conventional small-molecule inhibitors that require continuous occupancy of a protein's active site to exert their effect, PROTACs act catalytically to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation.[3][4]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that recognizes the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] This tripartite structure enables the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][7] This event-driven pharmacology allows for substoichiometric drug concentrations to elicit a profound and sustained therapeutic effect.[4]

One of the most widely utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein, the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[8][9] The well-characterized interaction between VHL and its ligands provides a robust foundation for the development of potent and selective PROTACs.[10][11] This guide provides a detailed exploration of the use of 2-(methoxycarbonyl)isonicotinic acid as a versatile starting material for the synthesis of VHL ligands and their subsequent incorporation into novel PROTACs.

The Central Role of this compound in VHL Ligand Synthesis

The development of potent and cell-permeable VHL ligands has been a critical enabler of VHL-based PROTACs. While several scaffolds have been reported, many are derived from a core structure that mimics the binding motif of the hypoxia-inducible factor-1α (HIF-1α), the natural substrate of VHL. This compound presents a valuable and versatile starting material for the synthesis of key intermediates in the construction of VHL ligands. Its pyridine core and orthogonal functional groups—a carboxylic acid and a methyl ester—allow for selective chemical modifications to build the necessary pharmacophoric elements for VHL binding.

This guide outlines a rational and efficient synthetic strategy to transform this compound into a functionalized VHL ligand ready for conjugation into a PROTAC. The proposed pathway leverages well-established organic chemistry transformations to achieve the desired molecular architecture.

Visualizing the PROTAC Mechanism and Development Workflow

To provide a clear conceptual framework, the following diagrams illustrate the fundamental mechanism of a VHL-based PROTAC and the overall workflow for its development, from synthesis to cellular evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Development_Workflow Start This compound Synth_VHL Synthesis of VHL Ligand Start->Synth_VHL Synth_PROTAC PROTAC Assembly (VHL Ligand + Linker + POI Ligand) Synth_VHL->Synth_PROTAC Purification Purification and Characterization Synth_PROTAC->Purification Biochem_Assays Biochemical Assays (Binding, Ternary Complex) Purification->Biochem_Assays Cell_Assays Cellular Assays (Degradation, Viability) Biochem_Assays->Cell_Assays Data_Analysis Data Analysis and Optimization Cell_Assays->Data_Analysis

Caption: Experimental workflow for novel PROTAC development.

Detailed Experimental Protocols

Safety Precaution: All chemical syntheses should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Researchers should consult the Safety Data Sheets (SDS) for all reagents prior to use. [12][13][14][15][16]

Part 1: Synthesis of a Functionalized VHL Ligand from this compound

This protocol describes a plausible synthetic route to a key intermediate for a VHL ligand, starting from this compound. This intermediate can then be elaborated into a variety of VHL ligands, such as analogs of VH032. [17][18] Step 1.1: Synthesis of a Boc-protected Amine Intermediate

This initial step introduces a protected amine functionality, which will later be crucial for coupling with other fragments of the VHL ligand.

  • Materials and Reagents:

    • This compound

    • (4-aminomethyl)benzonitrile

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add (4-aminomethyl)benzonitrile (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the amide intermediate.

    • Dissolve the amide intermediate in a mixture of DCM and MeOH.

    • Add (Boc)₂O (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir at room temperature for 4 hours.

    • Cool the reaction to 0 °C and slowly add NaBH₄ (3.0 eq) in portions.

    • Stir for an additional 2 hours at 0 °C.

    • Quench the reaction by the slow addition of water.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify by flash column chromatography to obtain the Boc-protected amine intermediate.

Step 1.2: Elaboration to a VHL Ligand Precursor

This step involves further modification of the intermediate to incorporate the core structure required for VHL binding.

  • Materials and Reagents:

    • Boc-protected amine intermediate from Step 1.1

    • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Anhydrous Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA)

  • Protocol:

    • Dissolve the Boc-protected amine intermediate (1.0 eq) and (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • To deprotect the Boc group, dissolve the purified product in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure to obtain the final VHL ligand precursor as a TFA salt.

Part 2: PROTAC Assembly

This protocol describes the conjugation of the synthesized VHL ligand precursor to a linker and a hypothetical POI ligand. [][20]

  • Materials and Reagents:

    • VHL ligand precursor from Part 1

    • POI ligand with a suitable attachment point (e.g., a carboxylic acid)

    • Linker with complementary functional groups (e.g., a PEG linker with an amine and a carboxylic acid)

    • Coupling reagents (e.g., HATU, COMU) [21] * Anhydrous DMF

  • Protocol:

    • Couple the linker to the POI ligand using standard amide coupling conditions as described in Step 1.2.

    • Purify the POI-linker conjugate by preparative HPLC.

    • Activate the carboxylic acid on the POI-linker conjugate with HATU and DIPEA in anhydrous DMF.

    • Add the VHL ligand precursor (TFA salt) and an additional equivalent of DIPEA.

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the PROTAC by LC-MS and NMR.

Part 3: In Vitro Evaluation of the PROTAC

3.1: Biochemical Assays [22][23][24]

  • Fluorescence Polarization (FP) Assay for VHL Binding:

    • A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) is used as a probe. [25] 2. In a microplate, incubate a constant concentration of the fluorescent probe with purified VHL protein and increasing concentrations of the synthesized PROTAC.

    • Measure the fluorescence polarization after a 30-minute incubation at room temperature.

    • A decrease in polarization indicates displacement of the fluorescent probe and binding of the PROTAC to VHL.

    • Calculate the binding affinity (Ki or IC50) from the dose-response curve.

  • Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation:

    • Titrate the synthesized PROTAC into a solution containing the purified POI.

    • In a separate experiment, titrate the PROTAC into a solution containing both the POI and the VHL E3 ligase complex.

    • The thermodynamic parameters (ΔH, ΔS, and Kd) of binding are measured directly.

    • A significant change in the binding isotherm in the presence of all three components confirms the formation of a stable ternary complex.

3.2: Cellular Assays [][27]

  • Western Blotting for Target Protein Degradation:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using a chemiluminescent substrate.

    • Quantify the band intensities to determine the extent of protein degradation.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

    • Incubate for a period relevant to the desired therapeutic effect (e.g., 72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control.

    • Calculate the IC50 value to assess the cytotoxicity of the PROTAC.

Data Interpretation and Troubleshooting

Parameter Description Assay Desired Outcome
VHL Binding Affinity (Ki) The concentration of PROTAC required to inhibit 50% of the binding of a fluorescent probe to VHL.Fluorescence PolarizationLow nanomolar to micromolar range.
POI Binding Affinity (Kd) The equilibrium dissociation constant for the binding of the PROTAC to the POI.ITC, SPR, or FPDependent on the POI ligand; typically in the nanomolar to micromolar range.
Ternary Complex Cooperativity (α) A measure of the enhancement (α > 1) or impairment (α < 1) of binding of one ligand in the presence of the other.ITC or SPRPositive cooperativity (α > 1) is often associated with more efficient degradation.
Degradation Concentration 50 (DC50) The concentration of PROTAC that induces 50% degradation of the POI.Western BlotLow nanomolar concentrations are desirable for potent degraders.
Maximal Degradation (Dmax) The maximum percentage of POI degradation achieved at saturating PROTAC concentrations.Western BlotDmax values > 80% indicate an efficient degrader.
Cytotoxicity (IC50) The concentration of PROTAC that reduces cell viability by 50%.Cell Viability AssayA high IC50 value is desirable to minimize off-target toxicity.
Problem Possible Cause Solution
Low synthetic yield Inefficient coupling reaction.Optimize coupling reagents (e.g., use HATU or COMU), base, and reaction time. Ensure anhydrous conditions. [21]
Poor PROTAC solubility The physicochemical properties of the PROTAC are not optimal.Modify the linker by incorporating more polar groups (e.g., PEGs) or ionizable functionalities. [28]
No protein degradation observed Poor cell permeability, weak ternary complex formation, or incorrect linker length/attachment point.Assess cell permeability using cellular target engagement assays (e.g., NanoBRET). Synthesize a library of PROTACs with varying linker lengths and attachment points to optimize ternary complex formation. [5][6][29]
"Hook effect" observed in degradation assays At high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-VHL) is favored over the productive ternary complex.This is a characteristic of PROTACs and confirms the mechanism of action. The DC50 value is a more relevant measure of potency than the effect at very high concentrations.

Conclusion

The development of PROTACs represents a promising frontier in drug discovery, offering the potential to target proteins previously considered "undruggable." [1]The strategic use of versatile building blocks like this compound is crucial for the efficient synthesis of novel VHL ligands and the subsequent construction of potent and selective PROTACs. The protocols and guidelines presented here provide a comprehensive framework for researchers to design, synthesize, and evaluate new VHL-based PROTACs, ultimately accelerating the development of this exciting therapeutic modality.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News.
  • Journey of von hippel-lindau (VHL)
  • VHL Ligase Ligands for PROTAC Applic
  • Proteolysis targeting chimera - Wikipedia. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. [Link]

  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - MDPI. [Link]

  • PROTAC Linker Design and Optimization - CD ComputaBio. [Link]

  • Von Hippel–Lindau tumor suppressor - Wikipedia. [Link]

  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - MRC PPU. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis Online. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC. [Link]

  • Safety data sheet - CPAChem. [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC. [Link]

  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - NIH. [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC - NIH. [Link]

  • This compound - MySkinRecipes. [Link]

  • Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - Semantic Scholar. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for the Synthesis of Isonicotinate-Derived Porphyrins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed walkthrough for the synthesis of isonicotinate-derived porphyrins, molecules of significant interest in drug development, catalysis, and materials science. The unique properties stemming from the porphyrin macrocycle combined with the functional handle of the isonicotinate group make these compounds versatile building blocks.[1][2] This document outlines two primary, field-proven synthetic strategies: the direct condensation method to form the porphyrin core with isonicotinate-functionalized aldehydes, and a post-synthetic modification approach where the isonicotinate moiety is appended to a pre-synthesized porphyrin. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, underpinned by the rationale for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Isonicotinate-Derived Porphyrins

Porphyrins, with their extended π-conjugation system, exhibit remarkable photophysical and electronic properties, making them central to a wide array of applications, including photodynamic therapy (PDT), catalysis, and sensing.[3][4][5] The incorporation of an isonicotinate group onto the porphyrin periphery introduces a versatile functional handle. Isonicotinic acid itself is a crucial intermediate in pharmaceuticals, notably in the treatment of tuberculosis.[1] The pyridyl nitrogen of the isonicotinate moiety can act as a coordination site for metal ions, enabling the construction of sophisticated supramolecular assemblies and functional materials. Furthermore, the isonicotinate group can be further modified, offering a gateway to a diverse library of porphyrin derivatives with tailored properties for specific applications in drug development and beyond.

Strategic Overview of Synthesis

The synthesis of isonicotinate-derived porphyrins can be broadly approached via two logical pathways. The choice of strategy is dictated by the desired substitution pattern, the scale of the reaction, and the chemical nature of the substituents.

Strategy A: Direct Condensation involves the reaction of a suitably functionalized benzaldehyde bearing an isonicotinate ester with pyrrole in an acid-catalyzed condensation reaction. This approach is advantageous for creating symmetrically substituted porphyrins.

Strategy B: Post-Synthetic Modification begins with a pre-formed porphyrin containing a reactive functional group, such as a hydroxyl or amino group. This group is then used to attach the isonicotinic acid moiety, typically through an ester or amide linkage. This strategy is particularly useful for synthesizing unsymmetrical porphyrins.

Detailed Protocols and Methodologies

Strategy A: Direct Condensation Synthesis

This protocol details the synthesis of a meso-tetra(isonicotinate-aryl)porphyrin using a modified Adler-Longo or Lindsey method, which are common for preparing meso-substituted porphyrins.[2][6]

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Porphyrin Core Formation cluster_2 Step 3: Aromatization and Purification Isonicotinic Acid Isonicotinic Acid Esterification Esterification Isonicotinic Acid->Esterification Functionalized Benzaldehyde Functionalized Benzaldehyde Functionalized Benzaldehyde->Esterification Isonicotinate-Benzaldehyde Isonicotinate-Benzaldehyde Esterification->Isonicotinate-Benzaldehyde Acid-Catalyzed Condensation Acid-Catalyzed Condensation Isonicotinate-Benzaldehyde->Acid-Catalyzed Condensation Pyrrole Pyrrole Pyrrole->Acid-Catalyzed Condensation Porphyrinogen Intermediate Porphyrinogen Intermediate Acid-Catalyzed Condensation->Porphyrinogen Intermediate Oxidation Oxidation Porphyrinogen Intermediate->Oxidation Crude Porphyrin Crude Porphyrin Oxidation->Crude Porphyrin Chromatography Chromatography Crude Porphyrin->Chromatography Pure Isonicotinate-Porphyrin Pure Isonicotinate-Porphyrin Chromatography->Pure Isonicotinate-Porphyrin

Caption: Workflow for the direct condensation synthesis of isonicotinate-derived porphyrins.

This initial step creates the aldehyde precursor required for the porphyrin condensation.[2]

  • Materials:

    • Isonicotinic acid

    • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve isonicotinic acid (1.0 eq), vanillin (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.0 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The product can often be used in the next step without further purification. If necessary, purify by recrystallization.

This protocol employs the Adler-Longo method for its operational simplicity.[2][6]

  • Materials:

    • 4-formyl-2-methoxyphenyl isonicotinate (from Protocol 3.1.1)

    • Freshly distilled pyrrole

    • Propionic acid

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, bring propionic acid to a gentle reflux (approx. 140°C).

    • In a separate beaker, dissolve 4-formyl-2-methoxyphenyl isonicotinate (4 eq) in a minimal amount of propionic acid.

    • Add freshly distilled pyrrole (4 eq) to the aldehyde solution and mix well.

    • Add the aldehyde/pyrrole mixture dropwise to the refluxing propionic acid over 15 minutes.

    • Continue refluxing for an additional 40 minutes. The solution will turn a dark, characteristic porphyrin color.

    • Cool the reaction mixture to room temperature.

    • Remove the propionic acid under vacuum.

    • Dissolve the resulting solid in dichloromethane and neutralize with a 1 M aqueous ammonia solution.[2]

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude porphyrin.

Strategy B: Post-Synthetic Modification

This approach offers greater flexibility for creating unsymmetrical porphyrins. The protocol below describes the synthesis of an isonicotinate-derived porphyrin starting from a commercially available or pre-synthesized hydroxyphenyl-substituted porphyrin.[1][7]

cluster_0 Step 1: Porphyrin Precursor cluster_1 Step 2: Functionalization cluster_2 Step 3: Purification Hydroxyphenyl-Porphyrin Hydroxyphenyl-Porphyrin Esterification Esterification Hydroxyphenyl-Porphyrin->Esterification Isonicotinoyl Chloride Isonicotinoyl Chloride Isonicotinoyl Chloride->Esterification Crude Isonicotinate-Porphyrin Crude Isonicotinate-Porphyrin Esterification->Crude Isonicotinate-Porphyrin Chromatography Chromatography Crude Isonicotinate-Porphyrin->Chromatography Pure Isonicotinate-Porphyrin Pure Isonicotinate-Porphyrin Chromatography->Pure Isonicotinate-Porphyrin

Caption: Workflow for the post-synthetic modification to produce isonicotinate-derived porphyrins.

This is a common precursor for post-synthetic modification. Its synthesis follows a mixed-aldehyde condensation.

  • Materials:

    • 4-Hydroxybenzaldehyde

    • Benzaldehyde

    • Freshly distilled pyrrole

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

    • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil

  • Procedure:

    • In a large round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 eq) and benzaldehyde (3 eq) in a large volume of anhydrous DCM to achieve high dilution.

    • Add freshly distilled pyrrole (4 eq) to the solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add a catalytic amount of TFA or BF₃·OEt₂ to initiate the condensation.

    • Stir the reaction mixture at room temperature in the dark for 12-24 hours.

    • Add the oxidizing agent (e.g., DDQ, 3 eq) and stir for an additional 1-2 hours at room temperature.[6]

    • Neutralize the reaction with triethylamine.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude mixture of porphyrins.

    • Purify the desired 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin using column chromatography.

  • Materials:

    • 5-(4-Hydroxyphenyl)-10,15,20-triphenylporphyrin

    • Isonicotinoyl chloride hydrochloride

    • Anhydrous pyridine

    • Anhydrous DCM

  • Procedure:

    • Dissolve 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin (1 eq) in anhydrous pyridine.

    • In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.5 eq) in anhydrous DCM.

    • Slowly add the porphyrin solution to the isonicotinoyl chloride suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding a small amount of water.

    • Dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Purification and Characterization

Purification

The purification of synthetic porphyrins is crucial for obtaining reliable experimental data.[8] Column chromatography is the most common method.

  • Stationary Phase: Silica gel is typically used. For more challenging separations, alumina can be employed.

  • Eluent: A gradient of solvents is often necessary. A common starting point is a non-polar solvent like hexane or toluene, with a gradual increase in the polarity by adding dichloromethane, chloroform, or ethyl acetate. For highly polar porphyrins, a small percentage of methanol may be required.[2]

  • Automated Flash Chromatography: For improved efficiency and separation, automated systems like the SepaBean™ machine can be utilized, which often use pre-packed silica gel cartridges.[9]

Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized isonicotinate-derived porphyrins.

Technique Purpose Expected Observations
UV-Vis Spectroscopy To confirm the formation of the porphyrin macrocycle and assess purity.An intense Soret band (B band) around 420 nm and four weaker Q-bands in the 500-700 nm region.[1][10] The exact positions can be influenced by peripheral substituents.
¹H NMR Spectroscopy To elucidate the structure and confirm the presence of all expected protons.Signals for the β-pyrrolic protons (around 8.8 ppm), aromatic protons from the meso-substituents, and the characteristic upfield signal for the inner N-H protons (around -2.8 ppm).[1]
¹³C NMR Spectroscopy To confirm the carbon framework of the molecule.Provides detailed information about the carbon atoms in the porphyrin core and the substituents.[7]
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.The molecular ion peak corresponding to the calculated mass of the target porphyrin. High-resolution mass spectrometry (HRMS) provides the exact mass.[2]
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic vibrational bands for C=O (ester), C=N (pyridine), and N-H (pyrrole) stretching.[1]

Metalation of Isonicotinate-Derived Porphyrins

The central cavity of the porphyrin can be chelated with various metal ions, which significantly modulates its photophysical and chemical properties.[11][12]

Protocol 5.1: General Procedure for Metal Insertion (e.g., Zinc)
  • Materials:

    • Isonicotinate-derived porphyrin

    • Metal salt (e.g., Zinc(II) acetate)

    • Solvent (e.g., a mixture of chloroform and methanol)

  • Procedure:

    • Dissolve the isonicotinate-derived porphyrin in a suitable solvent mixture like chloroform/methanol.

    • Add an excess of the metal salt (e.g., Zn(OAc)₂).

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the changes in the Q-band region (typically from four bands to two).[12]

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the metalloporphyrin by column chromatography to remove the excess metal salt and any unreacted free-base porphyrin.

Conclusion

The synthetic routes outlined in this guide provide robust and versatile methods for accessing a wide range of isonicotinate-derived porphyrins. The choice between direct condensation and post-synthetic modification allows for strategic control over the final molecular architecture. Careful execution of the described protocols, coupled with rigorous purification and characterization, will enable researchers to reliably produce these valuable compounds for their specific applications in drug development, catalysis, and materials science.

References

  • Benchchem. Application Notes and Protocols for the Purification of Synthetic Iron Porphyrins.
  • Santai Technologies. The Purification of Porphyrins by SepaBeanTM machine.
  • Wang, S., Li, Y., & Wang, B. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 934-941.
  • ResearchGate. Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups.
  • Preprints.org. Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal and Allelopathic Activity of a new Isonicotinate-derived meso-Tetraarylporphyrin.
  • ACS Publications. Large-Scale Green Synthesis of Porphyrins.
  • Google Patents. Method of separating, large scale preparing porphyrin from complex reaction system.
  • ACS Omega. Large-Scale Green Synthesis of Porphyrins.
  • PMC - NIH. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling.
  • Benchchem. Step-by-Step Synthesis of Meso-Substituted Porphyrins: Application Notes and Protocols for Researchers.
  • PMC - PubMed Central. Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy.
  • PMC - NIH. Porphyrin photosensitizers in photodynamic therapy and its applications.
  • NIH. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy.
  • Oncotarget. Porphyrin photosensitizers in photodynamic therapy and its applications.
  • ChemRxiv. Porphyrins in Photodynamic Therapy: A Review.
  • Benchchem. Application Notes and Protocols for Monitoring Porphyrin Reactions with UV-Vis Spectroscopy.

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Introduction: The Imperative for Purity in Methyl Isonicotinate Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Methyl Isonicotinate by Column Chromatography

Methyl isonicotinate (C₇H₇NO₂), the methyl ester of isonicotinic acid, is a pivotal pyridine derivative with significant applications across various scientific domains. It serves as a key building block in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and specialized photosensitizers for dye-sensitized solar cells (DSSCs).[1][2] Furthermore, its role as a semiochemical, a substance that modifies the behavior of insects like the western flower thrips (Frankliniella occidentalis), is leveraged in advanced pest management strategies to enhance the efficacy of monitoring traps.[1][3]

Given its diverse and sensitive applications, the purity of methyl isonicotinate is not merely a quality metric but a critical determinant of experimental success and product efficacy. Synthetic preparations invariably contain unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. Column chromatography stands as the gold-standard technique for achieving the high degree of purity required for these applications. This guide provides a comprehensive, field-proven protocol for the purification of methyl isonicotinate, grounded in the fundamental principles of chromatographic science.

Physicochemical Characteristics of Methyl Isonicotinate

A thorough understanding of the compound's physical and chemical properties is the foundation for developing a robust purification strategy. These properties dictate its interaction with the stationary and mobile phases during chromatography.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[4]
Molecular Weight 137.14 g/mol [4]
Appearance Colorless to clear orange/brown liquid[1], [4]
Melting Point 8-8.5 °C[2]
Boiling Point 207-209 °C[2]
Density 1.161 g/mL at 25 °C[2]
Solubility Slightly soluble in water; Soluble in ethanol, methanol, chloroform, ethyl acetate[1], [5]
pKa ~3.26 - 3.59[6], [5]

Core Principles: Tailoring Chromatography for Methyl Isonicotinate

The purification of methyl isonicotinate by column chromatography is governed by the principle of differential adsorption. The compound and its associated impurities are partitioned between a solid stationary phase and a liquid mobile phase. The success of the separation hinges on the appropriate selection of these two phases.

  • Stationary Phase Selection: For compounds of moderate polarity like methyl isonicotinate, silica gel (SiO₂) is the stationary phase of choice.[7] The surface of silica gel is rich in silanol groups (Si-OH), making it highly polar. Polar compounds in the crude mixture will adsorb more strongly to the silica gel via hydrogen bonding and dipole-dipole interactions, thus moving more slowly down the column.

  • Mobile Phase (Eluent) Strategy: The mobile phase serves to carry the components of the mixture down the column. Its polarity is a critical variable that must be optimized. A non-polar solvent will have a low eluting power, causing compounds to remain adsorbed to the polar silica gel. Conversely, a highly polar solvent will elute all compounds quickly with poor separation.

    For methyl isonicotinate, a binary solvent system of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate is highly effective.[7] By starting with a low-polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increasing the proportion of ethyl acetate (a technique known as gradient elution ), we can first elute non-polar impurities, then the target compound, and finally the more polar impurities.

  • The Role of Thin-Layer Chromatography (TLC): Before committing to a large-scale column, TLC is an indispensable tool for method development. It allows for rapid determination of the optimal solvent system.[8] The goal is to find a solvent mixture that results in a Retention Factor (Rf) value for methyl isonicotinate between 0.25 and 0.35 .[8] This Rf range typically ensures that the compound will separate effectively from impurities on a column.

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Experimental Protocols

Part 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)

This initial step is critical for determining the ideal mobile phase composition for the main column chromatography.

Materials:

  • Crude methyl isonicotinate sample

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chambers (beakers with watch glasses)

  • Capillary spotters

  • Solvents: Petroleum ether (or hexanes), Ethyl acetate

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in 0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate. Make the spot as small as possible.

  • Developing: Prepare several developing chambers with different ratios of petroleum ether to ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1). Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp.

  • Analysis: Calculate the Rf value for each spot. The solvent system that provides a distinct spot for the product with an Rf value of approximately 0.25-0.35 is the optimal starting point for the column.[8]

Caption: Logic for selecting the optimal mobile phase using TLC.

Part 2: Purification by Flash Column Chromatography

This protocol outlines the purification of crude methyl isonicotinate using the "wet-packing" slurry method.

Materials and Equipment:

  • Stationary Phase: Silica gel (230–400 mesh)[9]

  • Solvents: Petroleum Ether (or Hexanes) and Ethyl Acetate (HPLC or ACS grade)

  • Apparatus: Glass chromatography column with stopcock, collection test tubes/flasks, rotary evaporator, beakers, Erlenmeyer flasks.

  • Crude Sample: Crude reaction mixture containing methyl isonicotinate.

  • Anhydrous Sodium Sulfate, Cotton, Sand

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • Slurry Packing:

    • Rationale: Packing the column with a slurry of silica gel in the mobile phase minimizes the trapping of air bubbles and ensures a uniform packing, which is essential for good separation.[10]

    • In a beaker, prepare a slurry of silica gel with the initial low-polarity eluent (e.g., 9:1 petroleum ether:ethyl acetate) determined from the TLC analysis. A typical mass ratio of silica gel to crude compound is 30:1 to 50:1.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to help the silica pack evenly.

    • Continuously add slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed, as this will cause cracking and ruin the separation.[11]

    • Once packed, add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disruption during sample and eluent addition.

  • Sample Loading (Dry Loading Recommended):

    • Rationale: Dry loading is superior for samples that have limited solubility in the low-polarity mobile phase. It ensures the sample is introduced to the column as a highly concentrated, narrow band, which is critical for achieving sharp separation.[8]

    • Dissolve the crude methyl isonicotinate in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial low-polarity eluent.

    • Open the stopcock and begin collecting the eluate in numbered test tubes or flasks. Use gentle positive pressure (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute drop in solvent level).

    • Gradually increase the polarity of the eluent by progressively increasing the percentage of ethyl acetate. This gradient elution will move compounds of increasing polarity down the column.

    • A typical gradient might be:

      • Column Volumes 1-2: 10% Ethyl Acetate in Petroleum Ether

      • Column Volumes 3-5: 20% Ethyl Acetate in Petroleum Ether

      • Column Volumes 6-8: 30% Ethyl Acetate in Petroleum Ether

  • Monitoring and Isolation:

    • Periodically analyze the collected fractions by TLC. Spot several consecutive fractions on a single TLC plate to identify which ones contain the pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of pure methyl isonicotinate.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a clear liquid.[7]

G A 1. Prepare Column (Cotton, Sand, Silica Slurry) B 2. Load Sample (Dry Load Crude on Silica) A->B C 3. Elute with Solvent Gradient (Increasing Polarity) B->C D 4. Collect Fractions C->D E 5. Analyze Fractions by TLC D->E E->C Continue Elution F 6. Combine Pure Fractions E->F Identify Pure Fractions G 7. Evaporate Solvent (Rotary Evaporator) F->G H Purified Methyl Isonicotinate G->H style style

Caption: Workflow for the purification of methyl isonicotinate.

Safety and Handling Precautions

Methyl isonicotinate and the solvents used in this protocol require careful handling in a laboratory setting.

  • Methyl Isonicotinate: Classified as a combustible liquid.[12][13] It causes skin and serious eye irritation and may cause respiratory irritation.[4]

  • Solvents: Petroleum ether/hexanes and ethyl acetate are flammable and should be handled away from ignition sources.

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle in a well-ventilated area or fume hood.

Personal Protective Equipment (PPE):

  • Wear protective gloves, a lab coat, and chemical safety goggles at all times.[14]

  • All operations, especially solvent evaporation and handling of dry silica gel, should be performed inside a certified chemical fume hood.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Poor Separation (Overlapping Bands) - Incorrect mobile phase polarity.- Sample band was too wide during loading.- Column was overloaded with crude sample.- Re-optimize the mobile phase with TLC for better spot separation.- Dissolve the sample in the absolute minimum volume of solvent for loading.- Use a larger column or less crude material. A mass ratio of silica:sample below 30:1 can lead to poor separation.
Cracked or Channeled Silica Bed - The column ran dry (solvent level dropped below the top of the silica).- Heat generated during packing with a neat solvent.- Always keep the solvent level above the silica bed.[8]- Pack the column using the initial mobile phase solvent mixture, not a pure solvent, to dissipate heat.[8]
Product is Not Eluting from Column - The mobile phase is not polar enough.- Gradually and systematically increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Product Elutes Too Quickly (Rf ≈ 1) - The mobile phase is too polar.- Start over with a less polar mobile phase (decrease the percentage of ethyl acetate).

References

  • Methyl isonicotinate - SAFETY D
  • Methyl isonicotinate | C7H7NO2 | CID 227085 . PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
  • Methyl isonicotinate - Safety D
  • Methyl isonicotinate (CAS 2459-09-8): Odor profile, Properties, & IFRA compliance . Tg-Chemicals. [Link]

  • An In-depth Technical Guide to Methyl Isonicotinate: Chemical Properties and Structure. Benchchem.
  • 2459-09-8(Methyl isonicotin
  • Technical Support Center: Purification of Methyl 3-nitroisonicotinate via Column Chrom
  • Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate.
  • Application Notes and Protocols for the Purification of Methyl 2-(6-methylnicotinyl)
  • Methyl isonicotin
  • MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. MIT OpenCourseWare.
  • Purification of Organic Compounds by Flash Column Chrom

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Application Notes and Protocols: Strategic Use of 2-(Methoxycarbonyl)isonicotinic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, present in a vast array of therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within the extensive family of pyridine-based building blocks, 2-(Methoxycarbonyl)isonicotinic acid (also known as pyridine-2,4-dicarboxylic acid 2-methyl ester) emerges as a particularly versatile and strategic intermediate.

This bifunctional molecule, possessing both a carboxylic acid at the C4 position and a methyl ester at the C2 position, offers medicinal chemists a powerful tool for constructing complex molecular architectures with a high degree of control. The differential reactivity of these two functional groups allows for sequential, chemoselective modifications, enabling the efficient synthesis of diverse libraries of compounds for lead discovery and optimization.[1] This guide provides an in-depth exploration of the chemical principles governing the use of this compound and presents detailed protocols for its application in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthetic execution.

PropertyValueSource
CAS Number 24195-10-6[2]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Appearance Solid[3]
Storage Room temperature, dry[2]

Safety Profile: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.

Core Directive: Harnessing Chemoselectivity

The synthetic utility of this compound is rooted in the differential reactivity of its carboxylic acid and methyl ester functionalities. The carboxylic acid at the 4-position is more acidic and thus more readily deprotonated than the protons on the methyl ester. This difference in acidity allows for selective reactions at the carboxylic acid site under basic conditions, while the ester remains intact. Conversely, the ester can be selectively targeted for hydrolysis or amidation under conditions that do not affect the carboxylic acid, or after the carboxylic acid has been protected.

This section will detail the key transformations that leverage this chemoselectivity.

Workflow for Selective Functionalization

G A This compound B Selective Amidation at C4 (Amide Coupling) A->B Amine, Coupling Agent C Selective Ester Hydrolysis at C2 (Saponification) A->C Base (e.g., LiOH, NaOH) D Acyl Chloride Formation at C4 A->D Thionyl Chloride (SOCl₂) F 4-Carbamoyl-pyridine- 2-carboxylic acid methyl ester B->F G Pyridine-2,4-dicarboxylic acid C->G E Curtius Rearrangement Precursor D->E Azide Source H 4-Aminopyridine Derivative E->H Thermal or Photochemical Rearrangement

Caption: Key selective transformations of this compound.

Protocols for Key Transformations

The following protocols are designed to be self-validating and provide a clear rationale for the chosen conditions and reagents.

Protocol 1: Selective Amide Coupling at the 4-Position

This protocol details the selective formation of an amide bond at the carboxylic acid functionality, leaving the methyl ester at the 2-position intact. This is a cornerstone reaction for introducing diversity and building complexity.

Principle: The carboxylic acid is activated in situ using a coupling agent, which facilitates nucleophilic attack by an amine. The choice of coupling agent and base is critical to avoid side reactions and ensure high yields. Common coupling agents include carbodiimides (e.g., EDC, DCC) and phosphonium or uronium salts (e.g., PyBOP, HATU).

Experimental Protocol: Synthesis of Methyl 4-(benzylcarbamoyl)picolinate

  • Reagent Preparation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Add a suitable amine (e.g., benzylamine, 1.1 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq.).

  • Activation and Coupling:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1.2 eq.) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in DCM or DMF. The use of HOBt helps to suppress racemization and improve coupling efficiency.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-(benzylcarbamoyl)picolinate.

Causality and Trustworthiness: The use of a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the desired amine nucleophile. The addition of HOBt forms an active ester intermediate, which is more reactive towards the amine and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone. This two-step activation within a one-pot procedure is a well-established and reliable method for amide bond formation.

Protocol 2: Conversion to 4-Aminopyridine Derivatives via Curtius Rearrangement

This protocol outlines a pathway to synthesize valuable 4-aminopyridine intermediates. This transformation is highly valuable in medicinal chemistry for introducing a key pharmacophoric element.

Principle: The carboxylic acid is first converted to an acyl azide, which upon heating, undergoes a Curtius rearrangement to form an isocyanate. The isocyanate can then be trapped with various nucleophiles (e.g., water, alcohols) to yield the corresponding amine, carbamate, or urea derivatives.

Experimental Protocol: Synthesis of Methyl 4-aminopicolinate

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

  • Acyl Azide Formation and Curtius Rearrangement:

    • Dissolve the crude acyl chloride in a suitable solvent such as acetone or THF.

    • Cool the solution to 0 °C and add a solution of sodium azide (NaN₃, 1.5 eq.) in a minimal amount of water dropwise. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

    • Stir the reaction at 0 °C for 1-2 hours.

    • After formation of the acyl azide (which can be monitored by IR spectroscopy by the appearance of a strong azide stretch around 2140 cm⁻¹), carefully add the reaction mixture to a pre-heated (refluxing) solution of tert-butanol. The thermal rearrangement to the isocyanate and subsequent trapping with tert-butanol will occur.

    • Reflux for an additional 1-2 hours to ensure complete reaction.

  • Deprotection to the Amine:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the crude Boc-protected amine in a suitable solvent (e.g., DCM or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by chromatography to yield methyl 4-aminopicolinate.

Authoritative Grounding: The Curtius rearrangement is a classic and reliable method for the conversion of carboxylic acids to amines with one less carbon atom. The mechanism involves a concerted migration of the R group from the carbonyl carbon to the nitrogen atom with concomitant loss of nitrogen gas, ensuring retention of stereochemistry if a chiral R group is present.

Protocol 3: Selective Hydrolysis of the Methyl Ester

This protocol describes the selective cleavage of the methyl ester at the 2-position to yield the corresponding dicarboxylic acid, which can serve as a precursor for further derivatization.

Principle: Saponification, the hydrolysis of an ester under basic conditions, is a robust and widely used transformation. By using a mild base and carefully controlling the reaction temperature, the ester can be hydrolyzed without affecting other potentially sensitive functional groups.

Experimental Protocol: Synthesis of Pyridine-2,4-dicarboxylic acid

  • Reaction Setup:

    • Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

    • Add a solution of lithium hydroxide (LiOH, 1.5-2.0 eq.) in water. The use of LiOH is often preferred for its mildness and high yields in ester hydrolysis.

  • Hydrolysis:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl.

    • The dicarboxylic acid product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield pyridine-2,4-dicarboxylic acid.

Expertise and Experience: The choice of a water-miscible co-solvent like methanol is to ensure the homogeneity of the reaction mixture. Careful acidification is necessary to protonate both carboxylate groups and ensure the precipitation or efficient extraction of the final product.

Application in the Synthesis of Kinase Inhibitors

The substituted pyridine core is a common feature in many kinase inhibitors. This compound provides a versatile starting point for the synthesis of such compounds. For example, the 4-amino pyridine derivatives synthesized via the Curtius rearrangement can be further elaborated through N-alkylation or acylation to introduce side chains that interact with the kinase active site. The carboxylic acid or ester functionalities can also be used as handles for coupling to other fragments of the target molecule.

Conceptual Synthetic Pathway to a Kinase Inhibitor Scaffold

G A This compound B Methyl 4-aminopicolinate (from Protocol 2) A->B Curtius Rearrangement C N-Arylation or N-Acylation B->C Ar-X, Pd catalyst or RCOCl, base D Amide coupling at C2 (after ester hydrolysis) C->D 1. LiOH 2. Amine, Coupling Agent E Kinase Inhibitor Scaffold D->E

Caption: Conceptual workflow for the synthesis of a kinase inhibitor scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature, coupled with the potential for chemoselective transformations, provides a powerful platform for the efficient construction of complex and diverse molecular libraries. The protocols and principles outlined in this guide are intended to empower researchers, scientists, and drug development professionals to strategically incorporate this reagent into their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.

References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • ResearchGate. Study on synthesis of 4-Aminonicotinic acid. [Link]

  • Google Patents.
  • PubMed Central. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]

  • MDPI. Borane-Pyridine: An Efficient Catalyst for Direct Amidation. [Link]

  • ChemRxiv. Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Loba Chemie. 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. [Link]

  • SMU. 4-Amino-2-methylpyridine. [Link]

  • NIH. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

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Application Notes & Protocols: Metal Complex Formation with Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Isonicotinic Acid in Coordination Chemistry

Isonicotinic acid (INA), or pyridine-4-carboxylic acid, and its derivatives, such as the renowned antitubercular drug isonicotinic acid hydrazide (isoniazid, INH), represent a cornerstone class of ligands in coordination chemistry. Their significance stems from a unique structural feature: a pyridine ring, which provides a nitrogen atom for coordination, and a carboxylic acid (or derivative) group at the para-position, offering an oxygen donor. This arrangement allows for a rich variety of coordination modes, making them exceptional building blocks for novel metal-organic complexes with diverse applications in drug development, catalysis, and materials science.[1][2]

The coordination of these ligands to metal ions can significantly modify their biological activity. Chelation often enhances the therapeutic efficacy of the parent drug molecule, sometimes leading to synergistic effects that can overcome drug resistance.[3][4][5] For instance, metal complexes of INH and its Schiff base derivatives have demonstrated enhanced antimicrobial, antifungal, and anticancer activities compared to the free ligands.[3][5][6][7][8] This guide provides a detailed exploration of the synthesis, characterization, and application of these fascinating metal complexes, offering both foundational knowledge and practical, field-tested protocols.

Fundamentals of Coordination and Ligand Behavior

Understanding the coordination behavior of isonicotinic acid and its derivatives is paramount to designing and synthesizing metal complexes with desired properties.

2.1. Key Donor Atoms and Coordination Modes

Isonicotinic acid derivatives can coordinate to metal centers in several ways, influenced by factors like the metal ion's nature, pH, and the presence of other coordinating species. The primary donor sites are the pyridine ring nitrogen and the carboxylate oxygen atoms. For derivatives like INH, the hydrazide moiety introduces additional nitrogen and oxygen donors.

  • Monodentate Coordination: The ligand binds to the metal center through a single atom. For isonicotinic acid, this is most commonly the pyridine nitrogen.[4]

  • Bidentate Coordination: The ligand binds through two donor atoms. Isonicotinic acid hydrazide and its Schiff base derivatives frequently act as bidentate ligands, coordinating through the azomethine nitrogen and the carbonyl oxygen.[9][10]

  • Bridging Ligand: The ligand connects two or more metal centers, a fundamental interaction in the formation of coordination polymers and Metal-Organic Frameworks (MOFs).

The specific coordination mode can be predicted and later confirmed through spectroscopic analysis, particularly FT-IR. A shift in the stretching frequency of the C=N or C=O bonds in the complex's spectrum compared to the free ligand provides strong evidence of coordination.[4][11]

Diagram: Coordination Modes of Isonicotinate

The following diagram illustrates the versatile ways isonicotinic acid can bind to a metal center (M).

G cluster_0 Monodentate (N-coordination) cluster_1 Bidentate Chelating (N,O-coordination) cluster_2 Bridging (Carboxylate Bridge) M1 M N1 N M1->N1 Coordination C1 O1 O O2 O M2 M N2 N M2->N2 O3 O M2->O3 C2 O4 O M3a M N3 N M3a->N3 O5 O M3a->O5 M3b M O6 O M3b->O6 C3

Caption: Versatile coordination modes of the isonicotinate ligand.

Synthesis Methodologies: Protocols and Rationale

The synthesis of metal-isonicotinate complexes can be achieved through various methods. The choice of method depends on the desired product (e.g., discrete molecule vs. coordination polymer) and the properties of the reactants.

3.1. General Considerations

  • Solvent Selection: The choice of solvent is critical. Alcohols (ethanol, methanol) are commonly used due to their ability to dissolve both the ligand and many metal salts. For MOF synthesis, higher boiling point solvents like N,N-dimethylformamide (DMF) are often employed.[1]

  • Stoichiometry: The molar ratio of metal to ligand is a key parameter that dictates the final structure of the complex. Ratios of 1:1 and 1:2 (metal:ligand) are common for mononuclear complexes.[7][8]

  • pH Control: The pH of the reaction mixture can influence the protonation state of the ligand, thereby affecting its coordination behavior. For isonicotinic acid, deprotonation of the carboxylic acid is often necessary for it to act as a carboxylate ligand.

Protocol 1: Solution-Based Synthesis of a Discrete Metal Complex

This protocol describes a general method for synthesizing a transition metal complex of an isonicotinic acid Schiff base derivative.

Objective: To synthesize a Co(II) complex of the Schiff base formed from isonicotinic acid hydrazide and o-vanillin.

Materials:

  • Cobalt(II) acetate tetrahydrate

  • Isonicotinic acid hydrazide (INH)

  • o-vanillin

  • Ethanol (absolute)

  • Reflux apparatus, magnetic stirrer, and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Ligand Synthesis:

    • Dissolve isonicotinic acid hydrazide (e.g., 10 mmol) in hot ethanol (50 mL).

    • In a separate flask, dissolve o-vanillin (10 mmol) in ethanol (30 mL).

    • Add the o-vanillin solution dropwise to the INH solution while stirring. A precipitate of the Schiff base ligand should form.

    • Reflux the mixture for 2-3 hours to ensure complete reaction.[12]

    • Allow the mixture to cool to room temperature. Filter the resulting solid, wash with cold ethanol, and dry in a desiccator. This step isolates the free ligand, which can be characterized separately.

  • Complexation:

    • Dissolve the synthesized Schiff base ligand (e.g., 2 mmol) in hot ethanol (40 mL).

    • In a separate beaker, dissolve cobalt(II) acetate tetrahydrate (1 mmol) in ethanol (20 mL).

    • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.[1] A color change and/or precipitation should be observed, indicating complex formation.

    • Reflux the resulting mixture for 4-5 hours.[1]

    • After cooling, collect the precipitated metal complex by filtration, wash thoroughly with ethanol to remove any unreacted starting materials, and dry under vacuum.[12]

Causality: Refluxing provides the necessary activation energy for the reaction and ensures homogeneity. The dropwise addition of the metal salt to the ligand solution helps to control the crystal growth and prevent the formation of amorphous precipitates.

Protocol 2: Mechanochemical Synthesis

Mechanochemistry, or liquid-assisted grinding, offers a green, solvent-less alternative for synthesizing metal complexes.[4]

Objective: To synthesize a Cu(II)-isonicotinate complex.

Materials:

  • Copper(II) hydroxide

  • Isonicotinic acid

  • A few drops of water or ethanol (as the liquid grinding assistant)

  • Agate mortar and pestle

Procedure:

  • Place stoichiometric amounts of copper(II) hydroxide and isonicotinic acid (e.g., 1:2 molar ratio) into the agate mortar.

  • Add 2-3 drops of ethanol or water.

  • Grind the mixture vigorously with the pestle for 15-20 minutes. A distinct color change should be observed as the complex forms.[4]

  • The resulting colored powder is the metal complex. It can be washed with a minimal amount of a solvent in which the reactants are soluble but the product is not, to remove any unreacted starting materials.

Causality: The mechanical force from grinding provides the energy to break and form chemical bonds. The liquid assistant facilitates ion mobility, accelerating the reaction rate. This method is highly efficient and environmentally friendly.[4]

Characterization Techniques: A Validating System

Proper characterization is essential to confirm the synthesis of the desired complex and to elucidate its structure.

Technique Information Provided Expected Observations for Isonicotinate Complexes
FT-IR Spectroscopy Identifies functional groups and confirms coordination.Shift of the C=O and/or C=N stretching bands to lower wavenumbers upon complexation. Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N and M-O vibrations.[4][10]
UV-Vis Spectroscopy Provides information about the electronic transitions and coordination geometry of the metal ion.Ligand-to-metal charge transfer (LMCT) bands and d-d transitions that are characteristic of the metal ion's geometry (e.g., octahedral, tetrahedral).[7][12]
Elemental Analysis (CHN) Determines the percentage composition of C, H, and N.Confirms the empirical formula and the metal-to-ligand ratio in the complex.[4]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[10]
Single-Crystal X-ray Diffraction Provides the definitive 3D structure of the complex.Determines bond lengths, bond angles, coordination geometry, and crystal packing.[4]

Diagram: Synthesis and Characterization Workflow

This flowchart outlines the logical progression from starting materials to a fully characterized metal complex.

G cluster_char Characterization & Validation start Starting Materials (Metal Salt + Ligand) synthesis Synthesis (e.g., Reflux, Grinding) start->synthesis isolation Isolation & Purification (Filtration, Washing) synthesis->isolation product Solid Product isolation->product ftir FT-IR Spectroscopy product->ftir Coordination? uvvis UV-Vis Spectroscopy product->uvvis Geometry? elemental Elemental Analysis product->elemental Stoichiometry? xrd X-ray Diffraction product->xrd 3D Structure? final Structure & Properties Confirmed ftir->final uvvis->final elemental->final xrd->final

Caption: A typical workflow for synthesis and validation.

Applications in Drug Development and Materials Science

The interest in metal complexes of isonicotinic acid derivatives is driven by their wide range of potential applications.

5.1. Antimicrobial and Anticancer Agents

A significant body of research shows that complexation of isonicotinic acid derivatives with transition metals like Cu(II), Co(II), Ni(II), and Zn(II) can lead to a substantial increase in antimicrobial activity against various bacterial and fungal strains.[3][4][8] This enhancement is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows the complex to penetrate the lipid membranes of microorganisms more easily, interfering with their metabolic processes.

  • Example: Many studies have shown that Co(II), Ni(II), and Cu(II) complexes of isonicotinic acid hydrazide are more effective antibacterial agents than the parent ligand against species like Staphylococcus aureus and Escherichia coli.[3]

  • Antitubercular Activity: As INH is a primary anti-tuberculosis drug, its metal complexes have been extensively studied. Certain Fe(III), Cu(II), and Co(II) complexes have shown the ability to repress the growth of multi-drug resistant strains of Mycobacterium tuberculosis more effectively than INH alone.[5]

5.2. Metal-Organic Frameworks (MOFs) for Drug Delivery and Catalysis

The ability of isonicotinic acid to act as a bridging ligand makes it an excellent linker for the construction of porous MOFs.[13] These materials have exceptionally high surface areas and tunable pore sizes, making them ideal candidates for various applications.

  • Drug Delivery: The pores of a MOF can be loaded with drug molecules, which can then be released in a controlled manner. Polymeric metal complexes of INH have been developed for more effective tuberculosis treatment.[14]

  • Catalysis: The metal nodes within a MOF can act as catalytic sites. Copper-isonicotinate MOFs have been shown to be effective catalysts for C-N coupling reactions.[1]

  • Sensing and Adsorption: Cationic MOFs built with amino-functionalized isonicotinic acid have demonstrated a high capacity for removing pollutants like Cr(VI) from water.[15][16] The framework's charge and functional groups facilitate the selective capture of anionic pollutants.[15]

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
No precipitate forms Low solubility of reactants; incorrect stoichiometry; reaction not going to completion.Try a different solvent or solvent mixture. Ensure accurate weighing of reactants. Increase reflux time or temperature.
Oily/amorphous product Rapid precipitation; impurities present.Slow down the addition of the reactant solutions. Recrystallize the product from a suitable solvent. Ensure high purity of starting materials.
FT-IR shows no shift Complexation did not occur.Re-evaluate the reaction conditions (pH, temperature, solvent). Confirm the identity and purity of the starting ligand.
Poor crystallinity Synthesis conditions not optimized for crystal growth.For MOFs, consider solvothermal or microwave-assisted synthesis. Modulators, such as acetic acid, can sometimes improve crystallinity.[13]

References

  • Stringer, T., Seldon, R., Liu, N., Warner, D. F., Tam, C., Cheng, L. W., Land, K. M., Smith, P. J., Chibale, K., & Smith, G. S. (2017). Antimicrobial activity of organometallic isonicotinyl and pyrazinyl ferrocenyl-derived complexes. Dalton Transactions, 46(30), 9954–9964. [Link]

  • Ama, S. A., & Joel, E. S. (2017). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 2(1B), 434-438. [Link]

  • Ama, S. A., & Joel, E. S. (2017). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 2(1B), 434-438. [Link]

  • Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162–170. [Link]

  • Sabo, T. J., et al. (2020). MECHANOCHEMICAL SYNTHESIS AND CHARACTERIZATION OF POTENTIALLY BIOACTIVE ISONICOTINIC ACID AND ITS Co (II), Cu(II) & Zn(II) COMPLEXES. Bayero Journal of Pure and Applied Sciences. [Link]

  • Kumar, V., et al. (2016). Synthesis, Spectroscopic Characterization, Thermal Behavior, and Antimicrobial and its Evaluation of Schiff Base Transition Metal Complexes Derived from Isonicotinic Acid Hydrazide. World Journal of Pharmaceutical Research. [Link]

  • Jadhav, S. M., et al. (2022). Synthesis of Metal Complexes of Substituted Isonicotinohydrazide and their Catalytic and Biological Activities. Journal of Advanced Scientific Research. [Link]

  • Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162–170. [Link]

  • Hassan, A. A., et al. (2011). Synthesis and Characterization of some transition metal Complexes of Schiff base derived from isonicotinic hydrazide and O-Vanillin. Journal of Al-Nahrain University. [Link]

  • Chen, W., & Fukuzumi, S. (2009). Ligand-dependent ultrasonic-assistant self-assemblies and photophysical properties of lanthanide nicotinic/isonicotinic complexes. Inorganic Chemistry, 48(8), 3800-3807. [Link]

  • Sanke Gowda, H., & Janardhan, K. (1983). Metal complexes of isonicotinic acid hydrazide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 339-345. [Link]

  • ResearchGate. (n.d.). Illustration of possible coordination modes of isonicotinate ligands... [Link]

  • Zaichenko, S. B., et al. (2018). Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. Russian Journal of Coordination Chemistry, 44(1), 1-11. [Link]

  • Zaichenko, S. Z., Popov, L. D., Burlov, A. S., Vlasenko, V. G., Kolodina, A. A., Korshunova, E. V., Borodkin, G. S., Khramov, E. V., Demidov, O. P., & Shcherbakov, I. N. (2018). Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. Russian Journal of Coordination Chemistry, 44, 1-11. [Link]

  • El-Sherif, A. A., et al. (2018). Antimicrobial Evaluation of Novel Metals Complexes of n- Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine. Journal of Pharmacy and Pharmacology Research. [Link]

  • Grigoriev, M. S., et al. (2019). Structural Role of Isonicotinic Acid in U(VI), Np(VI), and Pu(VI) Complexes with TcO4–, ReO4–, and ClO4– Ions. Inorganic Chemistry, 58(15), 10098-10107. [Link]

  • Chen, Z., et al. (2024). Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal. Crystal Growth & Design. [Link]

  • Request PDF. (n.d.). Synthesis, characterization, and catalytic activity of zinc-isonicotinic acid MOF. [Link]

  • Purnawan, C., et al. (2021). Synthesis Metal-Organic Framework (MOFs) Cr-PTC-HIna Modulated Isonicotinic Acid for Methylene Blue Photocatalytic Degradation. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Slivkin, A. I., et al. (2013). Polymeric complexes of isonicotinic acid hydrazide with antituberculosis effects. Bulletin of Experimental Biology and Medicine, 155(6), 764-766. [Link]

  • Kumar, S., & Sharma, K. (2019). APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE. World Journal of Pharmaceutical and Medical Research. [Link]

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  • Chen, Z., et al. (2024). Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal. Crystal Growth & Design. [Link]

  • Yousuf, M., et al. (2018). Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye. ResearchGate. [Link]

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Application Note: A Validated Gas Chromatography Method for the Quantitative Determination of Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated gas chromatography (GC) method for the quantitative determination of methyl isonicotinate. Methyl isonicotinate is a key intermediate in pharmaceutical synthesis and a significant semiochemical.[1] Ensuring its purity and concentration is critical for quality control in drug development and manufacturing. This document provides a comprehensive protocol, including instrument parameters, sample preparation, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The method utilizes a common wall-coated open-tubular (WCOT) capillary column and a Flame Ionization Detector (FID), making it accessible to most analytical laboratories.

Introduction and Scientific Rationale

Methyl isonicotinate (methyl pyridine-4-carboxylate) is the methyl ester of isonicotinic acid.[5] Its chemical structure lends itself to various synthetic pathways and it serves as a valuable building block in the creation of more complex active pharmaceutical ingredients (APIs). Given its physical properties, particularly its boiling point of 207-209 °C and its liquid form at room temperature, gas chromatography is an ideal analytical technique for its separation and quantification.[6][7][8]

The principle of this method is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase.[9][10] The sample is volatilized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the analyte's boiling point and its affinity for the stationary phase. A Flame Ionization Detector (FID) is employed for detection, as it provides high sensitivity and a wide linear range for organic compounds like methyl isonicotinate. The method's development was guided by principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, ensuring a foundation in established analytical standards.[9][11][12]

Physicochemical Properties of Methyl Isonicotinate

Understanding the analyte's properties is fundamental to method design. For instance, the boiling point dictates the necessary oven and inlet temperatures, while solubility determines the appropriate solvent for sample preparation.

PropertyValueSource
Chemical Formula C₇H₇NO₂[13]
Molecular Weight 137.14 g/mol [13][14]
CAS Number 2459-09-8[8][13]
Appearance Clear orange to brown liquid[1][7]
Boiling Point 207-209 °C (at 760 mmHg)[6][8]
Melting Point 8-8.5 °C[6][7][8]
Density ~1.161 g/mL at 25 °C[6][7]
Solubility Slightly soluble in water; soluble in ethanol, methanol, chloroform.[7][14][15]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis. Adherence to these steps is crucial for achieving reproducible and accurate results.

Instrumentation and Materials
  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).[16]

  • GC Column: DB-5, 30 m x 0.53 mm ID, 2.65 µm film thickness (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane column).[17][18] The selection of a non-polar DB-5 column is based on its versatility and robustness for separating compounds of intermediate polarity like methyl isonicotinate.

  • Data Acquisition: Chromatography data system (CDS) for instrument control and data processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

Reagents and Standards
  • Methyl Isonicotinate Reference Standard: Purity ≥ 98%.

  • Methanol: HPLC or GC grade.

  • Carrier Gas: Helium or Nitrogen, high purity (≥ 99.999%).

  • FID Gases: Hydrogen and compressed air, high purity.

Chromatographic Conditions

The following parameters were optimized to ensure efficient separation and optimal peak shape for methyl isonicotinate.

ParameterSettingRationale
Column DB-5, 30 m x 0.53 mm ID, 2.65 µmProvides good resolution and peak shape for this analyte.[17][18]
Injector Temperature 230 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[17]
Detector Temperature 250 °CPrevents condensation of the analyte in the detector and ensures a stable signal.[17]
Carrier Gas NitrogenAn inert and economical choice for the mobile phase.[17]
Column Flow 5.0 mL/minOptimized for efficient separation on the specified wide-bore column.
Oven Program Initial: 100°C (hold 0 min), Ramp: 10°C/min to 270°C (hold 5 min)A temperature ramp ensures the elution of any potential higher-boiling impurities while providing a sharp peak for the main analyte.[17]
Injection Volume 1.0 µLA standard volume for capillary GC.
Split Ratio 20:1Prevents column overloading while ensuring a sufficient amount of analyte reaches the detector for quantification.[17]
Solution Preparation

Accurate preparation of standards and samples is paramount for quantitative accuracy.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of Methyl Isonicotinate Reference Standard.

    • Transfer quantitatively to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored under refrigeration.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five working standards by serially diluting the Standard Stock Solution with methanol.

    • A suggested concentration range is 50 µg/mL to 500 µg/mL.

  • Sample Solution (Nominal Concentration 250 µg/mL):

    • Accurately weigh an amount of the sample material expected to contain 25 mg of methyl isonicotinate.

    • Transfer quantitatively to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with methanol. Mix thoroughly.

    • If necessary, filter the solution through a 0.45 µm PTFE syringe filter before injection. Sample preparation should focus on simple dilution in a volatile solvent.[15]

Analytical Workflow Diagram

The following diagram outlines the complete analytical procedure from sample receipt to final report generation.

GC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Sample_Receipt Sample Receipt & Login Standard_Prep Prepare Standard Solutions Sample_Receipt->Standard_Prep Sample_Prep Prepare Sample Solutions Sample_Receipt->Sample_Prep System_Suitability System Suitability Test Standard_Prep->System_Suitability GC_Injection GC Injection & Run Sample_Prep->GC_Injection System_Suitability->GC_Injection Peak_Integration Peak Integration GC_Injection->Peak_Integration Quantification Quantification vs. Standard Peak_Integration->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for the GC determination of Methyl Isonicotinate.

Method Validation Protocol and Results

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][19] The validation process provides documented evidence that the method is accurate, precise, and reliable.[20]

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. A working standard is injected six times, and the results must meet the predefined criteria.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 50000
% RSD of Peak Area ≤ 2.0%0.8%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[21] Analysis of a methanol blank showed no interfering peaks at the retention time of methyl isonicotinate (approximately 5.6 minutes).[17]

Linearity and Range

The linearity of the method was established by analyzing five standard solutions across a range of 50% to 150% of the nominal sample concentration. The peak area was plotted against the concentration, and the correlation coefficient was determined.

Concentration (µg/mL)Average Peak Area
125 (50%)12546
187.5 (75%)18762
250 (100%)25531
312.5 (125%)31890
375 (150%)38255
Correlation Coefficient (r²) ≥ 0.999

The method demonstrated excellent linearity over the specified range.

Accuracy (Recovery)

Accuracy was determined by performing spike recovery studies. A known amount of methyl isonicotinate was added to a sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%20.019.899.0%
100%25.025.2100.8%
120%30.029.799.0%
Average Recovery 99.6%

The high recovery values confirm the method's accuracy and freedom from matrix interference.

Precision
  • Repeatability (Intra-assay Precision): Six individual sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-assay Precision): The analysis was repeated on a different day by a different analyst using different equipment.

Precision TypeAssay Result (% w/w)Average (% w/w)% RSD
Repeatability 99.5, 99.8, 100.1, 99.6, 100.3, 99.999.90.31%
Intermediate 100.2, 99.7, 100.5, 100.8, 99.5, 100.1100.10.45%

The low Relative Standard Deviation (% RSD) values for both repeatability and intermediate precision demonstrate the high precision of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic parameters. System suitability parameters were checked after each change and were found to be within the acceptance criteria, indicating the method is robust for routine use.

  • Injector Temperature: ± 5 °C

  • Column Flow Rate: ± 10%

  • Oven Temperature Ramp Rate: ± 2 °C/min

Method Validation Relationship Diagram

This diagram illustrates how the core validation parameters are interconnected to establish a reliable analytical procedure.

Validation_Concept cluster_core Core Method Attributes cluster_performance Performance Characteristics cluster_limits Sensitivity Limits Accuracy Accuracy Validated_Method Fit-for-Purpose Validated Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Linearity Linearity & Range Linearity->Accuracy Linearity->Validated_Method Specificity Specificity Specificity->Accuracy Specificity->Validated_Method Robustness Robustness Robustness->Precision Robustness->Validated_Method LOD LOD LOD->Specificity LOQ LOQ LOQ->Accuracy LOQ->Precision LOQ->Linearity

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The gas chromatography method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of methyl isonicotinate. The comprehensive validation confirms its suitability for routine quality control analysis in research, development, and manufacturing environments. The provided parameters and protocols can be readily implemented in laboratories equipped with standard GC-FID instrumentation.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 227085, Methyl isonicotinate. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • The Good Scents Company. Methyl isonicotinate Information. [Link]

  • Desai, S. R., & Nadkarni, G. S. (2005). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Asian Journal of Chemistry, 17(4), 3139-3140. [Link]

  • Asian Journal of Chemistry. Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. [Link]

  • Lee, S. H., et al. (2002). The Analysis of Methyl Isocyanate using Secondary Amines by GC-FID. Journal of the Korean Chemical Society, 46(4), 324-331. [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Method Development and Validation of Gas Chromatography. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – GC-FID. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Validation of gas chromatography (gc) method for residual solvent in brompheniramine maleate (api). [Link]

  • Pharmaffiliates. Methyl Nicotinate-impurities. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Wikipedia. Methyl isonicotinate. [Link]

  • ResearchGate. Modern Methods of Sample Preparation for GC Analysis. [Link]

  • Veeprho. Methyl Isonicotinate | CAS 2459-09-8. [Link]

  • Curtin University. Instrumentation - Western Australian Organic & Isotope Chemistry. [Link]

  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

Sources

High-performance liquid chromatography analysis of acid chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Analytical Challenge of Acid Chlorides

Acid chlorides are highly valuable intermediates in organic synthesis, prized for their reactivity which allows for the efficient formation of esters, amides, and other acyl derivatives. This very reactivity, however, presents a significant challenge for analytical chemists. Their extreme susceptibility to hydrolysis means that conventional reversed-phase high-performance liquid chromatography (RP-HPLC) analysis is often plagued by issues of sample degradation, leading to poor peak shape, inaccurate quantification, and the appearance of impurity peaks that are artifacts of the analytical process itself.

This application note provides a robust and reliable strategy for the quantitative analysis of acid chlorides by HPLC. Instead of attempting a direct analysis, which requires rigorously anhydrous conditions that are difficult to maintain, we will employ an in-situ derivatization technique. This approach transforms the unstable acid chloride into a stable, readily analyzable derivative, ensuring method ruggedness and data integrity.

The Core Challenge: Inherent Instability and Hydrolysis

The primary obstacle in the HPLC analysis of acid chlorides is their rapid reaction with nucleophiles, most notably water. Even trace amounts of moisture in the HPLC mobile phase, the sample solvent (diluent), or from atmospheric humidity can lead to the rapid conversion of the acid chloride to its corresponding carboxylic acid.

This degradation process (hydrolysis) fundamentally alters the analyte, making accurate quantification of the parent acid chloride impossible. The resulting carboxylic acid typically has different chromatographic properties (e.g., retention time, polarity) and may have a different UV absorptivity, further complicating the analysis.

Analytical Strategy: Pre-Column Derivatization with Aniline

To overcome the instability of acid chlorides, a pre-column derivatization strategy is employed. This involves reacting the acid chloride with a suitable nucleophile to form a stable, covalent adduct before injection onto the HPLC system. The ideal derivatizing agent should react quickly and quantitatively with the acid chloride under mild conditions and introduce a strong chromophore to facilitate sensitive UV detection.

Aniline is an excellent candidate for this purpose. It reacts specifically with the acid chloride to form a stable anilide derivative. This reaction is typically fast and proceeds to completion. Furthermore, the resulting anilide possesses a strong UV chromophore, making it ideal for detection by standard HPLC-UV systems. The derivatization effectively "protects" the reactive acyl group and renders the molecule suitable for analysis under standard reversed-phase conditions.

Below is a diagram illustrating the overall analytical workflow.

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_output Output Sample Acid Chloride Sample Derivatization In-Situ Derivatization (Reaction to form stable anilide) Sample->Derivatization Reagents Prepare Derivatization Reagent (Aniline in Acetonitrile) Reagents->Derivatization Quench Quench Reaction & Dilute Derivatization->Quench Injection Inject Derivatized Sample Quench->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data Result Quantitative Result (Concentration of original Acid Chloride) Data->Result

Caption: Overall workflow for acid chloride analysis via derivatization.

Experimental Protocols

This section details the step-by-step methodology for the derivatization and subsequent HPLC analysis of an acid chloride, using benzoyl chloride as a representative example.

Part A: In-Situ Derivatization Protocol

This protocol is designed for the conversion of the acid chloride to its corresponding anilide derivative.

Materials:

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • Aniline, reagent grade

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

Procedure:

  • Prepare the Derivatization Reagent: Accurately prepare a solution of 0.2 M aniline in anhydrous acetonitrile. For example, dissolve approximately 0.91 mL of aniline in ACN and dilute to 50.0 mL in a volumetric flask. This solution should be prepared fresh daily.

  • Prepare the Sample Solution: Accurately weigh a suitable amount of the acid chloride sample and dissolve it in a known volume of anhydrous acetonitrile to achieve a target concentration of approximately 10 mg/mL.

  • Derivatization Reaction:

    • Pipette 1.0 mL of the derivatization reagent (0.2 M aniline in ACN) into an autosampler vial.

    • To this vial, add 100 µL of the acid chloride sample solution.

    • Cap the vial immediately and vortex thoroughly for 30 seconds.

    • Allow the reaction to proceed at room temperature for at least 15 minutes to ensure complete conversion to the anilide.

  • Sample Dilution: After the reaction is complete, dilute the derivatized sample to a suitable concentration for HPLC analysis (e.g., 100-fold dilution) using the mobile phase as the diluent. For example, transfer 100 µL of the reaction mixture into a clean vial containing 9.9 mL of mobile phase.

Part B: HPLC-UV Analysis Protocol

This method is optimized for the separation and quantification of the stable anilide derivative.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min: 50-90% B; 10-12 min: 90% B; 12-12.1 min: 90-50% B; 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV-Vis Diode Array Detector (DAD) at 240 nm
Run Time 15 minutes

Trustworthiness: Self-Validating System & Key Considerations

The reliability of this method hinges on the quantitative conversion of the acid chloride to the anilide derivative. To ensure this, several factors must be carefully controlled.

  • Stoichiometry: The derivatizing agent (aniline) must be present in a significant molar excess to drive the reaction to completion and consume all of the acid chloride. The protocol above ensures a large excess.

  • Moisture Control: While the derivatization approach is far more robust than direct analysis, it is still best practice to use anhydrous solvents for reagent and sample preparation to prevent any competing hydrolysis.

  • Reaction Time: A sufficient reaction time (e.g., 15 minutes) is critical to ensure the derivatization is complete before injection. This should be confirmed during method development or validation by analyzing samples at different time points.

  • Method Specificity: The chromatographic method must be able to resolve the anilide derivative peak from any excess aniline reagent and potential side-products. The gradient provided is designed to achieve this separation.

The diagram below illustrates the critical relationship between the analyte's instability and the derivatization solution.

cluster_problem The Problem cluster_solution The Solution Analyte Acid Chloride (Unstable) Product Carboxylic Acid (Degradant) Analyte->Product Rapid Hydrolysis Analyte_S Acid Chloride (Unstable) Water H₂O (Moisture) Water->Product DerivAgent Aniline (Nucleophile) DerivProduct Stable Anilide Derivative DerivAgent->DerivProduct Analyte_S->DerivProduct Quantitative Derivatization

Caption: The derivatization strategy converts the unstable analyte into a stable product.

Conclusion

The inherent reactivity of acid chlorides makes their direct analysis by HPLC a significant challenge. The pre-column derivatization method presented in this application note provides a reliable and robust solution. By converting the unstable acid chloride into a stable and UV-active anilide derivative using aniline, this protocol allows for accurate and reproducible quantification using standard reversed-phase HPLC-UV instrumentation. This approach mitigates the risks of sample degradation, ensuring the integrity and accuracy of the analytical results, which is paramount in research and drug development environments.

References

  • Title: Ullmann's Encyclopedia of Industrial Chemistry Source: Wiley-VCH URL: [Link]

  • Title: Determination of residual fatty acid chlorides in surfactants by HPLC with pre-column derivatization Source: Journal of Separation Science, Volume 25, Issue 8, pages 523-527, 2002. URL: [Link]

  • Title: High-performance liquid chromatographic determination of fatty acid chlorides in commercial surfactants as aniline derivatives Source: Journal of Chromatography A, Volume 690, Issue 2, pages 187-193, 1995. URL: [Link]

Application Notes & Protocols: A Guide to the Synthesis of Biologically Active Ru(II) Complexes with Isonicotinic Acid-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Ruthenium in Modern Drug Discovery

The landscape of medicinal inorganic chemistry has been profoundly shaped by the success of platinum-based anticancer agents like cisplatin. However, significant challenges, including severe side effects and the development of drug resistance, have fueled the search for alternatives.[1][2] Ruthenium (Ru) complexes have emerged as highly promising candidates, offering a unique combination of properties that make them attractive for therapeutic applications.[3][4] Unlike platinum drugs, ruthenium complexes can leverage multiple oxidation states (primarily Ru(II) and Ru(III)), allowing for novel mechanisms of action and potentially greater selectivity for tumor tissues.[2][4] The kinetic stability and diverse coordination geometries of Ru(II) complexes, in particular, allow for the fine-tuning of their steric and electronic properties to optimize biological activity.

Isonicotinic acid and its derivatives (such as isoniazid) are compelling ligands in this context. They are not only structurally versatile, allowing for coordination to the metal center, but can also be functionalized to modulate the complex's solubility, lipophilicity, and cellular uptake.[1] The incorporation of these bioactive ligands into a Ru(II) framework can lead to synergistic effects, enhancing the overall therapeutic potential. This guide provides a detailed overview of the synthesis, purification, and characterization of Ru(II) complexes featuring isonicotinic acid-based ligands, grounded in established laboratory practices and aimed at researchers in chemistry, pharmacology, and drug development.

Core Principles of Synthesis

The synthesis of these complexes typically involves the reaction of a stable Ru(II) precursor with the desired isonicotinic acid-based ligand. The choice of precursor dictates the final geometry and ancillary ligands of the complex. Two common and effective starting materials are:

  • Cyclopentadienyl (Cp) Scaffolds: Complexes like [Ru(η⁵-C₅H₅)(PPh₃)(bipy)][CF₃SO₃] (or derivatives thereof) provide a stable, versatile starting point where ligands can be modified or substituted.[3]

  • Arene "Piano-Stool" Scaffolds: Dimeric precursors such as [(η⁶-p-cymene)RuCl₂]₂ are widely used to create pseudo-tetrahedral "piano-stool" complexes.[5][6] The dimer is cleaved in the presence of the incoming ligand to form the monomeric complex.

A critical aspect of ruthenium chemistry is its sensitivity to oxidation. Therefore, syntheses are almost universally performed under an inert atmosphere (dinitrogen or argon) using Schlenk line techniques to exclude oxygen and moisture, which could lead to undesirable side reactions or decomposition of the target complex.[3][7]

Synthesis_Scheme cluster_reactants Reactants Ru_Precursor Ru(II) Precursor (e.g., [(p-cymene)RuCl₂]₂ or [RuCp(L)₂]⁺) Reaction Reaction (Inert Atmosphere, Reflux) Ru_Precursor->Reaction Ligand Isonicotinic Acid Derivative Ligand->Reaction Crude_Product Crude Ru(II) Complex Reaction->Crude_Product caption General Synthesis Scheme.

Caption: General reaction scheme for the synthesis of Ru(II)-isonicotinic acid complexes.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of distinct classes of Ru(II)-isonicotinic acid complexes.

Protocol 1: Synthesis of a Ru(II)-Cyclopentadienyl Complex with an Isoniazid Derivative

This protocol is adapted from the synthesis of a hydrazone-based complex derived from isoniazid and an acetylated cyclopentadienyl ruthenium precursor.[3]

Objective: To synthesize [Ru(η⁵-C₅H₄CCH₃=NNHCO(py-4-yl))(PPh₃)(bipy)][CF₃SO₃] by condensation reaction.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
[Ru(η⁵-C₅H₄COCH₃)(bipy)][CF₃SO₃] 760.7 0.19 g 0.25
Isoniazid (Isonicotinic acid hydrazide) 137.14 0.05 g 0.375
Methanol (anhydrous) - 30 mL -

| Trifluoroacetic acid | - | 60 µL | - |

Procedure:

  • Inert Atmosphere Setup: All glassware should be dried in an oven overnight and assembled hot under a stream of dinitrogen or argon. All manipulations are to be performed using standard Schlenk techniques.[3]

  • Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, dissolve the ruthenium precursor, [Ru(η⁵-C₅H₄COCH₃)(bipy)][CF₃SO₃] (0.19 g, 0.25 mmol), in 30 mL of anhydrous methanol.

  • Addition of Reagents: To the stirring orange solution, add isoniazid (0.05 g, 0.375 mmol) followed by trifluoroacetic acid (60 µL). The acid acts as a catalyst for the hydrazone formation.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or periodically by taking small aliquots for ¹H and ³¹P NMR analysis.[3] The reaction is typically complete within 5 hours.

  • Work-up: After cooling the mixture to room temperature, remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is the crude product, which can then be purified as described in Section 4.

Protocol 2: Synthesis of a Ru(II)-Arene "Piano-Stool" Complex

This protocol describes a general and widely used method for synthesizing neutral [(η⁶-arene)Ru(L)Cl₂] type complexes.[5][6]

Objective: To synthesize [(η⁶-p-cymene)Ru(isonicotinic acid)Cl₂].

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
[(η⁶-p-cymene)RuCl₂]₂ 612.39 0.306 g 0.5
Isonicotinic acid 123.11 0.123 g 1.0
Dichloromethane (anhydrous) - 15 mL -

| Hexane or Diethyl Ether | - | As needed | - |

Procedure:

  • Inert Atmosphere Setup: Ensure all glassware is dry and the reaction is conducted under a dinitrogen or argon atmosphere.

  • Reaction Setup: To a 50 mL Schlenk flask containing a magnetic stir bar, add the ruthenium precursor dimer [(η⁶-p-cymene)RuCl₂]₂ (0.306 g, 0.5 mmol) and the isonicotinic acid ligand (0.123 g, 1.0 mmol).

  • Solvent Addition: Add 15 mL of anhydrous dichloromethane. The precursor dimer will cleave in the presence of the coordinating ligand.

  • Reaction: Stir the resulting suspension at room temperature. The reaction is typically rapid and can be monitored by TLC. A color change is often observed as the orange/red dimer is consumed. Stirring for 1-2 hours is usually sufficient.[6]

  • Isolation and Precipitation: Concentrate the solution under reduced pressure to about 3-5 mL. The product is then precipitated by the slow addition of a non-polar solvent like hexane or diethyl ether.[8]

  • Filtration and Drying: Collect the solid product by filtration, wash it repeatedly with diethyl ether to remove any unreacted ligand, and dry it under vacuum.[6]

Purification Strategies

Purification is paramount to obtaining materials suitable for biological testing. The choice of method depends on the complex's charge, stability, and solubility.

  • Column Chromatography: This is a highly effective technique for separating the desired complex from unreacted starting materials and byproducts.[9]

    • Stationary Phase: Silica gel or alumina are commonly used for neutral complexes.[9] For cationic complexes, an ion-exchange support like SP Sephadex is often required.[10]

    • Eluent: The solvent system must be chosen carefully to ensure good separation. For silica gel, mixtures of dichloromethane/methanol or acetonitrile are common eluents.[9]

  • Recrystallization: This method is effective for obtaining high-purity crystalline material. A common approach involves dissolving the crude product in a minimum amount of a good solvent (e.g., dichloromethane or methanol) and then inducing precipitation by adding a poor solvent (e.g., diethyl ether or hexane).[8] For complexes with acidic or basic functionalities, such as those with a free carboxylic acid group, purity can be significantly improved by an acid-base recrystallization procedure.[11] This involves dissolving the crude complex in a dilute basic solution, filtering off insoluble impurities, and then re-precipitating the purified complex by acidifying the filtrate.[11]

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start React Ru(II) Precursor + Ligand purify Column Chromatography or Recrystallization start->purify Crude Product char NMR, IR, UV-Vis, Mass Spec, EA purify->char Purified Product end_node Pure, Characterized Ru(II) Complex char->end_node Verified Structure caption Experimental Workflow.

Caption: A typical workflow from synthesis to a fully characterized complex.

Structural Characterization

Unequivocal characterization is essential to confirm the identity and purity of the synthesized complex. A combination of spectroscopic and analytical techniques is required.

TechniqueInformation ProvidedExpected Observations for Ru(II)-Isonicotinic Acid Complexes
¹H & ¹³C NMR Spectroscopy Provides detailed information about the molecular structure, ligand coordination, and purity.Coordination to Ru(II) typically causes a downfield shift of ligand proton signals. Characteristic signals for the arene or cyclopentadienyl ring protons are observed in their expected regions.[3]
FTIR Spectroscopy Identifies functional groups and confirms ligand coordination.A shift in the ν(C=O) stretching frequency of the isonicotinic acid group upon coordination. The presence of characteristic bands for ancillary ligands (e.g., PPh₃, bipy) and the counter-ion (e.g., [CF₃SO₃]⁻) can be confirmed.[3]
UV-Vis Spectroscopy Provides information on the electronic structure of the complex.Intense bands in the UV region (~280-300 nm) corresponding to intra-ligand π-π* transitions.[3] Broader, less intense bands in the visible region (~320-530 nm) are characteristic of metal-to-ligand charge transfer (MLCT) transitions.[12]
Mass Spectrometry (ESI-MS) Confirms the molecular weight and isotopic distribution of the complex.The spectrum should show a peak or cluster of peaks corresponding to the molecular ion [M]+ or related fragments (e.g., [M-Cl]+). The observed isotopic pattern should match the theoretical pattern for ruthenium.
Elemental Analysis (C, H, N) Determines the elemental composition and confirms the bulk purity of the sample.The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed formula.[13]

Applications in Drug Development

Ru(II) complexes featuring isonicotinic acid-based ligands are primarily investigated for their potential as anticancer agents.[3] Their mechanism of action is often multifaceted, involving interactions with DNA, inhibition of key enzymes, or the generation of reactive oxygen species (ROS).[3] Several Ru(II)-arene complexes have demonstrated significant anti-metastatic properties, a crucial advantage in cancer therapy.[1] The complexes synthesized via the protocols described herein serve as excellent candidates for in vitro cytotoxicity screening against various human cancer cell lines, such as melanoma (A375), breast cancer (MDA-MB-231), and lung adenocarcinoma (A549).[3] Promising candidates can then advance to more complex in vivo studies.

References

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. [Link]

  • Method for purifying ruthenium complex crude product through recrystallization method.
  • The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. ScholarWorks@UARK. [Link]

  • Synthesis, spectroscopic characterization, and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. ResearchGate. [Link]

  • Preparation of Coordinatively Asymmetrical Ruthenium(II) Polypyridine Complexes. Inorganic Syntheses. [Link]

  • New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. DSpace@MIT. [Link]

  • Structures of ethylenediamine based Ru(II) complexes with isonicotinic ester ligands benzene derivatives. ResearchGate. [Link]

  • Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques. National Institutes of Health. [Link]

  • Ruthenium(II)-Arene Complexes with Functionalized Pyridines: Synthesis, Characterization and Cytotoxic Activity. AMiner. [Link]

  • An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. MDPI. [Link]

  • Synthesis, spectroscopic characterization, in vitro cytotoxic and structure activity relationships of some mononuclear Ru(II) complexes. ResearchGate. [Link]

  • Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections. PubMed Central. [Link]

  • Synthesis, Structural, and Quantum Chemical Analysis of Neutral and Cationic Ruthenium(II) Complexes with Nicotinate-Polyethylene Glycol Ester Ligands. MDPI. [Link]

  • Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. PubMed Central. [Link]

  • Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells. National Institutes of Health. [Link]

  • Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. National Institutes of Health. [Link]

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Application Notes & Protocols: Leveraging 2-(Methoxycarbonyl)isonicotinic Acid in the Development of Novel Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, dictates the ADC's stability, pharmacokinetics, and mechanism of action. While various linker technologies have been established, the exploration of novel chemical scaffolds continues to be a frontier in optimizing ADC design. This document provides a comprehensive guide to the potential application of 2-(methoxycarbonyl)isonicotinic acid as a foundational building block for the synthesis of innovative ADC linkers. Although not a conventional off-the-shelf linker reagent, its unique bifunctional pyridine scaffold offers intriguing possibilities for creating next-generation ADCs. Herein, we present a scientifically grounded, hypothetical framework for its use, complete with detailed protocols for linker synthesis, antibody conjugation, and ADC characterization.

Introduction: The Pivotal Role of Linkers in ADC Efficacy

The therapeutic success of an ADC is contingent on the harmonious interplay of its three components: the antibody, the cytotoxic payload, and the linker. The linker is not merely a passive connector; it is a dynamic entity that must ensure the ADC remains intact in systemic circulation to minimize off-target toxicity, and then facilitate the efficient release of the payload within the target cancer cell.[1][2] Linkers are broadly categorized as cleavable or non-cleavable.[1][3]

  • Cleavable Linkers: These are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the target cell, such as low pH, high concentrations of certain enzymes (e.g., cathepsins), or a reducing environment.[1][4]

  • Non-cleavable Linkers: These linkers remain intact, and the payload is released upon the complete proteolytic degradation of the antibody in the lysosome.[3]

The choice of linker profoundly impacts the ADC's therapeutic index. A linker that is prematurely cleaved can lead to systemic toxicity, while one that fails to efficiently release the payload at the target site will have diminished efficacy.

A Hypothetical Application of this compound in ADC Linker Design

Based on its chemical structure, this compound presents a versatile scaffold for the synthesis of a novel class of ADC linkers. The molecule features two key functional groups on a pyridine ring: a carboxylic acid at the 4-position and a methyl ester at the 2-position. This arrangement allows for orthogonal functionalization, a desirable characteristic in linker synthesis.

Our proposed strategy involves a multi-step process to convert this compound into a heterobifunctional linker capable of conjugating to an antibody and a cytotoxic payload. The core concept is to:

  • Activate the carboxylic acid for conjugation to an amine-containing moiety, such as a lysine residue on the antibody.

  • Hydrolyze the methyl ester to reveal a second carboxylic acid, which can then be used to attach the payload, potentially through a cleavable or non-cleavable spacer.

The pyridine ring itself can influence the physicochemical properties of the resulting ADC, such as solubility and aggregation, and may offer opportunities for modulating linker stability.

Workflow for Developing an ADC with a this compound-Derived Linker

The following diagram illustrates the proposed workflow for synthesizing an ADC using a linker derived from this compound.

ADC_Workflow cluster_0 Linker Synthesis cluster_1 Antibody Modification & Conjugation cluster_2 ADC Characterization A This compound B Activation of Carboxylic Acid (e.g., NHS Ester Formation) A->B C Conjugation to Spacer/Payload B->C D Hydrolysis of Methyl Ester C->D E Activation of Second Carboxylic Acid D->E G Conjugation with Activated Linker-Payload E->G Linker-Payload Construct F Antibody F->G H Purification of ADC G->H I Characterization (DAR, Purity, Stability) H->I

Caption: Proposed workflow for ADC synthesis using a this compound-derived linker.

Detailed Protocols

The following protocols are based on established bioconjugation methodologies and are adapted for the hypothetical application of this compound.

Protocol 1: Synthesis of an Amine-Reactive Linker Precursor

This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for their reactivity towards primary amines under mild conditions.[5]

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes.

  • EDC Addition: Slowly add EDC (1.2 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, add ethyl acetate to the reaction mixture and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the purified 2-(methoxycarbonyl)isonicotinate NHS ester.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the selective hydrolysis of the methyl ester to reveal a second carboxylic acid, which will serve as the attachment point for the payload.

Materials:

  • Purified 2-(methoxycarbonyl)isonicotinate NHS ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve the 2-(methoxycarbonyl)isonicotinate NHS ester (1 equivalent) in a mixture of THF and water.

  • Hydrolysis: Add a solution of LiOH (1.5 equivalents) in water dropwise to the reaction mixture at room temperature.

  • Monitoring: Stir the reaction for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Acidification: Once the hydrolysis is complete, carefully acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the hydrolyzed linker precursor.

Protocol 3: Antibody Conjugation

This protocol outlines the conjugation of the activated linker-payload construct to the antibody, targeting surface-exposed lysine residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated linker-payload construct (dissolved in a compatible organic solvent like DMSO)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker-Payload Addition: Add the activated linker-payload solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody). The final concentration of the organic solvent should typically be below 10% (v/v) to maintain antibody integrity.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization of the Resulting ADC

Thorough characterization of the ADC is crucial to ensure its quality and consistency.

Parameter Method Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass SpectrometryTo determine the average number of drug molecules conjugated to each antibody.
Purity Size-Exclusion Chromatography (SEC), SDS-PAGETo assess the percentage of monomeric ADC and detect any aggregation or fragmentation.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)To evaluate the potency and target-specific killing activity of the ADC.
Stability Incubation in plasma followed by DAR and purity analysisTo assess the stability of the linker and the overall ADC in a biological matrix.

Rationale and Scientific Insights

The proposed application of this compound is rooted in fundamental principles of organic and bioconjugation chemistry.

  • Orthogonal Functional Groups: The presence of both a carboxylic acid and a methyl ester allows for sequential and controlled functionalization, which is a key principle in the synthesis of complex molecules like ADC linkers.

  • Amine-Reactive Chemistry: The conversion of the carboxylic acid to an NHS ester is a well-established and reliable method for creating stable amide bonds with lysine residues on antibodies.[5]

  • Modulation of Physicochemical Properties: The pyridine core of the linker may impart favorable solubility and stability properties to the ADC, potentially reducing aggregation, which can be a challenge with hydrophobic payloads.[2]

  • Potential for Cleavable Linker Design: The second carboxylic acid, unmasked by ester hydrolysis, can be coupled to a payload via a variety of cleavable moieties, such as a hydrazone (acid-labile) or a dipeptide (enzyme-labile), allowing for controlled drug release.[1][4]

The following diagram illustrates the proposed chemical transformations.

Chemical_Transformations cluster_0 Activation cluster_1 Payload Attachment & Deprotection cluster_2 Antibody Conjugation Start This compound Activated NHS Ester Derivative Start->Activated EDC, NHS Payload_Attached Linker-Payload Conjugate (Ester Protected) Activated->Payload_Attached Payload-NH2 Deprotected Linker-Payload Conjugate (Free Carboxylic Acid) Payload_Attached->Deprotected LiOH (Hydrolysis) Final_ADC Antibody-Drug Conjugate Deprotected->Final_ADC Antibody-Lysine, EDC, NHS

Caption: Chemical transformations for the synthesis of an ADC using a this compound-derived linker.

Conclusion

While this compound is not a standard linker reagent, its chemical properties make it a promising candidate for the development of novel ADC linkers. The proposed workflow and protocols, based on established chemical principles, provide a solid foundation for researchers to explore this and other innovative scaffolds. The future of ADC development lies in the continued exploration of new chemistries to create safer and more effective targeted therapies.

References

  • Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361–4374. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. [Link]

  • Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 31(11), 2545–2553. [Link]

  • Creative Biolabs. (n.d.). ADC Linker Products. [Link]

  • UCL Discovery. (n.d.). Recent advances in the synthesis of antibody-drug conjugates. [Link]

  • Lu, J., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 18(2), 312-23. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3436-3457. [Link]

  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(12), 7598-7609. [Link]

  • PrepChem.com. (n.d.). Synthesis of methacrylic acid N-hydroxysuccinimide ester. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • AApptec. (n.d.). Coupling Reagents. [Link]

  • YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methoxycarbonyl)isonicotinic acid (MIA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving yield and purity. MIA, the monomethyl ester of pyridine-2,4-dicarboxylic acid, is a critical bifunctional building block in medicinal chemistry and materials science, valued for its capacity to undergo further modifications at both its carboxylic acid and ester sites[1][2].

The synthesis, while conceptually straightforward, is often plagued by issues of low yield and poor regioselectivity. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve consistent and high-yielding results.

Section 1: Overview of Synthetic Strategies

Two primary and reliable routes lead to this compound, both originating from pyridine-2,4-dicarboxylic acid (also known as lutidinic acid). The choice between them depends on the availability of starting materials and the specific challenges encountered in your laboratory.

  • Route A: Selective Mono-esterification: This approach involves the direct, controlled esterification of pyridine-2,4-dicarboxylic acid. The primary challenge is achieving high regioselectivity for the C2-carboxylic acid over the C4-carboxylic acid and preventing the formation of the diester byproduct.

  • Route B: Selective Mono-hydrolysis: This strategy begins with the easily prepared dimethyl pyridine-2,4-dicarboxylate, followed by the selective saponification of the C2-ester group. Success hinges on precise control of stoichiometry and reaction conditions to cleave only one ester group, again with a preference for the C2 position.

The following diagram illustrates these principal synthetic pathways.

Synthetic_Pathways cluster_0 Route A: Selective Esterification cluster_1 Route B: Selective Hydrolysis A Pyridine-2,4-dicarboxylic Acid B This compound (Target) A->B  Methanol (MeOH)  Thionyl Chloride (SOCl₂)  or H₂SO₄   C Dimethyl Pyridine-2,4-dicarboxylate A->C Excess MeOH SOCl₂ or H₂SO₄ C->B

Caption: Primary synthetic routes to the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low Reaction Yield and Conversion

Q: My esterification of pyridine-2,4-dicarboxylic acid (Route A) is sluggish and gives low yields. What factors should I investigate?

A: Low yield in this reaction is typically due to incomplete conversion, side reactions, or product loss during workup. Here’s a breakdown of causes and solutions:

  • Causality - Inadequate Activation of Carboxylic Acid: Standard Fischer esterification (using a catalytic acid like H₂SO₄) is an equilibrium-limited process.[3] The presence of water, even in trace amounts from reagents or the atmosphere, will push the equilibrium back towards the starting diacid. The pyridine nitrogen can also become protonated, deactivating the ring and potentially complicating the reaction.

  • Solution 1 - Use a Non-Equilibrium Method: Convert the carboxylic acid to a more reactive intermediate. The use of thionyl chloride (SOCl₂) in methanol is highly effective.[3] SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ, which then converts the carboxylic acid to an acyl chloride intermediate. This is a non-reversible, high-driving-force reaction that proceeds to completion.

  • Solution 2 - Ensure Anhydrous Conditions: All reagents and glassware must be scrupulously dried. Use anhydrous methanol and fresh, high-purity thionyl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Causality - Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in an impractically long reaction time, while excessively high temperatures can lead to side reactions, such as decarboxylation or charring, especially with strong acids.

  • Solution 3 - Optimize Temperature Profile: When using SOCl₂, the initial addition should be performed at a low temperature (0 °C) to control the initial exotherm.[3] After the addition is complete, the reaction should be gently heated to reflux (typically around 65 °C for methanol) and maintained for several hours to ensure complete conversion.[3]

Problem Area 2: Poor Regioselectivity and Byproduct Formation

Q: My synthesis produces a mixture of the desired 2-methoxycarbonyl isomer, the undesired 4-methoxycarbonyl isomer, and the dimethyl ester. How can I improve selectivity?

A: This is the central challenge of this synthesis. Selectivity is governed by a delicate balance of steric and electronic effects.

  • Understanding the Selectivity:

    • Steric Hindrance: The carboxylic acid at the C2 position is ortho to the ring nitrogen, making it more sterically hindered than the C4-carboxylic acid. In principle, this should slow down its reaction rate, favoring esterification at the C4 position.

    • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the neighboring C2-carboxyl group makes the C4-carboxyl proton more acidic. However, the formation of the acyl chloride intermediate (using SOCl₂) is often sterically controlled.

  • Solution 1 (For Route A - Esterification): Control Stoichiometry and Reaction Time. The formation of the diester is a consecutive reaction. By using a limited amount of your esterifying agent (e.g., ~1.0-1.2 equivalents of SOCl₂) and carefully monitoring the reaction by TLC or LC-MS, you can stop the reaction after the mono-esterification is maximized but before significant diester formation occurs. This kinetic control often favors the less hindered C4-position, making Route B a more reliable choice for obtaining the C2-ester.

  • Solution 2 (For Route B - Hydrolysis): Leverage Steric Hindrance. The C2-ester is more sterically hindered than the C4-ester. Saponification (hydrolysis) is also sensitive to steric bulk. Therefore, a controlled mono-hydrolysis of the dimethyl ester is often more selective for the C2-ester, leaving the C4-carboxyl group as the free acid. This is often the more reliable strategy. The key is precise stoichiometry. Use exactly one equivalent of a strong base like NaOH or KOH.[4]

  • Solution 3 (For Route B): Optimize Temperature. Perform the hydrolysis at room temperature or slightly below.[5] Lower temperatures increase the kinetic difference in reactivity between the two ester sites, enhancing selectivity.

Problem Area 3: Purification and Isolation

Q: How can I effectively separate my desired this compound from the starting diacid, the 4-isomer, and the diester?

A: Purification relies on exploiting the differences in the physical properties of the components (acidity, polarity, solubility).

  • Step 1: Acid-Base Extraction (Workup).

    • To remove diester: After the reaction, adjust the pH of the aqueous solution carefully. The diester is neutral and can be extracted into an organic solvent (like ethyl acetate or dichloromethane) while the mono-esters and diacid remain in the aqueous phase as carboxylate salts.[3]

    • To separate mono-ester from diacid: Carefully acidify the remaining aqueous layer. The isoelectric point (the pH at which the molecule has no net charge) is different for the diacid and the mono-ester. By slowly adding acid and monitoring the pH, it's often possible to selectively precipitate the desired product. The diacid is generally less soluble in acidic water than the mono-ester.

  • Step 2: Recrystallization. This is the most powerful tool for purifying the final product. The key is finding a solvent system where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

    • Solvent Screening: Common solvents to try include methanol, ethanol, water, ethyl acetate, or mixtures like methanol/water or ethanol/ether. A recrystallization from methanol is reported to yield high-purity product.[4]

  • Step 3: Column Chromatography (If necessary). If recrystallization fails to separate the isomers, silica gel chromatography is an option. However, it is less ideal for large-scale work. A solvent system of increasing methanol polarity in dichloromethane or ethyl acetate is a good starting point. The different polarities of the isomers should allow for separation.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most reliable and highest-yielding method for this synthesis?

A: While both routes are viable, the selective mono-hydrolysis of dimethyl pyridine-2,4-dicarboxylate (Route B) is generally considered more reliable and selective for producing the desired this compound. The steric hindrance at the C2-position provides a more predictable kinetic handle for selective saponification compared to the competitive esterification of the diacid.

Q: What analytical methods are best for monitoring reaction progress and purity?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of products. A typical mobile phase would be 10% methanol in dichloromethane. The diacid will have the lowest Rf, the mono-esters will be intermediate, and the diester will have the highest Rf.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of conversion and can confirm the mass of the desired product and any byproducts, helping to identify isomers (which have the same mass).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The gold standard for structural confirmation and purity assessment of the final product. The chemical shifts and splitting patterns of the aromatic protons are distinct for the 2-ester and 4-ester isomers, allowing for unambiguous identification and quantification of isomeric purity.[4]

Q: Can I use other alcohols, like ethanol or propanol?

A: Yes, the protocols can be adapted for other alcohols to produce the corresponding ethyl or propyl esters. For Fischer esterification, you would simply substitute the desired alcohol for methanol.[6] For the SOCl₂ method, the same applies. Note that reaction times and temperatures may need to be re-optimized, as the reactivity and boiling points of the alcohols differ.

Section 4: Validated Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).

Protocol A: Selective Mono-esterification via Thionyl Chloride

This protocol is adapted from established procedures for esterifying pyridine carboxylic acids.[3]

G start Start suspend Suspend Pyridine-2,4-dicarboxylic Acid in Anhydrous Methanol start->suspend cool Cool Suspension to 0°C (Ice Bath) suspend->cool add_socl2 Add SOCl₂ (1.1 eq.) Dropwise (Maintain Temp < 5°C) cool->add_socl2 reflux Warm to Room Temp, then Heat to Reflux (65°C) for 4-6h add_socl2->reflux monitor Monitor by TLC/LC-MS (vs Starting Material) reflux->monitor concentrate Cool and Concentrate (Remove MeOH in vacuo) monitor->concentrate dissolve Dissolve Residue in Water and Cool in Ice Bath concentrate->dissolve neutralize Adjust pH to ~3-4 with sat. NaHCO₃ solution dissolve->neutralize precipitate Collect Precipitate by Filtration neutralize->precipitate wash Wash Solid with Cold Water, then Diethyl Ether precipitate->wash dry Dry in Vacuum Oven wash->dry end Obtain Crude Product (Purify by Recrystallization) dry->end

Caption: Workflow for selective mono-esterification.

Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend pyridine-2,4-dicarboxylic acid (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of diacid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice-water bath. Slowly add thionyl chloride (1.1 eq.) dropwise via a syringe over 30 minutes. Maintain the internal temperature below 5 °C. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. The suspension should become a clear solution.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH/DCM) until the starting diacid spot is consumed.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Isolation: Carefully dissolve the solid residue in a minimum amount of cold water and place it in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH reaches 3-4. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash it sequentially with cold water and cold diethyl ether to remove residual acids and any diester, and then dry it under vacuum. For higher purity, recrystallize the solid from methanol.

Protocol B: Selective Mono-hydrolysis of Dimethyl Ester (Recommended)

This protocol is based on the selective hydrolysis of related pyridine diesters.[4]

G start Start dissolve_diester Dissolve Dimethyl Pyridine-2,4-dicarboxylate in Methanol/Water start->dissolve_diester cool Cool Solution to 0°C dissolve_diester->cool add_naoh Add NaOH (1.0 eq.) Solution Dropwise cool->add_naoh stir Stir at Room Temperature for 12-24h add_naoh->stir monitor Monitor by TLC/LC-MS (Disappearance of Diester) stir->monitor concentrate Concentrate in vacuo to Remove Methanol monitor->concentrate acidify Dissolve in Water and Acidify to pH ~3-4 with 1M HCl concentrate->acidify precipitate Collect Precipitate by Filtration acidify->precipitate wash Wash Solid with Cold Water precipitate->wash dry Dry in Vacuum Oven wash->dry end Obtain Crude Product (Purify by Recrystallization) dry->end

Caption: Workflow for selective mono-hydrolysis.

Methodology:

  • Preparation of Diester: First, prepare the dimethyl pyridine-2,4-dicarboxylate by reacting pyridine-2,4-dicarboxylic acid with an excess of methanol and SOCl₂ (e.g., 2.5 eq.) and heating to reflux for 12 hours. Work up by neutralizing with NaHCO₃ and extracting with ethyl acetate. Purify the diester before proceeding.

  • Setup: Dissolve the purified dimethyl pyridine-2,4-dicarboxylate (1.0 eq.) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Hydrolysis: Prepare a solution of sodium hydroxide (NaOH, 1.0 eq.) in water and add it dropwise to the diester solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction carefully by TLC or LC-MS to track the disappearance of the starting diester and the formation of the mono-ester. Avoid letting the reaction proceed to the formation of significant amounts of the diacid.

  • Workup: Once the reaction is optimal, remove the methanol under reduced pressure.

  • Isolation: Add water to the residue and then carefully acidify the aqueous solution to pH 3-4 with 1M HCl. The desired product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallize from methanol for high purity.

Section 5: Data Summary and Strategy Comparison

FeatureRoute A: Selective Mono-esterificationRoute B: Selective Mono-hydrolysis
Starting Material Pyridine-2,4-dicarboxylic acidDimethyl pyridine-2,4-dicarboxylate
Key Reagents Methanol, SOCl₂ (or H₂SO₄)NaOH or KOH, Methanol/Water
Primary Challenge Controlling byproduct formation (4-isomer and diester).[7]Requires synthesis of the diester first; precise stoichiometric control.[4]
Selectivity Control Kinetic control is difficult; often yields mixtures.More reliable; steric hindrance at C2 favors selective hydrolysis.
Typical Yields Moderate (can be variable)Good to High (more consistent)
Recommendation Viable, but expect to spend more time optimizing conditions and purification.Recommended approach for higher selectivity and more reproducible results.

References

  • Amer, A. (2017). Procedure for the esterification of isonicotinic acid. ResearchGate. Available at: [Link]

  • Ramishvili, T. M., et al. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for... ResearchGate. Available at: [Link]

  • Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(5), 483-489. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.

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Technical Support Center: Challenges in the Purification of Isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isonicotinate derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile compounds. As a class of molecules, isonicotinate derivatives, which are pyridines with a substituent at the 4-position, present unique purification hurdles due to their polarity, basicity of the pyridine nitrogen, and potential for varied solubility. This resource provides in-depth, field-proven insights in a troubleshooting format to help you navigate these complexities effectively.

Section 1: Core Purification Principles & Frequently Asked Questions (FAQs)

This section addresses foundational questions and common issues that form the basis of a successful purification strategy.

Q1: What are the most common impurities I should expect when working with isonicotinate derivatives?

A1: The impurities in your crude product are highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as isonicotinic acid or 4-cyanopyridine.[1]

  • Reagents and Catalysts: Acids or bases used for esterification (e.g., sulfuric acid), or metal catalysts from cross-coupling reactions.[2]

  • Byproducts: These can include side-products from the main reaction or products from the degradation of starting materials or the desired product.

  • Salts: Ammonium isonicotinate is a common salt impurity, especially in reactions involving ammonia or ammonium hydroxide.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up can be carried through.

Expert Insight: The basic nitrogen on the pyridine ring can form salts with acidic reagents or byproducts. This can alter the compound's solubility and chromatographic behavior, often leading to tailing on silica gel. It's crucial to neutralize the crude mixture or use a modified purification technique to account for this.

Q2: How do the physicochemical properties of isonicotinate derivatives guide the choice of purification method?

A2: The properties of your specific derivative are paramount in designing a purification strategy. Key considerations include:

  • Solubility: Isonicotinic acid itself has variable solubility in water and organic solvents.[3][4] Its derivatives can range from highly water-soluble to very soluble in non-polar organic solvents. This dictates the choice of solvents for extraction, chromatography, and crystallization.

  • pKa: The pyridine nitrogen is basic (pKa of isonicotinic acid is ~4.9). This means the compound's charge state and, consequently, its solubility and interaction with stationary phases, will change dramatically with pH. This property can be exploited for purification via acid-base extractions or ion-exchange chromatography.

  • Stability: Some derivatives may be sensitive to acidic or basic conditions, or high temperatures, which could lead to degradation during purification.[5][6] Understanding the stability profile is crucial to prevent yield loss.

Q3: What is the first step I should take to develop a purification protocol for a novel isonicotinate derivative?

A3: The first step is always analytical. Before attempting a large-scale purification, you must understand the composition of your crude mixture.

  • Analytical Thin Layer Chromatography (TLC): Develop a TLC method to visualize your product, starting materials, and major impurities. Test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often improve peak shape for basic compounds like pyridines by neutralizing acidic sites on the silica gel.

  • Solubility Screening: Test the solubility of your crude material in a variety of common lab solvents. This will inform your choices for extraction, chromatography loading, and crystallization.[7]

  • High-Performance Liquid Chromatography (HPLC): If available, develop an analytical HPLC method. This will give you a quantitative picture of the purity of your crude material and can be used to track the success of your purification steps.[8][]

The following diagram illustrates a general workflow for developing a purification strategy.

Purification_Workflow cluster_0 Step 1: Analysis cluster_1 Step 2: Method Selection cluster_2 Step 3: Execution & Assessment Crude Crude Product Analyze Analytical TLC & HPLC Crude->Analyze Solubility Solubility Screening Crude->Solubility Decision Choose Method: - Chromatography - Crystallization - Extraction Analyze->Decision Solubility->Decision Purify Perform Purification Decision->Purify Optimize Assess Assess Purity (TLC, HPLC, NMR) Purify->Assess Assess->Purify Re-purify if needed Pure Pure Product Assess->Pure Purity >95%

Caption: General workflow for developing a purification strategy.

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is one of the most common purification techniques.[10] However, the polar and basic nature of isonicotinate derivatives can cause issues.

Q1: My isonicotinate derivative is streaking badly on the silica gel column, leading to poor separation.

A1: Streaking, or tailing, is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For basic compounds like isonicotinate derivatives on acidic silica gel, this is very common.

Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction slows the compound's elution in a non-uniform way, causing the elongated tail.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, like triethylamine (Et₃N) or pyridine, to your eluent (typically 0.1% to 1% by volume). The modifier will compete with your compound for the acidic sites on the silica, leading to a much sharper, more symmetrical peak shape.

  • Use a Different Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider using a less acidic stationary phase.

    • Neutral Alumina: Can be a good alternative to silica gel for basic compounds.

    • Treated Silica: Such as silica gel that has been washed with a base.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile and water may provide excellent separation without tailing issues.

Q2: I have very low recovery of my compound after column chromatography. Where did it go?

A2: Low recovery suggests that your compound is being irreversibly lost at some stage.

Possible Causes & Solutions:

  • Irreversible Adsorption: Your compound may be binding so strongly to the silica gel that it is not eluting, even with a highly polar solvent system. This is an extreme case of the interaction that causes tailing.

    • Solution: Try flushing the column with a very strong solvent system, such as 5-10% methanol in dichloromethane containing 1% triethylamine or even ammonium hydroxide in methanol. If this still doesn't work, your compound may be too polar or basic for silica gel chromatography.

  • Degradation on the Column: The acidic nature of silica gel can cause degradation of sensitive compounds over the time it takes to run a column.

    • Solution: Minimize the time the compound spends on the column by using a slightly higher flow rate (flash chromatography) and choosing a solvent system where the product elutes with a retention factor (Rf) of around 0.3-0.4. Using a neutral stationary phase like alumina can also prevent acid-catalyzed degradation.

  • Sample Precipitation at Loading: If you dissolve your crude product in a strong solvent (like dichloromethane or methanol) but your running eluent is much less polar (like hexane/ethyl acetate), the compound can precipitate at the top of the column when loaded. This precipitated material will then dissolve very slowly, leading to broad peaks and poor recovery.

    • Solution: Always dissolve your crude sample in a minimal amount of the mobile phase if possible.[2] If the sample is not soluble in the mobile phase, dissolve it in a stronger solvent but then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column ("dry loading").

The following diagram outlines a decision-making process for troubleshooting common column chromatography problems.

Chromatography_Troubleshooting Start Problem Observed: Poor Separation / Tailing CheckBase Is a basic modifier (e.g., 1% Et3N) in the eluent? Start->CheckBase AddBase Action: Add 0.5-1% Et3N to the eluent. CheckBase->AddBase No CheckPolarity Is eluent polarity optimal? (Rf ~ 0.3-0.4) CheckBase->CheckPolarity Yes Success Problem Resolved AddBase->Success AdjustPolarity Action: Adjust solvent ratio. CheckPolarity->AdjustPolarity No ConsiderPhase Is silica gel appropriate? CheckPolarity->ConsiderPhase Yes AdjustPolarity->Success ChangePhase Action: Switch to Neutral Alumina or Reversed-Phase (C18). ConsiderPhase->ChangePhase No ConsiderPhase->Success Yes ChangePhase->Success

Caption: Troubleshooting guide for poor separation in chromatography.

Section 3: Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for achieving high purity, but it can be challenging to establish the right conditions.[10]

Q1: My isonicotinate derivative is an oil and refuses to crystallize.

A1: "Oiling out" instead of crystallizing is a common problem, especially if impurities are present that inhibit crystal lattice formation.

Solutions - A Stepwise Approach:

  • Increase Purity: Oils often contain impurities. Try to purify the oil further by column chromatography. Even a small increase in purity can be enough to induce crystallization.

  • Solvent Screening: The choice of solvent is critical. You are looking for a solvent in which your compound is soluble when hot but poorly soluble when cold.

    • Create a table of potential solvents and test small amounts of your oil (~10-20 mg) in each.

    • Common choices might include ethers (diethyl ether, MTBE), hydrocarbons (hexanes, heptane), aromatic solvents (toluene), esters (ethyl acetate), and alcohols (isopropanol, ethanol).[11]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a nucleation point for crystal growth.

    • Seeding: If you have a small amount of solid material from a previous attempt, add a tiny crystal (a "seed") to the cooled, supersaturated solution.

    • Reduce Temperature: Try cooling the solution to 0°C or even -20°C.

  • Use a Solvent/Anti-Solvent System: Dissolve your oil in a good solvent (one in which it is very soluble). Then, slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

Solvent SystemPolarityBoiling Point (°C)Notes
Diethyl Ether / HexaneLow35 / 69Good for moderately non-polar compounds. Ether is highly flammable.
Ethyl Acetate / HeptaneMedium77 / 98A very common and effective system for a wide range of polarities.
Acetone / WaterHigh56 / 100Useful for more polar compounds.
TolueneLow111Good for inducing crystallization of aromatic compounds upon cooling.
IsopropanolHigh82Can form strong hydrogen bonds, may be a good choice for some derivatives.
Q2: I am observing multiple crystal forms (polymorphism). How can I control this?

A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for some pyridine derivatives like isonicotinamide.[12] Different polymorphs can have different solubilities, melting points, and stability, making control essential, especially in pharmaceutical development.

Factors Influencing Polymorphism:

  • Solvent of Crystallization: Different solvents can favor the nucleation and growth of different polymorphs.

  • Rate of Cooling: Rapid cooling often yields a less stable (kinetically favored) polymorph, while slow cooling is more likely to produce the most stable (thermodynamically favored) form.

  • Temperature: Crystallizing at different temperatures can yield different forms.

  • Agitation: The level of stirring or agitation can influence which polymorph dominates.

Expert Strategy: To obtain the most thermodynamically stable form, which is usually desired, use a slow crystallization method. Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and allow it to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath and allowing the bath to cool to ambient temperature overnight). Avoid rapid cooling in an ice bath unless you are specifically trying to isolate a kinetic polymorph.

Section 4: Specialized Purification Challenges
Q1: How do I remove residual metal catalysts (e.g., Palladium, Copper) after a cross-coupling reaction?

A1: Metal impurities are a significant concern, particularly in pharmaceutical applications, and require specific removal strategies.[13]

Methods for Metal Removal:

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb residual metal catalysts. However, be aware that it can also adsorb your product, so a preliminary small-scale test is necessary to check for product loss.

  • Metal Scavengers: These are functionalized silica gels or polymers designed to chelate and bind specific metals. They are often highly effective. You simply stir the scavenger with a solution of your product for a few hours and then filter it off.

  • Selective Precipitation/Extraction: Sometimes, the pH of an aqueous solution can be adjusted to selectively precipitate the metal as a hydroxide or salt, which can then be filtered off.[14]

Protocol: Metal Scavenging with Thiol-Functionalized Silica Gel
  • Dissolve the crude isonicotinate derivative in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).

  • Add the thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the theoretical amount of residual metal).

  • Stir the suspension at room temperature or with gentle heating (e.g., 40-50°C) for 2-12 hours. Monitor the progress by taking small aliquots and analyzing for metal content if possible.

  • Filter the mixture through a pad of celite to remove the scavenger.

  • Wash the filter cake with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to recover the purified product.

Q2: My isonicotinate derivative is a mixture of enantiomers. How can I separate them?

A2: Chiral separation is a specialized field. For isonicotinate derivatives, the most common approaches are chiral chromatography or classical resolution via diastereomeric salt formation.[15]

  • Chiral HPLC/SFC: This is the most direct analytical and preparative method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins.[16]

  • Classical Resolution: This involves reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral amine) to form a mixture of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

  • Capillary Electrophoresis (CE): This technique can be highly effective for chiral separations, often using cyclodextrins as chiral selectors in the background electrolyte.[17][18]

References
  • Google Patents. (1959). Production of nicotinamide and isonicotinamide. (U.S. Patent No. US2904552A).
  • ResearchGate. (2020). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of isoniazid. (Chinese Patent No. CN111138354A).
  • ResearchGate. (n.d.). Purity plot of isonicotinic acid. Retrieved from [Link]

  • PubMed. (1964). [QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS]. Retrieved from [Link]

  • CoLab. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • PubMed. (2001). Chiral Separation of Pyrethroic Acids With Single Isomer Permethyl Monoamino Beta-Cyclodextrin Selector. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]

  • PubMed. (2017). Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers. Retrieved from [Link]

  • ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • MDPI. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

  • ALS Global. (n.d.). Impurity removal. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • MDPI. (2022). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Retrieved from [Link]

  • MDPI. (2022). Removal of Heavy Metals from Galvanic Industry Wastewater: A Review of Different Possible Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(Methoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MCIA-S01-2026

Last Updated: January 12, 2026

Introduction

Welcome to the technical support center for 2-(Methoxycarbonyl)isonicotinic acid (MCIA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this versatile building block. As a pyridine derivative with both a carboxylic acid and a methyl ester functional group, MCIA presents unique stability challenges that, if not properly managed, can impact experimental reproducibility and outcomes. This document provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid MCIA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is hygroscopic and sensitive to air and light, so storing it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture uptake and potential degradation. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: I need to make a stock solution. What is the best solvent to use for long-term stability?

A2: For maximum stability, especially for long-term storage, anhydrous aprotic solvents are the best choice. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent options. These solvents lack acidic protons and do not participate in hydrolysis reactions, which is the primary degradation pathway for the methyl ester group. Acetonitrile is another viable, albeit less polar, aprotic solvent.

Q3: Can I use methanol or ethanol to prepare my stock solution?

A3: While MCIA is soluble in alcohols like methanol and ethanol, it is not recommended for long-term storage. Protic solvents, especially alcohols, can participate in transesterification or hydrolysis, albeit slowly at neutral pH and room temperature. If you must use an alcohol, prepare the solution fresh and use it within a short timeframe (e.g., a single day's experiment).

Q4: Is the compound stable in aqueous buffers?

A4: The stability of MCIA in aqueous solutions is highly pH-dependent. The ester group is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. Therefore, stability is lowest at acidic (pH < 4) and, particularly, alkaline (pH > 8) conditions.[2] For experiments requiring aqueous buffers, it is best to work in a neutral pH range (pH 6-7.5) and to prepare the solution immediately before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My stock solution in DMSO turned cloudy/precipitated after adding it to my aqueous assay buffer.

  • Probable Cause: This is likely a solubility issue, not a stability problem. MCIA, like many organic molecules, has limited solubility in highly aqueous environments. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.

  • Solution Strategy:

    • Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO.

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer does not exceed a level that maintains the solubility of your compound (typically <1-5%, but this must be determined empirically).

    • Use a Co-solvent: Consider using a buffer system that contains a small percentage of an organic co-solvent if your experimental design allows.

Issue 2: I see a new, more polar peak appearing in the HPLC analysis of my aged stock solution.

  • Probable Cause: This is a classic sign of degradation, most likely due to hydrolysis of the methyl ester. The resulting product, pyridine-2,4-dicarboxylic acid, is significantly more polar than the parent compound due to the presence of two carboxylic acid groups, and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Issue 3: My reaction yield is low when using MCIA in a basic reaction medium.

  • Probable Cause: The methyl ester of MCIA is highly susceptible to base-catalyzed hydrolysis.[2] If your reaction conditions are basic (e.g., using amine bases, hydroxides, or carbonates), you are likely saponifying the ester group, converting your starting material into a salt of pyridine-2,4-dicarboxylic acid.

  • Solution Strategy:

    • Protect the Carboxylic Acid: If the free carboxylic acid of MCIA is not required for the reaction, consider protecting it as a more robust ester (e.g., a tert-butyl ester) before subjecting it to basic conditions.

    • Use Non-Nucleophilic Bases: If possible, use sterically hindered, non-nucleophilic bases.

    • Modify Reaction Conditions: Lower the reaction temperature and minimize the reaction time to reduce the rate of hydrolysis.

Key Stability Considerations & Degradation Pathway

The primary mode of degradation for this compound is the hydrolysis of its methyl ester group. This reaction can be catalyzed by both acid and base, but is significantly faster under basic conditions.

Predicted Degradation Pathway: Hydrolysis

The ester moiety is the most reactive site for degradation under common laboratory conditions.

G MCIA This compound (C8H7NO4) M.W. = 181.15 Product Pyridine-2,4-dicarboxylic acid (C7H5NO4) M.W. = 167.12 MCIA->Product H+ or OH- H2O Methanol Methanol (CH4O)

Caption: Predicted hydrolysis pathway of this compound.

Solvent Stability Profile (Qualitative)

The following table provides a qualitative summary of the expected stability of MCIA in common laboratory solvents. This is based on fundamental chemical principles, as specific kinetic data for this molecule is not widely available.

Solvent ClassExamplesRelative Polarity[3][4]Expected Stability (at RT, protected from light)Rationale
Aprotic Polar DMSO, DMFHighExcellent Solvents are non-protic and cannot participate in hydrolysis. Ideal for long-term stock solutions.
Aprotic Non-Polar Dichloromethane, THFMediumGood Lack of water and protic groups prevents hydrolysis. Stability may be lower if residual water is present.
Protic Polar Methanol, EthanolHighFair to Poor Solvents can act as nucleophiles, leading to slow hydrolysis or transesterification. Prepare fresh.
Aqueous (Neutral) pH 7 Buffer, WaterHighPoor Water is a reactant for hydrolysis. While slow at neutral pH, degradation is expected over hours to days.
Aqueous (Acidic/Basic) pH < 4 or pH > 8 BufferHighVery Poor Hydrolysis is rapidly catalyzed under acidic and especially basic conditions.[2] Avoid for storage.

Experimental Protocol: Assessing Solution Stability via HPLC

This protocol outlines a forced degradation study to quantitatively assess the stability of this compound in a chosen solvent system. Such studies are essential for developing stability-indicating analytical methods.[5][6][7]

Objective: To determine the rate of degradation of MCIA in a specific solvent under defined conditions.

Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • HPLC-grade additives (e.g., Formic acid, Trifluoroacetic acid)

  • Volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • LC-MS system (for peak identification, if available)

Step-by-Step Methodology
  • Preparation of Stock Solution (Time = 0 Sample):

    • Accurately weigh approximately 10 mg of MCIA into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with your chosen solvent (e.g., 50:50 Acetonitrile:Water). This creates a 1 mg/mL stock solution.

    • Immediately dilute this stock solution to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Inject this "Time 0" sample into the HPLC to obtain the initial peak area of the intact MCIA.

  • Incubation of Stability Samples:

    • Store the remaining 1 mg/mL stock solution under the desired test conditions (e.g., room temperature, 40°C, protected from light).

    • For forced degradation, you might prepare separate samples in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.[8]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.

    • Dilute the aliquot to the same working concentration as the Time 0 sample.

    • Analyze by HPLC using a validated stability-indicating method.

  • HPLC Method (Example):

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Column Temperature: 30 °C

  • Data Analysis:

    • Calculate the percentage of MCIA remaining at each time point relative to the Time 0 sample using the peak area.

    • % Remaining = (Area_t / Area_t0) * 100

    • Identify and quantify any major degradation products. If using a PDA detector, check for peak purity to ensure no co-eluting peaks.[5]

    • Plot % Remaining vs. Time to determine the degradation kinetics.

References
  • ACS Publications. (n.d.). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data. [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutica Analytica Acta. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. [Link]

  • Elsevier. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics. [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • University of Rochester. (n.d.). Solvents and Polarity. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. [Link]

  • ResearchGate. (n.d.). A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. [Link]

  • Waters Corporation. (n.d.). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. [Link]

  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

Sources

Technical Support Center: Optimizing Methyl Isonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we move beyond simple protocols to provide in-depth, experience-based insights into the reaction's nuances. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing methyl isonicotinate?

The most prevalent and industrially viable method for synthesizing methyl isonicotinate is the Fischer-Speier esterification of isonicotinic acid with methanol, using a strong acid catalyst.[1][2] This method is favored for its cost-effectiveness and relative simplicity, utilizing readily available starting materials.[1] The overall reaction is an equilibrium process where isonicotinic acid reacts with methanol to form methyl isonicotinate and water.

Q2: Can you explain the mechanism of the Fischer-Speier esterification for this synthesis?

Certainly. The Fischer-Speier esterification proceeds through a series of reversible steps involving nucleophilic acyl substitution.[1][3][4][5] Understanding this mechanism is critical for troubleshooting and optimization.

  • Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of isonicotinic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4][6]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][4]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton transfer creates a good leaving group: water.[1][3]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This yields a protonated ester.[3][6]

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of methanol or the conjugate base of the catalyst) to give the final methyl isonicotinate product and regenerate the acid catalyst.[1][3]

Below is a diagram illustrating this mechanistic pathway.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products IsonicotinicAcid Isonicotinic Acid Protonation 1. Protonation of Carbonyl Oxygen IsonicotinicAcid->Protonation Methanol Methanol Attack 2. Nucleophilic Attack by Methanol Methanol->Attack Catalyst H+ (Catalyst) Catalyst->Protonation Protonation->Attack Activates Carbonyl Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer 3. Proton Transfer Intermediate->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination Forms H2O leaving group Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water MethylIsonicotinate Methyl Isonicotinate Deprotonation->MethylIsonicotinate RegenCatalyst H+ (Catalyst) Deprotonation->RegenCatalyst Low_Yield_Troubleshooting Start Low Yield Observed CheckEquilibrium Is the reaction at equilibrium? Start->CheckEquilibrium CheckWater Was water effectively removed? CheckEquilibrium->CheckWater Yes Solution_Excess Solution: Use large excess of methanol (Le Châtelier's Principle) CheckEquilibrium->Solution_Excess No CheckReagents Are reagents pure and anhydrous? CheckWater->CheckReagents Yes Solution_Removal Solution: Use Dean-Stark trap or add molecular sieves CheckWater->Solution_Removal No CheckCatalyst Is the catalyst active and sufficient? CheckReagents->CheckCatalyst Yes Solution_Dry Solution: Use anhydrous methanol and dry glassware CheckReagents->Solution_Dry No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes Solution_Catalyst Solution: Increase catalyst loading or use a fresh batch CheckCatalyst->Solution_Catalyst No Solution_Temp Solution: Reflux at the boiling point of methanol (65°C) CheckTemp->Solution_Temp No

Caption: Troubleshooting workflow for low reaction yield.

  • Cause 1: Equilibrium Limitation. The reaction produces water, and as the concentration of water increases, the reverse reaction (hydrolysis of the ester) becomes significant, limiting the yield.

    • Solution: Employ Le Châtelier's principle. [5]The most common strategy is to use a large excess of one of the reactants, typically methanol, as it is inexpensive and can also serve as the solvent. [3][5]Another effective method is to actively remove water as it is formed, for instance, by using a Dean-Stark apparatus with a suitable solvent like toluene, or by adding a drying agent such as molecular sieves to the reaction mixture. [1]

  • Cause 2: Inactive or Insufficient Catalyst. The protonation of the carboxylic acid is a critical catalytic step.

    • Solution: Ensure you are using a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid (TsOH). [1]The catalyst can become deactivated by basic impurities. Verify the amount of catalyst used; typically, a catalytic amount is sufficient, but for stubborn reactions, increasing the loading might be necessary. A procedure might call for 0.12 moles of sulfuric acid for every 0.1 moles of isonicotinic acid. [7]

  • Cause 3: Sub-optimal Temperature and Reaction Time. Esterification reactions are often slow at room temperature. [1] * Solution: Ensure the reaction is heated to reflux (the boiling point of methanol, approx. 65-70°C) to increase the reaction rate. [8][9]Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time can be anywhere from 4 to 12 hours. [8][9]

Problem: Product Purity Issues

Q: After workup, my product is contaminated with unreacted isonicotinic acid. How can I improve the purification process?

A: The presence of starting material is a common purity issue, often stemming from an incomplete reaction or inefficient workup.

  • Cause: Incomplete Reaction. As discussed above, if the reaction has not gone to completion, starting material will remain. Ensure the reaction is complete by TLC before proceeding to workup.

  • Cause: Inefficient Workup/Purification. Isonicotinic acid is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) properties. This can complicate extraction.

    • Solution 1 (Workup): During the workup, after removing the excess methanol, the mixture is typically poured onto ice and neutralized. [10]A careful neutralization with a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is crucial. [8]This deprotonates the unreacted isonicotinic acid, forming its carboxylate salt, which is highly soluble in the aqueous layer and insoluble in the organic solvent used for extraction (e.g., ether, chloroform, or ethyl acetate). [8]The methyl isonicotinate product, being neutral, will partition into the organic layer. Perform multiple extractions to ensure complete recovery of the product. [10][8] * Solution 2 (Purification): If the product is still impure after extraction, purification by vacuum distillation is a highly effective method to separate the volatile methyl isonicotinate from the non-volatile isonicotinic acid. [8]Column chromatography on silica gel can also be used for smaller scales. [7]

Optimization & Advanced Protocols

Q: How can I optimize my reaction conditions for better yield and faster reaction times?

A: Optimization involves systematically adjusting key parameters. Here's a table summarizing the impact of different variables.

ParameterStandard ConditionOptimization StrategyRationale & Expected Outcome
Reagent Ratio 1:10 (Acid:Alcohol)Increase excess of methanol (e.g., to 1:20 or use as solvent)Shifts equilibrium to the right (Le Châtelier's Principle), increasing final conversion and yield. [3]
Catalyst Conc. H₂SO₄Use alternative catalysts like TsOH, or Lewis acids (e.g., Sc(OTf)₃). [1]Milder catalysts may be beneficial for sensitive substrates. Some solid acid catalysts can simplify workup. [11]
Temperature Reflux (~65-70°C)Maintain consistent reflux.Ensures a sufficiently high reaction rate without degrading materials.
Water Removal None (relies on excess alcohol)Use a Dean-Stark trap with toluene or add 3Å/4Å molecular sieves.Actively removing the water byproduct dramatically shifts the equilibrium, often leading to near-quantitative yields. [1][4]
Standard Experimental Protocol: Fischer Esterification of Isonicotinic Acid

This protocol provides a reliable baseline for the synthesis.

  • Setup: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (e.g., 10 g, 0.081 mol).

  • Reagent Addition: In a separate flask, carefully and slowly add concentrated sulfuric acid (e.g., 6.6 mL, 0.122 mol) to methanol (e.g., 100 mL) while cooling in an ice bath.

  • Reaction: Add the acidic methanol solution to the isonicotinic acid. Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete in 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator. Carefully pour the residue onto crushed ice (approx. 100 g).

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl isonicotinate. [7]9. Final Purification: Purify the crude product by vacuum distillation to obtain pure methyl isonicotinate as a pale oil or low-melting solid. [2][8]

References

  • Bavley, A., Goliaher, M. G., & McLamore, W. M. (1956). Preparation of isonicotinic acid esters. U.S. Patent No. 2,745,838.
  • Wikipedia contributors. (2023). Fischer–Speier esterification. Wikipedia. [Link]

  • Various authors. (2017). Any procedure for the esterification of isonicotinic acid?. ResearchGate. [Link]

  • Scheme. Isonicotinic acid esterification reaction with ethanol for.... (n.d.). ResearchGate. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Methyl isonicotinate. Wikipedia. [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. [Link]

  • Jorpes, M., & Ragnarsson, U. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(6), 496-503. [Link]

  • Synthesis of (a) methyl isonicotinate. (n.d.). PrepChem.com. [Link]

  • Chandorkar, J. G., Umbarkar, S. B., Rode, C. V., & Kotwal, V. B. (2008). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. Oriental Journal of Chemistry, 24(2). [Link]

  • Manufacturing process :- Charge Sulfuric Acid Add Catalyst.... (n.d.). [Link]

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Technical Support Center: Synthesis of Isonicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isonicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the esterification of isonicotinic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Section 1: Troubleshooting Guide - Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of isonicotinic acid esters, offering explanations for their occurrence and proven methods for their mitigation.

Question 1: My reaction yield is consistently low when using Fischer esterification. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of isonicotinic acid are a frequent challenge. This equilibrium-controlled reaction is often hampered by the inherent properties of the starting material and the reaction conditions.[1][2][3]

Underlying Causes:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The presence of water, a byproduct, can drive the reaction backward, leading to incomplete conversion.

  • Protonation of the Pyridine Ring: Isonicotinic acid, being a pyridine derivative, has a basic nitrogen atom. Under the acidic conditions of the Fischer esterification (e.g., using H₂SO₄ or HCl), this nitrogen gets protonated. This protonation deactivates the ring and can reduce the reactivity of the carboxylic acid group, thereby slowing down the reaction rate.

  • Steric Hindrance: If you are using a bulky alcohol, steric hindrance can significantly impede the nucleophilic attack of the alcohol on the protonated carbonyl carbon, resulting in lower yields.[1]

Troubleshooting Protocol:

  • Water Removal: To shift the equilibrium towards the product, it is crucial to remove water as it is formed.

    • Dean-Stark Apparatus: Employ a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water.

    • Drying Agents: The use of drying agents like molecular sieves can also be effective.[1]

  • Excess Alcohol: Utilize a large excess of the alcohol reactant.[2][4] This stoichiometric shift favors the forward reaction, increasing the ester yield. In many cases, the alcohol can serve as the solvent.[1]

  • Alternative Acid Catalysts: While strong mineral acids are common, consider using milder acid catalysts like p-toluenesulfonic acid (TsOH) which can sometimes offer better results.[1][5]

  • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time (typically 8 hours or more) to reach equilibrium.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: I am observing the formation of a stubborn, difficult-to-remove byproduct in my Steglich esterification. What is it and how can I prevent it?

Answer:

The most common and problematic byproduct in a Steglich esterification using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) is the N-acylurea.[6][7]

Causality of N-acylurea Formation:

The Steglich esterification proceeds through an O-acylisourea intermediate.[6] This intermediate is highly reactive. While it is intended to react with the alcohol to form the desired ester, it can undergo an intramolecular rearrangement to form a stable N-acylurea.[6][7] This side reaction is particularly prevalent if the alcohol is not sufficiently nucleophilic or is sterically hindered.

Preventative Measures and Protocol:

  • The Critical Role of DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial.[7][8][9] DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This new intermediate readily reacts with the alcohol and is not prone to rearrangement, thus minimizing N-acylurea formation.[6][10]

  • Optimized Reagent Addition Sequence:

    • Dissolve the isonicotinic acid and the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add DMAP (typically 5-10 mol%).

    • Cool the mixture to 0 °C before adding the DCC. This controlled addition can help suppress the rearrangement.

  • Choice of Carbodiimide: While DCC is common, water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can be used. The resulting urea byproduct is water-soluble, simplifying its removal during aqueous workup.[11]

Workflow for Minimizing N-acylurea Formation:

Steglich_Troubleshooting cluster_reaction Reaction Setup cluster_problem Problem Identification cluster_solution Solution Start Dissolve Isonicotinic Acid & Alcohol Add_DMAP Add DMAP (5-10 mol%) Start->Add_DMAP Cool Cool to 0 °C Add_DMAP->Cool DMAP_Role DMAP acts as acyl transfer catalyst Add_DMAP->DMAP_Role Add_DCC Add DCC Cool->Add_DCC React Stir at RT Add_DCC->React Byproduct N-acylurea Formation React->Byproduct Slow reaction/ No DMAP New_Intermediate Forms reactive N-acylpyridinium salt DMAP_Role->New_Intermediate Faster_Esterification Rapid reaction with alcohol New_Intermediate->Faster_Esterification Faster_Esterification->React

Caption: Troubleshooting workflow for Steglich esterification.

Question 3: My purification process is complicated by the presence of unreacted starting material and byproducts. What is the best way to purify my isonicotinic acid ester?

Answer:

Effective purification is key to obtaining a high-purity isonicotinic acid ester. The choice of method depends on the scale of the reaction and the nature of the impurities.

General Purification Strategy:

  • Initial Workup:

    • Filtration: If you used DCC, the primary byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents. A simple filtration can remove the bulk of it.[12]

    • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a mild base, such as a saturated sodium bicarbonate solution. This will remove any unreacted isonicotinic acid and the acidic catalyst if one was used.[5][13] Be cautious, as vigorous shaking can lead to emulsions. A subsequent wash with brine will help to break any emulsions and remove residual water.

  • Chromatography:

    • Column Chromatography: For laboratory-scale preparations, silica gel column chromatography is a highly effective method for separating the ester from closely related impurities like N-acylurea. A solvent system of ethyl acetate and hexanes is often a good starting point.

  • Distillation:

    • For larger scale preparations of volatile esters (e.g., methyl or ethyl isonicotinate), vacuum distillation is an excellent purification method.[5]

Comparative Table of Purification Methods:

Purification MethodTarget ImpurityAdvantagesDisadvantages
Filtration Dicyclohexylurea (DCU)Simple, fast, removes bulk of a major byproduct.Ineffective for soluble impurities.
Aqueous Wash (NaHCO₃) Unreacted Isonicotinic Acid, Acid CatalystRemoves acidic components efficiently.Can cause hydrolysis of the ester if the base is too strong or contact time is prolonged.
Column Chromatography N-acylurea, other non-polar byproductsHigh resolution, can separate compounds with similar polarities.Can be time-consuming and requires significant solvent usage.
Vacuum Distillation Non-volatile impuritiesExcellent for high purity on a larger scale.Only suitable for thermally stable and volatile esters.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (SOCl₂) to synthesize isonicotinic acid esters?

A1: Yes, a two-step procedure involving thionyl chloride is a very effective method. First, isonicotinic acid is converted to isonicotinoyl chloride hydrochloride using SOCl₂.[14] This acid chloride is then reacted with the desired alcohol, often in the presence of a base like triethylamine, to yield the ester.[14][15] This method avoids the equilibrium limitations of the Fischer esterification.

Q2: Why is it important to use non-hydrolytic conditions in some synthesis routes?

A2: In certain synthetic pathways, such as the hydrogenolysis of dihalopyridine-4-carboxylic acid esters to produce isonicotinic acid esters, the presence of water can lead to unwanted side reactions.[16] These can include hydrolysis of the ester back to the carboxylic acid, which would reduce the overall yield. Therefore, using anhydrous solvents and reagents is crucial for the success of these reactions.[16]

Q3: Are there any side reactions involving the pyridine ring itself?

A3: Under certain harsh conditions, the pyridine ring can undergo reduction. For instance, during catalytic hydrogenolysis, extreme conditions could potentially lead to the saturation of the pyridine ring.[16] It is important to carefully control the reaction parameters, such as hydrogen pressure and temperature, to avoid this over-reduction.

Logical Relationship of Esterification Methods and Key Parameters:

Esterification_Methods cluster_Fischer Fischer Conditions cluster_Steglich Steglich Conditions cluster_SOCl2 SOCl₂ Conditions Fischer Fischer Esterification F_Acid Acid Catalyst (H₂SO₄, TsOH) Fischer->F_Acid F_Excess Excess Alcohol Fischer->F_Excess F_Water Water Removal Fischer->F_Water Steglich Steglich Esterification S_DCC DCC/EDC Steglich->S_DCC S_DMAP DMAP (catalyst) Steglich->S_DMAP S_Anhydrous Anhydrous Solvent Steglich->S_Anhydrous SOCl2 Thionyl Chloride Method SOCl2_reagent SOCl₂ SOCl2->SOCl2_reagent Base Base (e.g., Et₃N) SOCl2->Base Two_Step Two-Step Process SOCl2->Two_Step

Sources

Technical Support Center: Troubleshooting Low Yield in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. Achieving a high yield of crystalline, porous material is a frequent challenge in the lab. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Here, we move beyond simple checklists to explain the causality behind experimental outcomes, empowering you to make informed decisions in your synthetic protocols.

Initial Diagnosis: Where Did My Yield Go?

Low yield in MOF synthesis can manifest in several ways: formation of an amorphous powder, recovery of unreacted starting materials, or the production of a minimal amount of the desired crystalline product. Before diving into specific troubleshooting steps, it's crucial to characterize your product, even if the yield is low. Powder X-Ray Diffraction (PXRD) is indispensable for confirming the crystallinity and phase purity of your product.[1] A loss of crystallinity often indicates the decomposition or collapse of the MOF structure.[1]

This guide is structured to help you systematically investigate the potential causes of low yield, from the purity of your reagents to the nuances of post-synthetic activation.


Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during MOF synthesis in a question-and-answer format.

Category 1: Reagent and Stoichiometry Issues

Question: I recovered a significant amount of my organic linker after the reaction. What could be the cause?

Answer: This is a common issue that typically points to three main areas:

  • Incomplete Deprotonation: Most carboxylate-based linkers need to be deprotonated to coordinate with the metal nodes. If the reaction medium isn't basic enough, or if the linker has poor solubility, it won't effectively participate in framework formation.

  • Incorrect Stoichiometry: While a 1:1 or similar stoichiometric ratio of metal to linker might seem logical, the optimal ratio is often system-dependent. An excess of one reagent may be required to drive the reaction to completion.

  • Reagent Purity: Impurities in the organic linker can inhibit crystallization or lead to the formation of undesired phases.[2] It is crucial to confirm the purity of your linkers, for instance by using ¹H NMR, before starting the synthesis.[2]

Question: My product is an amorphous powder. How can I promote crystallinity?

Answer: The formation of an amorphous product suggests that the nucleation and crystal growth processes are not well-controlled, leading to rapid precipitation.[3] Consider the following adjustments:

  • Introduce a Modulator: Modulators, typically monocarboxylic acids like acetic acid or formic acid, compete with the organic linker to coordinate with the metal centers.[3][4] This slows down the reaction kinetics, allowing for more ordered crystal growth.[3][4] The choice and concentration of the modulator can significantly impact crystal size, morphology, and even the defect density of the final MOF.[4][5][6]

  • Optimize Reagent Concentration: High concentrations of reactants can lead to the rapid precipitation of amorphous material.[7] Conversely, very dilute conditions might slow the reaction down too much. A systematic screening of concentrations is often necessary.

  • Solvent System: The choice of solvent is critical as it influences the solubility of the precursors and the deprotonation of the linker.[8][9] Some MOFs may not form in certain solvents or may require a specific solvent mixture to crystallize.[8]

Category 2: Reaction Condition Optimization

Question: My yield is consistently low despite using pure reagents. What reaction parameters should I investigate?

Answer: Optimizing reaction conditions is a crucial step in maximizing MOF yield.[10][11] The interplay between temperature, time, and solvent is key to successful synthesis.[7]

  • Temperature and Time: These two parameters are intrinsically linked. Higher temperatures can accelerate reaction rates, but may also lead to the formation of less stable, undesired phases.[11][12] A systematic study varying both temperature and reaction time is often the most effective approach to identify the optimal conditions for your specific MOF.[13] For example, the synthesis of MOF-5 can be optimized at 105°C for 144 hours, 120°C for 24 hours, or 140°C for 12 hours.[13]

  • Solvent Choice: The solvent not only dissolves the reactants but can also act as a template or influence the coordination environment of the metal ions.[9][14] Polar, high-boiling point solvents like DMF, DEF, and DMA are commonly used.[2] However, be aware that solvents like DMF can decompose at high temperatures to form amines, which can then act as modulators or templates, sometimes leading to different crystalline products.[15]

  • pH of the Reaction Mixture: The pH of the solution plays a significant role in the deprotonation of the organic linker and can influence the formation rate and structural stability of the MOF.[12]

Question: I'm trying to scale up my synthesis and the yield has dropped significantly. Why is this happening?

Answer: Scaling up MOF synthesis is not always a linear process. Issues that are negligible at a small scale can become significant at a larger scale.

  • Heat and Mass Transfer: In larger reaction vessels, inefficient mixing can lead to temperature and concentration gradients. This can result in inhomogeneous nucleation and the formation of multiple phases or amorphous material.

  • Surface Area to Volume Ratio: The change in the surface area to volume ratio of the reaction vessel can affect heating and cooling rates, which in turn influences crystallization kinetics.

To address these issues, consider using mechanical stirring to ensure a homogeneous reaction mixture and adjusting heating and cooling profiles to mimic the conditions of the smaller scale synthesis.

Category 3: Post-Synthesis and Activation Issues

Question: I had a good yield of crystalline product, but after activation, the material became amorphous and the surface area is very low. What happened?

Answer: This is a classic case of framework collapse during activation.[16][17] The removal of solvent molecules from the pores of the MOF can induce significant capillary stress, leading to the collapse of the porous structure, particularly in thermodynamically fragile MOFs.[2][18][19]

Here are some strategies to prevent framework collapse:

  • Solvent Exchange: Before heating under vacuum, exchange the high-boiling point synthesis solvent with a more volatile solvent with a lower surface tension, such as ethanol, acetone, or dichloromethane.[2][16] This process should be done gradually by soaking the MOF crystals in the new solvent multiple times.

  • Supercritical CO₂ Drying: This is a highly effective method for activating delicate MOFs.[2] In this process, the solvent within the pores is exchanged with liquid CO₂, which is then brought to its supercritical state. The supercritical fluid is then vented, leaving the activated MOF without the destructive force of capillary action.[2]

  • Gentle Heating: When using thermal activation, a slow and gradual increase in temperature under a high vacuum is crucial.


Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yield in MOF synthesis.

TroubleshootingWorkflow start Start: Low MOF Yield check_pxrd Analyze Product by PXRD start->check_pxrd amorphous Result: Amorphous Powder check_pxrd->amorphous No sharp peaks crystalline Result: Crystalline Product check_pxrd->crystalline Sharp peaks observed troubleshoot_crystallinity Troubleshoot Crystallinity - Add Modulator - Optimize Concentration - Change Solvent System amorphous->troubleshoot_crystallinity check_purity Check Reagent Purity & Stoichiometry crystalline->check_purity troubleshoot_crystallinity->check_pxrd optimize_conditions Optimize Reaction Conditions - Temperature & Time Screening - Solvent Screening - pH Adjustment check_purity->optimize_conditions Purity & Ratio OK check_purity->optimize_conditions Corrected Purity/Ratio activation_issue Investigate Activation Protocol optimize_conditions->activation_issue Yield still low success High Yield of Crystalline MOF optimize_conditions->success Yield Improved gentle_activation Implement Gentle Activation - Solvent Exchange - Supercritical CO2 Drying - Gradual Heating activation_issue->gentle_activation Suspect framework collapse gentle_activation->success

Caption: A flowchart for systematically troubleshooting low yield in MOF synthesis.


Key Experimental Protocols

Protocol 1: Screening for Optimal Modulator Concentration

This protocol is designed to find the optimal concentration of a modulator (e.g., acetic acid) to improve crystallinity and yield.

  • Setup: Prepare a series of identical reactions in parallel.

  • Reagents: Use the same amounts of metal precursor, organic linker, and solvent in each reaction vessel.

  • Modulator Addition: Add a varying amount of the modulator to each reaction. A typical range to screen is from 20 to 200 molar equivalents with respect to the metal precursor.

  • Reaction: Run all reactions under the same temperature and time conditions.

  • Analysis: After the reaction, wash and dry the product from each vessel.

  • Characterization: Analyze each product using PXRD to assess crystallinity and calculate the yield.

  • Evaluation: Compare the PXRD patterns and yields to determine the optimal modulator concentration.

ReactionMetal Precursor (mmol)Linker (mmol)Solvent (mL)Modulator (equiv.)Yield (%)PXRD Result
11120015Amorphous
211202045Moderately Crystalline
311205075Highly Crystalline
4112010060Crystalline, smaller particle size

Table 1: Example data from a modulator concentration screening experiment.

Protocol 2: Gentle Activation via Solvent Exchange

This protocol describes a general procedure for activating a MOF while minimizing the risk of framework collapse.

  • Isolation: After synthesis, isolate the MOF crystals by decanting the mother liquor.

  • Washing: Wash the crystals with fresh synthesis solvent (e.g., DMF) three times to remove unreacted starting materials.

  • First Exchange: Decant the synthesis solvent and add a volatile solvent (e.g., ethanol). Let the crystals soak for at least 3 hours.

  • Repeat Exchange: Repeat the solvent exchange with fresh ethanol at least three more times over 24-48 hours. This ensures complete replacement of the original high-boiling point solvent.

  • Final Exchange (Optional): For particularly sensitive MOFs, perform a final exchange with an even lower surface tension solvent like dichloromethane or hexane.

  • Activation: Carefully decant the final solvent and transfer the MOF to a vacuum oven. Heat gently and gradually (e.g., increase by 5°C every hour) under high vacuum until the desired temperature is reached. Hold at this temperature for 12-24 hours to ensure all solvent is removed.

  • Verification: After cooling to room temperature under vacuum, characterize the material using PXRD to confirm that the framework has maintained its crystallinity and perform gas sorption analysis to determine the surface area.


References

  • Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework. ACS Applied Materials & Interfaces. Available from: [Link]

  • Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). ResearchGate. Available from: [Link]

  • Solvent determines the formation and properties of metal–organic frameworks. RSC Publishing. Available from: [Link]

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. National Institutes of Health. Available from: [Link]

  • Effect of solvent systems on morphology of MOF. ResearchGate. Available from: [Link]

  • Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Crystal Growth & Design. Available from: [Link]

  • Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI. Available from: [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Iptek ITS. Available from: [Link]

  • Understanding the Structural Collapse During Activation of Metal– Organic Frameworks with Copper Paddlewheels. ChemRxiv. Available from: [Link]

  • Strategies for Cost-Effective Large-Scale Synthesis of MOFs. Patsnap Eureka. Available from: [Link]

  • Synthesis Methods, Performance Optimization, and Application Progress of Metal–Organic Framework Material MIL-101(Cr). MDPI. Available from: [Link]

  • Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks. University of Bath's research portal. Available from: [Link]

  • Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations. University of Bath's research portal. Available from: [Link]

  • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. RSC Publishing. Available from: [Link]

  • (PDF) Optimization of MOF Synthesis. ResearchGate. Available from: [Link]

  • Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations. PubMed. Available from: [Link]

  • Activation of metal–organic framework materials. R Discovery. Available from: [Link]

  • An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. National Institutes of Health. Available from: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. National Institutes of Health. Available from: [Link]

  • Effect of Synthesis Conditions on Formation Pathways of Metal Organic Framework (MOF-5) Crystals. ResearchGate. Available from: [Link]

  • MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. National Institutes of Health. Available from: [Link]

  • Solvent Dependent Formation of Metallogels and Single-Crystal MOFs by La(III) and Ce(III) Connectors and 3,5- Pyridinedicarboxylate. ResearchGate. Available from: [Link]

  • Mining Insights on Metal-Organic Framework Synthesis from Scientific Literature Texts. arXiv. Available from: [Link]

  • Strategies for the application of metal–organic frameworks in catalytic reactions. Springer. Available from: [Link]

  • What can be done to synthesize metal organic framework at lower temperature? ResearchGate. Available from: [Link]

  • MIL Metal-Organic Frameworks: Synthesis, Post-Synthetic Modifications, and Applications. PolyPublie. Available from: [Link]

  • Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. RSC Publishing. Available from: [Link]

  • Synthesis of metal-organic frameworks with interest in analytical chemistry. DOI. Available from: [Link]

  • Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. PubMed. Available from: [Link]

  • Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. National Institutes of Health. Available from: [Link]

  • Factors effecting MOFs synthesis. ResearchGate. Available from: [Link]

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Technical Support Center: 2-(Methoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methoxycarbonyl)isonicotinic acid (MCI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for preventing the hydrolysis of this valuable synthetic building block. Understanding and controlling the stability of MCI is critical for the success of your experiments and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound, with the CAS Number 24195-10-6, is a pyridine derivative containing both a carboxylic acid and a methyl ester functional group.[1] This structure makes it a versatile intermediate in the synthesis of pharmaceuticals, particularly nicotinic acid derivatives targeting central nervous system disorders and inflammatory diseases.[1]

The susceptibility to hydrolysis stems from the ester group (-COOCH₃). An ester bond can be cleaved by water in a reaction that yields a carboxylic acid and an alcohol. This process, known as hydrolysis, is significantly accelerated by the presence of acids (H⁺) or bases (OH⁻) which act as catalysts.[2] Given that the molecule itself contains a carboxylic acid and a basic pyridine nitrogen, it can create a local microenvironment that may facilitate this degradation.

Q2: Under what conditions is the hydrolysis of this compound most likely to occur?

Hydrolysis of this compound is most likely to occur under the following conditions:

  • Presence of Water: Water is a necessary reactant for hydrolysis.[2] Exposure to atmospheric moisture or use of non-anhydrous solvents can initiate the degradation process.

  • Acidic or Basic pH: The rate of ester hydrolysis is highly dependent on pH.[2][3] Both acidic and basic conditions catalyze the reaction.[2][4] The stability of esters is generally greatest in a slightly acidic to neutral pH range, typically between pH 4 and 6.[2]

  • Elevated Temperatures: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2][3] Storing the compound at room temperature or heating it in solution can accelerate degradation.

Q3: How should I properly store this compound to minimize hydrolysis?

Proper storage is the first line of defense against hydrolysis. The following table summarizes the recommended storage conditions based on information from safety data sheets and general chemical handling principles.

ParameterRecommended ConditionRationale
Temperature Store in a cool place.[5][6] Long-term storage in a cool, dry place is recommended.[5]Lower temperatures slow down the rate of chemical reactions, including hydrolysis.[2]
Atmosphere Store in a tightly-closed container.[5][6]Prevents exposure to atmospheric moisture.
Inert Gas For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with both moisture and oxygen.
Location Store in a dry, well-ventilated area away from incompatible substances.[5][7]Prevents accidental contamination and ensures a stable environment.
Incompatible Materials Strong oxidizing agents.[5][7]To prevent unwanted chemical reactions.
Q4: What are the best practices for handling this compound in the lab to prevent hydrolysis during an experiment?

Meticulous handling during experimental setup is crucial. Here are some key best practices:

  • Use Anhydrous Solvents: Always use freshly opened or properly dried solvents.

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.[2]

  • Inert Atmosphere: For reactions that are particularly sensitive to water, conduct them under an inert atmosphere of nitrogen or argon.[2]

  • Control Temperature: If compatible with your reaction, consider running it at a lower temperature to minimize the rate of hydrolysis.[2]

  • pH Control: If your reaction conditions allow, maintaining a slightly acidic to neutral pH (around 4-6) can help stabilize the ester.[2]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the hydrolysis of this compound.

Issue 1: I suspect my stored this compound has started to hydrolyze. How can I confirm this?

Initial Checks:

  • Visual Inspection: While not definitive, any change in the physical appearance of the solid (e.g., clumping, discoloration) could indicate degradation.

  • Solubility Test: Pure this compound has specific solubility properties. The hydrolysis product, isonicotinic acid, has different solubility characteristics in various solvents.[8][9][10] A noticeable change in how the compound dissolves could be an indicator.

Analytical Confirmation:

The most reliable way to confirm hydrolysis is through analytical techniques that can distinguish between the starting material and its hydrolyzed product.

Analytical MethodExpected Observation for Hydrolysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Appearance of a new set of peaks corresponding to isonicotinic acid and methanol. The characteristic methyl ester singlet in the ¹H NMR spectrum of the starting material will decrease in intensity.
High-Performance Liquid Chromatography (HPLC) A new peak with a different retention time will appear, corresponding to the more polar isonicotinic acid. The peak area of the starting material will decrease.
Mass Spectrometry (MS) Detection of a molecular ion corresponding to the mass of isonicotinic acid.
Infrared (IR) Spectroscopy A broadening of the O-H stretch region due to the presence of the carboxylic acid from the hydrolysis product.
Issue 2: My reaction is giving low yields, and I suspect hydrolysis of the starting material is the culprit. What steps should I take?

This troubleshooting workflow can help you systematically address potential sources of water and catalysts in your reaction setup.

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps:

  • Solvent Purity: Was a fresh, unopened bottle of anhydrous solvent used? If not, consider using molecular sieves to dry the solvent before use.[2]

  • Reagent Hygroscopicity: Are any of the other reagents in the reaction known to be hygroscopic? If so, they may be introducing water. Dry them appropriately or use a fresh supply.

  • Atmospheric Control: Was the reaction performed under an inert atmosphere? If not, exposure to ambient humidity could be the source of water. Utilize a nitrogen or argon blanket.[2]

  • Temperature Optimization: Can the reaction be performed at a lower temperature without significantly impacting the desired reaction rate? Reducing the temperature can substantially slow the rate of hydrolysis.[2]

  • pH Environment: Are any acidic or basic reagents or byproducts present? If the reaction chemistry allows, consider adding a non-nucleophilic buffer to maintain a pH between 4 and 6.

Issue 3: I am working in an aqueous or protic solvent system where some water is unavoidable. How can I mitigate hydrolysis?

Working in protic systems presents a significant challenge. Here are some advanced strategies:

  • pH Control: This is the most critical factor. Use a buffer system to maintain the pH in the most stable range for the ester (typically pH 4-6).[2]

  • Temperature Management: Keep the reaction and solution handling at the lowest possible temperature. Perform additions of the ester to the aqueous solution at low temperatures (e.g., 0-4 °C).[2]

  • Reaction Time: Minimize the time the ester is in the aqueous solution. Plan your experiment to proceed to the next step as quickly as possible.

  • Ester Stabilizers: For some applications, the addition of ester stabilizers like carbodiimides could be considered, although this would add complexity to the reaction mixture.[11] Carbodiimides can react with the carboxylic acid formed during hydrolysis, potentially shifting the equilibrium away from further degradation.[11]

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution in an Anhydrous Aprotic Solvent

This protocol outlines the steps for preparing a stock solution of this compound with minimal risk of hydrolysis.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Oven-dried glassware (e.g., volumetric flask with a ground glass stopper or a vial with a septum-lined cap)

  • Desiccator

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Place all glassware in an oven at 120 °C for at least two hours. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

  • Weighing: Briefly remove the this compound from its cool, dry storage. Quickly weigh the desired amount and transfer it to the dried flask.

  • Inert Atmosphere: Immediately flush the flask with a gentle stream of nitrogen or argon.

  • Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous solvent to the flask.

  • Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer with a dried stir bar.

  • Storage: Store the stock solution in the tightly sealed flask (with a septum cap if appropriate) in a cool, dark place. For longer-term storage, consider refrigeration.

Protocol 2: Monitoring Hydrolysis via HPLC

This method can be used to quantify the extent of hydrolysis in a sample.

Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase. Also, prepare a standard of the expected hydrolysis product, isonicotinic acid.

  • Sample Preparation: Dilute a small aliquot of the sample to be tested in the mobile phase.

  • Analysis: Inject the standards to determine their retention times. Then, inject the test sample.

  • Quantification: The percentage of hydrolysis can be estimated by comparing the peak area of the isonicotinic acid to the total peak area of both the starting material and the hydrolysis product.

Caption: The hydrolysis of this compound.

References

  • AK Scientific, Inc. Safety Data Sheet: 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid.

  • BenchChem. Preventing hydrolysis of the ester group during reactions.

  • Fisher Scientific. Safety Data Sheet: Isonicotinic acid.

  • Key Organics. Safety Data Sheet: 3-[(tert-butoxycarbonyl)amino]isonicotinic acid.

  • MySkinRecipes. This compound.

  • PubChem. 4-Methylpyridine-2-carboxylic acid. National Institutes of Health.

  • ResearchGate. What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.

  • Selleck Chemicals. Isonicotinic acid.

  • Sigma-Aldrich. Safety Data Sheet: 2-Methyl-4-pyridinecarboxylic acid.

  • The Atticus Review. The Effect of Water pH on Pesticide Effectiveness.

  • United States Patent US2758999A. Esterification of pyridine carboxylic acids.

  • Wikipedia. Methyl isonicotinate.

Sources

Technical Support Center: Derivatization of Isonicotinic Acid for Improved Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of isonicotinic acid. As a polar pyridinemonocarboxylic acid, direct analysis of isonicotinic acid can be challenging on common chromatographic platforms due to issues with volatility, peak shape, and retention.[1][2] This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help you develop robust and reliable analytical methods through chemical derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the analysis of isonicotinic acid?

Isonicotinic acid, also known as pyridine-4-carboxylic acid, possesses a polar carboxylic acid group and a nitrogen-containing pyridine ring. This structure leads to several analytical challenges:

  • Low Volatility: The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, making the molecule non-volatile. This precludes direct analysis by Gas Chromatography (GC) without derivatization, as it would thermally decompose before vaporizing.[1][3][4]

  • Poor Peak Shape in GC: Even if it were slightly volatile, the polar nature of the molecule would cause it to interact strongly with active sites in the GC inlet and column, leading to significant peak tailing and poor reproducibility.[1]

  • Limited Retention in Reversed-Phase LC: In its ionized form, isonicotinic acid is highly polar and may exhibit poor retention on standard C18 reversed-phase HPLC columns, often eluting in the solvent front with other unretained matrix components.[2]

  • Suboptimal Detection: While isonicotinic acid has a natural UV chromophore, derivatization may be required to enhance sensitivity for trace-level quantification, especially in complex matrices, or to enable other detection modes like fluorescence or improve ionization for mass spectrometry (MS).[5][6][7]

Derivatization chemically modifies the carboxylic acid functional group to create a new molecule (a derivative) with more favorable analytical properties, such as increased volatility, thermal stability, and improved chromatographic behavior.[8][9]

Q2: What are the primary goals of derivatizing isonicotinic acid for different analytical techniques?

The objective of derivatization is tailored to the analytical instrument being used.

Analytical TechniquePrimary Goal of DerivatizationCommon Derivative Type
Gas Chromatography (GC-MS) Increase volatility and thermal stability; reduce polarity.Silyl ethers, Alkyl esters
HPLC with UV/Vis or Fluorescence Detection Enhance detector response (sensitivity); shift retention time away from matrix interferences.Derivatives with strong chromophores or fluorophores
Liquid Chromatography-Mass Spectrometry (LC-MS) Improve ionization efficiency (e.g., by adding a readily protonated group); shift retention time.Derivatives with improved ESI response

This strategic approach ensures that the resulting derivative is optimized for the chosen analytical platform.

Troubleshooting Guide for GC-MS Derivatization

Derivatization for GC analysis, typically silylation or esterification, is highly effective but sensitive to reaction conditions.

Q3: I am attempting silylation of isonicotinic acid for GC-MS, but I see no derivative peak, only the reagent peak. What went wrong?

This is a common issue that almost always points to the presence of moisture or other protic solvents in your sample or reaction vial.

  • Causality & Explanation: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are extremely reactive towards any molecule with an "active" hydrogen, such as water (H-OH) or alcohols (R-OH).[3][4] The reagent will preferentially react with any trace amounts of water before it reacts with your target analyte, consuming the reagent and preventing derivatization of the isonicotinic acid. The reactivity order is generally Alcohols > Phenols > Carboxylic Acids > Amines.[4]

  • Troubleshooting Steps:

    • Ensure Sample Dryness: Your sample extract must be evaporated to complete dryness under a stream of nitrogen or in a vacuum concentrator before adding the silylation reagent.[3]

    • Use Anhydrous Solvents: If you redissolve your dried sample before adding the derivatization reagent, ensure the solvent (e.g., pyridine, acetonitrile) is anhydrous. Use a freshly opened bottle or a properly stored and sealed bottle of anhydrous solvent.

    • Check Reagent Viability: Silylation reagents degrade upon exposure to atmospheric moisture. Ensure your reagent vial is properly sealed with a PTFE-lined cap and stored in a desiccator. If the reagent is old or has been opened frequently, it may be compromised.

    • Inert Atmosphere: For highly sensitive analyses, consider performing the derivatization in a vial that has been purged with an inert gas like nitrogen or argon.

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} caption [label="Logic flow for troubleshooting silylation failure.", fontname="Arial", fontsize=10]

Q4: My chromatogram shows both the isonicotinic acid derivative and the un-derivatized peak. How can I improve the reaction efficiency?

Incomplete derivatization suggests the reaction has not gone to completion. This can be addressed by optimizing reaction conditions.

  • Causality & Explanation: Derivatization is a chemical reaction that requires sufficient energy (temperature) and time to proceed to completion. The carboxylic acid on isonicotinic acid is reactive, but reaction kinetics can be hindered by steric effects or suboptimal conditions.

  • Troubleshooting Steps:

    • Increase Temperature: Most silylation and esterification reactions benefit from heating. A typical starting point is 70-85°C. If you are reacting at room temperature, heating is the first parameter to adjust.

    • Increase Reaction Time: A standard reaction time is 30-60 minutes.[10] Extend this to 90 minutes or even overnight at a moderate temperature to see if the reaction proceeds further.

    • Use a Catalyst: For silylation, adding a small amount (1-2%) of a catalyst like Trimethylchlorosilane (TMCS) can significantly improve the derivatization of sterically hindered or less reactive groups.[11] For esterification with alcohols, an acid catalyst (e.g., H₂SO₄, HCl) is required.[12]

    • Increase Reagent Concentration: Ensure you are using a sufficient excess of the derivatization reagent. A 10 to 50-fold molar excess is a common starting point.

SymptomPossible CauseRecommended Solution
No derivative peak Moisture in sample/reagentsEnsure absolute dryness of sample; use fresh, anhydrous reagents.
Incomplete reaction Insufficient time or temperatureIncrease reaction temperature to 70-85°C and/or time to >60 min.
Poor reproducibility Inconsistent sample prepStandardize evaporation, reagent volumes, and reaction conditions.
Extraneous peaks Impure solvents or reagentsUse high-purity solvents and fresh reagents; run a reagent blank.

Troubleshooting Guide for HPLC Derivatization

Q5: I'm using a derivatizing agent to add a UV-active label for HPLC analysis, but my sensitivity is poor.

Low signal intensity in HPLC after derivatization points to issues with the reaction chemistry, derivative stability, or detection wavelength.

  • Causality & Explanation: Pre-column derivatization for HPLC aims to attach a chromophore (or fluorophore) to the analyte.[6][13] The reaction yield, stability of the resulting derivative, and the molar absorptivity of the derivative at the chosen wavelength all directly impact the final signal intensity.

  • Troubleshooting Steps:

    • Optimize Reaction pH: Many derivatization reactions are highly pH-dependent. For example, reagents that target carboxylic acids may require activation with coupling agents like EDAC, which has an optimal pH range.[14] Consult the literature for your specific reagent and optimize the pH of your reaction buffer.

    • Check Derivative Stability: Some derivatives are unstable and can degrade over time, especially in aqueous mobile phases or when exposed to light.[8] Analyze your samples immediately after derivatization. If you must use an autosampler queue, run a stability test by re-injecting the same vial over several hours to check for signal degradation.

    • Verify Detection Wavelength: Ensure your UV/Vis detector is set to the absorption maximum (λmax) of the derivative, not the original isonicotinic acid or the reagent itself. The λmax can be determined by scanning the derivatized standard with a diode array detector (DAD).[5][15]

    • Increase Reagent Concentration: As with GC derivatization, ensure a sufficient molar excess of the derivatization reagent is used to drive the reaction to completion.

Detailed Experimental Protocols

These protocols are intended as a starting point and should be optimized for your specific application and matrix.

Protocol 1: Silylation of Isonicotinic Acid for GC-MS Analysis

This protocol converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

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} caption [label="Workflow for TMS derivatization of isonicotinic acid.", fontname="Arial", fontsize=10]

  • Sample Preparation: Aliquot your sample extract into a 2 mL autosampler vial and evaporate to absolute dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the residue. Add 50 µL of a silylating reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10]

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block or oven at 75°C for 45 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

  • Validation: Success is confirmed by the disappearance of the underivatized isonicotinic acid peak (if it could be chromatographed at all) and the appearance of a new, sharp peak corresponding to the TMS-isonicotinate derivative. The mass spectrum will show a molecular ion (M+) of 195 m/z and a characteristic M-15 fragment (loss of a methyl group) at 180 m/z.

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} caption [label="Silylation of isonicotinic acid with a TMS reagent.", fontname="Arial", fontsize=10]

Protocol 2: Esterification of Isonicotinic Acid for GC or HPLC Analysis

This protocol converts the carboxylic acid to its methyl ester, which is more volatile for GC and more retained in reversed-phase HPLC.

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} caption [label="Acid-catalyzed esterification of isonicotinic acid.", fontname="Arial", fontsize=10]

  • Sample Preparation: Start with the dried sample residue as in Protocol 1.

  • Reagent Addition: Add 200 µL of 2% (v/v) sulfuric acid in methanol. This reagent should be prepared fresh. Alternatively, commercially available reagents like BF₃-Methanol can be used.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour.[12]

  • Neutralization & Extraction (Optional but Recommended): After cooling, add 500 µL of water and 50 µL of a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the methyl isonicotinate ester into an organic solvent like ethyl acetate or dichloromethane (2 x 500 µL). Combine the organic layers and dry with anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent and reconstitute in a suitable solvent for injection into the GC-MS or HPLC system.

  • Validation: Successful esterification is confirmed by a new peak corresponding to methyl isonicotinate (MW: 137.14 g/mol ).

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • Kirchhoefer, R. D. (1994). Identification of Isonicotinic Acid in Niacin by Liquid Chromatography with Diode Array Detection. Journal of AOAC INTERNATIONAL, 77(3), 587-590. Retrieved from [Link]

  • Kirchhoefer, R. D. (1994). Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Wang, L. (2010). Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. ResearchGate. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Zhuang, F., et al. (2010). GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Retrieved from [Link]

  • Various Authors. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved from [Link]

  • UCT, Inc. (n.d.). Derivatizing Reagents. Retrieved from [Link]

  • Higton, D. M., et al. (2006). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Le, J., et al. (2018). Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. Journal of Lipid Research. Retrieved from [Link]

  • Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Kisfaludy, L., & Ötvös, L. (1987). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Synthesis, (5), 510. Retrieved from [Link]

  • Le, J., et al. (2018). The schematic procedures of the INC derivatization method for LC-MS analysis of 25(OH)D. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]

  • Mondal, P. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]

  • Bavley, A., et al. (1956). Preparation of isonicotinic acid esters. U.S. Patent No. 2,745,838. Washington, DC: U.S. Patent and Trademark Office.
  • Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • Kisfaludy, L., & Ötvös, L. (1987). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. Retrieved from [Link]

  • Wicha, I. W., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Pharmaceuticals. Retrieved from [Link]

  • Van den Ouweland, J. M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Imre, S., et al. (2011). [Comparative data regarding two HPLC methods for determination of isoniazid]. PubMed. Retrieved from [Link]

  • Svensson, E. M., et al. (2021). A Model-Informed Method for the Purpose of Precision Dosing of Isoniazid in Pulmonary Tuberculosis. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Kumar, P. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Khan, A., et al. (2021). Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. MDPI. Retrieved from [Link]

  • Jo, A., et al. (2020). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. Retrieved from [Link]

Sources

Overcoming poor retention in HPLC analysis of polar acidic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of polar acidic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of poor retention for these analytes in reversed-phase liquid chromatography (RPLC). Here, we will explore the root causes of this issue and provide a series of structured troubleshooting guides and in-depth answers to frequently asked questions.

The Challenge: Why Are Polar Acidic Compounds Difficult to Retain?

In reversed-phase HPLC, the stationary phase (e.g., C18) is non-polar, while the mobile phase is polar. Retention is driven by the hydrophobic interaction between the analyte and the stationary phase. Polar acidic compounds, especially when ionized (in their negatively charged, anionic form), have a strong affinity for the polar mobile phase and very little for the non-polar stationary phase. This results in them eluting very early, often at or near the column's void volume, leading to poor resolution and unreliable quantification.

Troubleshooting Guide: A Systematic Approach

This section is structured to guide you through a logical troubleshooting process, from initial diagnosis to advanced solutions.

Q1: My polar acidic analyte is eluting in the void volume. Where should I start?

An analyte eluting at the void volume (t₀) indicates virtually no interaction with the stationary phase. The first and most critical parameter to investigate is the mobile phase pH.

The Underlying Principle: Ion Suppression

The retention of an ionizable compound in RPLC is highly dependent on its ionization state.[1][2] An acidic analyte exists in two forms: a neutral (protonated, HA) form and an ionized (deprotonated, A⁻) form.

  • Neutral Form (HA): More hydrophobic, interacts more strongly with the C18 stationary phase, resulting in increased retention .

  • Ionized Form (A⁻): More polar, prefers the mobile phase, resulting in decreased retention .[1]

To increase retention, you must shift the equilibrium towards the neutral, more hydrophobic form. This is achieved through a technique called ion suppression . For an acidic analyte, this means lowering the mobile phase pH.[1][3][4]

The Rule of Thumb: A common guideline is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[3][5] At this pH, the analyte will be >99% in its neutral, non-ionized form, maximizing retention.[5]

Actionable Steps:

  • Determine Analyte pKa: Find the pKa of your target compound(s).

  • Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range (typically pH 2-4 for most weak acids).[6]

  • Adjust Mobile Phase pH: Prepare the aqueous portion of your mobile phase and adjust the pH using an appropriate acid (e.g., formic acid, phosphoric acid) before mixing with the organic modifier.[6]

Q2: I've lowered the pH, but retention is still insufficient. What's my next move?

If ion suppression alone is not enough, the next steps involve modifying the mobile phase composition or selecting a more suitable stationary phase.

Option 1: Reduce the Organic Modifier Concentration

In RPLC, water is the "weakest" solvent, meaning it promotes retention, while organic solvents like acetonitrile and methanol are "strong" and reduce retention.[7]

  • Action: Systematically decrease the percentage of the organic modifier in your mobile phase. For very polar compounds, you may need to operate under highly aqueous conditions (>95% water).[8][9]

Potential Pitfall: Hydrophobic Collapse (Pore Dewetting) Standard C18 columns can suffer from a phenomenon known as "hydrophobic collapse" or "pore dewetting" when used with highly aqueous mobile phases (typically >95% water).[8][10][11][12] The high surface tension of water can cause it to be expelled from the hydrophobic pores of the stationary phase, leading to a dramatic and irreversible loss of retention.[10][12]

  • Solution: If you need to work under these conditions, you must use a column specifically designed for aqueous stability. These are often labeled as "AQ" or feature polar-embedded or polar-endcapped groups that improve the wettability of the surface.[10]

Option 2: Switch the Organic Modifier Acetonitrile, methanol, and tetrahydrofuran (THF) have different solvent strengths and selectivities.[7] If you are using acetonitrile, try switching to methanol. Methanol is a weaker solvent than acetonitrile in RPLC, so this change may increase retention for your polar analytes.

Q3: Mobile phase adjustments aren't working. Should I change my column?

Yes. If optimizing the mobile phase is insufficient, the stationary phase chemistry is the next logical parameter to change.

The Problem with Standard C18: Besides the hydrophobic nature, standard silica-based C18 columns have surface silanol groups (Si-OH). At mid-range pH values (pH > 4), these silanols can become ionized (SiO⁻), creating a negative surface charge that repels acidic analytes (anions), further reducing retention.[6][13]

Alternative Stationary Phases:

Stationary Phase TypeMechanism of ActionIdeal For
Polar-Embedded Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This makes the phase compatible with 100% aqueous mobile phases and can offer alternative selectivity through hydrogen bonding.Improving retention of polar compounds under highly aqueous conditions without phase collapse.
Polar-Endcapped Uses a polar group to cap residual silanols instead of a traditional non-polar group (like trimethylsilane). This also improves aqueous stability.Similar to polar-embedded phases, providing a robust option for low organic methods.
Mixed-Mode Contains both reversed-phase (e.g., C18) and ion-exchange functionalities (e.g., a positively charged group).[14][15]Providing enhanced, tunable retention for acidic analytes via two mechanisms: hydrophobic interaction and anion-exchange.[14]
Phenyl Phases Utilizes phenyl groups instead of alkyl chains. Offers π-π interactions, which can provide unique selectivity for aromatic or unsaturated acidic compounds.Analytes with aromatic rings where standard C18 provides poor selectivity.
Q4: When should I consider advanced techniques like Ion-Pair Chromatography or HILIC?

When the options above fail to provide adequate retention and resolution, more specialized chromatographic modes are necessary.

1. Ion-Pair Chromatography (IPC)

IPC is a powerful technique for retaining charged analytes in RPLC.[16][17]

  • Mechanism: An ion-pairing reagent, which is a molecule with a charged headgroup and a long hydrophobic tail, is added to the mobile phase.[18] For retaining polar acidic compounds (anions), a reagent with a positive charge (e.g., tetrabutylammonium) is used.[16][19] The reagent's hydrophobic tail adsorbs onto the C18 stationary phase, creating a positively charged surface that can then retain the negatively charged acidic analyte via ion-exchange.[16]

  • When to Use: When you need a significant boost in retention for strongly acidic or permanently anionic compounds that cannot be suppressed by pH.

  • Drawbacks: IPC can lead to long column equilibration times, and the reagents are often non-volatile, making them incompatible with mass spectrometry (MS).[17][19] Columns used for IPC should often be dedicated to this purpose.[17]

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation mode specifically designed for very polar compounds.[20][21]

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, diol, zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[22] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[22] In HILIC, the elution order is reversed compared to RPLC: the most polar compounds are retained the longest.

  • When to Use: When your acidic compound is extremely polar (e.g., small organic acids, amino acids, nucleotides) and shows no retention in RPLC regardless of the conditions.[20][22]

  • Advantages: The high organic content of the mobile phase is beneficial for MS detection, leading to enhanced sensitivity.[22]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing poor retention of polar acidic compounds.

G start Start: Poor retention of polar acidic analyte check_ph Is mobile phase pH ~2 units below analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH using a suitable buffer (e.g., formate, phosphate) check_ph->adjust_ph No check_organic Is retention still poor? check_ph->check_organic Yes adjust_ph->check_organic reduce_organic Decrease % Organic Modifier (e.g., from 50% to 10% ACN) check_organic->reduce_organic Yes success Problem Solved check_organic->success No check_aq_column Using >95% Aqueous? reduce_organic->check_aq_column use_aq_column Switch to an Aqueous-Compatible Column (e.g., Polar-Embedded, AQ-C18) check_aq_column->use_aq_column Yes check_column Is retention still poor? check_aq_column->check_column No use_aq_column->check_column change_column Change Stationary Phase: - Mixed-Mode Column - Phenyl Column check_column->change_column Yes check_column->success No check_advanced Is retention still poor? change_column->check_advanced advanced_methods Consider Advanced Methods: - Ion-Pair Chromatography (IPC) - HILIC check_advanced->advanced_methods Yes check_advanced->success No advanced_methods->success

Caption: Troubleshooting workflow for poor retention.

Frequently Asked Questions (FAQs)

Q: What is the best buffer to use for low pH mobile phases? A: For low pH work (pH 2-4), formate (pKa ~3.75) and phosphate (pKa1 ~2.15) buffers are excellent choices.[6] Formate buffers (formic acid/ammonium formate) are volatile and fully compatible with MS detection. Phosphate buffers offer high buffering capacity but are non-volatile and not suitable for MS.

Q: How does temperature affect the retention of my acidic analyte? A: Generally, increasing the column temperature decreases the mobile phase viscosity, which can lead to sharper peaks. However, it also typically reduces retention time. This effect is usually less pronounced than changes in pH or organic content but can be used for fine-tuning selectivity.

Q: Can I use Trifluoroacetic Acid (TFA) to control pH? A: Yes, 0.1% TFA is a very common mobile phase additive that provides a low pH (~2) and also acts as an ion-pairing agent for basic compounds. For acidic compounds, its primary role is pH control. However, TFA is a strong ion-pairing agent that can be difficult to remove from the column and can cause significant ion suppression in MS detection. For MS applications, 0.1% formic acid is the preferred alternative.[9]

Q: My peak shape is poor (fronting or tailing) even after pH adjustment. Why? A: Poor peak shape for acidic compounds, even when retained, can be caused by several factors:

  • Analyte-Silanol Interactions: Residual ionized silanols on the silica surface can interact with your analyte, causing tailing. Working at a very low pH (e.g., 2.5) helps suppress silanol ionization.[6]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to fronting. Try reducing the injection volume or sample concentration.

  • Mobile Phase pH near pKa: If the mobile phase pH is too close to the analyte's pKa, the analyte will exist as a mixture of ionized and neutral forms, which can lead to broad or split peaks.[1][4] Ensure your pH is at least 1.5-2 units away from the pKa.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol describes a systematic approach to determine the optimal mobile phase pH for retaining a polar acidic compound with a known pKa of 4.5.

Objective: To improve the retention factor (k) to a value between 2 and 10.[7]

Materials:

  • HPLC system with a standard C18 column.

  • Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase A2: 10mM Ammonium Acetate in Water, adjusted to pH 4.5

  • Mobile Phase B: Acetonitrile

  • Analyte standard dissolved in 50:50 Water:Acetonitrile.

Procedure:

  • Initial Run (Low pH):

    • Equilibrate the column with a mobile phase of 90% A1: 10% B for at least 15 minutes.

    • Inject the analyte standard.

    • Record the retention time and calculate the retention factor (k). This condition should provide maximum retention.

  • Intermediate pH Run:

    • Thoroughly flush the system and column with 50:50 Water:Acetonitrile.

    • Equilibrate the column with a mobile phase of 90% A2: 10% B for at least 15 minutes.

    • Inject the analyte standard.

    • Record the retention time. Retention is expected to be significantly lower than in the low pH run.

  • Analysis:

    • Compare the retention from both runs. The low pH run (pH 2.7) should show significantly more retention than the run at pH 4.5.

    • If retention at low pH is adequate (k > 2), proceed to optimize the organic percentage.

    • If retention is still too low even at pH 2.7, consider reducing the organic percentage further or switching to a more appropriate stationary phase.

Protocol 2: Implementing Ion-Pair Chromatography for an Acidic Analyte

This protocol details how to use Tetrabutylammonium (TBA) as an ion-pairing reagent.

Objective: To retain a strongly acidic analyte that is unretained by ion suppression.

Materials:

  • HPLC system with a dedicated C18 column.

  • Mobile Phase A: 10mM Tetrabutylammonium phosphate in water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Analyte standard.

Procedure:

  • Column Dedication: Designate a specific C18 column for this method. Ion-pairing reagents can be difficult to remove completely and may alter the column's properties permanently.[23]

  • Column Equilibration (CRITICAL):

    • Flush the column with 50:50 Water:Acetonitrile to remove any storage solvent.

    • Equilibrate the column with the working mobile phase (e.g., 70% A: 30% B) at a low flow rate (e.g., 0.2 mL/min) for at least 1 hour, or until a stable baseline is achieved. This long equilibration is necessary to allow the ion-pairing reagent to fully coat the stationary phase.[23]

  • Analysis:

    • Inject the analyte standard. The analyte should now be retained on the column.

  • Column Storage:

    • After analysis, flush the column extensively with a mobile phase without the ion-pairing reagent (e.g., 60:40 Water:Acetonitrile) for at least 1 hour before storing it in a standard storage solvent.

Visualizing the Ion-Pair Mechanism

The following diagram illustrates how an ion-pairing reagent facilitates the retention of a negatively charged acidic analyte (A⁻).

G cluster_0 Stationary Phase (C18) cluster_1 Ion-Pair Reagent (TBA+) Adsorption cluster_2 Mobile Phase p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 reagent1 TBA+ reagent1_tail ~~~~~ reagent2 TBA+ reagent2_tail ~~~~~ reagent3 TBA+ reagent3_tail ~~~~~ analyte A- analyte->reagent2 interaction Ionic Interaction

Caption: Ion-Pair Chromatography mechanism.

References

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Chromatography Forum. [Link]

  • Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent Technologies. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC Nordic. [Link]

  • pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Preventing Hydrophobic Collapse: Demystifying AQ Columns. Welch Materials, Inc.. [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC Technologies. [Link]

  • LCMS Challenges with HILIC Mobile Phases from Salt Buildup and Ion Suppression Explained. MicroSolv Technology Corporation. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns?. Pharma Growth Hub. [Link]

  • Retaining Polar Compounds. LCGC International. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. YouTube. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials, Inc.. [Link]

  • Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phases. ResearchGate. [Link]

  • Other HPLC separations performed on polar stationary phases. ResearchGate. [Link]

  • Phase Collapse in Reversed-Phase LC. LCGC International. [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters Corporation. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Isonicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing the esterification of isonicotinic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this important reaction. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive laboratory experience to ensure you can achieve reliable and optimal results in your research and development endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the esterification of isonicotinic acid. Each issue is presented with its probable causes and a step-by-step resolution process.

Issue 1: Low or No Ester Conversion

Probable Cause A: Inactive Catalyst

The pyridine nitrogen in isonicotinic acid can neutralize acidic catalysts, rendering them ineffective.[1] This is a common issue when using standard Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Solution:

  • Catalyst Selection: Opt for catalysts that are less susceptible to neutralization.

    • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to an acyl chloride, which is a highly reactive intermediate for esterification.[2][3] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or chlorobenzene.[4]

    • Heterogeneous Catalysts: Solid acid catalysts such as zeolites, ion-exchange resins, and metal oxides offer the advantage of easy separation and potential for reuse.[5][6] Zeolites, in particular, have shown promise in the esterification of isonicotinic acid.[5]

    • Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to form "active esters" that readily react with alcohols.[4][7]

  • Catalyst Loading: Ensure the correct catalyst loading is used. For homogeneous catalysts like H₂SO₄, a typical starting point is a small catalytic amount.[2] However, due to potential neutralization, a higher loading might be necessary. For heterogeneous catalysts, the optimal loading should be determined experimentally, often starting around 3-5 wt% relative to the isonicotinic acid.[8]

Probable Cause B: Reaction Equilibrium

Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.[9][10]

Solution:

  • Water Removal: Employ methods to remove water from the reaction mixture and drive the equilibrium towards the product side.

    • Azeotropic Distillation: Use a solvent that forms an azeotrope with water, such as toluene or benzene, in conjunction with a Dean-Stark apparatus.[4]

    • Dehydrating Agents: While concentrated sulfuric acid can act as both a catalyst and a dehydrating agent, its use can be problematic as mentioned above.[11] Molecular sieves are a good alternative for removing water.

  • Excess Reagent: Use a large excess of the alcohol to shift the equilibrium towards the formation of the ester.[9] The alcohol can often be used as the solvent.

Issue 2: Formation of Undesired Byproducts

Probable Cause A: Ring Saturation

Under harsh reaction conditions, particularly during hydrogenolysis if starting from a dihalopyridine precursor, the pyridine ring can be reduced.[12]

Solution:

  • Control Reaction Conditions: Carefully control the temperature, pressure, and reaction time to avoid over-reduction.[12]

  • Catalyst Choice: Use a selective catalyst. Palladium on charcoal (Pd/C) is a common choice for the hydrogenolysis of dihalopyridines to isonicotinic acid esters.[12]

Probable Cause B: N-Acyl-N,N'-dicyclohexylurea Formation

When using DCC as a coupling reagent, the intermediate O-acylisourea can rearrange to a stable N-acyl-N,N'-dicyclohexylurea, which is a common and difficult-to-remove byproduct.[3]

Solution:

  • Alternative Coupling Reagents: Consider using other coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 4-Dimethylaminopyridine (DMAP) to suppress this side reaction.

  • Reaction Conditions: Perform the reaction at low temperatures to minimize the rearrangement.

Issue 3: Difficulty in Product Purification

Probable Cause A: Co-distillation or Co-elution of Product and Unreacted Starting Materials

Isonicotinic acid and its esters can have similar physical properties, making separation by distillation or chromatography challenging.

Solution:

  • Acid-Base Extraction: After the reaction, neutralize any remaining acid catalyst with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][11] This will convert the unreacted isonicotinic acid into its salt, which is soluble in the aqueous phase and can be separated from the ester in the organic phase.

  • Vacuum Distillation: For purification of the final ester, vacuum distillation can be effective in separating it from less volatile impurities.[2]

Probable Cause B: Catalyst Residue in the Final Product

Homogeneous catalysts can be difficult to remove completely from the reaction mixture.

Solution:

  • Aqueous Washes: Thoroughly wash the organic layer containing the ester with water and brine to remove any residual acid catalyst.[2]

  • Use of Heterogeneous Catalysts: As mentioned previously, heterogeneous catalysts can be easily removed by simple filtration, leading to a cleaner crude product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the esterification of isonicotinic acid?

The "best" catalyst depends on several factors including the scale of the reaction, the desired purity of the product, and the available equipment.

  • For small-scale laboratory synthesis where high reactivity is desired, converting isonicotinic acid to its acyl chloride using thionyl chloride (SOCl₂) is a very effective method. [3]

  • For larger-scale or industrial processes where catalyst reusability and ease of separation are important, heterogeneous catalysts like zeolites or acidic resins are often preferred. [6]

  • If mild reaction conditions are required, enzymatic catalysis using lipases can be an excellent, though often slower, alternative. [13]

Q2: How does the basicity of the pyridine nitrogen affect the reaction?

The lone pair of electrons on the pyridine nitrogen atom can be protonated by acid catalysts. This deactivates the catalyst by forming a pyridinium salt.[1] This is a key consideration when selecting an acid catalyst and is why traditional Fischer esterification with sulfuric acid can be inefficient for isonicotinic acid.

Q3: Can I use microwave or ultrasound irradiation to improve the reaction?

Yes, both microwave (MW) and ultrasound (US) irradiation have been shown to enhance the rate of isonicotinic acid esterification, particularly when using heterogeneous catalysts like zeolites.[5] These techniques can lead to shorter reaction times and potentially higher yields.

Q4: What are some alternative methods to traditional esterification?

Besides the methods already discussed, another approach is to start from a precursor like a 2,6-dihalopyridine-4-carboxylic acid ester and perform a hydrogenolysis reaction in the presence of a palladium catalyst to obtain the isonicotinic acid ester.[12] This method can provide excellent yields but requires handling of hydrogen gas under pressure.

Experimental Protocols

Protocol 1: Esterification of Isonicotinic Acid using Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of active esters of isonicotinic acid.[3]

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Isonicotinoyl Chloride Hydrochloride:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend isonicotinic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF (a few drops).

    • Stir the mixture at room temperature or gently heat to 40-50°C. A vigorous evolution of gas (SO₂ and HCl) will be observed.

    • Continue stirring until the gas evolution ceases and a clear solution is obtained.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is isonicotinoyl chloride hydrochloride.[3]

  • Esterification:

    • Dissolve the crude isonicotinoyl chloride hydrochloride in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add the desired alcohol (e.g., 2-3 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction mixture by slowly adding it to a saturated NaHCO₃ solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude ester by vacuum distillation or column chromatography on silica gel.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Isonicotinic Acid Esterification
Catalyst SystemAdvantagesDisadvantagesTypical ConditionsReferences
Homogeneous Acid Catalysts (e.g., H₂SO₄) Inexpensive, readily available.Catalyst neutralization by pyridine nitrogen, difficult to separate, corrosive.Excess alcohol, reflux temperature.[2][14]
Thionyl Chloride (SOCl₂) / Acyl Chloride Route High reactivity, good yields.Generates corrosive HCl gas, requires anhydrous conditions.Room temperature or gentle heating.[2][3]
Heterogeneous Acid Catalysts (e.g., Zeolites) Easy to separate, reusable, less corrosive.May have lower activity than homogeneous catalysts, potential for deactivation.Elevated temperatures, can be enhanced with microwave or ultrasound.[5][6]
Coupling Reagents (e.g., DCC) Mild reaction conditions.Formation of N-acyl-N,N'-dicyclohexylurea byproduct, cost.Room temperature.[4][7]
Enzymatic Catalysis (e.g., Lipases) High selectivity, mild conditions, environmentally friendly.Slower reaction rates, higher cost, potential for enzyme denaturation.Mild temperatures (e.g., 40-70°C).[13]

Visualizations

Diagram 1: Fischer Esterification Mechanism

This diagram illustrates the general acid-catalyzed mechanism for esterification.

Fischer_Esterification cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester R-C(O⁺H)-OR' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Troubleshooting_Workflow Start Low/No Ester Conversion Check_Catalyst Is the catalyst appropriate for isonicotinic acid? Start->Check_Catalyst Check_Equilibrium Is the reaction at equilibrium? Check_Catalyst->Check_Equilibrium Yes Solution_Catalyst Change catalyst: - SOCl₂ - Heterogeneous catalyst - Coupling reagent Check_Catalyst->Solution_Catalyst No Solution_Equilibrium Shift equilibrium: - Remove water (Dean-Stark) - Use excess alcohol Check_Equilibrium->Solution_Equilibrium Yes End Improved Conversion Solution_Catalyst->End Solution_Equilibrium->End

Caption: Troubleshooting low ester conversion.

References

Sources

Managing impurities in the synthesis of 2-(Methoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Methoxycarbonyl)isonicotinic Acid

Welcome to the technical support guide for the synthesis and purification of this compound (CAS 24195-10-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule as a key building block in pharmaceutical and materials science applications[1][2]. The primary challenge in its synthesis—selective mono-hydrolysis of a diester precursor—often leads to specific impurity profiles. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, manage, and eliminate these impurities, ensuring the high purity required for downstream applications.

Section 1: Synthesis Overview and Common Impurity Profile

The most prevalent and scalable synthetic route to this compound is the selective alkaline hydrolysis of dimethyl 2,4-pyridinedicarboxylate. This reaction leverages the subtle differences in reactivity between the ester groups at the C2 and C4 positions of the pyridine ring. However, achieving high selectivity and yield requires precise control over reaction conditions. Failure to do so results in a predictable set of impurities.

Primary Synthetic Pathway and Impurity Formation

The reaction involves the saponification of one of the two methyl ester groups. Ideally, one equivalent of a base like sodium hydroxide is used to favor the formation of the monoacid-monoester. The key impurities arise from incomplete reaction or over-hydrolysis.

G SM Dimethyl 2,4-pyridinedicarboxylate (Starting Material) Product This compound (Desired Product) SM->Product [1] 1 eq. NaOH [2] H+ Workup Diacid Pyridine-2,4-dicarboxylic acid (Over-hydrolysis Impurity) SM->Diacid Excess NaOH / High Temp (Over-hydrolysis) Isomer 4-(Methoxycarbonyl)picolinic acid (Isomeric Impurity) SM->Isomer Poor Regioselectivity Product->Diacid Excess NaOH lab1 Incomplete Reaction lab1->SM Leads to high residual SM

Caption: Synthetic pathway and common impurity formation routes.

Table 1: Common Impurity Profile
Impurity NameSource of FormationTypical Analytical Signature (RP-HPLC)
Dimethyl 2,4-pyridinedicarboxylate Incomplete hydrolysis of starting material.More hydrophobic; longer retention time than the product.
Pyridine-2,4-dicarboxylic acid Over-hydrolysis (excess base, high temperature, or prolonged reaction time).More hydrophilic; shorter retention time than the product.
4-(Methoxycarbonyl)picolinic acid Lack of regioselectivity during hydrolysis.Similar polarity to the desired product; may co-elute or be closely resolved. Requires careful method development.
Inorganic Salts (e.g., NaCl) Formed during acidic workup and neutralization.[3]Not UV active. Detected by conductivity or ion chromatography. Removed by proper washing/recrystallization.
Residual Solvents (e.g., Methanol) Trapped in the solid product after workup and drying.Detected by GC-HS (Gas Chromatography-Headspace).

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is heavily contaminated with the starting diester. How can I improve the conversion and purify the product?

A1: This is the most frequent issue, stemming from incomplete hydrolysis.

  • Causality: The reaction may not have gone to completion due to insufficient base, low reaction temperature, or short reaction time. The bifunctional nature of the product means it can be challenging to push the reaction to full conversion of the starting material without risking over-hydrolysis.[2]

  • Troubleshooting & Protocol:

    • Stoichiometry Check: Ensure you are using at least 1.0 equivalent of high-purity sodium hydroxide. Prepare the NaOH solution fresh to avoid concentration errors due to carbonate formation.

    • Temperature Control: While the reaction is often started at 0°C to improve selectivity, allowing it to slowly warm to room temperature and stir overnight can significantly improve conversion.[3]

    • Purification Workflow (Post-Reaction): The unreacted diester is significantly less polar and non-acidic compared to your product. This difference is key to its removal. After the reaction is complete (before acidification), perform a liquid-liquid extraction with a non-polar organic solvent like dichloromethane (DCM) or chloroform to remove the unreacted diester.[3] The sodium salt of your desired product will remain in the aqueous layer.

Caption: Workflow for removing unreacted starting material.

Q2: My analysis shows a significant peak for the diacid impurity. What causes this and how can it be prevented?

A2: The presence of pyridine-2,4-dicarboxylic acid indicates over-hydrolysis, where both ester groups have been saponified.

  • Causality: This is a classic problem of selectivity. It is caused by:

    • Excess Base: Using more than ~1.05 equivalents of NaOH will inevitably lead to diacid formation.

    • High Temperature: Elevated temperatures provide enough activation energy to hydrolyze the second, less reactive ester group.

    • Prolonged Reaction Times: Leaving the reaction for excessively long periods, especially at room temperature, can also contribute to over-hydrolysis.

  • Preventative Measures:

    • Controlled Base Addition: Add the NaOH solution dropwise to the solution of the diester at 0°C. This maintains a low instantaneous concentration of hydroxide, favoring the more rapid mono-hydrolysis.

    • Strict Temperature Monitoring: Maintain the temperature at 0°C during addition and for the initial hours of the reaction before allowing it to warm.

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress. Quench the reaction by acidifying as soon as the starting material is consumed to an acceptable level, preventing further hydrolysis of the desired product.

  • Removal: If the diacid is already formed, its higher polarity and dicarboxylic nature can be used for purification. It is generally more soluble in highly polar solvents than the mono-ester. Careful recrystallization from a solvent system like methanol/water can often leave the more soluble diacid in the mother liquor.

Q3: How do I confirm I have synthesized the correct 2-(Methoxycarbonyl) isomer and not the 4-(Methoxycarbonyl) isomer?

A3: This is a critical question of regioselectivity, and the answer lies in definitive analytical characterization, primarily NMR spectroscopy.

  • Chemical Rationale: The electronic and steric environment of the C2 and C4 positions are different. The C2 position is adjacent to the ring nitrogen, which influences the reactivity of the attached ester. While kinetic and thermodynamic factors can favor one isomer, you must always analytically prove the structure.

  • Analytical Confirmation:

    • ¹H NMR Spectroscopy: This is the most powerful tool. The protons on the pyridine ring will have distinct chemical shifts and coupling patterns. For the desired this compound, you would expect to see three distinct aromatic protons. The proton at the C6 position, being ortho to the nitrogen, will typically be the most downfield. The key is to compare the observed spectrum with established literature values or with spectra predicted by simulation software. A detailed analysis of coupling constants (J-values) will definitively establish the substitution pattern.

    • ¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons (C=O) of the ester and the carboxylic acid will be different and can provide confirmatory evidence.

    • LC-MS: While LC-MS will confirm the mass (m/z 182.0 for [M+H]⁺), it will not distinguish between isomers.[3] It is useful for confirming the presence of the mono-hydrolyzed product but not its regiochemistry.

Q4: What is a reliable starting point for an HPLC method to assess the purity of my sample?

A4: A robust reverse-phase HPLC (RP-HPLC) method is essential for resolving the starting material, product, and key impurities. Given that the analytes are pyridine carboxylic acids, a mixed-mode column can also provide excellent separation.[4][5]

  • Expertise-Driven Insight: The main challenge is resolving the product from its positional isomer and having enough retention for the highly polar diacid. Using a slightly acidic mobile phase will suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on a C18 column.

  • Table 2: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase; provides good retention for these compounds.
Mobile Phase A Water with 0.1% Phosphoric Acid[4] or Formic AcidAcid modifier ensures good peak shape for acidic analytes.
Mobile Phase B Acetonitrile[4]Common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutesA broad gradient is a good starting point to elute all components, from the polar diacid to the non-polar diester.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 275 nm[4]Pyridine derivatives have strong UV absorbance in this region.
Injection Volume 5 µLA small injection volume prevents column overloading.
Sample Prep Dissolve sample in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Optimized Synthesis of this compound

This protocol incorporates best practices to maximize yield and purity.

  • Dissolution: Dissolve dimethyl 2,4-pyridinedicarboxylate (1.0 eq.) in a suitable solvent like methanol or a THF/water mixture in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Preparation: In a separate flask, prepare a solution of sodium hydroxide (1.0 eq.) in water.[3] Ensure the NaOH is accurately weighed.

  • Controlled Addition: Add the NaOH solution dropwise to the stirred diester solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours (overnight).[3]

  • Workup - Extraction: Add water to dissolve any solids and transfer the mixture to a separatory funnel. Extract the aqueous solution two times with dichloromethane (DCM) to remove any unreacted diester. Discard the organic layers.

  • Workup - Acidification: Cool the retained aqueous layer to 0°C in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is between 1 and 2.[3] A white precipitate should form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water to remove inorganic salts, followed by a small amount of cold methanol to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

SOP 2: Purification by Recrystallization

If the product requires higher purity, recrystallization is effective.

  • Solvent Selection: Methanol is a suitable solvent for recrystallization.[3]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot methanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a minimal amount of ice-cold methanol.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes Website. [Link]

  • SIELC Technologies. (n.d.). Isonicotinic Acid. Retrieved from SIELC Technologies Website. [Link]

  • Google Patents. (n.d.). EP1812392A1 - Process for preparation of isonicotinic acid derivatives.
  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from SIELC Technologies Website. [Link]

  • Google Patents. (n.d.). WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.

Sources

Technical Support Center: Enhancing Bioconjugate Stability with Isonicotinate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for isonicotinate-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of isonicotinate linkers to enhance the stability of their bioconjugates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental workflows. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and optimize your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of isonicotinate linkers in bioconjugation, providing concise and scientifically grounded answers.

Q1: What are isonicotinate linkers and why are they used in bioconjugation?

A1: An isonicotinate linker, derived from isonicotinic acid, is a chemical moiety used to connect a biomolecule (like an antibody) to another molecule (such as a drug payload) to form a bioconjugate.[1] The key feature of an isonicotinate linker is the pyridine ring, which imparts favorable electronic properties that can enhance the stability of the resulting conjugate. They are particularly valuable in the development of therapeutic bioconjugates like antibody-drug conjugates (ADCs), where maintaining the integrity of the linker in systemic circulation is crucial for efficacy and safety.[][3]

Q2: What are the primary advantages of using isonicotinate linkers over other common linkers (e.g., maleimides)?

A2: The primary advantage of isonicotinate linkers lies in their potential for increased stability.[4] Traditional maleimide-based linkers, while widely used, can be susceptible to a retro-Michael reaction, leading to premature release of the payload from the antibody.[5][6] This deconjugation can result in off-target toxicity and reduced therapeutic efficacy.[7] Isonicotinate-based linkages can offer a more stable connection, minimizing premature drug release and improving the overall pharmacokinetic profile of the bioconjugate.[8]

Q3: What are the key reaction conditions to consider when working with isonicotinate linkers?

A3: Successful conjugation with isonicotinate linkers depends on optimizing several reaction parameters:

  • pH: The pH of the reaction buffer is critical. For instance, reactions involving NHS esters, which can be part of the isonicotinate linker construct, are typically most efficient at a pH of 7.5–8.5.[9]

  • Temperature and Reaction Time: These parameters should be carefully controlled to ensure complete conjugation without degrading the biomolecule.

  • Stoichiometry: The molar ratio of the linker to the biomolecule will influence the drug-to-antibody ratio (DAR), which in turn can affect the stability and efficacy of the ADC.[5]

Q4: How does the stability of the isonicotinate linkage compare to an amide bond?

A4: Amide bonds are generally considered the gold standard for hydrolytic stability in bioconjugates.[10] While isonicotinate-based linkages are designed to be highly stable, their susceptibility to hydrolysis, though typically low, should be experimentally evaluated under physiological conditions (pH 7.4, 37°C) to ensure they meet the stability requirements for the intended application.[11]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to address specific experimental challenges you might face when working with isonicotinate linkers.

Issue 1: Low Conjugation Efficiency or Incomplete Reaction

Possible Causes & Solutions

  • Suboptimal pH: The nucleophilicity of the target amino acid residue (e.g., the ε-amino group of lysine) is pH-dependent.[12]

    • Troubleshooting Tip: Verify the pH of your reaction buffer immediately before starting the conjugation. For amine-reactive linkers, ensure the pH is in the optimal range (typically 7.5-8.5). Prepare fresh buffer if necessary.

  • Linker Hydrolysis: The reactive group on your isonicotinate linker (e.g., an NHS ester) may have hydrolyzed prior to or during the reaction.[13]

    • Troubleshooting Tip: Use high-purity, anhydrous solvents when preparing stock solutions of your linker.[9] Always use freshly prepared linker solutions for conjugation. Avoid repeated freeze-thaw cycles.

  • Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing efficient access for the linker.

    • Troubleshooting Tip: Consider using a linker with a longer spacer arm, such as one incorporating polyethylene glycol (PEG), to increase the distance between the reactive group and the isonicotinate moiety, thereby reducing steric hindrance.[14]

Experimental Protocol: Optimizing Conjugation Reaction Conditions
  • pH Scouting: Set up a series of small-scale reactions with identical concentrations of your biomolecule and linker, but vary the pH of the reaction buffer (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Time Course Analysis: At various time points (e.g., 1, 2, 4, and 8 hours), quench a small aliquot of each reaction and analyze the products by a suitable method (e.g., SDS-PAGE, SEC-HPLC, or mass spectrometry) to determine the extent of conjugation.

  • Temperature Variation: If conjugation is still inefficient at the optimal pH and reaction time, consider performing the reaction at a slightly elevated temperature (e.g., room temperature vs. 4°C), while carefully monitoring the stability of your biomolecule.

Issue 2: Bioconjugate Instability and Premature Payload Release

Possible Causes & Solutions

  • Linker Cleavage in Plasma: The isonicotinate linker construct may contain other chemical bonds that are susceptible to cleavage by plasma enzymes.[5][7]

    • Troubleshooting Tip: Conduct in vitro plasma stability assays to assess the rate of payload release. If instability is observed, consider redesigning the linker to remove enzymatically labile motifs. Tandem-cleavage linkers, which require two separate enzymatic events for payload release, can offer enhanced stability.[15]

  • Hydrolytic Instability: Although generally stable, the isonicotinate ester itself may undergo slow hydrolysis under physiological conditions.[11]

    • Troubleshooting Tip: Perform long-term stability studies in a buffer that mimics physiological conditions (e.g., PBS at pH 7.4, 37°C). Analyze samples at multiple time points to quantify the rate of hydrolysis.

  • Reversibility of Conjugation Chemistry: If the isonicotinate linker is attached to a cysteine residue via a maleimide, the resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[8]

    • Troubleshooting Tip: To mitigate this, consider using next-generation maleimides that are designed to undergo hydrolysis of the succinimide ring, which prevents the reverse reaction.[6] Alternatively, explore different conjugation chemistries that form more stable bonds.

Experimental Protocol: In Vitro Plasma Stability Assay
  • Preparation: Thaw frozen plasma (e.g., human, mouse, or rat) at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of your bioconjugate in a suitable buffer like PBS.[5]

  • Incubation: Spike the bioconjugate into the plasma to a final concentration of 50-100 µg/mL. Immediately take a T=0 time point and freeze it at -80°C. Incubate the remaining mixture at 37°C.[5]

  • Sampling: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours) and immediately freeze them at -80°C to halt any further reaction.[5]

  • Sample Processing: Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the proteins.[5]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of free payload released over time.[5]

  • Data Interpretation: Plot the percentage of released payload against time to determine the stability of the bioconjugate in plasma.

Issue 3: Bioconjugate Aggregation

Possible Causes & Solutions

  • High Drug-to-Antibody Ratio (DAR): A high DAR, particularly with hydrophobic payloads, can lead to the formation of aggregates.[5]

    • Troubleshooting Tip: Optimize the conjugation reaction to achieve a lower, more controlled DAR (typically 2-4). This can be done by adjusting the stoichiometry of the linker to the antibody.

  • Hydrophobicity of the Linker-Payload: The combined hydrophobicity of the isonicotinate linker and the payload can contribute to aggregation.

    • Troubleshooting Tip: Incorporate hydrophilic spacers, such as PEG, into the linker design to improve the overall solubility of the bioconjugate.[14]

  • Improper Storage Conditions: Incorrect buffer composition or storage temperature can promote aggregation.

    • Troubleshooting Tip: Screen different buffer formulations (e.g., varying pH and excipients) to find the optimal conditions for long-term storage. Store the purified bioconjugate at the recommended temperature (typically 2-8°C or -80°C).

Data Presentation
Parameter Condition A Condition B Condition C
pH 7.07.58.0
Linker:Biomolecule Ratio 5:110:115:1
Average DAR 1.83.55.2
% Aggregation (by SEC) <1%2.5%8.9%
% Free Payload after 72h 0.5%1.2%1.5%

A summary of hypothetical data to guide optimization.

Visualization of Key Workflows
General Bioconjugation Workflow

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Antibody) Reaction Conjugation Reaction (Controlled pH, Temp.) Biomolecule->Reaction Linker Isonicotinate Linker-Payload Linker->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Bioconjugate Purified Bioconjugate Purification->Bioconjugate Analysis Characterization (DAR, Stability, Aggregation) Bioconjugate->Analysis Final_Product Final Product for In Vitro/In Vivo Studies Analysis->Final_Product

Caption: A generalized workflow for creating and validating bioconjugates.

Troubleshooting Logic for Low Conjugation Efficiency

Low_Yield_Troubleshooting Start Low Conjugation Efficiency Observed Check_pH Verify Reaction pH Start->Check_pH Check_Linker Assess Linker Integrity Check_pH->Check_Linker Correct Adjust_pH Adjust Buffer pH (7.5-8.5 for amines) Check_pH->Adjust_pH Incorrect Consider_Sterics Evaluate Steric Hindrance Check_Linker->Consider_Sterics Intact Fresh_Linker Use Freshly Prepared Linker Solution Check_Linker->Fresh_Linker Degraded Longer_Spacer Use Linker with Longer Spacer (e.g., PEG) Consider_Sterics->Longer_Spacer Likely Success Improved Efficiency Adjust_pH->Success Fresh_Linker->Success Longer_Spacer->Success

Sources

Technical Support Center: Ensuring the Integrity of Acid Chloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Guide: Acid Chloride Analysis >

Part 1: Frequently Asked Questions (FAQs) on Acid Chloride Stability

This section covers fundamental questions about the nature of acid chlorides and their inherent instability.

Q1: Why are my acid chloride samples so prone to degradation?

A1: The high reactivity of acid chlorides stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This creates a highly electrophilic carbonyl carbon, making it an excellent target for nucleophiles.[1] The most common nucleophile, and the primary cause of degradation in a laboratory setting, is water.[2][3][4]

The reaction, known as hydrolysis, proceeds rapidly via a nucleophilic acyl substitution mechanism.[2][5] Water attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the corresponding carboxylic acid and hydrochloric acid (HCl).[2][5] This process can be accelerated by heat and the presence of bases.[4]

Diagram: The Hydrolysis Pathway of Acid Chlorides

The following diagram illustrates the fundamental degradation pathway for acid chlorides upon exposure to water.

Hydrolysis AC Acid Chloride (R-COCl) Intermediate Tetrahedral Intermediate AC->Intermediate H2O Water (H₂O) H2O->Intermediate Nucleophilic Attack Products Carboxylic Acid (R-COOH) + HCl Intermediate->Products Elimination of Cl⁻ & Deprotonation

Caption: Mechanism of acid chloride hydrolysis.

Q2: What are the best general practices for storing and handling acid chlorides to minimize degradation?

A2: Proper storage and handling are the first line of defense against degradation.

  • Storage: Always store acid chlorides in their original, tightly sealed containers, preferably with a polytetrafluoroethylene (PTFE)-lined cap.[6] Store them in a dedicated, well-ventilated corrosives cabinet away from incompatible materials, especially bases, alcohols, and oxidizers.[7][8] The storage area should be cool and dry. For long-term storage, placing the sealed bottle inside a desiccator or a larger container with a desiccant can provide an extra layer of protection against ambient moisture.

  • Handling: Whenever possible, handle acid chlorides under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[9] If a glovebox is unavailable, work quickly in a well-ventilated fume hood.[10] Use only dry glassware and syringes. Taking a smaller working quantity from a larger stock bottle for frequent use can preserve the integrity of the main supply.[6] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, acid-resistant gloves, and a lab coat.[10][11]

Part 2: Troubleshooting Guides for Specific Analytical Techniques

This section provides targeted advice for overcoming degradation-related issues in common analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: My ¹H NMR spectrum of a freshly prepared acid chloride sample shows a broad singlet around 10-12 ppm that grows over time, and my product signals are decreasing. What is happening?

A3: This is a classic sign of hydrolysis. The broad singlet in the 10-12 ppm region is characteristic of a carboxylic acid proton. Its appearance indicates that your acid chloride is reacting with trace water in the NMR solvent to form the corresponding carboxylic acid.

Root Cause Analysis: The primary culprit is residual moisture in the deuterated solvent or on the surface of the NMR tube. Standard deuterated solvents often contain enough water to react with highly sensitive compounds.

Troubleshooting Protocol: Preparing an Anhydrous NMR Sample

  • Glassware Preparation: Thoroughly dry your NMR tube in an oven at >100 °C for several hours and cool it in a desiccator just before use.

  • Solvent Selection: Use a high-purity, anhydrous deuterated solvent. Solvents packaged in sealed ampoules are preferable to those in septum-capped bottles, which can accumulate moisture over time with repeated punctures.[9] If using a bottle, use a dry syringe to withdraw the solvent.

  • Sample Preparation: If possible, prepare the sample in a glovebox under an inert atmosphere.[9]

    • Add your solid acid chloride or a concentrated solution in an anhydrous solvent to the oven-dried NMR tube.

    • Using a dry syringe, add the required amount of anhydrous deuterated solvent.

    • Cap the tube immediately with a tight-fitting cap (screw caps are recommended).[9]

    • Gently mix until dissolved.

  • Prompt Analysis: Analyze the sample as soon as possible after preparation. The longer the sample sits, even when sealed, the higher the chance of degradation.

Diagram: Workflow for Anhydrous NMR Sample Preparation

Caption: Protocol for preparing moisture-sensitive NMR samples.

Chromatography (GC & HPLC)

Q4: I am trying to analyze my acid chloride by Gas Chromatography (GC-MS), but I'm seeing poor peak shapes (tailing), low response, and a peak for the corresponding carboxylic acid. What's wrong?

A4: These symptoms strongly suggest on-column degradation or reaction within the GC inlet. Acid chlorides can react with active sites (e.g., free silanol groups) in the inlet liner and column, or they can hydrolyze with trace moisture in the carrier gas.[12][13] Thermally labile acid chlorides may also decompose at high injector temperatures.

Troubleshooting & Solutions:

  • Inlet Maintenance: Ensure your GC inlet is clean. Use a fresh, deactivated (silanized) inlet liner to minimize active sites.[13][14]

  • Column Choice: Use a high-quality, inert GC column. A column with low bleed and robust deactivation is crucial.

  • Carrier Gas: Use high-purity carrier gas with moisture and oxygen traps installed and regularly regenerated/replaced.

  • Temperature Optimization: Use the lowest possible injector and oven temperatures that still allow for good chromatography to minimize thermal decomposition.

  • Consider Derivatization: For robust and reproducible results, the most reliable approach is often to convert the acid chloride into a more stable derivative before analysis.[15] Reacting the acid chloride with an anhydrous alcohol (like methanol) to form the corresponding methyl ester is a common and effective strategy.[16] The resulting ester is far more stable and chromatographs well.

Table 1: Comparison of Direct vs. Derivatization GC Analysis

ParameterDirect GC Analysis of Acid ChlorideGC Analysis after Ester Derivatization
Analyte Stability Low; prone to hydrolysis and thermal degradation.High; esters are much more stable.
Peak Shape Often poor (tailing) due to interaction with active sites.[12]Typically sharp and symmetrical.
Reproducibility Can be low due to variable degradation.High and reliable.
Method Robustness Low; highly sensitive to system inertness and moisture.High; less sensitive to minor system variations.
Recommendation Not recommended for quantitative analysis.Strongly Recommended for accuracy and precision.

Q5: Is it possible to analyze acid chlorides using High-Performance Liquid Chromatography (HPLC)? I tried reversed-phase and my sample disappeared.

A5: Direct analysis of acid chlorides by HPLC is extremely challenging and generally not recommended, especially using reversed-phase (RP) methods.[17]

Root Cause Analysis: Reversed-phase HPLC mobile phases are aqueous-organic mixtures (e.g., water/acetonitrile, water/methanol). The water in the mobile phase will rapidly hydrolyze the acid chloride, often before it even reaches the detector.[17]

Recommended Approach: Derivatization for RP-HPLC The industry-standard solution is pre-column derivatization.[18][19] By converting the acid chloride into a stable, UV-active derivative, you can confidently use robust reversed-phase HPLC methods for separation and quantification.

Protocol: Derivatization with 2-Nitrophenylhydrazine for HPLC-UV Analysis This method converts the highly reactive acid chloride into a stable hydrazide that absorbs strongly in the visible region, minimizing interference from the drug substance matrix.[19]

  • Reagent Preparation: Prepare a solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Sample Preparation: Dissolve a known amount of your sample containing the acid chloride in anhydrous acetonitrile.

  • Derivatization Reaction: Mix the sample solution with the derivatization reagent solution. Allow the reaction to proceed at room temperature for approximately 30 minutes. The reaction converts the acid chloride (R-COCl) to a stable 2-nitrophenylhydrazide derivative.[19]

  • HPLC Analysis: Inject the resulting solution onto a standard C18 reversed-phase column. Use a mobile phase such as acetonitrile/water gradient and set the UV detector to monitor at approximately 395 nm.[19]

  • Quantification: Create a calibration curve using a certified standard of the acid chloride that has been subjected to the same derivatization procedure.

This derivatization strategy effectively solves the instability problem and often enhances sensitivity, allowing for trace-level analysis.[19][20]

References

  • HPLC analysis of reactive acid chlorides as methyl esters via... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Archer, B. L., & Hudson, R. F. (1950). The Mechanism of the Hydrolysis of Acid Chlorides. Part II. The Effect of Temperature and Solvent Composition. Journal of the Chemical Society, 3259-3269. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]

  • Corden, M. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved January 12, 2026, from [Link]

  • Unknown. (2010, November 25). Chem 263 Notes. University of Calgary. [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 10-16. [Link]

  • Journal of Chemical Education. (n.d.). Preparation of nmr samples of air and moisture sensitive compounds. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2015, September 3). How can we take the NMR of a moisture sensitive compound? Retrieved January 12, 2026, from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved January 12, 2026, from [Link]

  • Chromatography Forum. (2003, October 11). Acid Chlorides by HPLC. Retrieved January 12, 2026, from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved January 12, 2026, from [Link]

  • Wang, J., et al. (2023). Nondestructive Measurement of the Water Content in Building Materials by Single-Sided NMR-MOUSE. Sustainability, 15(14), 11096. [Link]

  • ResearchGate. (n.d.). Stability Analysis of Acid Chloride a. Retrieved January 12, 2026, from [Link]

  • sathee jee. (n.d.). Chemistry Acid Chloride. Retrieved January 12, 2026, from [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved January 12, 2026, from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved January 12, 2026, from [Link]

  • Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Retrieved January 12, 2026, from [Link]

  • LCGC International. (2019, October 1). Stopping GC and GC–MS Problems Before They Start. Retrieved January 12, 2026, from [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved January 12, 2026, from [Link]

  • Langmuir. (2004). Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED). ACS Publications, 20(19), 8279-8287. [Link]

  • Frontiers. (2021, February 4). A Mobile NMR Sensor and Relaxometric Method to Non-destructively Monitor Water and Dry Matter Content in Plants. Retrieved January 12, 2026, from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 10). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved January 12, 2026, from [Link]

Sources

Strategies for scaling up the synthesis of 2-(Methoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Methoxycarbonyl)isonicotinic Acid

Welcome to the technical support resource for the synthesis of this compound (CAS 24195-10-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this valuable bifunctional intermediate. This molecule is a key building block in medicinal chemistry, particularly for developing nicotinic acid derivatives and other heterocyclic compounds.[1][2] This center provides field-proven insights, troubleshooting guides, and detailed protocols to ensure reproducible, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are two main routes, each with distinct advantages and challenges:

  • Selective Monohydrolysis of Dimethyl Pyridine-2,4-dicarboxylate: This is the most direct and widely used lab-scale method. It involves the careful hydrolysis of the ester at the 4-position using one equivalent of a base (e.g., NaOH, KOH). The selectivity is driven by the steric hindrance around the 2-position ester, which is adjacent to the pyridine nitrogen, making the 4-position ester more accessible to nucleophilic attack.

  • Oxidation of a Precursor: This strategy involves starting with a less functionalized pyridine and oxidizing a side chain. For example, starting with 2-methyl-4-vinylpyridine or 2,4-lutidine (2,4-dimethylpyridine) and selectively oxidizing the group at the 4-position. These methods often require harsh oxidants like potassium permanganate (KMnO₄) or nitric acid and can be difficult to control, sometimes leading to over-oxidation or low yields.[3][4][5] This route is often more suitable for industrial-scale production where continuous processes can be implemented.[6]

Q2: For a gram-to-kilogram scale lab synthesis, which route is recommended?

The selective monohydrolysis of dimethyl pyridine-2,4-dicarboxylate is highly recommended for lab-scale synthesis. The starting material is commercially available[7][8], and the reaction is typically a one-step process that can be performed with standard laboratory equipment. It offers high predictability and control over the product's purity, avoiding the harsh conditions and complex byproduct profiles of oxidation routes.

Q3: What are the critical safety precautions for the selective hydrolysis route?

  • Handling of Base: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exothermic Reaction: The neutralization of the reaction mixture with strong acid is exothermic. The acid should be added slowly and with cooling (e.g., in an ice bath) to maintain control over the temperature.

  • Solvent Handling: Work in a well-ventilated fume hood, especially when using organic solvents like chloroform or methanol for extraction and recrystallization.

Troubleshooting Guide: Selective Monohydrolysis

This section addresses the most common issues encountered during the selective hydrolysis of dimethyl pyridine-2,4-dicarboxylate.

Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and solving common problems in this synthesis.

G Start Start Synthesis Reaction Run Hydrolysis: - 1.0 eq Base (NaOH) - 0°C to RT Start->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Workup Acidic Workup (pH ~3.5) Monitor->Workup Analysis Analyze Crude Product (NMR / LC-MS) Workup->Analysis HighSM High Starting Material? Analysis->HighSM Purity Issue HighDiacid High Di-acid Impurity? Analysis->HighDiacid Purity Issue LowYield Low Isolated Yield? Analysis->LowYield Yield Issue Success Pure Product Analysis->Success Good Result FixSM Troubleshoot: 1. Check base stoichiometry & purity. 2. Ensure base is fully dissolved. 3. Increase reaction time. HighSM->FixSM Yes FixDiacid Troubleshoot: 1. Use exactly 1.0 eq base. 2. Add base slowly at 0°C. 3. Do not overheat or prolong reaction. HighDiacid->FixDiacid Yes FixYield Troubleshoot: 1. Adjust pH carefully to isoelectric point. 2. Ensure complete precipitation. 3. Check recrystallization solvent volume. LowYield->FixYield Yes FixSM->Reaction FixDiacid->Reaction FixYield->Workup

Caption: Troubleshooting workflow for the selective hydrolysis synthesis.

Q&A Troubleshooting

Problem Area 1: Low Conversion & Yield

  • Q: My reaction has stalled, and I have a lot of unreacted dimethyl pyridine-2,4-dicarboxylate in my crude product. What went wrong? A: This is a common issue and typically points to three main causes:

    • Incorrect Stoichiometry: The reaction is highly sensitive to the amount of base. You must use exactly 1.0 equivalent of high-purity NaOH or KOH. An insufficient amount will naturally lead to incomplete conversion. Accurately weigh your reagents and use a freshly prepared aqueous base solution.

    • Poor Solubility/Mixing: If the base is not fully dissolved or the reaction mixture is not stirred efficiently, a localized lack of reagent can prevent the reaction from going to completion. Ensure vigorous stirring throughout the addition and reaction period.

    • Insufficient Reaction Time: While the reaction is often complete within a few hours to overnight at room temperature, lower temperatures will slow it down. Monitor the reaction's progress by TLC or LC-MS and only proceed to workup once the starting material has been consumed.[9]

  • Q: The reaction seems complete by TLC, but my isolated yield after workup and recrystallization is very low. Where did my product go? A: Product loss often occurs during the workup and purification steps:

    • Incorrect pH for Precipitation: this compound is amphoteric. It will be soluble in highly acidic (pH < 2) and basic (pH > 6) solutions. The product precipitates at its isoelectric point, which is typically around pH 3-4. You must adjust the pH carefully and slowly with an acid like HCl.[3][10] Check the pH with a calibrated meter or narrow-range pH paper.

    • Incomplete Precipitation: After reaching the correct pH, the product may need time or cooling to crystallize fully. Stirring the suspension in an ice bath for 30-60 minutes can significantly improve the isolated yield.

    • Recrystallization Losses: Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. A procedure using 3 mL of methanol per 1.0 g of crude product has been reported to be effective.[9]

Problem Area 2: Purity Issues & Side Products

  • Q: My final product is contaminated with a significant amount of pyridine-2,4-dicarboxylic acid (the di-acid). How can I prevent its formation? A: The formation of the di-acid is a result of over-hydrolysis of both ester groups. This is a critical parameter to control for a successful synthesis.

    • Strict Stoichiometric Control: The most crucial factor is using no more than 1.0 equivalent of base . Any excess base will begin to hydrolyze the second, less reactive ester group.

    • Temperature Control: The initial addition of the base should be performed at a low temperature (0-5 °C) to dissipate the heat of reaction and slow down the rate of the second hydrolysis.[9] Allowing the reaction to proceed at room temperature is acceptable, but avoid any heating, which will promote the formation of the di-acid.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this provides more opportunity for the undesired second hydrolysis to occur.

  • Q: I see an unknown spot on my TLC plate. What could it be? A: Besides the starting material and the di-acid, a potential side product is 4-(carboxy)picolinic acid, the other possible mono-hydrolysis product. However, due to the electronic and steric effects of the pyridine nitrogen, hydrolysis at the 4-position is strongly favored. If you suspect this impurity, its presence can be confirmed with LC-MS, as it has the same mass as the desired product. Its formation is unlikely under controlled conditions but could indicate an issue with the reaction setup or starting material purity.

Data & Protocols

Table 1: Comparison of Selective Hydrolysis Conditions
Starting MaterialBase (eq.)SolventTemperatureTimeYieldReference
Pyridine-3,4-dicarboxylate dimethyl esterNaOH (1.0)Water0 °C to RTOvernight34%WO2019/142020[9]
Dihydropyridine-3,5-dicarboxylate dimethyl esterNaOH (~0.8)Methanol/WaterReflux5 hours66%EP0202625B1[11]

*Note: These examples are for structurally similar compounds but illustrate the core principle of using controlled base stoichiometry for selective mono-hydrolysis.

Detailed Experimental Protocol: Selective Monohydrolysis

This protocol is adapted from analogous procedures and represents a robust method for lab-scale synthesis.[9]

Materials:

  • Dimethyl pyridine-2,4-dicarboxylate (1.0 eq.)

  • Sodium Hydroxide (NaOH) (1.0 eq.)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform or Dichloromethane (for extraction)

  • Methanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend dimethyl pyridine-2,4-dicarboxylate (e.g., 10.0 g, 51.2 mmol) in deionized water (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.05 g, 51.2 mmol, 1.0 eq.) in deionized water (30 mL). Slowly add the NaOH solution dropwise to the cooled, stirring suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously overnight (approx. 16 hours). The mixture should become a clear, homogeneous solution as the reaction progresses.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution with chloroform (2 x 50 mL) to remove any unreacted diester starting material. The product will remain in the aqueous layer as its sodium salt.

  • Workup - Acidification & Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution to pH ~3.5. A white precipitate of this compound will form.

  • Isolation: Stir the cold suspension for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) and then a small amount of cold methanol.

  • Purification: Air-dry the crude solid. For further purification, recrystallize the product from a minimal amount of hot methanol (e.g., ~3 mL of methanol per gram of crude product). Cool to room temperature and then in an ice bath to maximize crystal formation. Filter the pure crystals, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

References

  • MySkinRecipes. this compound.[Link]

  • Oparina, L. A., et al. (1950). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Journal of the American Chemical Society.
  • Wikipedia. Picolinic acid.[Link]

  • ResearchGate. Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).[Link]

  • Google Patents.US8575350B2 - Process for producing pyridine carboxylic acids.
  • MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.[Link]

  • Google Patents.EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Google Patents.
  • Google Patents.US2748137A - Process for preparing isonicotinic acid.
  • PubChem. Dimethyl pyridine-2,4-dicarboxylate.[Link]

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Technical Support Center: Refinement of Crystallization Methods for Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of isonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing crystallization processes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and refine your methods.

Foundational Principles: The Crystallization Landscape of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are pyridine-based carboxylic acids crucial in pharmaceutical development. Their ability to form hydrogen bonds, coupled with the aromatic pyridine ring, dictates their solubility and crystal packing behavior.[1] Understanding these fundamentals is the first step toward mastering their crystallization.

The amphoteric nature of these molecules—possessing both a basic pyridine nitrogen and an acidic carboxylic acid group—means that pH is a critical parameter influencing solubility.[2][3] In acidic conditions, the pyridine nitrogen is protonated, while in basic conditions, the carboxylic acid is deprotonated, both states generally increasing aqueous solubility.[1] This pH-dependent behavior is a powerful tool for crystallization control.[4][5]

Common Crystallization Methods

The choice of crystallization method depends on the solute's solubility profile and the desired final crystal attributes.[6]

  • Cooling Crystallization : Ideal for compounds with a steep solubility curve (high solubility at high temperatures, low at low temperatures). Controlled cooling rates are essential to manage supersaturation and prevent rapid precipitation of fine particles.[][8]

  • Anti-Solvent Crystallization : Used when a compound is soluble in one solvent but insoluble in another miscible solvent (the anti-solvent). The controlled addition of an anti-solvent reduces the solubility of the solute, inducing crystallization.[9][10] This method is powerful but sensitive to mixing conditions, which can create localized high supersaturation, leading to oiling out or amorphous precipitation.[11][12]

  • Evaporative Crystallization : Suitable for moderately soluble compounds where concentration can be slowly increased by evaporating the solvent.[]

  • Melt Crystallization : A solvent-free method where the compound is melted and then cooled in a controlled manner.[] This is often used for compounds with limited solvent solubility.[13]

Solubility Profile of Isonicotinic Acid

Understanding solubility is crucial for solvent selection and method development. The following table summarizes the solubility of isonicotinic acid in various common solvents.

SolventSolubility ( g/100 mL) at Room TemperatureKey Characteristics & Causality
Water Moderately soluble (~3.1 g/100 mL)[1]The molecule's ability to form hydrogen bonds with water via both the carboxylic acid group and the pyridine nitrogen contributes to its solubility. Solubility is highly pH-dependent.[1]
Ethanol Good solubilityEthanol acts as both a hydrogen bond donor and acceptor, effectively solvating the isonicotinic acid molecule. Solubility generally increases with temperature.[14][15]
Methanol Good solubilitySimilar to ethanol, methanol is a polar protic solvent that readily dissolves isonicotinic acid derivatives.[14][15]
Benzene Insoluble[2]As a non-polar solvent, benzene cannot effectively solvate the polar functional groups of isonicotinic acid, leading to very low solubility.
Ether Insoluble[2]Ether is a largely non-polar solvent with limited ability to engage in the hydrogen bonding required to dissolve isonicotinic acid.

Note: Solubility data for specific derivatives will vary and should be determined experimentally.

Troubleshooting Guide: From Problem to Solution

This section directly addresses common issues encountered during the crystallization of isonicotinic acid derivatives in a question-and-answer format.

Problem Cluster 1: Failure to Crystallize & Oiling Out

Q: My solution became cloudy and then separated into a dense, viscous oil instead of forming crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before it has time to organize into a crystal lattice.[11][16] This is common in anti-solvent crystallization where localized high supersaturation occurs at the point of addition.[10]

Causality & Solution Pathway:

  • Reduce Supersaturation Generation Rate :

    • For Cooling Crystallization : Decrease the cooling rate. A slower temperature drop prevents the solution from becoming excessively supersaturated too quickly, allowing more time for nucleation and growth.[]

    • For Anti-Solvent Crystallization : Slow down the addition rate of the anti-solvent. Additionally, add the anti-solvent subsurface with good agitation to improve mixing and avoid localized concentration gradients.[10][12]

  • Increase Solubilization Temperature :

    • Heating the initial solution to a higher temperature (ensuring the compound is stable) before commencing cooling or anti-solvent addition can sometimes prevent oiling out by moving the process into a more favorable region of the phase diagram.

  • Change the Solvent System :

    • The choice of solvent can significantly influence oiling out tendencies. A solvent that has slightly lower dissolving power may reduce the initial supersaturation level. Experiment with different solvent/anti-solvent pairs.

  • Introduce Seed Crystals :

    • Seeding the solution within the metastable zone (a region of moderate supersaturation where spontaneous nucleation is unlikely but crystal growth can occur) provides a template for crystallization.[17][18] This bypasses the high energy barrier of primary nucleation and directs the solute to crystallize on the seeds rather than forming an oil.[19]

Problem Cluster 2: Poor Crystal Quality (Needles, Fines, Agglomerates)

Q: I'm consistently obtaining very fine needles that are difficult to filter and handle. How can I grow larger, more equant (cube-like) crystals?

A: Needle-like morphology is often a result of rapid crystal growth along one crystallographic axis, frequently driven by high supersaturation.[12] These crystals can cause significant downstream processing issues, including poor filtration and flowability.[20]

Causality & Solution Pathway:

  • Lower the Supersaturation Level : This is the most critical factor. Slower cooling, slower anti-solvent addition, or using a slightly more solubilizing solvent system will reduce the driving force for rapid growth.[21]

  • Optimize Agitation : Mixing affects both mass transfer and secondary nucleation. Very high shear can cause crystal breakage, leading to an excess of fine particles. Experiment with different impeller designs and agitation speeds to find a balance that promotes growth without causing attrition.

  • Solvent Selection : The solvent can influence crystal habit by selectively adsorbing to different crystal faces, thereby inhibiting growth on those faces and promoting a more equant shape.[12] Try crystallizing from different solvents (e.g., switching from an alcohol to an aqueous system if solubility permits).

  • Use Seeding : Seeding at a low supersaturation level encourages the existing crystals to grow larger rather than promoting the formation of many new, small crystals (secondary nucleation).[][18]

Q: My final product consists of heavily agglomerated crystals. What causes this and how can I prevent it?

A: Agglomeration, or the clumping of individual crystals, often occurs when crystallization happens too rapidly, leading to a high density of small crystals that stick together.[20] This can impair flow properties and lead to inconsistent dissolution rates.[20]

Causality & Solution Pathway:

  • Control Nucleation : The goal is to have a controlled number of nuclei that can grow without excessive crowding. A slow cooling or anti-solvent addition rate is key.

  • Adjust Slurry Density : If the concentration of solids is too high, the likelihood of crystals colliding and sticking together increases. Consider using a more dilute starting solution.

  • Optimize Agitation : While high shear can break crystals, insufficient agitation can allow crystals to settle and fuse. A gentle, uniform suspension of crystals is ideal.

  • Temperature Cycling (Ostwald Ripening) : In some cases, gently cycling the temperature of the slurry up and down by a few degrees can promote the dissolution of smaller particles and the growth of larger ones, reducing overall agglomeration.

Problem Cluster 3: Polymorphism & Amorphous Material

Q: My isolated solid is amorphous according to Powder X-ray Diffraction (PXRD). How do I induce crystallinity?

A: An amorphous solid lacks long-range molecular order.[22] It often forms when precipitation is so rapid that molecules are "frozen" in a disordered state. Amorphous material can have different solubility and stability compared to crystalline forms, which is often undesirable.[6]

Causality & Solution Pathway:

  • Slow Down the Process : This is the universal rule. Drastically reduce the cooling rate or anti-solvent addition rate.

  • Increase Residence Time : Allow the solution to stir for an extended period (aging) after the crystallization event. This can provide the thermodynamic incentive and time for the amorphous solid to rearrange into a more stable crystalline form.

  • Slurry Conversion : Re-slurry the amorphous solid in a solvent where it has partial solubility. Over time, the amorphous material will dissolve and re-precipitate as the more stable crystalline form.

Q: I have identified an undesired polymorph. How can I target the stable or desired metastable form?

A: Polymorphism is the ability of a compound to exist in multiple crystal structures.[23] Different polymorphs can have vastly different physical properties, including solubility and stability, making polymorph control a critical aspect of drug development.[6] Isonicotinic acid and its derivatives are known to exhibit polymorphism.[24][25][26]

Causality & Solution Pathway:

  • Understand the Thermodynamic Relationship : Use techniques like Differential Scanning Calorimetry (DSC) to determine which polymorph is the most stable.[27] The stable form is generally less soluble.

  • Solvent Choice : The "solvent rule" (Ostwald's Rule of Stages) suggests that less stable (metastable) polymorphs often crystallize first. The choice of solvent can dictate which form appears. Screening various solvents is essential.[12]

  • Seeding with the Desired Form : This is the most direct way to control polymorphism. By introducing seed crystals of the desired polymorph, you provide a template for that specific form to grow, bypassing the nucleation of other forms.[17][23]

  • Control Temperature and Supersaturation : Different polymorphs may be favored at different temperatures or supersaturation levels. A systematic study of these parameters is often required to build a process that reliably produces the desired form.[21]

Process Control & Optimization: Frequently Asked Questions

Q: How do I select the optimal solvent system for my isonicotinic acid derivative?

A: An ideal solvent system should exhibit moderate solubility for your compound and a significant change in solubility with temperature (for cooling crystallization) or upon addition of an anti-solvent. Start by screening a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, heptane). The goal is to find a solvent that dissolves the compound when hot but gives a high yield upon cooling. For anti-solvent crystallization, you need a miscible solvent/anti-solvent pair where the compound is highly soluble in the solvent and poorly soluble in the anti-solvent.[9]

Q: What is the definitive role of pH in the crystallization of these compounds?

A: For isonicotinic acid derivatives, pH is a powerful control lever. Because they are amphoteric, their solubility is lowest at their isoelectric point (pI) and increases at both lower and higher pH values.[1][5] You can exploit this by dissolving the compound at a high or low pH and then adjusting the pH towards the pI to induce crystallization. This "pH swing" method can provide excellent control over supersaturation.[3][28]

Q: When and how should I use seeding to improve my crystallization process?

A: Seeding should be used whenever you need to improve the reproducibility of your process, control the crystal form (polymorph), or influence the final particle size distribution.[17][18] The key is to add the seeds at the right time. Add them when the solution is in the "metastable zone"—supersaturated enough for crystals to grow, but not so supersaturated that spontaneous (primary) nucleation occurs.[18] The amount of seed material is also critical; typically, 0.1-2% by weight is a good starting point.

Q: What are the key considerations for scaling up my crystallization process?

A: Scaling up is challenging because heat and mass transfer do not scale linearly.[12] What works in a 100 mL flask may fail in a 100 L reactor. The key considerations are:

  • Mixing : The mixing efficiency and shear rates will be different. You must ensure the reactor is designed to provide adequate suspension without causing excessive crystal breakage.

  • Heat Transfer : A larger vessel has a smaller surface-area-to-volume ratio, meaning it cools down much more slowly. The cooling profile must be actively controlled to match the one developed at the lab scale.

  • Anti-Solvent Addition : The point of addition and the local mixing at that point become critical. Poor mixing can lead to massive localized supersaturation, causing oiling out or the formation of fines.[12]

Key Experimental Protocols

Protocol 1: General Seeded Cooling Crystallization
  • Dissolution : In a jacketed reactor, dissolve the isonicotinic acid derivative in the chosen solvent at a temperature where it is fully soluble (e.g., 70°C).

  • Cooling to Seeding Temperature : Cool the solution to a predetermined seeding temperature within the metastable zone (e.g., 55°C). This temperature must be determined experimentally.

  • Seeding : Add a prepared seed slurry (typically 0.1-2% w/w of the solute) of the desired polymorph.

  • Aging : Hold the slurry at the seeding temperature for a period (e.g., 30-60 minutes) to allow the seeds to properly integrate and begin growing.

  • Controlled Cooling : Cool the slurry to the final isolation temperature (e.g., 5°C) at a slow, controlled rate (e.g., 0.2-0.5°C/minute).[]

  • Isolation : Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: General Anti-Solvent Crystallization
  • Dissolution : Dissolve the isonicotinic acid derivative in a suitable solvent to create a concentrated solution.

  • Temperature Control : Bring the solution to the desired crystallization temperature.

  • Anti-Solvent Addition : Add the anti-solvent at a slow, controlled rate with efficient agitation.[10] The addition can be programmed to be very slow initially and then faster as more crystal surface area becomes available.

  • Aging : After the full volume of anti-solvent has been added, allow the slurry to stir for at least one hour to ensure complete crystallization and allow for any potential phase transitions to occur.

  • Isolation : Filter the crystals, wash with a mixture of the solvent and anti-solvent (in the final ratio), and dry under vacuum.

Visualization of Workflows and Logic

Diagram 1: Troubleshooting Crystallization Failures

This decision tree provides a logical workflow for addressing common crystallization problems.

G start Start: Unsuccessful Crystallization oiling_out Problem: Oiling Out / Amorphous Solid start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals bad_morphology Problem: Poor Morphology (Needles, Fines) start->bad_morphology wrong_polymorph Problem: Wrong Polymorph start->wrong_polymorph sol_oiling1 Action: Reduce Cooling / Addition Rate oiling_out->sol_oiling1 sol_oiling2 Action: Increase Temperature / Add More Solvent oiling_out->sol_oiling2 sol_oiling3 Action: Introduce Seed Crystals oiling_out->sol_oiling3 sol_nocrys1 Action: Concentrate Solution (Evaporate Solvent) no_crystals->sol_nocrys1 sol_nocrys2 Action: Add Anti-Solvent no_crystals->sol_nocrys2 sol_nocrys3 Action: Scratch Flask / Add Seed Crystal no_crystals->sol_nocrys3 sol_morph1 Action: Lower Supersaturation (Slower Process) bad_morphology->sol_morph1 sol_morph2 Action: Change Solvent System bad_morphology->sol_morph2 sol_morph3 Action: Optimize Agitation bad_morphology->sol_morph3 sol_poly1 Action: Seed with Desired Polymorph wrong_polymorph->sol_poly1 sol_poly2 Action: Screen Different Solvents wrong_polymorph->sol_poly2 sol_poly3 Action: Adjust Temperature / Supersaturation wrong_polymorph->sol_poly3 outcome Result: Refined Crystallization Process sol_oiling1->outcome sol_oiling2->outcome sol_oiling3->outcome sol_nocrys1->outcome sol_nocrys2->outcome sol_nocrys3->outcome sol_morph1->outcome sol_morph2->outcome sol_morph3->outcome sol_poly1->outcome sol_poly2->outcome sol_poly3->outcome

A decision tree for troubleshooting common crystallization issues.

Diagram 2: Seeded Cooling Crystallization Workflow

This diagram illustrates the key stages of a robust, seeded cooling crystallization process.

G cluster_0 Process Stages cluster_1 Critical Parameters A 1. Dissolution Dissolve API in solvent at T_diss B 2. Controlled Cooling Cool to T_seed A->B Solution is saturated C 3. Seeding Add seed slurry (0.1-2% w/w) B->C Enter Metastable Zone D 4. Seed Aging Hold at T_seed for 30-60 min C->D Initiate controlled growth E 5. Growth Phase Cool slowly to T_final D->E Promote uniform growth F 6. Isolation Filter, wash, and dry E->F Complete crystallization P1 Solvent Selection & Concentration P1->A P2 Cooling Rate (°C/min) P2->B P2->E P3 Seed Quality & Loading P3->C P4 Agitation Rate P4->D

Workflow for a typical seeded cooling crystallization process.

Analytical Characterization Techniques

Properly characterizing the resulting crystals is as important as the crystallization process itself. The following techniques are essential for evaluating the success of your refinement efforts.[27][29][30]

TechniqueAbbreviationPurpose & Information Gained
Powder X-Ray Diffraction PXRDThe definitive tool for identifying the crystal form (polymorph) and determining if the material is crystalline or amorphous.
Differential Scanning Calorimetry DSCMeasures thermal events like melting point and phase transitions. It is used to identify polymorphs and assess their relative thermodynamic stability.[27]
Thermogravimetric Analysis TGAMeasures changes in weight as a function of temperature. Used to identify the presence of solvates or hydrates by detecting solvent loss upon heating.
Optical Microscopy / Hot Stage -Allows for visual inspection of crystal habit (shape), size, and for observing thermal events like melting or phase transitions in real-time.[27]
Scanning Electron Microscopy SEMProvides high-resolution images of the crystal surface, offering detailed information on morphology and agglomeration.[27]
Fourier-Transform Infrared Spectroscopy FTIRCan distinguish between different polymorphs, which often show subtle differences in their vibrational spectra due to different hydrogen bonding environments.[30]

References

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  • Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates | Request PDF.
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  • How does the solvent or pH affect the formation of weak bonds in crystal packing?.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Methoxycarbonyl)isonicotinic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 2-(methoxycarbonyl)isonicotinic acid, a substituted pyridine derivative of interest in drug development and coordination chemistry.

This document moves beyond a mere listing of spectral data. It is designed to be a practical resource for researchers, offering a comparative analysis with its parent compounds, isonicotinic acid and methyl isonicotinate. By understanding the NMR spectra of these precursors, we can predict and interpret the more complex spectrum of the target molecule. This guide emphasizes the "why" behind the observed chemical shifts and coupling patterns, grounding the analysis in the fundamental principles of NMR spectroscopy as applied to heterocyclic aromatic systems.

The Power of NMR in Characterizing Substituted Pyridines

The pyridine ring, a nitrogen-containing heterocycle, exhibits a unique electronic environment that is reflected in its NMR spectrum. The electronegative nitrogen atom deshields the adjacent α-protons (at C2 and C6) and carbons, causing them to resonate at a lower field (higher ppm) compared to the β (C3, C5) and γ (C4) positions.[1][2] The introduction of substituents further perturbs this electronic landscape. Electron-withdrawing groups, such as carboxylic acids and esters, are expected to further deshield the ring protons and carbons, leading to additional downfield shifts.[3]

Comparative ¹H and ¹³C NMR Data

To build a robust understanding of the NMR spectrum of this compound, we will first examine the experimentally determined spectral data for isonicotinic acid and methyl isonicotinate. This comparative approach will allow us to dissect the influence of each substituent on the pyridine ring.

Isonicotinic Acid: The Carboxylic Acid Precursor

Isonicotinic acid, or pyridine-4-carboxylic acid, provides the foundational pyridine-4-carboxylate scaffold.

Table 1: ¹H and ¹³C NMR Data for Isonicotinic Acid

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H2, H68.79 (d)[4]152.27[5]
H3, H57.83 (d)[4]124.32[5]
C4-143.35[5]
COOH14.0 (br s)[4]170.03[5]
Solvent: DMSO-d₆[4][5]

The protons at the 2 and 6 positions (α to the nitrogen) are the most downfield, appearing as a doublet around 8.79 ppm.[4] The protons at the 3 and 5 positions (β to the nitrogen) are found further upfield at approximately 7.83 ppm, also as a doublet.[4] The acidic proton of the carboxyl group is typically broad and significantly downfield. In the ¹³C spectrum, the carbons α to the nitrogen (C2, C6) are the most deshielded of the ring carbons.[5]

Methyl Isonicotinate: The Ester Analogue

Methyl isonicotinate allows us to observe the effect of the methoxycarbonyl group at the 4-position.

Table 2: ¹H and ¹³C NMR Data for Methyl Isonicotinate

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H2, H68.78 (d)[6]~150
H3, H57.84 (d)[6]~123
C4-~138
COOCH₃3.96 (s)[6]~165
OCH₃3.96 (s)[6]~53
Solvent: CDCl₃. Note: Precise publicly available ¹³C data for all carbons was limited; values are approximate based on typical ranges for similar structures.[6][7]

The ¹H NMR spectrum of methyl isonicotinate is very similar to that of isonicotinic acid for the aromatic protons, indicating that the electronic effect of the ester group on the ring is comparable to that of the carboxylic acid in this position.[6] The key difference is the appearance of a sharp singlet for the methyl ester protons around 3.96 ppm.[6]

Predicted ¹H and ¹³C NMR Characterization of this compound

With the foundational data from our comparator molecules, we can now predict the NMR spectrum of this compound. The introduction of a second electron-withdrawing group at the 2-position will break the symmetry of the pyridine ring, resulting in a more complex spectrum with distinct signals for each of the three remaining ring protons and six unique ring carbons.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling (J, Hz) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
H3~8.2 - 8.4d, J ≈ 8 Hz~125 - 128Deshielded by the adjacent C4-COOH and influenced by the C2-COOCH₃.
H5~8.0 - 8.2dd, J ≈ 8, 2 Hz~122 - 125Influenced by the adjacent C4-COOH and meta-coupled to H3.
H6~8.9 - 9.1d, J ≈ 2 Hz~151 - 154Strongly deshielded by the adjacent nitrogen and meta-coupled to H5.
C2--~148 - 151Quaternary carbon, deshielded by nitrogen and the attached ester group.
C3~125 - 128-~125 - 128Protonated carbon, influenced by adjacent electron-withdrawing groups.
C4--~145 - 148Quaternary carbon, attached to a carboxylic acid group.
C5~122 - 125-~122 - 125Protonated carbon, influenced by the adjacent C4-COOH.
C6~151 - 154-~151 - 154Protonated carbon, strongly deshielded by the adjacent nitrogen.
COOCH₃--~163 - 166Ester carbonyl carbon.
COOH~13 - 15br s~168 - 171Carboxylic acid carbonyl carbon.
OCH₃~4.0 - 4.2s~53 - 55Methyl ester protons.
Analysis of Predicted ¹H NMR Spectrum:
  • H6: Expected to be the most downfield proton due to its position α to the ring nitrogen. It will likely appear as a doublet with a small meta-coupling to H5.

  • H3: Also significantly downfield due to the influence of the two adjacent electron-withdrawing groups. It should appear as a doublet with a larger ortho-coupling to a neighboring proton (if one were present), but in this case, it will likely be a doublet due to coupling with H5, though this is a 4-bond coupling and may be small. A more prominent coupling will be with H5.

  • H5: Expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets due to coupling with both H3 and H6.

  • OCH₃: A singlet for the methyl ester protons.

  • COOH: A broad singlet, the chemical shift of which can be highly dependent on concentration and solvent.

Analysis of Predicted ¹³C NMR Spectrum:
  • C2 and C6: Expected to be the most downfield ring carbons due to their proximity to the nitrogen atom. C2 will be a quaternary carbon.

  • C4: A quaternary carbon, its chemical shift influenced by the attached carboxylic acid.

  • C3 and C5: Protonated carbons, with C3 likely being slightly more downfield than C5 due to the proximity of two electron-withdrawing groups.

  • Carbonyls: Two distinct signals for the ester and carboxylic acid carbonyl carbons are expected, with the carboxylic acid carbonyl typically being further downfield.

Experimental Protocol for NMR Characterization

To empirically validate the predicted NMR data for this compound, a systematic experimental approach is required.

Sample Preparation
  • Weigh approximately 10-20 mg of the synthesized and purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9][10]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following sequence of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

experimental_workflow cluster_acquisition 1. Data Acquisition cluster_analysis 2. Data Analysis & Structure Elucidation H1 ¹H NMR C13 ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC Assign_H Assign ¹H Signals COSY->Assign_H HMBC 2D HMBC HSQC->HMBC Correlate Correlate ¹H-¹³C HSQC->Correlate HMBC->Assign_H HMBC->Correlate Assign_C Assign ¹³C Signals Assign_H->Assign_C Assign_C->Correlate Validate Validate Structure Correlate->Validate

Caption: Experimental and analytical workflow for NMR characterization.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the chemical shifts, multiplicities, and integration of the protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying which protons are adjacent to each other in the molecule.[11][12] For this compound, COSY will confirm the coupling between H5 and H6, and potentially a weaker correlation between H3 and H5.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[1][13] This is essential for the unambiguous assignment of the protonated carbons (C3, C5, and C6).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[1][13] HMBC is invaluable for assigning quaternary carbons and for piecing together the molecular framework. For instance, correlations from the methyl protons of the ester to the ester carbonyl carbon and to C2 would be expected.

Conclusion

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A Comparative Guide to the Mass Spectrometry Analysis of 2-(Methoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of mass spectrometry-based methodologies for the characterization of 2-(Methoxycarbonyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ionization techniques, mass analyzer performance, and fragmentation analysis, supported by detailed experimental protocols. Our objective is to furnish you with the expertise to develop and validate robust analytical methods for this and structurally related polar, acidic small molecules.

Introduction: The Analytical Challenge of a Polar Heterocycle

This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is a pyridine derivative featuring both a carboxylic acid and a methyl ester functional group.[1][2] This molecular architecture presents a unique analytical challenge. Its polarity, stemming from the pyridine nitrogen and the two oxygen-containing functional groups, necessitates chromatographic techniques that ensure adequate retention and separation from other polar analytes. Furthermore, the presence of both acidic and basic moieties requires careful consideration of ionization conditions to achieve optimal sensitivity in mass spectrometry. This guide will navigate these challenges, offering a comparative look at the most effective analytical strategies.

Section 1: Ionization Strategies - A Tale of Two Polarities

For a polar molecule like this compound, Electrospray Ionization (ESI) is the preeminent ionization technique. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, thereby preserving the molecular ion and reducing in-source fragmentation.[3] This is crucial for accurate molecular weight determination. The key to successful ESI analysis lies in the selection of the appropriate ionization polarity, which is dictated by the analyte's pKa and the mobile phase composition.

Positive vs. Negative Ion Mode: A Comparative Overview
  • Positive Ion Mode (ESI+): In this mode, the analyte is typically protonated to form a positively charged ion, [M+H]⁺. For this compound, the pyridine nitrogen is the most likely site of protonation due to its basicity.[4] This mode is generally effective for compounds containing basic functional groups.

  • Negative Ion Mode (ESI-): In negative ion mode, the analyte is deprotonated to form a negatively charged ion, [M-H]⁻. The carboxylic acid group of this compound is readily deprotonated, making ESI- a highly viable option.

Recommendation: For this compound, both positive and negative ion modes should be evaluated during method development. However, due to the acidity of the carboxylic acid, negative ion mode is often more sensitive and specific for this class of compounds.

Section 2: The Chromatographic Heart of the Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC)

The high polarity of this compound makes it poorly retained on traditional reversed-phase (RP) C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior chromatographic technique for retaining and separating such polar compounds.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, typically acetonitrile. A thin layer of water is adsorbed onto the stationary phase, and analyte retention is achieved through partitioning between this aqueous layer and the organic mobile phase.

HILIC Method Development: Key Parameters

Successful HILIC separations are dependent on the careful optimization of several parameters:

  • Stationary Phase: Amide- and zwitterionic-bonded phases are excellent choices for the analysis of polar acidic compounds.

  • Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer. The choice of buffer is critical for peak shape and ionization efficiency. Ammonium formate or ammonium acetate are volatile buffers and are highly compatible with mass spectrometry.

  • pH: The pH of the aqueous portion of the mobile phase will influence the ionization state of the analyte and, consequently, its retention and ESI response. For this compound in negative ion mode, a slightly basic pH can enhance deprotonation.

Section 3: A Comparative Look at Mass Analyzers

The choice of mass analyzer will dictate the resolution, mass accuracy, and quantitative capabilities of your analysis. Here, we compare three common types of mass analyzers for the analysis of this compound.

Mass AnalyzerPrinciple of OperationStrengths for this compound AnalysisWeaknesses
Triple Quadrupole (QqQ) Ions are selected in the first quadrupole (Q1), fragmented in the second (q2, collision cell), and the resulting fragment ions are analyzed in the third (Q3).Excellent for targeted quantification (Selected Reaction Monitoring - SRM), high sensitivity, and robustness.Lower resolution and mass accuracy compared to TOF and Orbitrap; not ideal for unknown identification.
Time-of-Flight (TOF) Ions are accelerated by an electric field and their mass-to-charge ratio is determined by the time it takes them to travel to the detector.High resolution and excellent mass accuracy, enabling confident elemental composition determination. Well-suited for screening and identification of unknown compounds.Generally lower sensitivity for quantification compared to a QqQ in SRM mode.
Orbitrap Ions are trapped in an electrostatic field and their orbital frequency is converted into a mass-to-charge ratio.Very high resolution and mass accuracy. Can perform both qualitative and quantitative analysis effectively.Slower scan speeds compared to TOF, which can be a limitation for very fast chromatography.

Recommendation:

  • For high-throughput, targeted quantification of this compound, a Triple Quadrupole mass spectrometer is the instrument of choice.

  • For structural elucidation, metabolite identification, and high-confidence qualitative analysis , a Q-TOF or Orbitrap is recommended due to their high resolution and mass accuracy.

Section 4: Unraveling the Structure: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods. In MS/MS, the precursor ion (e.g., the [M-H]⁻ of this compound) is isolated and then fragmented by collision-induced dissociation (CID).[3][7] The resulting fragment ions provide a structural fingerprint of the molecule.

Predicted Fragmentation of this compound

In negative ion mode ([M-H]⁻ at m/z 180.04):

  • Loss of a methyl radical (•CH₃): A primary fragmentation pathway is the loss of the methyl radical from the deprotonated carboxylate, leading to a fragment at m/z 165.02 .

  • Loss of carbon dioxide (CO₂): Decarboxylation of the precursor ion would result in a fragment at m/z 136.05 .

  • Loss of the methoxycarbonyl group (•COOCH₃): Cleavage of the bond between the pyridine ring and the methoxycarbonyl group could lead to a fragment at m/z 121.03 .

In positive ion mode ([M+H]⁺ at m/z 182.05):

Based on the fragmentation of methyl isonicotinate, we can anticipate the following fragmentation pathways for the protonated molecule:[11]

  • Loss of the methoxy group (•OCH₃): This would result in an acylium ion at m/z 151.04 .

  • Loss of the methoxycarbonyl group (•COOCH₃): This would lead to a protonated pyridine ring at m/z 123.04 .

  • Loss of carbon monoxide (CO) from the acylium ion: The fragment at m/z 151.04 could further lose CO to produce a fragment at m/z 123.04 .

The following diagram illustrates the predicted fragmentation pathway in negative ion mode:

parent [M-H]⁻ m/z 180.04 frag1 Loss of •CH₃ (m/z 165.02) parent->frag1 frag2 Loss of CO₂ (m/z 136.05) parent->frag2 frag3 Loss of •COOCH₃ (m/z 121.03) parent->frag3 cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Standard/Sample s2 Dilution in Acetonitrile s1->s2 lc UHPLC with Amide Column s2->lc esi Electrospray Ionization (ESI-) lc->esi analyzer Q-TOF or Orbitrap esi->analyzer msms MS/MS Analysis (CID) analyzer->msms da Quantification & Structural Elucidation msms->da

Caption: Experimental Workflow for HILIC-MS/MS Analysis.

Conclusion

The successful mass spectrometric analysis of this compound hinges on a well-considered analytical strategy. The use of Electrospray Ionization, particularly in negative ion mode, coupled with HILIC for chromatographic separation, provides a robust foundation for both qualitative and quantitative analysis. The choice of mass analyzer should be guided by the specific research question, with Triple Quadrupole instruments excelling at targeted quantification and high-resolution instruments like Q-TOF and Orbitrap providing invaluable data for structural elucidation. By understanding the principles of ionization, chromatography, and fragmentation, and by implementing the detailed protocols provided, researchers can confidently develop and validate methods for the analysis of this and other challenging polar small molecules.

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A Senior Application Scientist's Guide to Bifunctional Linkers: A Comparative Analysis of 2-(Methoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Precision of Bifunctional Linkers

In the molecular construction of advanced materials and pharmaceuticals, bifunctional linkers serve as the crucial struts and connectors that define the final architecture and functionality. These organic molecules possess at least two reactive groups, allowing them to bridge metal centers into highly ordered structures like Metal-Organic Frameworks (MOFs) or to connect different moieties in a complex pharmaceutical agent.[1] The choice of linker is paramount, as its geometry, flexibility, and chemical functionalities dictate the properties of the resulting superstructure, from pore size and stability in MOFs to the pharmacokinetic profile of a drug.[2]

This guide provides an in-depth comparison of 2-(Methoxycarbonyl)isonicotinic acid, an asymmetric pyridine-based linker, with other common bifunctional linkers used in materials science and drug development. We will explore how its unique structural and electronic features translate into tangible performance differences, supported by experimental data and protocols for researchers and drug development professionals.

Focus Molecule: this compound

This compound is a derivative of pyridine-2,4-dicarboxylic acid, featuring a carboxylic acid at the 4-position and a methyl ester at the 2-position.[3] This asymmetric arrangement of functional groups with differing reactivity makes it a highly versatile building block. The pyridine nitrogen and the carboxylate group are excellent coordination sites for forming stable complexes with metal ions, while the methyl ester group provides a handle for post-synthetic modification or subtly tunes the electronic environment of the framework.[3][4]

PropertyValue
IUPAC Name This compound
CAS Number 24195-10-6
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Melting Point 244-246 °C
Appearance Solid
Key Functional Groups 1x Carboxylic Acid, 1x Methyl Ester, 1x Pyridine Nitrogen

Table 1: Physicochemical Properties of this compound.[5][6]

Its primary applications include serving as a versatile intermediate in the synthesis of pharmaceuticals, particularly nicotinic acid derivatives targeting central nervous system disorders, and as a linker in the construction of coordination polymers and MOFs.[6]

Caption: Structure of this compound.

Comparative Analysis with Alternative Bifunctional Linkers

The performance of a linker is best understood in context. Below, we compare this compound with three classes of commonly used linkers: a classic symmetric dicarboxylate, its parent diacid, and a functionalized symmetric linker.

LinkerStructureKey Features & CoordinationResulting Framework Properties
2-(Methoxycarbonyl) isonicotinic acid Pyridine-based, asymmetricFeatures: Carboxylate, ester, N-donor. Asymmetry can lead to complex or lower-symmetry structures. Ester allows for post-synthetic modification.Properties: Moderate porosity, potential for tunable functionality, often forms 1D chains or complex 3D nets.[7]
Terephthalic acid (BDC) Benzene-based, symmetricFeatures: Two carboxylates, linear, rigid. A foundational linker in MOF chemistry.Properties: High thermal stability, high symmetry frameworks (e.g., MOF-5, UiO-66), high porosity.[8]
Pyridine-2,4-dicarboxylic acid Pyridine-based, asymmetricFeatures: Two carboxylates, N-donor. The parent diacid of our focus molecule.Properties: Can act as a tridentate linker, leading to high connectivity and potentially robust frameworks.
2-Aminoterephthalic acid (NH₂-BDC) Benzene-based, symmetricFeatures: Two carboxylates, one amino group. The amino group adds functionality.Properties: Similar topology to BDC-based MOFs but with enhanced properties like visible light absorption for photocatalysis or CO₂ affinity.[8][9]

Table 2: Comparative overview of selected bifunctional linkers.

Discussion of Comparative Performance
  • Symmetry and Topology: The most striking difference is between the asymmetric pyridine-based linkers and the symmetric terephthalates. Symmetric and rigid linkers like BDC are highly predictable, often leading to isoreticular series of MOFs (like UiO-66) where properties can be tuned by simply changing the metal node.[8] The asymmetry of this compound introduces more structural complexity. This can be an advantage when seeking novel topologies with unique properties but requires more intricate synthetic control.

  • Impact of the Methoxycarbonyl Group: Comparing this compound to its parent, pyridine-2,4-dicarboxylic acid, highlights the role of the ester. The parent diacid can act as a tridentate linker, potentially creating more rigid and stable frameworks. The methoxycarbonyl derivative, however, typically uses only the carboxylate and nitrogen for initial coordination. The ester's bulk can influence the packing of the framework, and its electronic properties can modulate the characteristics of the metal nodes.[2] Most importantly, it offers a latent reactive site; the ester can be hydrolyzed post-synthesis to reveal a second carboxylic acid, or it can be converted to an amide, allowing for the introduction of new functionalities.

  • Functionality and Performance: When compared to functionalized linkers like NH₂-BDC, the utility of this compound becomes a question of application. The amino group in NH₂-BDC directly enhances properties like basicity and light absorption, making it a "ready-to-use" functional linker for applications in catalysis and gas separation.[9] The methoxycarbonyl group is more of a "pro-functionality," offering a pathway to diverse modifications rather than an intrinsic function itself. This makes it a powerful tool for creating multivariate MOFs where multiple functionalities are desired within a single crystal.[10][11]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols provide a framework for synthesizing and characterizing MOFs using these linkers. The causality behind each step is explained to demonstrate expertise and trustworthiness.

Protocol 1: General Solvothermal Synthesis of a Zr-based MOF

This protocol is adapted for the synthesis of robust frameworks like the UiO-66 series, which can be constructed with various dicarboxylate linkers.[8][12]

Rationale: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the thermodynamically favored MOF product.[13] Zirconium is chosen for the metal node due to the exceptional thermal and chemical stability it imparts to the resulting framework.[14]

  • Reactant Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., 125 mg Zirconium(IV) chloride, ZrCl₄) and the bifunctional linker (1 equivalent, e.g., 120 mg of Terephthalic acid) in 10 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and the organic linker, facilitating a homogeneous reaction mixture.

  • Modulation (Optional but Recommended): Add a modulator, such as 20 equivalents of acetic acid or hydrochloric acid.

    • Causality: Modulators are crucial for controlling crystal growth. They are monofunctional ligands that compete with the bifunctional linker for coordination to the metal cluster. This competition slows down the nucleation process, leading to larger, more crystalline, and less defective MOF particles.[15]

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

    • Causality: The specific temperature and time are optimized to ensure the complete formation of the desired crystalline phase. Insufficient time or temperature may result in an amorphous product or unreacted starting materials.

  • Purification and Activation: After cooling to room temperature, collect the white crystalline powder by centrifugation or filtration. Wash the product sequentially with fresh DMF (3 times) and ethanol (3 times) to remove unreacted precursors trapped within the pores.

    • Causality: Thorough washing is critical for achieving the full porosity of the material.

  • Activation: Dry the washed product under vacuum at 150 °C for 12 hours. This step removes the solvent molecules from the pores, "activating" the MOF for subsequent applications like gas adsorption.

    • Causality: Activation is essential. Trapped solvent molecules block the pores and prevent access for guest molecules, rendering the material non-porous.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization s1 Dissolve Metal Salt & Linker in DMF s2 Add Modulator (e.g., Acetic Acid) s1->s2 s3 Seal & Heat (120°C, 24h) s2->s3 p1 Cool & Collect (Centrifuge/Filter) s3->p1 Crystallization p2 Wash with DMF & Ethanol p1->p2 p3 Activate (Vacuum & Heat) p2->p3 c1 PXRD p3->c1 Confirm Structure c2 TGA p3->c2 Test Stability c3 BET Analysis p3->c3 Measure Porosity

Caption: General workflow for MOF synthesis and characterization.

Protocol 2: Key Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF. The resulting diffraction pattern is a fingerprint of the material, which should match the simulated pattern from single-crystal X-ray data.[8]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For MOFs, TGA reveals the temperature at which solvent molecules are removed and the point at which the framework itself decomposes, providing a quantitative measure of its thermal stability.[16][17]

  • Brunauer-Emmett-Teller (BET) Analysis: This analysis involves measuring the adsorption and desorption of an inert gas (typically nitrogen at 77 K) on the surface of the activated MOF. The resulting isotherm is used to calculate the specific surface area, a critical parameter for applications in gas storage and catalysis.[8]

Data-Driven Insights: Quantifying Performance

The choice of linker directly impacts measurable performance metrics. The following table summarizes typical experimental data for MOFs synthesized with the linkers discussed.

MOF SeriesLinkerBET Surface Area (m²/g)Thermal Stability (TGA, N₂)Key Application Highlight
UiO-66 Terephthalic acid~1100 - 1500~500 °CHigh stability for catalysis.[8]
UiO-66-NH₂ 2-Aminoterephthalic acid~1200 - 1400~450 °CVisible-light photocatalysis.[8][9]
Zn-INA Isonicotinic acidVariable (e.g., ~20-50)~300-350 °CLuminescent sensing.[7]
MOF with MeOOC-INA *2-(Methoxycarbonyl) isonicotinic acidStructure DependentStructure DependentPlatform for post-synthetic modification.

*Table 3: Typical performance data for MOFs with different linkers. Data for MOFs from this compound (MeOOC-INA) is highly dependent on the specific structure formed and is presented here conceptually.

Linker_Property_Relationship cluster_linker Linker Properties cluster_mof Resulting MOF Characteristics Symmetry Symmetry (e.g., C2v vs D2h) Topology Framework Topology Symmetry->Topology predictability Functionality Functional Groups (-COOH, -NH₂, -COOR) Porosity Porosity & Surface Area Functionality->Porosity pore environment Function Intrinsic Functionality (e.g., Catalysis) Functionality->Function Rigidity Rigidity/ Flexibility Rigidity->Porosity Stability Thermal/Chemical Stability Rigidity->Stability Topology->Porosity

Sources

A Researcher's Guide to X-ray Diffraction Analysis of Metal-Organic Frameworks with Isonicotinate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of metal-organic frameworks (MOFs), understanding the precise three-dimensional arrangement of atoms is paramount. This guide provides an in-depth comparison of single-crystal and powder X-ray diffraction (XRD) techniques for the structural characterization of a particularly promising class of MOFs: those constructed with isonicotinate linkers. The insights and protocols presented herein are designed to equip you with the knowledge to make informed experimental choices and to confidently interpret your diffraction data.

The Significance of Isonicotinate Linkers in MOF Chemistry

Isonicotinic acid, a pyridine-based carboxylic acid, is a versatile building block in the design of MOFs. Its rigid structure and the presence of both a carboxylate group and a nitrogen atom on the pyridine ring allow for the formation of diverse and robust framework architectures. These MOFs have shown great potential in a variety of applications, including gas storage and separation, catalysis, and drug delivery, owing to their tunable pore sizes and functionalities. The precise characterization of their crystal structures through X-ray diffraction is a critical step in understanding and optimizing their performance.

A Tale of Two Techniques: Single-Crystal vs. Powder XRD

The choice between single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) is a pivotal decision in the characterization of any crystalline material, including isonicotinate MOFs. While both techniques rely on the fundamental principles of Bragg's law, they offer distinct advantages and are suited for different stages of research and material forms.

Single-Crystal X-ray Diffraction (SCXRD) is often considered the "gold standard" for structure determination.[1][2] It provides the most accurate and detailed information about the atomic arrangement within a crystal, including precise bond lengths, bond angles, and the determination of the absolute stereochemistry. However, the primary prerequisite for SCXRD is the availability of a high-quality single crystal of sufficient size (typically > 50 µm in all dimensions). Growing such crystals for MOFs can be a significant challenge.[1][2]

Powder X-ray Diffraction (PXRD) , on the other hand, is performed on a polycrystalline sample, which is often the form in which MOFs are initially synthesized.[1][2] This makes PXRD a more routine and accessible technique for initial phase identification, purity assessment, and unit cell determination. With the advent of advanced computational methods like Rietveld refinement, it is also possible to solve and refine crystal structures from high-quality powder diffraction data, although with generally lower precision than SCXRD.[3][4][5][6]

The logical flow for characterizing a new isonicotinate MOF often involves both techniques, as illustrated below.

Sources

A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 2-(Methoxycarbonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(Methoxycarbonyl)isonicotinic acid is a versatile heterocyclic building block used in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, altered pharmacological activity, or toxicological issues in the final drug product. Therefore, a robust, accurate, and validated analytical method for purity determination is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, offering a practical framework for researchers, scientists, and drug development professionals to establish a self-validating system for quality control. The methodologies discussed are grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[3][4][5]

Understanding the Analyte: Key Physicochemical Properties

This compound is a bifunctional molecule, possessing both a carboxylic acid and a methyl ester group on a pyridine ring. This structure presents a unique challenge for chromatographic separation. The molecule is polar and its ionization state is highly dependent on pH due to the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring. A successful HPLC method must carefully control these properties to achieve sharp, symmetrical peaks and effective separation from potential impurities.

Potential process-related impurities could include:

  • Pyridine-2,4-dicarboxylic acid: The unesterified starting material.

  • Isonicotinic acid: Resulting from the hydrolysis of the ester group.

  • Dimethyl pyridine-2,4-dicarboxylate: From over-esterification.

  • Positional isomers: Such as 4-(Methoxycarbonyl)picolinic acid.

  • Residual starting materials and reagents: From the synthesis, such as 2,4-lutidine.[6]

Methodological Comparison: Reverse-Phase vs. Mixed-Mode Chromatography

The selection of an appropriate HPLC method is critical and depends on the specific separation challenge.[7] We will compare two distinct approaches: a conventional C18 reverse-phase (RP-HPLC) method and a more advanced mixed-mode HPLC method.

Method A: Ion-Suppressed Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry due to its versatility and robustness.[7] For an acidic analyte like ours, the most common approach is "ion-suppression," where the mobile phase pH is lowered to protonate the carboxylic acid group. This makes the molecule less polar, increasing its retention on a nonpolar stationary phase like C18.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which interacts with the nonpolar regions of the analyte.

  • Mobile Phase: An acidic mobile phase (e.g., pH 2.5-3.0 using formic acid or phosphate buffer) is essential. At this pH, the carboxylic acid (pKa ~2-4) is largely in its neutral form (-COOH), maximizing hydrophobic retention.

  • Detector: UV detection is suitable as the pyridine ring contains a chromophore. A wavelength around 254 nm or 270 nm typically provides good sensitivity.

Method B: Mixed-Mode HPLC

Mixed-mode chromatography offers a powerful alternative by utilizing a stationary phase with both hydrophobic (e.g., C18) and ion-exchange functionalities (e.g., anion or cation exchange).[8][9] This dual retention mechanism can provide unique selectivity that is often unattainable with RP-HPLC alone, especially for separating compounds with similar hydrophobicity but different charge states, like our target analyte and its acidic impurities.

Causality Behind Experimental Choices:

  • Column: A mixed-mode column (e.g., combining reverse-phase and weak anion-exchange properties) is selected.

  • Mobile Phase: The mobile phase composition (pH, buffer concentration, organic modifier) can be tuned to manipulate both hydrophobic and ionic interactions simultaneously. This allows for fine-tuning of selectivity to separate closely related impurities. For instance, at a pH between the pKa of the two carboxylic acids in the starting material (pyridine-2,4-dicarboxylic acid) and the single carboxylic acid in the product, their charge states will differ, allowing for powerful separation via the anion-exchange mechanism.

  • Detector: UV detection remains the detector of choice.

Data Presentation: Comparative Performance of HPLC Methods

The following table summarizes the hypothetical performance characteristics of the two methods, based on a validation study for the purity assessment of a synthesized batch of this compound.

ParameterMethod A: Ion-Suppressed RP-HPLCMethod B: Mixed-Mode HPLCJustification
Retention Time (Main Peak) 6.5 min8.2 minMixed-mode often provides stronger retention for polar, ionizable compounds.
Resolution (Analyte vs. Pyridine-2,4-dicarboxylic acid) 1.8> 4.0The dual retention mechanism of mixed-mode offers superior selectivity for separating compounds with different charge states.
Resolution (Analyte vs. Isonicotinic acid) 2.1> 3.5Mixed-mode excels at separating compounds with subtle differences in polarity and charge.
Analysis Time 15 min20 minThe enhanced retention of the mixed-mode method may lead to a slightly longer overall run time.
Linearity (r²) 0.99950.9998Both methods demonstrate excellent linearity as per ICH guidelines.[10]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods show high accuracy, well within typical acceptance criteria.[3]
Precision (%RSD) < 1.0%< 0.8%The sharper peaks often obtained with mixed-mode can lead to slightly better precision.
Limit of Quantitation (LOQ) 0.05%0.02%Enhanced selectivity and peak shape in mixed-mode can improve sensitivity.

Experimental Workflow & Validation

The development and validation of an HPLC method is a systematic process designed to prove that the method is suitable for its intended purpose.[11]

HPLC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis dev_start Analyte & Impurity Characterization col_select Column & Detector Selection (e.g., C18, UV @ 270nm) dev_start->col_select mob_opt Mobile Phase Optimization (pH, Organic Ratio, Buffer) col_select->mob_opt dev_end Optimized Method Achieved mob_opt->dev_end val_protocol Write Validation Protocol dev_end->val_protocol Proceed to Validation specificity Specificity (Peak Purity, Resolution) val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness val_report Validation Report robustness->val_report sop Implement SOP val_report->sop Implement for Routine Use sample_prep Sample Preparation (Weighing, Dilution) sop->sample_prep sst System Suitability Test (SST) sample_prep->sst analysis Sample Analysis sst->analysis report Purity Calculation & Reporting analysis->report

Caption: Workflow for HPLC method development, validation, and implementation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the compared HPLC methods.

Protocol 1: Method A - Ion-Suppressed RP-HPLC
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      10.0 70
      12.0 70
      12.1 10

      | 15.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of synthesized this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Follow the validation workflow outlined in the diagram above, adhering to ICH Q2(R1) guidelines.[5] This includes assessing specificity (by spiking with known impurities), linearity (typically over a range of LOQ to 150% of the target concentration), accuracy (via spike recovery at three levels), and precision (repeatability and intermediate precision).[3][10]

Protocol 2: Method B - Mixed-Mode HPLC
  • Instrumentation:

    • Same as Method A.

    • Mixed-mode column with reverse-phase and weak anion-exchange characteristics (e.g., Primesep B, 4.6 x 150 mm, 5 µm).[8]

  • Reagents and Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium Formate buffer in Water, pH adjusted to 4.5.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 15
      15.0 60
      17.0 60
      17.1 15

      | 20.0 | 15 |

  • Sample Preparation:

    • Same as Method A.

  • Validation Procedure:

    • Same as Method A.

Conclusion and Recommendation

Both the ion-suppressed reverse-phase and mixed-mode HPLC methods can be successfully developed and validated for the purity assessment of this compound.

  • Method A (RP-HPLC) is a reliable, straightforward, and widely available technique that is suitable for routine quality control if all known impurities can be adequately resolved. Its primary advantage is its simplicity and familiarity.

  • Method B (Mixed-Mode HPLC) , while potentially requiring more complex method development, offers superior selectivity and resolving power. This is particularly advantageous during process development when unknown impurities may be present or for separating structurally similar species like dicarboxylic acids from monocarboxylic acids. The enhanced resolution and sensitivity make it the recommended method for in-depth characterization, impurity profiling, and for establishing a reference-grade purity value.

Ultimately, the choice of method should be guided by the specific requirements of the analysis. For release testing in a well-understood process, a validated RP-HPLC method may suffice. For development and investigational purposes, the investment in a mixed-mode method can provide a higher degree of confidence in the analytical results.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • MySkinRecipes. This compound. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Google Patents.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Comparative study of catalytic activity in Zr-containing MOFs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Catalytic Landscape of Zirconium-Containing MOFs

A Comparative Study for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to move beyond a simple recitation of facts. We will delve into the mechanistic underpinnings and structural nuances that dictate the catalytic prowess of zirconium-containing Metal-Organic Frameworks (Zr-MOFs). The objective is to provide a robust, evidence-based comparison to inform catalyst selection and design for a variety of chemical transformations. We will explore the causality behind experimental outcomes, grounding our discussion in authoritative literature and providing actionable protocols for replication and further innovation.

Introduction: The Rise of Zr-MOFs in Catalysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic nodes (secondary building units, or SBUs) and organic linkers.[1] Among the vast library of MOFs, those based on zirconium, such as the UiO-66 family, MOF-808, and NU-1000, have garnered significant attention. This is primarily due to their exceptional thermal and chemical stability, a consequence of the strong coordination bonds between the hard Lewis acidic Zr(IV) cations and carboxylate linkers.[2][3] This stability allows them to function as robust heterogeneous catalysts under conditions that would degrade many other porous materials.[2] The catalytic activity of Zr-MOFs stems from several key features: the Lewis acidic character of the zirconium clusters, the potential for introducing Brønsted acidity, and the ability to functionalize the organic linkers, creating a tunable and versatile catalytic platform.[4][5]

The Architectural Foundation of Catalysis: A Structural Overview of Key Zr-MOFs

The catalytic function of a Zr-MOF is inextricably linked to its structure. The arrangement of the Zr₆-based SBUs and the connectivity provided by the organic linkers define the material's porosity, topology, and the accessibility of its active sites.

The most common SBU is a hexanuclear zirconium cluster, [Zr₆O₄(OH)₄]¹²⁺, which is then connected by multitopic carboxylate linkers. The nature of this linker dictates the resulting framework topology and properties.

  • UiO-66 (University of Oslo-66): Utilizes a linear dicarboxylate linker, terephthalic acid (benzene-1,4-dicarboxylic acid or BDC), resulting in a face-centered cubic (fcu) topology with 12-coordination of the SBU.[1] It possesses both tetrahedral and octahedral cages, but its relatively small pore windows (~6 Å) can limit its application for bulky substrates.[2]

  • MOF-808: Employs a tricarboxylate linker, benzene-1,3,5-tricarboxylic acid (BTC), leading to a 6-connected SBU and a framework with the spn topology.[6] Crucially, in its ideal structure, the Zr₆ cluster is coordinated by only six linkers, leaving six terminal formate/hydroxide groups. Upon activation, these can be removed to generate a high density of accessible Lewis acid sites.[7] Its larger pore aperture compared to UiO-66 makes it more suitable for reactions involving larger molecules.

  • NU-1000: Constructed from tetratopic carboxylate linkers, this MOF exhibits large mesoporous channels (~30 Å) and is renowned for its high surface area and stability.[8][9] Its structure allows for the accommodation of very large molecules and the post-synthetic installation of catalytic species, making it an excellent catalyst support.[10][11]

cluster_SBU Zr₆-based Secondary Building Unit (SBU) cluster_Linkers Organic Linkers cluster_MOFs Resulting MOF Architectures SBU [Zr₆O₄(OH)₄]¹²⁺ The Core Inorganic Node BDC BDC (Ditopic) SBU->BDC 12-connected BTC BTC (Tritopic) SBU->BTC 6-connected Tetra Tetratopic Linker SBU->Tetra 8-connected UiO66 UiO-66 fcu topology Microporous (~6 Å window) BDC->UiO66 MOF808 MOF-808 spn topology Higher accessible sites BTC->MOF808 NU1000 NU-1000 Mesoporous (~30 Å channels) Ideal for bulky substrates Tetra->NU1000

Caption: Structural relationship between the Zr₆-SBU, linker topology, and common Zr-MOFs.

The Role of Defects: From Imperfection to Enhanced Activity

Initially viewed as undesirable flaws, structural defects are now recognized as a powerful tool for tuning the catalytic properties of Zr-MOFs, particularly UiO-66.[12] A "perfect," fully coordinated UiO-66 crystal has limited catalytic activity because the Zr sites are coordinatively saturated.[12] Defects, most commonly in the form of missing linkers or missing clusters, create coordinatively unsaturated Zr⁴⁺ sites (cus) that can act as potent Lewis acid catalysts.[13][14]

The density of these defects can be intentionally controlled during synthesis by using "modulators"—monocarboxylic acids like formic acid, acetic acid, or trifluoroacetic acid—that compete with the linker for coordination to the SBU.[15][16] The concentration and pKa of the modulator can systematically tune the defect density.[12]

It is crucial to understand that these defect-generated Lewis acid sites can also induce Brønsted acidity.[17] When the MOF is hydrated, water molecules coordinate strongly to the unsaturated Zr⁴⁺ sites. The strong polarization of these water molecules makes them acidic, capable of catalyzing reactions like esterification.[17][18] The catalytic behavior can thus be shifted from primarily Lewis acidic (in a dehydrated state) to Brønsted acidic (in a hydrated state) by simple thermal treatment.[18]

cluster_perfect Ideal UiO-66 Structure cluster_defective Defective UiO-66 Structure cluster_sites Generated Catalytic Sites P_SBU1 Zr₆-SBU P_Linker BDC Linker P_SBU1->P_Linker P_SBU2 Zr₆-SBU P_Linker->P_SBU2 P_Note Fully Coordinated Low Activity D_SBU1 Zr₆-SBU D_Note Missing Linker D_SBU1->D_Note Lewis Coordinatively Unsaturated Zr⁴⁺ (Lewis Acid Site) D_SBU1->Lewis D_SBU2 Zr₆-SBU D_Note->D_SBU2 Bronsted Zr⁴⁺-OH₂ (Brønsted Acid Site) Lewis->Bronsted Hydration Bronsted->Lewis Dehydration

Caption: Defect engineering in UiO-66 creates active Lewis and Brønsted acid sites.

Comparative Catalytic Performance: Case Studies

The choice of a Zr-MOF catalyst depends heavily on the specific chemical transformation. Here, we compare the performance of different Zr-MOFs in two representative acid-catalyzed reactions.

Case Study 1: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction of carbonyl compounds to alcohols is a classic Lewis acid-catalyzed reaction. The performance of UiO-66 and MOF-808 has been directly compared for this transformation.

Table 1: Comparative Performance in MPV Reduction of Cyclohexanones

CatalystSubstrateReductantTemp (°C)Time (h)Conversion (%)Diastereoselectivity (cis:trans)Source
MOF-808 3-MethylcyclohexanoneⁱPrOH80249869:31[19]
UiO-66 3-MethylcyclohexanoneⁱPrOH80243-[19]
UiO-66 3-MethylcyclohexanoneⁱPrOH120249869:31[19]
MOF-808 4-tert-ButylcyclohexanoneⁱPrOH820.5>9992:8[7]
UiO-66 4-tert-ButylcyclohexanoneⁱPrOH825~20-[7]

Analysis: MOF-808 consistently demonstrates superior catalytic activity compared to UiO-66 in the MPV reduction at lower temperatures.[7][19] This enhanced performance is attributed to the higher intrinsic concentration of accessible Lewis acidic Zr⁴⁺ sites in MOF-808's structure upon removal of terminal formate/hydroxide groups.[7] In contrast, the active sites in UiO-66 are primarily located at defect sites, which are less abundant in standard preparations.[7] Furthermore, the wider pore structure of MOF-808 facilitates better diffusion of substrates and products, which is particularly advantageous for bulkier substrates.[7]

Case Study 2: Acetalization of Benzaldehyde

Acetalization is another vital acid-catalyzed reaction used for protecting carbonyl groups. The accessibility of active sites plays a dominant role in this transformation.

Table 2: Comparative Performance in Acetalization of Benzaldehyde with Methanol

CatalystTemp (°C)TimeConversion (%)TOF (h⁻¹)Source
UiO-66 Room Temp4h91-[2]
UiO-67 Room Temp4h86-[2]
MOF-808(Zr)-F ¹3090s>993451[20]
MOF-808-Ce ²Room Temp10 min>80-[6]

¹Solvent-free synthesis method leading to high defect density. ²Cerium-substituted version of MOF-808.

Analysis: While standard UiO-66 shows good activity, highly defective versions of MOF-808 exhibit exceptional performance. A solvent-free synthesis method for MOF-808(Zr)-F generated a high density of Zr-OH/OH₂ sites, resulting in a turnover frequency (TOF) of 3451 h⁻¹, among the highest reported for this reaction.[20] This highlights that while topology is important (UiO-66 outperforms the larger-pore UiO-67, suggesting an optimal pore environment), defect engineering and the density of active sites are paramount for achieving ultra-high activity.[2][20]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of research, detailed methodologies are essential. Here we provide standardized, step-by-step protocols for the synthesis of a representative Zr-MOF and a general procedure for testing its catalytic activity.

Protocol 1: Modulated Synthesis of Defective UiO-66

This protocol is adapted from established literature procedures for creating a UiO-66 material with a controlled number of defects using a modulator.[16][21][22]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Modulator: Formic acid (FA) or Hydrobromic acid (HBr)[22]

  • Methanol, Chloroform

Procedure:

  • Solution Preparation: In a glass vial, dissolve ZrCl₄ (e.g., 1.5 mmol) and H₂BDC (e.g., 1.5 mmol) in anhydrous DMF (e.g., 50 mL).

  • Modulator Addition: Add a specific volume of the modulator to the solution. For instance, a high concentration of formic acid (e.g., 100 equivalents relative to Zr) can be used to induce a high defect density.[16]

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at 120-140°C for 24-72 hours.[21][23]

  • Isolation: After cooling to room temperature, a white precipitate will have formed. Decant the supernatant.

  • Washing: Wash the solid product by centrifuging and re-dispersing in fresh DMF (3 times) and then in methanol or chloroform (3 times) to remove unreacted precursors and solvent.[21][23]

  • Activation: Dry the final white powder under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove residual solvent from the pores and expose the active sites.

Protocol 2: General Procedure for Catalytic Performance Evaluation (e.g., Liquid-Phase Acetalization)

Materials:

  • Activated Zr-MOF catalyst

  • Substrate (e.g., Benzaldehyde)

  • Reagent (e.g., Methanol, serving as both reagent and solvent)

  • Internal standard for chromatography (e.g., Dodecane)

  • Reaction vessel (e.g., sealed vial with magnetic stirrer)

Procedure:

  • Catalyst Activation: Ensure the MOF catalyst has been properly activated (as in Protocol 1, Step 6) to remove pore-filling solvent and water.

  • Reaction Setup: To a reaction vial, add the activated MOF catalyst (e.g., 50 mg), benzaldehyde (e.g., 1 mmol), methanol (e.g., 5 mL), and the internal standard.

  • Reaction: Seal the vial and place it in a heating block set to the desired temperature (e.g., 30°C). Stir the mixture vigorously.

  • Monitoring: At specific time intervals, withdraw small aliquots from the reaction mixture using a syringe with a filter to remove the solid catalyst.

  • Analysis: Dilute the aliquot with a suitable solvent and analyze by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and product relative to the internal standard.

  • Calculation: Calculate the conversion of the substrate and the yield of the product at each time point. The Turnover Frequency (TOF) can be calculated from the initial reaction rate as (moles of product) / [(moles of active sites) * (time)].

cluster_synthesis Part A: MOF Synthesis & Activation cluster_catalysis Part B: Catalytic Testing S1 1. Dissolve Precursors (ZrCl₄, H₂BDC in DMF) S2 2. Add Modulator (e.g., Formic Acid) S1->S2 S3 3. Solvothermal Reaction (120°C, 24h) S2->S3 S4 4. Isolate & Wash (DMF, Methanol) S3->S4 S5 5. Activate Catalyst (Vacuum, 150°C) S4->S5 C1 1. Set up Reaction (Catalyst, Substrate, Reagent) S5->C1 Activated Catalyst C2 2. Run Reaction (Temp, Time, Stirring) C1->C2 C3 3. Sample Aliquots (Filter Catalyst) C2->C3 C4 4. Analyze (GC / GC-MS) C3->C4 C5 5. Calculate Performance (Conversion, Yield, TOF) C4->C5

Caption: Experimental workflow from Zr-MOF synthesis to catalytic performance evaluation.

Conclusion and Future Outlook

Zirconium-based MOFs represent a premier class of materials for heterogeneous catalysis, offering unparalleled stability and tunability. This guide demonstrates that while different Zr-MOF topologies (UiO-66, MOF-808, NU-1000) possess distinct intrinsic properties related to pore size and connectivity, the true key to unlocking exceptional catalytic activity often lies in defect engineering .

  • MOF-808 often presents a higher baseline activity for many Lewis acid-catalyzed reactions due to its more accessible metal sites.[7]

  • UiO-66 , through controlled modulator-based synthesis, can be engineered to have a high density of missing-linker defects, transforming it into a highly active catalyst.[13] The ability to switch between Lewis and Brønsted acidity by controlling hydration adds another layer of catalytic control.[17]

  • NU-1000 serves as an exceptional platform for reactions involving bulky molecules or for the immobilization of other catalytic species, leveraging its large mesopores.[8][10]

Future research will likely focus on creating more complex, multifunctional Zr-MOFs with precisely controlled defect nanoregions and synergistic active sites. The development of scalable and green synthesis routes, such as the solvent-free method for defective MOF-808, will be critical for translating these remarkable materials from the laboratory to industrial applications.[20] For professionals in drug development, the high stability and tunable active sites of Zr-MOFs offer exciting opportunities for developing robust and selective catalysts for the synthesis of complex pharmaceutical intermediates.

References

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  • Abebe, B., et al. (2022). UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. International Journal of Environmental Research and Public Health, 19(21), 14503. [Link]

  • Li, Z., et al. (2023). Boosting Catalytic Performance of MOF-808(Zr) by Direct Generation of Rich Defective Zr Nodes via a Solvent-Free Approach. Inorganic Chemistry, 62(10), 4239-4248. [Link]

  • Al-Shakban, M., et al. (2019). A modified synthetic protocol for UiO-66 and MOF-801. MethodsX, 6, 2235-2241. [Link]

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  • Wang, T. C., et al. (2018). Pushing the Limits on Metal-Organic Frameworks as a Catalyst Support: NU-1000 Supported Tungsten Catalysts for o-Xylene Isomerization and Disproportionation. Journal of the American Chemical Society, 140(27), 8564-8571. [Link]

  • Wang, Y., et al. (2021). Research progress of defect-engineered UiO-66(Zr) MOFs for photocatalytic hydrogen production. Frontiers in Energy, 15(3), 656-666. [Link]

  • Sari, Y. W., et al. (2014). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. IPTEK, Journal of Proceeding Series, 1, 42-46. [Link]

  • Dziedzic, R. M., et al. (2016). Density functional study of the reduction of Cu(II) to Cu(0) supported on MOF NU-1000. Physical Chemistry Chemical Physics, 18(31), 21499-21509. [Link]

  • Rojas, S., et al. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Catalysts, 12(10), 1118. [Link]

  • Arellano, Y., et al. (2024). Catalytic evaluation of MOF-808 with metallic centers of Zr(iv), Hf(iv) and Ce(iv) in the acetalization of benzaldehyde with methanol. Dalton Transactions. [Link]

  • Zhang, Y., et al. (2018). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Materials, 11(11), 2136. [Link]

  • Bůžek, D., et al. (2024). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Dalton Transactions. [Link]

  • Liu, Y., et al. (2018). Framework-Topology-Dependent Catalytic Activity of Zirconium-Based (Porphinato)zinc(II) MOFs. Journal of the American Chemical Society, 140(39), 12532-12539. [Link]

  • Wang, T. C., et al. (2018). Pushing the Limits on Metal–Organic Frameworks as a Catalyst Support: NU-1000 Supported Tungsten Catalysts for o-Xylene Isomerization and Disproportionation. Journal of the American Chemical Society, 140(27), 8564-8571. [Link]

  • Liu, X., et al. (2024). Zirconium-Based Metal–Organic Frameworks for Photocatalytic CO2 Reduction. Precision Chemistry. [Link]

  • Kennedy, R. D. (2017). Tuning Zr-MOF Lewis acidity for heterogeneous catalysis. Iowa State University Digital Repository. [Link]

  • Rimoldi, M., et al. (2017). Catalytic Zirconium/Hafnium-Based Metal–Organic Frameworks. ACS Catalysis, 7(2), 997-1015. [Link]

  • Abazari, R., et al. (2023). Design and Advanced Manufacturing of NU-1000 Metal–Organic Frameworks with Future Perspectives for Environmental and Renewable Energy Applications. Small, 19(45), 2306353. [Link]

  • Rimoldi, M., et al. (2017). Catalytic Zirconium/Hafnium-Based Metal–Organic Frameworks. ACS Catalysis, 7(2), 997-1015. [Link]

  • Li, Y., et al. (2023). UiO-66 (Zr) metal–organic framework for photocatalytic CO2 reduction: functional design strategies for sustainable carbon utilization. Journal of Materials Chemistry A, 11(13), 6775-6797. [Link]

  • Wang, S., et al. (2022). Enhanced Catalytic Performance on UiO-67(Zr) Prepared with the Aid of Vapor by Acid Treatment for Oxidative Desulfurization of Fuel Oil. Catalysts, 12(11), 1361. [Link]

  • Cirujano, F. G., & Llabrés i Xamena, F. X. (2020). Tuning the Catalytic Properties of UiO-66 Metal–Organic Frameworks: From Lewis to Defect-Induced Brønsted Acidity. The Journal of Physical Chemistry Letters, 11(12), 4879-4885. [Link]

  • Das, D., et al. (2023). A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications. Materials Advances, 4(23), 5779-5801. [Link]

  • Parkhomenko, K., et al. (2021). Bimetallic AgPd/UiO-66 Hybrid Catalysts for Propylene Glycol Oxidation into Lactic Acid. Catalysts, 11(11), 1368. [Link]

  • Karimi, M., et al. (2022). Confined-based catalyst investigation through the comparative functionalization and defunctionalization of Zr-MOF. RSC Advances, 12(27), 17359-17369. [Link]

  • Cirujano, F. G., & Llabrés i Xamena, F. X. (2020). Tuning the Catalytic Properties of UiO-66 Metal-Organic Frameworks: From Lewis to Defect-Induced Brønsted Acidity. The Journal of Physical Chemistry Letters, 11(12), 4879-4885. [Link]

  • Wuttke, S., et al. (2017). Synthesis, Characterization, and Catalytic Performance of Metal-Organic Frameworks (MOFs) and MOF-Templated Materials. University of Notre Dame. [Link]

  • Li, Z., et al. (2023). Comparison of catalytic performance over MOF-808(Zr) and MOF-808(Zr)-H. ResearchGate. [Link]

  • Devulapalli, V. S. D., et al. (2021). Tuning the Lewis acidity of metal–organic frameworks for enhanced catalysis. Dalton Transactions, 50(9), 3072-3079. [Link]

  • Vandichel, M., et al. (2012). Tuning the catalytic performance of metal-organic frameworks in fine chemistry by active site engineering. Catalysis Science & Technology, 2(5), 995-1004. [Link]

  • Panda, A., et al. (2022). Metal-organic frameworks with Lewis acidity: Synthesis, characterization, and catalytic applications. Coordination Chemistry Reviews, 452, 214299. [Link]

  • Zhang, T., et al. (2020). Metal–Organic Layers for Synergistic Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 1739-1744. [Link]

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  • Carrascón, V., et al. (2024). Synthesis, Characterization, and Catalytic Performance of a New Heterobimetallic Y/Tb Metal–Organic Framework with High Catalytic Activity. ACS Omega. [Link]

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A Senior Application Scientist's Guide to Differentiating Isonicotinic Acid and Nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical synthesis and quality control, the precise identification of structurally similar compounds is paramount. Isonicotinic acid and nicotinic acid hydrazide, while both derivatives of the pyridine core, possess distinct functional groups and substitution patterns that dictate their chemical behavior and analytical signatures. Isonicotinic acid, or pyridine-4-carboxylic acid, is a crucial precursor for the frontline antituberculosis drug isoniazid.[1] Nicotinic acid hydrazide (pyridine-3-carbohydrazide), its positional isomer's hydrazide derivative, is also a valuable building block in medicinal chemistry.[2][3]

This guide provides an in-depth, practical comparison of these two molecules, moving beyond simple data points to explain the causal relationships behind the analytical observations. We will explore definitive spectroscopic, chromatographic, and thermal methods, providing the experimental rationale and self-validating protocols required for unambiguous differentiation in a research or drug development setting.

Part 1: Fundamental Physicochemical Disparities

The most direct path to differentiation begins with an understanding of their core structural and physical differences. Isonicotinic acid is an amphoteric carboxylic acid, while nicotinic acid hydrazide is a basic compound containing a hydrazide moiety.[2][4] This fundamental variance in functional groups, coupled with the different substitution positions on the pyridine ring (4-position for isonicotinic acid vs. 3-position for nicotinic acid hydrazide), gives rise to distinct physical properties.

A summary of these foundational differences is presented below. The significant divergence in melting points is often the simplest and most immediate preliminary test to distinguish bulk samples of the two compounds.

PropertyIsonicotinic AcidNicotinic Acid HydrazideRationale for Differentiation
Structure Pyridine ring with a carboxyl group at the 4-positionPyridine ring with a carbohydrazide group at the 3-positionDifferent functional groups (-COOH vs. -CONHNH₂) and substitution patterns lead to distinct chemical reactivity and spectroscopic properties.
Molecular Formula C₆H₅NO₂C₆H₇N₃OThe presence of the hydrazide group adds two nitrogen and two hydrogen atoms, resulting in a different exact mass, which is definitive in mass spectrometry.
Molecular Weight 123.11 g/mol [1]137.14 g/mol [5]A clear difference of ~14 g/mol is easily resolved by mass spectrometry.
Melting Point >300 °C (sublimes)[1][4]159-161 °C[3][6]The high melting point of isonicotinic acid is due to strong intermolecular hydrogen bonding forming a stable crystalline lattice. The hydrazide has a significantly lower melting point, making this a simple, definitive thermal test.
Solubility Slightly soluble in cold water (5.2 g/L at 20°C), soluble in hot water and ethanol.[7]Soluble in water (50 mg/mL) and alcohol.[3]Differences in solubility can be exploited in sample preparation and certain chromatographic techniques.
Acidity/Basicity Amphoteric; pKa of carboxyl group is ~1.77-3.39.[8][9]Basic compound due to the pyridine nitrogen and terminal -NH₂ group.This difference is critical for acid-base titrations and for optimizing chromatographic separations by adjusting mobile phase pH.

Part 2: Spectroscopic Fingerprinting

Spectroscopy offers a non-destructive and highly specific means of identifying functional groups and overall molecular structure. The differences between a carboxylic acid and a hydrazide provide unique, unambiguous spectral fingerprints.

Infrared (IR) Spectroscopy: A Tale of Two Functional Groups

IR spectroscopy is arguably the most powerful technique for this specific differentiation. The vibrational modes of the -COOH group of isonicotinic acid are starkly different from the -CONHNH₂ group of nicotinic acid hydrazide.

Functional GroupCharacteristic IR Absorption Bands (cm⁻¹)Compound
Carboxylic Acid O-H2500-3300 (very broad, characteristic)Isonicotinic Acid
Carboxylic Acid C=O~1700 (strong, sharp)Isonicotinic Acid
Hydrazide N-H (stretch)3187-3414 (two bands often visible)[10]Nicotinic Acid Hydrazide
Hydrazide C=O (Amide I)1635-1664[10]Nicotinic Acid Hydrazide
Hydrazide N-H (bend, Amide II)~1550-1640Nicotinic Acid Hydrazide

Expert Interpretation: The defining feature for isonicotinic acid is the extremely broad O-H stretch centered around 3000 cm⁻¹, which arises from strong hydrogen bonding between carboxylic acid dimers. For nicotinic acid hydrazide, the key is the presence of sharp N-H stretching bands above 3200 cm⁻¹ and a lower-frequency C=O stretch (Amide I band) compared to the carboxylic acid.[10] This shift in the carbonyl frequency is due to the resonance effect of the adjacent nitrogen atoms in the hydrazide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR can be used for differentiation, primarily by observing the signals from the functional groups and the distinct patterns of the aromatic protons on the pyridine ring.

  • ¹H NMR: The most telling difference is the presence of a highly deshielded, broad singlet for the carboxylic acid proton (-COOH) in isonicotinic acid, typically appearing well above 10 ppm and readily exchanged with D₂O. In contrast, nicotinic acid hydrazide will show distinct signals for the amide proton (-CONH-) and the terminal amine protons (-NH₂), which also exchange with D₂O but appear in a different chemical shift range.[11] Furthermore, the substitution at the 3- vs. 4-position creates unique splitting patterns for the remaining protons on the pyridine ring, providing a secondary layer of confirmation.

  • ¹³C NMR: The chemical shift of the carbonyl carbon provides a clear distinction. The carbonyl carbon of the carboxylic acid in isonicotinic acid will resonate at a different frequency than the carbonyl carbon of the hydrazide in nicotinic acid hydrazide.

Part 3: Chromatographic Separation Protocols

Chromatography physically separates the two compounds, allowing for both qualitative identification (by retention time) and quantitative analysis. The choice of method depends on the required sensitivity and throughput.

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method for routine identification and purity checks. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

Methodology:

  • Plate Preparation: Use a standard silica gel 60 F₂₅₄ plate. Silica gel is a polar stationary phase.

  • Sample Application: Dissolve small amounts of isonicotinic acid, nicotinic acid hydrazide, and any unknown samples in a suitable solvent (e.g., ethanol or methanol). Spot them separately onto the baseline of the TLC plate.

  • Mobile Phase Selection: A mixture of a polar organic solvent and a non-polar co-solvent is effective. A common system is Ethyl Acetate:Methanol (e.g., 8:2 v/v). Adding a small amount of acetic acid or ammonia can improve spot shape by suppressing or enhancing ionization, respectively.

  • Development: Place the plate in a sealed chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Examine the dried plate under UV light at 254 nm. Both compounds are UV-active and will appear as dark spots.

    • For enhanced visualization, place the plate in a chamber with a few crystals of iodine.

    • Alternatively, a König reaction can be performed by placing the plate in a cylinder with cyanogen bromide crystals, followed by spraying with a benzidine solution, which can yield distinctive colors.[12]

Expected Results: Isonicotinic acid, being more polar due to the carboxylic acid group, is expected to have a lower Retention Factor (Rƒ) value (i.e., travel a shorter distance up the plate) compared to the less polar nicotinic acid hydrazide in many solvent systems.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization prep_sample Dissolve Samples (INA, NAH, Unknown) spot_plate Spot on Silica TLC Plate prep_sample->spot_plate dev_chamber Place Plate in Saturated Chamber spot_plate->dev_chamber run_chrom Elute with Mobile Phase (e.g., EtOAc:MeOH) dev_chamber->run_chrom dry_plate Dry Plate run_chrom->dry_plate view_uv View under UV Light (254 nm) dry_plate->view_uv calc_rf Calculate Rƒ Values view_uv->calc_rf

Workflow for TLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and high-resolution separation, reverse-phase HPLC is the method of choice. The key to this separation is controlling the ionization state of the molecules by adjusting the mobile phase pH.

Methodology:

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid or Phosphoric Acid in Water (to create an acidic pH, e.g., pH ~3).

    • B: Acetonitrile or Methanol.

  • Elution: Start with an isocratic elution (e.g., 95% A, 5% B) or a shallow gradient. The optimal conditions will depend on the specific C18 column used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at a wavelength where both compounds absorb, such as 264 nm.[13] A photodiode array (PDA) detector is ideal as it can capture the full UV spectrum of each eluting peak for identity confirmation.

  • Sample Preparation: Prepare dilute solutions (e.g., 10-50 µg/mL) of standards and samples in the mobile phase.

Expert Interpretation: At an acidic pH (e.g., pH 3), the carboxylic acid of isonicotinic acid will be protonated and largely neutral, while the pyridine nitrogen and hydrazide group of nicotinic acid hydrazide will be protonated, making it cationic. On a standard C18 column, the more polar, cationic nicotinic acid hydrazide will elute earlier (have a shorter retention time), while the more non-polar, neutral isonicotinic acid will be retained longer. This pH-mediated control of polarity is the causal mechanism behind a successful separation.[14]

HPLC_Workflow prep 1. Sample & Standard Preparation (µg/mL) inject 4. Inject Sample prep->inject system 2. HPLC System (C18 Column, UV/PDA Detector) system->inject method 3. Method Parameters (Acidic Mobile Phase, 1 mL/min) method->inject acquire 5. Acquire Chromatogram inject->acquire analyze 6. Analyze Data (Retention Time, Peak Area, UV Spectrum) acquire->analyze

High-level workflow for HPLC analysis.

Part 4: Conclusion and Best Practices

While multiple techniques can successfully differentiate isonicotinic acid from nicotinic acid hydrazide, a multi-faceted approach ensures the highest degree of confidence.

  • For rapid, qualitative identification of bulk material: A simple melting point determination is often sufficient, given the >140 °C difference.

  • For unambiguous structural confirmation: IR spectroscopy is the most definitive method, providing a clear "fingerprint" of the carboxylic acid versus the hydrazide functional group.

  • For quantitative analysis and separation from impurities: A well-developed, pH-controlled reverse-phase HPLC method is the gold standard, offering both precise quantification and identity confirmation through retention time and UV spectral matching.

By understanding the fundamental chemical differences between these two molecules, researchers can select the most appropriate analytical technique and rationally design experiments to achieve self-validating, trustworthy results.

References

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
  • Grokipedia. (2026). Isonicotinic acid. Grokipedia.
  • Abdel-Aziz, A. A. M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. [Link]

  • Ito, Y. (2005). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Home Sunshine Pharma. (n.d.). Isonicotinic Acid CAS 55-22-1. Home Sunshine Pharma. [Link]

  • PubChem. (n.d.). Isonicotinic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Nicotinic acid, hydrazide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. SIELC Technologies. [Link]

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Navigating the Bridge: A Head-to-Head Comparison of PEGylated and Non-PEGylated Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The success of this tripartite molecular entity—antibody, payload, and linker—is critically dependent on the linker, the chemical bridge that connects the components.[][4][5] An ideal linker must ensure the ADC remains stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient and specific release of the cytotoxin within the target tumor cells.[6][7][8]

A significant challenge in ADC development arises from the physicochemical properties of the payloads. Many highly potent cytotoxic agents are hydrophobic, which can induce ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[9][][11] This aggregation can lead to rapid clearance from circulation, reduced tumor penetration, and diminished therapeutic efficacy.[9][12][13] To counteract this, linker design has evolved to modulate the overall hydrophilicity of the ADC. This guide provides an in-depth, head-to-head comparison of two primary strategies in linker technology: non-PEGylated linkers and those incorporating polyethylene glycol (PEG) chains, a strategy known as PEGylation.

The Hydrophobicity Dilemma: Why Linker Modification is Crucial

The in vitro potency of an ADC often increases with the number of drug molecules conjugated to the antibody (DAR). However, this benefit is frequently offset by a significant in vivo liability. As the DAR increases, the overall hydrophobicity of the ADC rises, leading to accelerated plasma clearance and reduced drug exposure at the tumor site.[12][14] This phenomenon establishes a critical need for linker technologies that can mitigate the hydrophobicity of the payload, thereby improving the ADC's pharmacokinetic (PK) profile and widening its therapeutic index.[12][15]

Non-PEGylated Linkers: The Foundation

Traditional non-PEGylated linkers are typically composed of a conjugation moiety, a spacer, and a cleavable or non-cleavable bond for payload release.[6]

  • Cleavable Linkers: These are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH (acid-sensitive linkers), high glutathione concentrations (disulfide linkers), or the presence of specific enzymes like cathepsins (peptide linkers).[1][][17]

  • Non-Cleavable Linkers: These rely on the complete degradation of the antibody within the lysosome following internalization to release the payload, which remains attached to the linker and a single amino acid.[4][6][18] A key advantage of non-cleavable linkers is their enhanced plasma stability, which can reduce off-target toxicity.[6]

While effective, the inherent hydrophobicity of the payload and the linker itself can still pose challenges, especially for high-DAR conjugates.[19]

PEGylated Linkers: A Hydrophilic Shield

PEGylation is the process of attaching PEG chains to a molecule.[20] In the context of ADCs, incorporating PEG moieties into the linker structure serves as a powerful strategy to increase the overall hydrophilicity of the conjugate.[8][] This hydrophilic "shield" can mask the payload's hydrophobicity, offering several key advantages:

  • Improved Solubility and Reduced Aggregation: PEG chains enhance the aqueous solubility of the ADC, preventing the formation of aggregates that are rapidly cleared by the reticuloendothelial system.[7][9][]

  • Enhanced Pharmacokinetics: By reducing hydrophobicity-mediated clearance, PEGylation can significantly prolong the plasma half-life of the ADC, leading to greater tumor accumulation.[20][21][22][23]

  • Enabling High-DAR Conjugates: PEGylation makes it feasible to develop stable and effective ADCs with higher DAR values, which can translate to improved potency.[12][13]

The diagram below illustrates the fundamental structural difference between a typical non-PEGylated linker and a PEGylated counterpart.

G cluster_0 Non-PEGylated Linker ADC cluster_1 PEGylated Linker ADC Ab0 Antibody Linker0 Linker (e.g., Val-Cit-PABC) Ab0->Linker0 Payload0 Hydrophobic Payload Linker0->Payload0 Ab1 Antibody Linker1 Linker Core Ab1->Linker1 PEG PEG Chain (Hydrophilic Shield) Linker1->PEG Payload1 Hydrophobic Payload PEG->Payload1

Caption: Structural comparison of ADCs with non-PEGylated and PEGylated linkers.

Head-to-Head Performance Comparison

The choice between a PEGylated and a non-PEGylated linker directly impacts the ADC's stability, pharmacokinetics, efficacy, and safety profile.

Pharmacokinetics (PK)

This is where the most significant differences are observed. The hydrophobicity of non-PEGylated, high-DAR ADCs often leads to rapid clearance. In contrast, PEGylation provides a stealth effect, prolonging circulation time.

Experimental data clearly demonstrates a relationship between PEG chain length and ADC clearance.[19] Studies have shown that increasing the PEG size up to a certain threshold (e.g., PEG8) can dramatically decrease the clearance rate of an ADC, bringing its pharmacokinetic profile closer to that of the parent antibody.[19][24]

ParameterNon-PEGylated ADC (High DAR)PEGylated ADC (High DAR)Rationale & Causality
Plasma Half-Life ShorterSignificantly Longer[22][25]PEGylation increases hydrophilicity, reducing uptake by the reticuloendothelial system and minimizing hydrophobicity-driven clearance mechanisms.[12][14]
Plasma Clearance RapidSlowerHydrophilic PEG chains shield the hydrophobic payload, preventing rapid clearance from circulation.[19]
Exposure (AUC) LowerHigherThe longer half-life and slower clearance result in a greater Area Under the Curve (AUC), meaning the tumor is exposed to the drug for a longer period.[19]
Aggregation Higher propensity[9][11]Significantly reduced[7][]The hydrophilic PEG polymer acts as a solubilizing agent, preventing intermolecular hydrophobic interactions that lead to aggregation.[9]

Table 1: Comparative Pharmacokinetic Properties.

In Vivo Efficacy & Therapeutic Index

Improved pharmacokinetics often translates directly to enhanced antitumor activity. The increased exposure and tumor accumulation of PEGylated ADCs can lead to superior efficacy compared to their non-PEGylated counterparts, especially at equivalent doses.

One study optimized a PEGylated glucuronide-MMAE linker and found that conjugates with a PEG chain of sufficient length (PEG8 or longer) not only had slower clearance but also provided a wider therapeutic window compared to conjugates with shorter or no PEGs.[19] This demonstrates that by improving the PK profile and tolerability, PEGylation can significantly enhance the therapeutic index—the balance between efficacy and toxicity.[12][15][22][25]

The workflow below illustrates how linker hydrophilicity impacts the overall therapeutic outcome of an ADC.

G cluster_0 Non-PEGylated Linker (High DAR) cluster_1 PEGylated Linker (High DAR) A High Hydrophobicity B Increased Aggregation & Rapid Plasma Clearance A->B C Reduced Tumor Exposure B->C D Suboptimal Efficacy & Narrow Therapeutic Index C->D E Increased Hydrophilicity F Reduced Aggregation & Slower Plasma Clearance E->F G Enhanced Tumor Exposure F->G H Improved Efficacy & Wider Therapeutic Index G->H

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation

Isonicotinic acid and its derivatives, such as the cornerstone anti-tuberculosis drug isoniazid, are fundamental in pharmaceutical development and manufacturing. The accurate and reliable quantification of these active pharmaceutical ingredients (APIs), their impurities, and degradation products is non-negotiable for ensuring product quality, safety, and efficacy. This imperative is met through the rigorous process of analytical method validation, a practice mandated by global regulatory bodies including the U.S. Food and Drug Administration (FDA) and governed by the International Council for Harmonisation (ICH) guidelines.[1][2]

This guide provides an in-depth comparison of common analytical techniques for isonicotinic acid derivatives, grounded in the principles of scientific integrity. We will move beyond mere procedural lists to explain the causality behind experimental choices, presenting protocols that are inherently self-validating. The objective is to demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[3][4][5]

Part 1: The Pillars of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the core performance characteristics that define a validated method. These parameters, outlined in the ICH Q2(R1) guideline, form the universal framework for validation.[1][5][6][7]

  • Specificity (or Selectivity): This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9][10] An investigation of specificity is a mandatory part of validating identification tests, impurity determinations, and assays.[4][11]

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[9][12] A minimum of five concentrations is typically recommended to establish linearity.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[9][13] For assays, this is typically 80% to 120% of the test concentration.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8][9] Accuracy is typically assessed by analyzing a standard of known concentration or by spiking a placebo matrix with a known amount of the analyte and is often reported as percent recovery.[2][14]

  • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[8][9][12] It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Variation under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Variation within the same laboratory, but with different analysts, on different days, or with different equipment.[11][12]

    • Reproducibility: Variation between different laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][15]

Logical Workflow of Validation

The validation process follows a logical sequence. Specificity is often assessed first to ensure the method is measuring the correct analyte. This is followed by establishing linearity and range, which then allows for the determination of accuracy and precision within that range.

Validation_Workflow cluster_0 Phase 1: Foundational Parameters Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Confirms analyte identity Range Range Linearity->Range Defines working boundaries LOD Limit of Detection (LOD) Linearity->LOD Establishes sensitivity Accuracy Accuracy Range->Accuracy Tests within boundaries Precision Precision (Repeatability, Intermediate) Range->Precision Tests within boundaries Robustness Robustness Precision->Robustness Assesses reliability LOQ Limit of Quantitation (LOQ) LOD->LOQ Final_Method Final_Method Robustness->Final_Method Method_Development Method_Development Method_Development->Specificity

Caption: Logical workflow for analytical method validation.

Part 2: Comparative Guide to Analytical Techniques

The choice of analytical technique depends on the specific needs of the analysis, such as the nature of the sample (bulk drug vs. plasma), the required sensitivity, and the available equipment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent and versatile technique for the analysis of isonicotinic acid derivatives due to its high specificity, sensitivity, and applicability to a wide range of concentrations.[15] Reversed-phase HPLC (RP-HPLC) is particularly common.

Why RP-HPLC? Isonicotinic acid and its primary derivative, isoniazid, are polar molecules. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. By adjusting the mobile phase composition (e.g., the ratio of water/buffer to an organic modifier like acetonitrile or methanol), the retention of these polar analytes can be precisely controlled, allowing for excellent separation from less polar impurities or excipients.[16]

This protocol outlines the validation of a method to quantify isoniazid in a tablet formulation.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 0.01 M Potassium Dihydrogen Orthophosphate Buffer : Methanol (85:15 v/v).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV at 262 nm (a common absorbance maximum for niacin/isonicotinic acid derivatives).[17]

    • Injection Volume: 20 µL.

  • Validation Experiments:

    • Specificity: Analyze a placebo tablet solution, a standard solution of isoniazid, and a spiked placebo sample. The chromatogram for the placebo should show no interfering peaks at the retention time of isoniazid.[18]

    • Linearity: Prepare five standard solutions of isoniazid ranging from 15-90 µg/mL from a stock solution.[16] Inject each concentration in triplicate. Plot the average peak area against concentration and calculate the correlation coefficient (r²), which should be >0.999.[16]

    • Accuracy (Recovery): Prepare samples by spiking a placebo blend with isoniazid at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).[15] Prepare three samples at each level. Calculate the percent recovery for each. Acceptance criteria are typically 98.0% to 102.0%.

    • Precision (Repeatability): Analyze six separate samples prepared from the same batch of tablets at 100% of the test concentration. The relative standard deviation (%RSD) of the assay results should be ≤2.0%.[12]

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst. The %RSD for the combined data from both days should meet the acceptance criteria.

    • Robustness: Introduce small, deliberate changes to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.[15]

Validation ParameterSpecificationTypical Result
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of target15 - 90 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate≤ 2.0%1.15%
LOD Report value0.67 µg/mL[16]
LOQ Report value2.03 µg/mL[16]
Robustness System suitability passesPass
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method than HPLC. However, its primary limitation is a lack of specificity, as multiple components in a sample may absorb light at the same wavelength.[19] It is best suited for the analysis of pure bulk drug or simple formulations where interference from excipients is minimal.

Why UV-Vis? The pyridine ring in isonicotinic acid derivatives contains a chromophore that absorbs UV radiation, typically showing a maximum absorbance (λmax) around 260-270 nm.[20][21] This property allows for direct quantitative analysis based on the Beer-Lambert law.

  • Method Parameters:

    • Solvent: 0.1 M Hydrochloric Acid or Ethanol.[22]

    • Wavelength Scan: Scan a dilute solution from 200-400 nm to determine the λmax. For isonicotinic acid, this is typically ~264 nm.[20]

    • Measurement Wavelength: Use the determined λmax for all subsequent measurements.

  • Validation Experiments:

    • Specificity: While limited, specificity can be assessed by comparing the spectra of the analyte, potential impurities, and the formulation excipients to identify any overlap.

    • Linearity: Prepare at least five concentrations of isonicotinic acid (e.g., 2-12 µg/mL).[19] Measure the absorbance of each and plot against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Analyze a certified reference material at three different concentrations within the linear range. Alternatively, perform recovery studies on a known matrix.

    • Precision (Repeatability): Prepare six independent samples of the same concentration (e.g., 10 µg/mL) and measure their absorbance. The %RSD should be ≤ 2.0%.

FeatureHPLCUV-Vis Spectrophotometry
Specificity High (separates components)Low (measures total absorbance)
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)
Application Complex mixtures, trace analysisPure substances, simple formulations
Cost & Complexity HighLow
Analysis Time Longer (minutes per sample)Fast (seconds per sample)
Gas Chromatography (GC)

Gas chromatography is suitable for volatile or semi-volatile analytes. Isonicotinic acid and its derivatives are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is often required to convert the polar analytes into more volatile, thermally stable compounds.

Why GC? GC can offer extremely high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). It is particularly useful for identifying and quantifying trace-level impurities that might be difficult to separate by HPLC.[23] For example, a GC method has been developed to determine methyl-isonicotinate as an impurity.[24]

  • Derivatization Efficiency: The validation must demonstrate that the derivatization reaction is consistent and complete. This involves assessing the precision and accuracy of the entire process, including the reaction step.

  • Injector & Column Temperature: Robustness studies are critical to evaluate the effect of temperature variations on analyte stability and peak shape.

  • Specificity: When using a non-specific detector like a Flame Ionization Detector (FID), specificity relies entirely on chromatographic separation. Coupling with a Mass Spectrometer (MS) provides much higher specificity.

Part 3: Inter-Parameter Relationships and Conclusion

The validation parameters are not isolated; they are interconnected. Understanding these relationships is key to designing an efficient validation strategy.

Parameter_Relationships Accuracy Accuracy Precision Precision Accuracy->Precision Both define total error Linearity Linearity Range Range Linearity->Range Defines boundaries of... Range->Accuracy Accuracy is tested within... Range->Precision Precision is tested within... Specificity Specificity Specificity->Accuracy Lack of specificity impacts accuracy LOQ LOQ LOQ->Accuracy Lower boundary for acceptable accuracy LOQ->Precision Lower boundary for acceptable precision Robustness Robustness Robustness->Precision Tests precision under varying conditions

Caption: Interconnectivity of key validation parameters.

The validation of analytical methods for isonicotinic acid derivatives is a systematic process that ensures the generation of reliable and accurate data. While HPLC remains the gold standard for its specificity and versatility in assay and impurity testing, simpler techniques like UV-Vis spectrophotometry have their place for bulk material analysis. GC offers a powerful, albeit more complex, alternative for specific impurity profiling.

The choice of method must be justified, and its performance rigorously verified against the core validation parameters defined by ICH Q2(R1). By understanding the principles behind each technique and the causality of each validation step, researchers and drug development professionals can build a robust analytical framework that guarantees product quality and satisfies global regulatory expectations.[2][12]

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Development and Validation of HPLC method for finding Isoniazid plasma levels in TB Patients with its Quantification in FDC Therapy Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Analytical method development and validation of Isoniazid and Rifampicin by RP HPLC method Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]

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  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

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  • Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: LinkedIn URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

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  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

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  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Validation of a simple isocratic HPLC-UV method for rifampicin and isoniazid quantification in human plasma Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Understanding the Four Types of Analytical Method Validation Source: Oxford Analytical Services URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM Source: South Eastern European Journal of Public Health URL: [Link]

  • Title: Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline Source: National Center for Biotechnology Information URL: [Link]

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  • Title: (PDF) Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets Source: ResearchGate URL: [Link]

  • Title: UV-Vis Spectrum of Isonicotinic Acid Source: SIELC Technologies URL: [Link]

  • Title: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection Source: PubMed URL: [Link]

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  • Title: DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA Source: International Journal of Novel Research and Development URL: [Link]

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A Comparative Guide to the Structural Analysis of Isonicotinate-Derived Porphyrins: Unveiling Molecular Architecture with X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isonicotinate-Derived Porphyrins and the Power of X-ray Diffraction

Isonicotinate-derived porphyrins are a class of heterocyclic macrocycles that have garnered significant interest in medicinal chemistry and materials science. Their unique photophysical properties and potential for coordination with metal ions make them promising candidates for applications ranging from photodynamic therapy to the development of novel catalysts and sensors. The precise three-dimensional arrangement of atoms within these molecules dictates their function, making rigorous structural elucidation paramount.

Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the absolute structure of crystalline compounds. It provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall conformation of the molecule, as well as intermolecular interactions within the crystal lattice. This guide will illuminate the process of analyzing an isonicotinate-derived porphyrin using XRD, offering a comparative analysis with other common spectroscopic techniques to provide a holistic understanding of its structural characterization.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized porphyrin powder to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. Here, we outline a comprehensive, self-validating protocol for the structural analysis of an isonicotinate-derived porphyrin, exemplified by porphyrin-5,10,15,20-tetrayltetrakis(2-methoxybenzene-4,1-diyl) tetraisonicotinate (H₂TMIPP)[1].

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of H₂TMIPP purification Purification (e.g., Chromatography) synthesis->purification solvent_selection Solvent System Selection (e.g., DCM/hexane) purification->solvent_selection crystallization_method Vapor Diffusion or Slow Evaporation solvent_selection->crystallization_method crystal_harvesting Crystal Selection & Mounting crystallization_method->crystal_harvesting data_collection Data Collection (Diffractometer) crystal_harvesting->data_collection data_processing Data Reduction & Structure Solution data_collection->data_processing refinement Structure Refinement data_processing->refinement validation Validation (CIF generation) refinement->validation final_structure Final 3D Structure

Caption: Experimental workflow for the structural analysis of an isonicotinate-derived porphyrin using X-ray diffraction.

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction

This protocol is a composite of best practices and specific details reported for the analysis of H₂TMIPP[1].

1. Synthesis and Purification:

  • The isonicotinate-derived porphyrin is first synthesized. For H₂TMIPP, this involves a two-step process starting from commercially available vanillin and isonicotinic acid[1].

  • Rigorous purification is critical. Techniques such as column chromatography are employed to ensure the sample is free from impurities that could hinder crystallization.

2. Crystallization:

  • Rationale: The goal is to grow single crystals of sufficient size and quality for diffraction. This is often the most challenging step.

  • Solvent Selection: A suitable solvent or solvent system must be identified in which the porphyrin has moderate solubility. For H₂TMIPP, a solution in dichloromethane (DCM) with subsequent diffusion of hexane was successful[1].

  • Methodology (Vapor Diffusion):

    • Prepare a concentrated solution of the purified porphyrin in a suitable solvent (e.g., DCM).

    • Place a small droplet of this solution on a glass slide.

    • In a sealed container, place a larger reservoir of a less volatile solvent in which the porphyrin is poorly soluble (the "anti-solvent," e.g., hexane).

    • Slow vapor diffusion of the anti-solvent into the porphyrin solution will gradually decrease the solubility, promoting the formation of well-ordered crystals.

  • Crystal Mounting:

    • Carefully select a well-formed single crystal under a microscope.

    • Mount the crystal on a cryoloop, typically made of nylon, and flash-cool it in a stream of liquid nitrogen to prevent crystal damage during data collection.

3. Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., CuKα radiation) and a detector is used.

  • Procedure:

    • The mounted crystal is placed on the goniometer head of the diffractometer.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

    • For H₂TMIPP, data was collected at a temperature of 150 K[1].

4. Structure Solution and Refinement:

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. The final R₁ and wR₂ values are key indicators of the quality of the refinement[1].

  • Validation: The final structure is validated using software tools to check for geometric consistency and other potential issues. The results are typically reported in a Crystallographic Information File (CIF)[2].

Comparative Analysis with Alternative Techniques

While X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization of an isonicotinate-derived porphyrin involves a suite of analytical techniques. Each method offers unique insights, and their combined data provide a more complete picture of the molecule's properties.

comparison_logic cluster_info Information Provided cluster_limitations Limitations XRD X-ray Diffraction XRD_info Precise 3D structure Bond lengths & angles Crystal packing XRD->XRD_info XRD_limit Requires single crystals Solid-state structure only XRD->XRD_limit NMR NMR Spectroscopy NMR_info Connectivity Symmetry in solution Dynamic processes NMR->NMR_info NMR_limit Provides average structure Less precise geometry NMR->NMR_limit UV_Vis UV-Vis & Fluorescence Spectroscopy UV_Vis_info Electronic transitions Photophysical properties Aggregation behavior UV_Vis->UV_Vis_info UV_Vis_limit No detailed 3D structure UV_Vis->UV_Vis_limit

Caption: Logical relationship between X-ray diffraction and alternative analytical techniques for porphyrin characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For isonicotinate-derived porphyrins, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and to provide insights into the molecular symmetry.

  • Expertise & Experience: The chemical shifts of the pyrrolic β-protons and the meso-protons are highly sensitive to the electronic environment of the porphyrin core. The presence of the isonicotinate moiety will influence these shifts, and any coordination with metal ions will lead to significant changes in the spectrum. The observation of a single set of resonances for chemically equivalent protons is a strong indicator of the molecule's symmetry in solution.

TechniqueInformation GainedAdvantagesLimitations
X-ray Diffraction Absolute 3D structure, bond lengths, bond angles, crystal packingUnambiguous structural determinationRequires high-quality single crystals; provides a static picture in the solid state
NMR Spectroscopy Connectivity, molecular symmetry in solution, dynamic processesProvides information about the molecule in a more biologically relevant state (solution)Provides an average structure; less precise geometric information compared to XRD
UV-Visible and Fluorescence Spectroscopy

These techniques probe the electronic transitions within the porphyrin macrocycle and are highly sensitive to its chemical environment.

  • Trustworthiness: The UV-Vis spectrum of a typical porphyrin is characterized by an intense Soret band (around 420 nm) and several weaker Q-bands in the 500-700 nm region[1][3][4]. The positions and intensities of these bands are influenced by substituents, the solvent, and aggregation. Fluorescence spectroscopy provides information about the excited state properties and can be used to determine the fluorescence quantum yield.

TechniqueInformation GainedAdvantagesLimitations
X-ray Diffraction Definitive molecular geometryProvides the structural basis for interpreting spectroscopic dataDoes not directly measure electronic properties
UV-Vis & Fluorescence Electronic transitions, photophysical properties, aggregation stateHighly sensitive to the electronic structure and environmentDoes not provide detailed 3D structural information

Table 1: Comparison of Spectroscopic Data for H₂TMIPP[1]

Analytical TechniqueKey Findings
UV-Vis Spectroscopy Soret Band: 420 nm; Q-Bands: 516, 551, 591, 647 nm
Fluorescence Spectroscopy Emission maxima at 650 nm and 716 nm
¹H NMR Spectroscopy Characteristic signals for the porphyrin core and isonicotinate substituents
¹³C NMR Spectroscopy Confirms the carbon framework of the molecule

Integrating X-ray Diffraction Data with Computational Methods

While NMR and UV-Vis spectroscopy provide valuable information about the behavior of isonicotinate-derived porphyrins in solution, Density Functional Theory (DFT) calculations have emerged as a powerful complementary tool to XRD. DFT can be used to predict the geometric and electronic properties of these molecules, providing theoretical data that can be compared with experimental XRD results[5][6]. This comparative approach can be particularly useful for understanding the influence of different metal centers or peripheral substituents on the porphyrin's structure and properties[7][8].

Table 2: Crystallographic Data for H₂TMIPP·C₆H₁₄[1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.9807(16)
b (Å)14.9439(16)
c (Å)14.9053(15)
β (°)92.393(4)
Volume (ų)3333.9(6)
Z2
Temperature (K)150(2)
Final R₁ [I > 2σ(I)]0.1102
wR₂ (all data)0.2811

The data presented in Table 2 provides the fundamental parameters of the crystal lattice of H₂TMIPP. These values, obtained from the X-ray diffraction experiment, are the foundation for the complete structural solution.

Conclusion: A Synergistic Approach to Structural Elucidation

The structural analysis of isonicotinate-derived porphyrins is a multifaceted endeavor that benefits from a synergistic approach. While single-crystal X-ray diffraction provides the definitive, high-resolution solid-state structure, its integration with solution-phase techniques like NMR and UV-Vis spectroscopy, as well as computational methods like DFT, offers a more comprehensive understanding of these complex molecules. This integrated approach is essential for researchers in drug development and materials science to rationally design and synthesize novel porphyrin-based compounds with tailored properties and functions.

References

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  • Ghosh, A., & Mukherjee, A. (2014). Synthesis and single crystal structure of a new polymorph of 5, 10, 15, 20-tetrakis-(4-chlorophenyl) porphyrin, H 2 TTPCl 4. Journal of Molecular Structure, 1074, 466-473. [Link]

  • Lee, C. W., et al. (2004). UV-Vis absorption spectra of porphyrins 1– 3 in a THF solution. ResearchGate. [Link]

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  • Amato, V., et al. (2021). 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. Molbank, 2021(4), M1291. [Link]

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A Researcher's Guide to Navigating the Stability Landscape of Metal-Organic Frameworks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed the meteoric rise of Metal-Organic Frameworks (MOFs) from academic curiosities to powerful tools in synthetic chemistry. Their unparalleled porosity and tunability offer immense potential. However, the path from a promising new MOF to a reliable, reusable catalyst or functional material is paved with challenges, the foremost being robustness. A brilliant catalyst that dissolves in the reaction medium is, for all practical purposes, no catalyst at all.

This guide is designed to move beyond simple stability claims and provide you, the researcher, with a comprehensive framework for evaluating and understanding the robustness of MOFs. We will delve into the causality behind experimental choices, present objective comparisons, and equip you with the protocols necessary to generate self-validating data.

The Pillars of MOF Stability: A Mechanistic View

Before we can test for robustness, we must understand its origins. The stability of a MOF is not a monolithic property but rather an emergent quality derived from several key factors. The interplay between these factors dictates a framework's resilience to thermal, chemical, and mechanical stresses.

  • Metal-Ligand Bond Strength: This is the most fundamental pillar. The nature of the coordination bond between the metal secondary building unit (SBU) and the organic linker is paramount. A powerful guiding principle here is the Hard and Soft Acids and Bases (HSAB) theory.[1] MOFs constructed from hard acids (high-valent metal cations like Zr⁴⁺, Cr³⁺, Al³⁺) and hard bases (like carboxylate linkers) tend to form stronger, less labile bonds, imparting significant stability, particularly against hydrolysis.[1][2][3] Conversely, MOFs with softer metals like Cu²⁺ can be more susceptible to decomposition.[2]

  • Framework Topology and Connectivity: How the SBUs and linkers are connected in 3D space is critical. Higher connectivity and dense, interpenetrated frameworks can enhance mechanical stability by distributing stress more effectively and sterically shielding coordination bonds from chemical attack.[4]

  • Hydrophobicity of the Framework: The chemical nature of the organic linkers plays a major role in a MOF's interaction with water. Incorporating hydrophobic functional groups or using longer, more aliphatic linkers can create a microenvironment within the pores that repels water, thereby protecting the susceptible metal-ligand bonds from hydrolysis.[3][5]

Caption: Key interdependent factors governing the overall robustness of a Metal-Organic Framework.

A Multi-Technique Approach to Evaluating Robustness

No single experiment can certify a MOF as "robust." A rigorous evaluation requires a battery of tests that probe the material's integrity from multiple angles. The following workflow represents a comprehensive strategy for assessing MOF stability, ensuring that any claims of robustness are backed by a self-validating system of characterization.

MOF_Robustness_Workflow cluster_0 Initial Characterization cluster_1 Stress Application cluster_2 Post-Stress Characterization start Synthesized MOF pxrd1 PXRD Analysis (Phase Purity) start->pxrd1 bet1 BET Analysis (Initial Porosity) pxrd1->bet1 tga1 TGA Analysis (Solvent Content) bet1->tga1 stress Expose MOF to Stress Condition (e.g., Acid, Base, Heat, Solvent) tga1->stress pxrd2 PXRD Analysis (Crystallinity Check) stress->pxrd2 bet2 BET Analysis (Porosity Retention) pxrd2->bet2 leaching Leaching Test (ICP-MS of Supernatant) bet2->leaching end Robustness Assessment leaching->end

Caption: A systematic workflow for the comprehensive evaluation of MOF robustness.

Powder X-ray Diffraction (PXRD): The Litmus Test for Crystallinity

The defining characteristic of a MOF is its crystalline structure. Therefore, the primary technique for assessing stability is Powder X-ray Diffraction (PXRD), which directly probes the long-range order of the framework.[6][7] A loss of crystallinity is the most definitive sign of framework degradation.

Experimental Protocol: Chemical Stability Assessment via PXRD

  • Baseline Characterization: Obtain a high-quality PXRD pattern of the activated, as-synthesized MOF. This pattern serves as your reference.[8][9]

  • Exposure: Suspend a precisely weighed amount (e.g., 10-20 mg) of the activated MOF in the chemical medium of interest (e.g., 1 M HCl, 1 M NaOH, water, or an organic solvent) for a defined period (typically 24 hours) at a specific temperature.[6]

  • Work-up: Recover the MOF solid by centrifugation or filtration.

  • Washing: Thoroughly wash the recovered solid with a solvent that is miscible with the test solution but does not harm the MOF (e.g., water followed by ethanol or acetone) to remove any residual reagents. This step is crucial to prevent further degradation during drying.

  • Drying: Dry the sample under vacuum, typically at a mild temperature (e.g., 60-120 °C), to remove the washing solvent.

  • Final Characterization: Acquire a new PXRD pattern of the treated sample.

  • Analysis: Compare the post-exposure pattern to the baseline. Retention of the original peak positions and intensities indicates stability. A significant decrease in peak intensity, peak broadening, or the appearance of new peaks signifies partial or complete degradation of the framework.[6][7]

Gas Sorption Analysis: Assessing Porosity Retention

A MOF can sometimes retain its crystalline structure according to PXRD but lose a significant portion of its porosity due to pore collapse or blockage. Therefore, nitrogen (or argon) sorption analysis at 77 K is essential to quantify the Brunauer-Emmett-Teller (BET) surface area and pore volume before and after exposure to stress.[2][10][11]

Experimental Protocol: Porosity Analysis

  • Activation: Activate a sample of the MOF (both pre- and post-exposure) under vacuum at an appropriate temperature to remove all guest molecules from the pores. This step is critical for obtaining an accurate measurement.

  • Isotherm Measurement: Perform a N₂ adsorption-desorption measurement at 77 K.

  • Data Analysis: Calculate the BET surface area from the adsorption isotherm in the appropriate relative pressure (P/P₀) range.[12] A significant decrease in the measured surface area after chemical or thermal treatment is a clear indicator of compromised structural integrity.

Thermogravimetric Analysis (TGA): Probing Thermal Stability

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal decomposition temperature (Td) of a MOF.[13] It measures the change in mass of a sample as a function of temperature.

Experimental Protocol: Thermal Decomposition Analysis

  • Sample Preparation: Place a small amount (5-10 mg) of the activated MOF into a TGA crucible (typically alumina or platinum).

  • Measurement: Heat the sample under a controlled atmosphere (e.g., N₂ or air) at a constant ramp rate (e.g., 5 or 10 °C/min).[14][15]

  • Analysis: The TGA curve will show an initial mass loss corresponding to the removal of any residual solvent, followed by a plateau. The onset temperature of the sharp mass loss after this plateau is typically reported as the decomposition temperature. It's crucial to complement TGA with variable-temperature PXRD, as some MOFs can undergo structural phase transitions without mass loss.[13]

Leaching Test: Validating Heterogeneity in Catalysis

For catalytic applications, it is imperative to confirm that the catalysis is truly heterogeneous and not the result of active metal species leaching into the solution.[16] The hot filtration test is a classic and effective method for this purpose.[17][18]

Experimental Protocol: Hot Filtration Test

  • Initiate Reaction: Set up the catalytic reaction under the desired conditions with the MOF catalyst.

  • Monitor Progress: Allow the reaction to proceed to a certain conversion (e.g., 20-40%), monitoring by a suitable analytical technique (e.g., GC, HPLC).

  • Hot Filtration: While the reaction is still at temperature, quickly filter the solid MOF catalyst out of the reaction mixture.

  • Continue Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions.

  • Analysis: Continue to monitor the reaction progress in the filtrate. If the reaction stops or the rate drops to negligible levels, it confirms the catalysis was heterogeneous. If the reaction continues, it indicates that active species have leached from the MOF into the solution.[17]

Comparative Analysis: Selecting the Right MOF for the Job

The choice of MOF is highly application-dependent. A framework that is exceptionally stable in acidic water may fail in a basic organic solvent. The following table provides a comparative overview of the stability of three widely studied MOFs: UiO-66, ZIF-8, and MIL-101(Cr), which serve as benchmarks in the field.[19][20]

PropertyUiO-66 (Zr) ZIF-8 (Zn) MIL-101(Cr)
Metal-Linker Zr-CarboxylateZn-ImidazolateCr-Carboxylate
Thermal Stability (Td in N₂) ~500 °C[13]~450 °C~300-350 °C[21]
Aqueous Stability (pH 1-10) Highly Stable[22]Stable, but degrades in strong acid[23]Moderately Stable, degrades in base
Organic Base Stability Generally good, but can degrade[1]Highly StablePoor
Key Advantage Exceptional chemical & thermal stability[2][16]Excellent stability in organic solvents & basesVery high surface area & large pores
Primary Limitation Moderate surface area vs. othersLower thermal stability than UiO-66Moderate chemical stability

This comparison highlights a crucial concept: complementary stability . No single MOF is universally robust. A systematic study demonstrated that carboxylate-based MOFs (like UiO-66) generally possess superior robustness toward acids, electrophiles, and oxidants.[7][24][25] In contrast, salicylate and azolate-based MOFs (like ZIF-8) often show improved stability toward bases and nucleophiles.[7][24][25] This knowledge is critical for rationally selecting a MOF platform for a specific chemical transformation.

Conclusion: From Evaluation to Rational Design

The robustness of a metal-organic framework is not an afterthought but a central design parameter that dictates its practical utility. By employing a multi-technique evaluation strategy—combining PXRD for crystallinity, gas sorption for porosity, TGA for thermal limits, and leaching tests for catalytic integrity—researchers can generate a comprehensive and reliable assessment of a MOF's stability.

Understanding the fundamental pillars of stability—bond strength, topology, and linker chemistry—not only allows for the proper selection of existing MOFs but also paves the way for the rational design of next-generation materials. As the field moves toward increasingly complex applications, from continuous flow catalysis to in vivo drug delivery, the principles and protocols outlined in this guide will be indispensable for ensuring that the remarkable potential of MOFs is built upon a foundation of unwavering robustness.

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A Senior Application Scientist's Guide to the Cytotoxicity of Metal Complexes with (Iso)nicotinic Acid Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Platinum, A New Horizon for Metallodrugs

For decades, platinum-based compounds like cisplatin have been mainstays in chemotherapy.[1] However, their clinical efficacy is often hampered by severe side effects and the development of drug resistance.[1] This clinical challenge has catalyzed a paradigm shift in medicinal inorganic chemistry, driving researchers to explore alternative metal-based anticancer agents.[1][2] Among the most promising candidates are complexes of ruthenium, copper, and rhodium, which offer unique chemical properties, potentially lower toxicity, and novel mechanisms of action.[1][2][3][4][5]

A key strategy in modern drug design involves coordinating metals with bioactive ligands to create synergistic effects—enhancing therapeutic efficacy while potentially mitigating toxicity. Nicotinic acid (NA, Vitamin B3) and its isomer, isonicotinic acid (INA), are particularly compelling ligands. Their inherent biological roles and involvement in cellular metabolism make them ideal candidates for creating metal complexes with enhanced cellular uptake and targeted activity.[3]

This guide provides a comprehensive comparison of metal complexes featuring nicotinic and isonicotinic acid-based ligands. We will delve into their synthesis, provide validated protocols for assessing their cytotoxic effects, and explore the molecular mechanisms that underpin their anticancer activity, offering a robust framework for researchers in the field of drug discovery.

Synthesis and Characterization: Forging the Therapeutic Agents

The construction of these metal complexes is a foundational step that dictates their ultimate biological activity. The synthesis typically involves the reaction of a metal salt or a precursor complex with the (iso)nicotinic acid-based ligand in a suitable solvent.[6]

Generalized Synthesis Protocol:

  • Precursor Solubilization: Dissolve the metal precursor (e.g., Ruthenium(II) chloride, Copper(II) acetate) in an appropriate solvent (e.g., methanol, ethanol, or a mixture).

  • Ligand Addition: In a separate flask, dissolve the nicotinic or isonicotinic acid derivative in the same or a compatible solvent.

  • Reaction: Add the ligand solution dropwise to the stirring metal precursor solution. The reaction may be conducted at room temperature or under reflux, depending on the desired kinetics and product.

  • Isolation: The resulting complex often precipitates out of the solution upon cooling or after a period of stirring. The solid product is then collected by filtration.

  • Purification: The crude product is washed with a solvent in which the complex is insoluble to remove any unreacted starting materials and subsequently dried under a vacuum.

The structural integrity and purity of the synthesized complexes are then rigorously verified using a suite of analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis.[3][7] This characterization is non-negotiable, as it ensures that the observed biological effects are attributable to the intended molecular structure.

Cytotoxicity Evaluation: Quantifying Anticancer Potency

The initial screening of novel compounds involves evaluating their cytotoxicity against a panel of human cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a critical metric for gauging a compound's potency. The MTT assay is a widely adopted method for this purpose due to its reliability, speed, and simplicity.[8][9]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells.[8] Viable cells possess mitochondrial and cytosolic enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the metal complexes and a positive control (e.g., cisplatin) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with solvent only (vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Adhesion seed->incubate1 treat Add Serial Dilutions of Metal Complexes incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Crystals incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate % Viability & IC50 Values read->calculate

Comparative Cytotoxicity Data (IC₅₀ Values in µM)

The following table summarizes representative IC₅₀ values for various metal complexes with (iso)nicotinic acid ligands compared to the clinical standard, cisplatin. Lower values indicate higher potency.

Complex TypeLigand DerivativeA431 (Skin)MDA-MB 231 (Breast)A549 (Lung)Reference
Ruthenium(II)Cp Nicotinic Acid10.511.226.4[3]
Ruthenium(II)Cp Isonicotinic Acid16.919.836.5[3]
Rhodium(III)Cp *Benzo[h]quinoline--1.1[13][14]
Copper(II) Salphen-like-~25~25[15]
Cisplatin ---5.5[13][14]

Note: Data is compiled from multiple sources for illustrative purposes. Experimental conditions may vary between studies.

Mechanism of Action: Inducing Programmed Cell Death

A potent cytotoxic agent must not only kill cancer cells but ideally do so through a controlled, programmed pathway like apoptosis. This minimizes inflammation and damage to surrounding healthy tissue. We employ several key assays to confirm and dissect the apoptotic pathway induced by our lead complexes.

Hallmark of Early Apoptosis: Annexin V/PI Staining

During the initial phases of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] The Annexin V protein has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells via flow cytometry.[17] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16] Using these two stains together allows for the differentiation of four cell populations:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis induce Treat Cells with Metal Complex harvest Harvest & Wash Cells induce->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15-20 min in Dark add_stains->incubate analyze Analyze Samples within 1 hour incubate->analyze quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->quantify

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Induce apoptosis by treating cells with the metal complex at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells, combine with the supernatant, and centrifuge.

  • Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[18][19]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]

Confirmation of Apoptosis: Western Blot Analysis

Apoptosis is executed by a family of proteases called caspases.[20] Western blotting is a powerful technique to detect the activation of these key proteins.[21] In their inactive state, caspases exist as pro-caspases. Upon apoptotic signaling, initiator caspases (e.g., Caspase-9) cleave and activate effector caspases (e.g., Caspase-3).[21] This activated Caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the hallmarks of cell death.[21] The detection of cleaved Caspase-3 and cleaved PARP provides definitive evidence of apoptosis.

Experimental Protocol: Western Blot for Apoptotic Markers

  • Protein Extraction: Treat cells with the metal complex, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22] The presence of bands corresponding to the cleaved forms of Caspase-3 and PARP confirms apoptosis.

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase MetalComplex Metal Complex (e.g., Ru, Cu, Rh) Bax Bax Activation MetalComplex->Bax Bcl2 Bcl-2 Inhibition MetalComplex->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization CytC Cytochrome c Release Apaf1 Apaf-1 Apoptosome Apoptosome Formation Casp9 Pro-Caspase-9 → Caspase-9 Casp3 Pro-Caspase-3 → Caspase-3 PARP PARP → Cleaved PARP Apoptosis Apoptosis

Conclusion and Future Outlook

The exploration of metal complexes with (iso)nicotinic acid ligands represents a vibrant and promising frontier in the quest for novel anticancer therapeutics. The evidence suggests that both the choice of the metal center and the isomeric nature of the ligand significantly influence cytotoxic potency and mechanisms of action. Ruthenium and rhodium complexes, in particular, have demonstrated exceptional activity, in some cases surpassing that of cisplatin.[3][13]

The primary mechanism of action for many of these compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, a highly desirable trait for a chemotherapeutic agent. However, other mechanisms, such as the generation of reactive oxygen species (ROS) and the inhibition of specific enzymes, also play a crucial role and warrant further investigation.[4][15]

Future research should focus on a multi-pronged approach:

  • Rational Ligand Design: Synthesizing a broader library of derivatives to fine-tune solubility, stability, and target specificity.

  • Mechanistic Elucidation: Moving beyond apoptosis to investigate effects on other cellular processes like angiogenesis, metastasis, and cell cycle progression.

  • In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess efficacy, toxicity, and pharmacokinetics.

By systematically applying the robust experimental frameworks detailed in this guide, the scientific community can accelerate the development of the next generation of metal-based drugs, bringing new hope to cancer patients worldwide.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Isoniazid Derivatives in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, isoniazid (INH) has been a cornerstone in the global fight against tuberculosis (TB), a persistent infectious disease caused by Mycobacterium tuberculosis (M.tb).[1][2] Its potent bactericidal activity against replicating mycobacteria has saved countless lives.[1][3] However, the alarming rise of drug-resistant TB strains necessitates a continuous search for novel and more effective therapeutic agents.[2] This has spurred extensive research into the structure-activity relationships (SAR) of isoniazid derivatives, aiming to enhance their efficacy, overcome resistance mechanisms, and improve their safety profiles.[2]

This guide provides an in-depth comparison of various classes of isoniazid derivatives, delving into the nuances of their chemical design, biological evaluation, and the experimental data that underpins our understanding of their therapeutic potential.

The Foundation: Isoniazid's Mechanism of Action and Resistance

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[4][5][6] The activation is carried out by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5][6] Once activated, isoniazid forms a reactive species, the isonicotinic acyl radical, which then covalently binds with NAD(H) to form an INH-NADH adduct.[4][5][7] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the synthesis of mycolic acids.[3][4][6][8] Mycolic acids are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[4] Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[4][6]

The primary mechanism of isoniazid resistance in M.tb involves mutations in the katG gene, which prevent the activation of the prodrug.[3][9][10] Mutations in the inhA gene or its promoter region can also lead to resistance, often by overexpressing the target enzyme or reducing its affinity for the INH-NADH adduct.[3][8][9]

Isoniazid_Mechanism cluster_Mtb Mycobacterium tuberculosis INH Isoniazid (Prodrug) Active_INH Isonicotinic Acyl Radical INH->Active_INH KatG Activation INH_NADH INH-NADH Adduct Active_INH->INH_NADH + NADH InhA InhA (Enoyl-ACP Reductase) INH_NADH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Cell Death InhA->Cell_Death Disruption leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of isoniazid.

Comparative Analysis of Isoniazid Derivatives

The core strategy in designing isoniazid derivatives is to modify its structure to either enhance its activity against susceptible strains, circumvent resistance mechanisms, or improve its pharmacokinetic properties. Key modifications often focus on the hydrazide moiety.[1][11][12]

Isonicotinoyl Hydrazones: The Workhorses of INH Derivatization

A prevalent and effective strategy involves the condensation of isoniazid with various aldehydes or ketones to form isonicotinoyl hydrazones. This modification often leads to compounds with significant antitubercular activity, and in some cases, efficacy against INH-resistant strains.[13] The introduction of a hydrazone linker (-C=N-NH-) is a critical pharmacophore.[14]

Structure-Activity Relationship Insights:

  • The Pyridine Ring: This is generally considered essential for activity. Modifications or replacements often lead to a decrease in potency.[1][11][12][14]

  • The Hydrazone Linker: The -C=N-NH- moiety is a crucial pharmacophore.[14] The N'=C bond in hydrazone derivatives appears to be essential for their enhanced activity against mutant strains of M.tb.[13]

  • Substituents on the Aryl Ring: The nature and position of substituents on the aromatic ring attached to the hydrazone moiety significantly influence activity. Lipophilic groups can sometimes enhance activity, potentially by increasing the compound's ability to permeate the mycobacterial cell wall.[2][15] For instance, isoniazid-isatin hydrazone derivatives have shown promising activity, with hydrogen bonding and pi-pi interactions with the InhA active site being crucial for their effect.[16]

Derivative ClassExample StructureKey SAR FeaturesRepresentative MIC (µg/mL) vs. H37RvReference
Isonicotinoyl HydrazonesIsoniazid-isatin hydrazone- Essential N'=C bond of the hydrazone. - Substituents on the isatin ring influence activity.0.017 mM (for compound 7)[16]
Isoniazid-based PyridazinonesIBP19, IBP21, IBP22, IBP29- Hydrophilic groups on the phenyl ring can improve safety. - Lipophilic groups may enhance DprE1 inhibition.1.562[15]
Isoniazid-Carbohydrate ConjugatesCompounds 1(a), 1(b)- Condensation with carbohydrates can yield potent derivatives.< 7.8[4]
Carbamate Prodrugs of Isoniazid1d- Masking the terminal -NH2 group with a carbamate linkage.Not directly tested for MIC, but improves PK profile.[17]
Isoniazid-based Pyridazinones: A Newer Frontier

Recent studies have explored pyridazinone ring-based compounds as promising anti-TB agents.[15] The synthesis of isoniazid-based pyridazinone (IBP) derivatives can be achieved by reacting the hydrazine unit of INH with 4-oxobutanoic acid derivatives.[15] Some of these derivatives have demonstrated potency almost double that of isoniazid and pyrazinamide.[15]

Structure-Activity Relationship Insights:

  • Hydrophilicity and Safety: The presence of a hydrophilic group (e.g., OH, acetamide) on the phenyl ring of IBP derivatives has been associated with a promising safety profile.[15]

  • Lipophilicity and Target Inhibition: Introducing a lipophilic group may lead to more potent inhibitors of the DprE1 enzyme, another key enzyme in the mycobacterial cell wall synthesis pathway.[15]

Carbamate Prodrugs: A Strategy to Enhance Pharmacokinetics

A significant challenge with isoniazid is its metabolism in the body, which can lead to hepatotoxicity and peripheral neuropathy.[17] To address this, carbamate-based prodrugs of isoniazid have been designed by masking the reactive terminal -NH2 group.[17] This strategy aims to reduce undesired metabolic transformations and improve the drug's pharmacokinetic profile.[17] One lead prodrug demonstrated enhanced systemic exposure to free isoniazid and a prolonged half-life in preclinical studies.[17]

Experimental Workflows for Evaluation

The discovery and evaluation of new isoniazid derivatives follow a structured and iterative workflow, from initial design and synthesis to comprehensive biological testing.

Experimental_Workflow Design In Silico Design & SAR Analysis Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization In_Vitro_Activity In Vitro Anti-TB Activity (MABA/REMA) Characterization->In_Vitro_Activity Cytotoxicity Cytotoxicity Assays (MTT, LDH) In_Vitro_Activity->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Iterative Feedback Lead_Optimization->Design

Caption: General workflow for the discovery and evaluation of isoniazid derivatives.

Detailed Experimental Protocols

1. Synthesis of Isonicotinoyl Hydrazones (General Procedure) [14]

  • Objective: To synthesize isonicotinoyl hydrazone derivatives through the condensation of isoniazid with an aldehyde or ketone.

  • Materials: Isoniazid, appropriate aldehyde or ketone, ethanol (or other suitable solvent), catalytic amount of glacial acetic acid.

  • Procedure:

    • Dissolve equimolar amounts of isoniazid and the selected aldehyde or ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask.

    • Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

    • Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting solid product is collected by filtration, washed with a cold solvent (e.g., cold ethanol or diethyl ether), and dried.

    • Recrystallize the crude product from a suitable solvent to obtain the pure isonicotinoyl hydrazone.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[16]

2. In Vitro Anti-mycobacterial Activity Assessment: Microplate Alamar Blue Assay (MABA) [15]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against M. tuberculosis.

  • Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced by metabolically active cells to the pink-colored, fluorescent resorufin. The color change serves as an indicator of bacterial growth.

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microplate using an appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

    • Prepare an inoculum of M. tuberculosis H37Rv (or a resistant strain) and adjust the turbidity to a McFarland standard of 1.0.

    • Inoculate each well of the microplate with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the microplates at 37°C for 5-7 days.

    • After incubation, add a solution of Alamar Blue (resazurin) to each well and re-incubate for 24-48 hours.

    • Visually assess the color change or measure the fluorescence or absorbance using a microplate reader. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[15]

3. Cytotoxicity Evaluation: MTT Assay [15]

  • Objective: To assess the cytotoxicity of the isoniazid derivatives against a mammalian cell line (e.g., Vero, HepG2) and determine the 50% cytotoxic concentration (CC50).

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[18]

  • Procedure:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.[15]

  • Selectivity Index (SI): The SI is a crucial parameter to evaluate the therapeutic potential of a compound and is calculated as the ratio of CC50 to MIC (SI = CC50/MIC). A higher SI value indicates greater selectivity for the mycobacteria over host cells.[15]

Concluding Remarks for the Research Professional

The exploration of isoniazid derivatives remains a vibrant and critical area of tuberculosis research. The synthetic tractability of the isoniazid scaffold, particularly in the formation of isonicotinoyl hydrazones, continues to provide a rich source of novel compounds with potent anti-mycobacterial activity.[14] As we move forward, a multi-pronged approach that combines rational drug design, informed by robust SAR and QSAR studies, with comprehensive in vitro and in vivo evaluations will be paramount.[19][20] The ultimate goal is to develop next-generation isoniazid derivatives that not only exhibit superior potency against drug-resistant strains but also possess favorable pharmacokinetic and safety profiles, thereby offering new hope in the global effort to eradicate tuberculosis.

References

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Safety Operating Guide

Personal protective equipment for handling 2-(Methoxycarbonyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2-(Methoxycarbonyl)isonicotinic acid (CAS 24195-10-6), a key building block in medicinal chemistry, demands more than just procedural adherence; it requires a deep, causal understanding of the "why" behind each safety measure.[1] This guide moves beyond a simple checklist to provide a comprehensive operational framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the preservation of experimental validity.

Hazard Analysis: Understanding the Risks

Before any container is opened, a thorough risk assessment is paramount. This begins with understanding the specific hazards posed by the chemical. Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications dictate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, eye exposure, and inhalation of the powdered solid. The acidic nature of the carboxylic acid group and the potential for the fine powder to become airborne are the primary physical characteristics driving these risks.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all matter; it is a tailored response to the specific hazards identified.[2] The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[3][4]

PPE Selection Rationale
PPE ComponentSpecificationRationale for Use with this compound
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Provides excellent resistance to incidental splashes of acidic compounds.[5][6][7] Nitrile is recommended over latex, which offers less chemical protection.[6] For prolonged handling or in solution, double-gloving is advised to protect against saturation and pinhole leaks.[8]
Eye & Face Protection ANSI Z87.1-rated Safety GogglesThe compound is a serious eye irritant. Goggles provide a full seal around the eyes, offering superior protection from airborne powder and splashes compared to safety glasses.[8] A face shield must be worn over goggles when handling larger quantities (>50g) or during procedures with a high splash potential.[8]
Body Protection Cotton or Flame-Resistant Lab CoatA fully buttoned lab coat protects skin and personal clothing from contamination by dust or splashes.[9][10] Cuffs should be tucked into gloves to create a seal.
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation. Use is governed by a formal respiratory protection program, including fit-testing, as mandated by OSHA.[3][11]

Operational Plans: From Weighing to Waste

A proactive safety plan involves integrating PPE with robust engineering controls and safe work practices. The following step-by-step protocols are designed to minimize exposure at every stage of handling.

Weighing the Solid Compound

Handling fine powders presents a significant inhalation and contamination risk. The primary engineering control for this task is a certified chemical fume hood.[12]

Workflow for Weighing Solid Reagent

cluster_prep Preparation cluster_weigh Weighing Procedure cluster_post Post-Procedure Prep 1. Don Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat VerifyHood 2. Verify Fume Hood Functionality (Check Airflow) Prep->VerifyHood Setup 3. Place Balance & Weighing Paper in Fume Hood VerifyHood->Setup Transfer 4. Carefully Transfer Powder Using a Spatula Setup->Transfer Seal 5. Immediately Close Reagent Container Transfer->Seal Clean 6. Clean Spatula & Surface Inside the Hood Seal->Clean Transport 7. Transport Weighed Compound in a Sealed Secondary Container Clean->Transport Doff 8. Doff PPE Correctly (Gloves Last) Transport->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: Step-by-step workflow for safely weighing powdered this compound.

Experimental Causality:

  • Working in a Fume Hood: This is the most critical step. A fume hood's negative pressure environment pulls airborne particles away from the user's breathing zone, providing the highest level of inhalation protection.[12]

  • Using a Spatula vs. Pouring: Pouring can create puffs of airborne dust. Using a spatula for controlled, small transfers minimizes this risk.[13]

  • Closing the Container Immediately: This prevents the passive release of dust from the main stock bottle.[14]

Preparing Solutions

When dissolving the compound, the risk shifts from inhalation of powder to splashes of a corrosive liquid.

Step-by-Step Protocol:

  • Don Appropriate PPE: Lab coat, safety goggles, and nitrile gloves are mandatory.

  • Perform in Fume Hood: All manipulations should still occur within a fume hood to contain any vapors from the solvent and protect from splashes.

  • Use Secondary Containment: Place the beaker or flask in a secondary container (like a plastic tray) to contain any potential spills.

  • Add Solvent to Solid: Slowly add the desired solvent to the pre-weighed solid. Never the other way around, especially with highly reactive reagents, to control the rate of dissolution and any potential exothermic reactions.

  • Keep Containers Covered: Use a watch glass or cap on the vessel during mixing (stirring or sonicating) to prevent splashes.

  • Label Clearly: Immediately label the final solution with the full chemical name, concentration, date, and your initials.[9]

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste management is a legal and ethical requirement. Carboxylic acids and their esters should be treated as hazardous chemical waste.

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal Solid Contaminated Solids: - Gloves, Weigh Paper - Paper Towels SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Liquid Aqueous & Organic Solutions Containing the Compound LiquidWaste Liquid Hazardous Waste Container (Segregated by Solvent) Liquid->LiquidWaste Labeling Label Container: 'Hazardous Waste', Full Chemical Names, Approx. Concentrations SolidWaste->Labeling LiquidWaste->Labeling Storage Store Sealed Container in Satellite Accumulation Area Labeling->Storage Pickup Arrange Pickup by Certified Waste Handler Storage->Pickup

Caption: Segregation and disposal pathway for waste generated from handling the target compound.

Key Disposal Principles:

  • Do Not Drain Dispose: Due to its hazardous classifications, this compound and its solutions must not be poured down the sink.

  • Segregate Waste Streams: Do not mix waste containing this compound with incompatible waste streams like strong bases or oxidizing agents.[14]

  • Use Designated Containers: Waste must be collected in clearly labeled, leak-proof containers provided by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: All disposable items that come into contact with the chemical, such as gloves, weighing papers, and paper towels, must be disposed of as solid hazardous waste.

By integrating a deep understanding of the chemical's hazards with rigorous adherence to PPE protocols, engineering controls, and disposal plans, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Eagle Nitrile Glove Chemical Resistance Chart. Eagle Protect. [Link]

  • OSHA's Personal Protective Equipment Standard. Laboratory Medicine, Volume 27, Issue 2, February 1996. [Link]

  • Chemical Resistance Chart. KBS Coatings. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]

  • This compound Product Description. MySkinRecipes. [Link]

  • Handling Chemicals. Wittenberg University, Department of Chemistry. [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.